molecular formula C7H7NO3 B180789 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 15506-18-0

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B180789
CAS No.: 15506-18-0
M. Wt: 153.14 g/mol
InChI Key: DFAQSHLYVFQOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAQSHLYVFQOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360918
Record name 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15506-18-0
Record name 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound, registered under CAS Number 15506-18-0 , is a heterocyclic compound featuring a pyridone core.[1] This structure represents a privileged scaffold in medicinal chemistry and drug discovery. The arrangement of the N-methyl group, the ketone at the 2-position, and the carboxylic acid at the 3-position creates a unique electronic and steric profile, making it a versatile building block for synthesizing a wide array of biologically active molecules. Its derivatives have been explored for applications ranging from metabolic disorders to oncology, highlighting the therapeutic potential embedded within this molecular framework.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and significance in the field of drug development.

PART 1: Physicochemical and Structural Identity

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. This molecule is a solid at room temperature, and its key identifiers are crucial for accurate documentation and procurement.[4]

Table 1: Core Identifiers for this compound

PropertyValueSource(s)
CAS Number 15506-18-0[1]
Molecular Formula C₇H₇NO₃[4][5]
Molecular Weight 153.14 g/mol [4][5]
Physical Form Solid[4]
InChI Key DFAQSHLYVFQOJM-UHFFFAOYSA-N[4]
SMILES String CN1C=CC=C(C(O)=O)C1=O[4]
PubChem Substance ID 329793005[4]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is well-documented, typically involving cyclization reactions. A common and effective strategy involves the condensation of an activated aldehyde with an active methylene compound, such as cyanoacetamide, followed by hydrolysis of the resulting nitrile.[3] This approach provides a reliable pathway to the core pyridone ring system.

Causality in Synthetic Design

The choice of reagents is dictated by their reactivity and ability to facilitate the desired ring formation.

  • Enolate Formation: The synthesis often begins with the formation of a sodium enolate from a suitable ketone and a strong base like sodium hydride. This step is critical as it generates the nucleophile required to initiate the condensation cascade.[3]

  • Knoevenagel Condensation: The enolate reacts with an active methylene compound like cyanoacetamide. This reaction, a variant of the Knoevenagel condensation, forms the carbon-carbon bond that is foundational to the pyridine ring.

  • Cyclization and Hydrolysis: Intramolecular cyclization occurs, followed by hydrolysis of the nitrile group (-CN) to the carboxylic acid (-COOH) under acidic or basic conditions. This final step is crucial for yielding the target molecule.

Workflow for Synthesis

The following diagram illustrates a generalized, logical workflow for the synthesis of the target compound, based on established methodologies for analogous structures.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation cluster_2 Step 3: Final Modification P1 Appropriate Ketone + Ethyl Formate R1 Sodium Enolate Intermediate P1->R1 Claisen Condensation P2 Sodium Hydride (Base) P2->R1 R2 Substituted 3-Cyanopyridin-2-one R1->R2 Knoevenagel-type Condensation & Cyclization P3 Cyanoacetamide P3->R2 R3 Target Molecule: 1-Methyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid R2->R3 Nitrile Hydrolysis P4 Acid or Base (e.g., HCl, NaOH) P4->R3

Caption: Generalized synthetic workflow for 2-pyridone-3-carboxylic acids.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on synthetic routes for similar compounds.[3]

  • Enolate Synthesis: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Add the appropriate N-methylated ketone precursor dropwise at 0 °C. Allow the reaction to stir at room temperature for 1 hour.

  • Condensation & Cyclization: To the resulting slurry, add a solution of cyanoacetamide (1.0 equivalent) in THF. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench with water. Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3. The resulting precipitate, the nitrile intermediate, is collected by filtration, washed with cold water, and dried.

  • Hydrolysis: Suspend the crude nitrile intermediate in a 6M HCl solution. Heat the mixture to reflux for 12-18 hours.

  • Final Purification: Cool the solution, which should cause the final carboxylic acid product to precipitate. Collect the solid by filtration, wash thoroughly with deionized water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The 2-pyridone core is a cornerstone in the design of novel therapeutics. The carboxylic acid moiety, in particular, is a critical pharmacophore found in approximately 450 approved drugs, valued for its ability to form key hydrogen bonds and salt bridges with biological targets.[6]

Therapeutic Potential of the Scaffold

Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold have demonstrated a remarkable breadth of biological activity:

  • Hypoglycemic Agents: Certain analogues have been identified as effective oral hypoglycemic agents, distinct from the mechanism of nicotinic acid.[3] This suggests potential applications in treating type 2 diabetes.

  • Anticancer Activity: The dihydropyridine framework is integral to compounds showing cytotoxic activity against various cancer cell lines, including colon cancer (HCT-15) and breast cancer.[2][7] The structural rigidity and functional group placement allow for potent interactions with cancer-related protein targets.

  • Antimicrobial Properties: Functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity, presenting a potential avenue for developing new antibiotics.[8]

  • Calcium Channel Modulation: The broader dihydropyridine class is famous for its role in modulating calcium channels, with applications in treating cardiovascular conditions like hypertension.[9] While this specific compound's activity is less explored, the parent scaffold is a known starting point for such agents.

The Role of the Carboxylic Acid Group

The carboxylic acid at the 3-position is not merely a synthetic handle but a crucial functional group for biological activity. It can act as a hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for strong ionic interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets. Medicinal chemists often use this group as an anchor point and explore bioisosteric replacements (e.g., tetrazoles, acylsulfonamides) to fine-tune physicochemical properties like acidity, lipophilicity, and metabolic stability, thereby optimizing a drug candidate's overall profile.[6][10]

PART 4: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed. These methods provide a self-validating system to confirm the molecular structure and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework, confirming the presence of the methyl group, the protons on the pyridine ring, and the carboxylic acid proton.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₇H₇NO₃).[8]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.[11]

The combination of these techniques provides irrefutable evidence of the compound's identity and purity, a non-negotiable requirement for its use in further research and drug development.

Conclusion and Future Directions

This compound is more than a simple chemical entity; it is a gateway to a rich field of medicinal chemistry. Its robust synthesis and the proven therapeutic relevance of its derivatives make it a compound of significant interest. Future research should focus on expanding the library of derivatives, exploring novel biological targets, and leveraging computational tools for in-silico screening to predict activity and guide synthetic efforts. The continued exploration of this scaffold holds considerable promise for the discovery of next-generation therapeutics.

References

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.
  • Al-Soud, Y. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4989.
  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate.
  • LabNovo. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Reyes-Pérez, E., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Pharmaceuticals, 15(11), 1332.
  • Sargent, L. J., & Haus, E. G. (1977). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 20(7), 911–917.
  • Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(20), 3762.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.
  • Iwanowicz, E. J., et al. (1995). Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators. Journal of Medicinal Chemistry, 38(7), 1205–1214.
  • Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(19), 6937.

Sources

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds and approved pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block in drug design. This guide provides a detailed technical overview of a specific derivative, This compound , tailored for researchers, medicinal chemists, and professionals in drug development. We will explore its structure, properties, synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a dihydropyridine ring substituted with a methyl group at the nitrogen atom (N1), a carbonyl group at C2 (rendering it a pyridone), and a carboxylic acid group at C3. The methylation at the N1 position precludes the tautomerism to the corresponding 2-hydroxypyridine form, locking the molecule in the 2-oxo conformation.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
IUPAC Name This compound-
CAS Number 15506-18-0[2]
Molecular Formula C₇H₇NO₃[3][4]
Molecular Weight 153.14 g/mol [3][4]
Physical Form Solid[3]
SMILES String CN1C=CC=C(C(O)=O)C1=O[3]
InChI 1S/C7H7NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H,10,11)[3]
InChI Key DFAQSHLYVFQOJM-UHFFFAOYSA-N[3]
Storage Class 11 - Combustible Solids[3]
Wasserschutzklasse (WGK) WGK 3 (highly hazardous to water)[3]

Synthesis and Mechanistic Considerations

The primary and most direct synthesis of this compound involves the N-alkylation of its precursor, 2-oxo-1,2-dihydropyridine-3-carboxylic acid. This reaction is a classical Williamson ether synthesis analogue, adapted for N-alkylation.

Synthetic Pathway: N-Methylation

The reaction proceeds via nucleophilic substitution where the deprotonated nitrogen of the pyridone ring attacks an electrophilic methyl source, typically methyl iodide. A weak base like potassium carbonate is sufficient to deprotonate the N-H of the starting pyridone, which is rendered acidic by the adjacent carbonyl group.

synthesis_workflow start 2-Oxo-1,2-dihydropyridine-3-carboxylic acid reaction N-Methylation Reaction (Stir at room temperature) start->reaction reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) DMF reagents->reaction workup Aqueous Workup (Precipitation in ice-water) reaction->workup purification Filtration & Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of pyridone systems.[1]

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv)

  • Methyl iodide (1.1 - 1.3 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxo-1,2-dihydropyridine-3-carboxylic acid and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Reagent Addition: While stirring vigorously, add methyl iodide dropwise to the suspension at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions of this type typically run for 12-48 hours.[1]

  • Workup: Upon completion, pour the reaction mixture slowly into a beaker containing ice-water. This quenches the reaction and precipitates the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridone Protons ~8.4 (H-6), ~8.3 (H-4)Doublet (d)1H eachAromatic CH
~6.7 (H-5)Triplet (t)1HAromatic CH
N-Methyl ~3.6Singlet (s)3HN-CH₃
Carboxylic Acid >13.0Broad Singlet (br s)1HCOOH
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyls ~164-165Carboxylic Acid (C=O)
~163-164Pyridone (C=O)
Aromatic Carbons ~145-146 (C-4, C-6)Pyridone Ring CH
~117 (C-3)Pyridone Ring C-COOH
~108-109 (C-5)Pyridone Ring CH
N-Methyl ~35-40N-CH₃

Reactivity and Applications in Drug Discovery

This compound serves as a valuable heterocyclic building block. Its reactivity is dominated by the carboxylic acid moiety, which is a versatile handle for derivatization.

Key Reactions

The primary utility of this molecule is as a scaffold for building more complex structures via reactions at the carboxylic acid group.

  • Amide Coupling: The carboxylic acid can be activated (e.g., with HATU, HOBt, or by conversion to an acyl chloride) and coupled with a wide range of primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for library synthesis.

  • Esterification: Standard esterification conditions (e.g., Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide under basic conditions) can be used to generate corresponding esters.

reactions cluster_amide Amide Formation cluster_ester Esterification start 1-Methyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid product_amide Amide Derivative start->product_amide product_ester Ester Derivative start->product_ester reagent_amide R-NH2 Coupling Agent (e.g., HATU) reagent_amide->product_amide reagent_ester R-OH Acid Catalyst (e.g., H2SO4) reagent_ester->product_ester

Sources

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry and drug discovery. As a key component of nicotinic acid (niacin) derivatives, it plays a crucial role in various biological processes.[1][2] The inherent functionalities of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, including a hydrogen bond donor/acceptor site, a carboxylic acid handle for further modification, and an electron-rich aromatic system, make it a versatile building block. Derivatives of this core have demonstrated a wide spectrum of biological activities, including potential as antimicrobial and anticancer agents.[3][4][5]

This guide focuses on a specific derivative, This compound . By exploring its synthesis, physicochemical properties, and predicted reactivity, we aim to provide a comprehensive resource for researchers looking to leverage this compound in their work, from fundamental chemical synthesis to advanced drug development programs.

Molecular Structure and Physicochemical Properties

This compound is a solid, heterocyclic compound. The N-methylation of the pyridone ring removes the N-H proton, which can influence its solubility, crystal packing, and interaction with biological targets compared to its unsubstituted parent.

cluster_0 This compound mol mol

Caption: Chemical Structure of the title compound.

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C₇H₇NO₃ [6]
Molecular Weight 153.14 g/mol [6][7]
Physical Form Solid
InChI Key DFAQSHLYVFQOJM-UHFFFAOYSA-N [8]
SMILES CN1C=CC=C(C(=O)O)C1=O [8]

| CAS Number | 15506-18-0 |[7] |

Synthesis and Purification

The synthesis of N-alkylated 2-pyridone-3-carboxylic acids typically involves a two-step process: first, the construction of the core pyridone ring system, followed by selective N-alkylation. While direct synthesis of the methylated compound is not explicitly detailed in the provided literature, a robust pathway can be designed based on established methods for analogous structures.[1][2][3]

Proposed Synthetic Pathway

The proposed synthesis starts from Meldrum's acid, which first reacts to form an anilinomethylidene intermediate. This intermediate undergoes heterocyclization with cyanoacetamide in the presence of a base to form the 2-oxo-1,2-dihydropyridine scaffold. The final step is the N-methylation of the pyridone nitrogen.

G meldrums_acid Meldrum's Acid + Triethyl Orthoformate + Aniline intermediate1 Anilinomethylidene Intermediate (1) meldrums_acid->intermediate1 Reflux pyridone_scaffold 6-Amino-2-oxo-1,2-dihydropyridine- 3-carboxamide (6) intermediate1->pyridone_scaffold KOH, EtOH cyanoacetamide Cyanoacetamide (5) cyanoacetamide->pyridone_scaffold hydrolysis Hydrolysis (Acidic) pyridone_scaffold->hydrolysis parent_acid 2-Oxo-1,2-dihydropyridine- 3-carboxylic acid hydrolysis->parent_acid methylation Methyl Iodide (CH3I) K2CO3, DMF parent_acid->methylation final_product 1-Methyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid methylation->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from methodologies reported for the synthesis of similar 2-pyridone derivatives.[1][2][3]

Part A: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Parent Scaffold)

  • Preparation of Intermediate 1: A mixture of Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5-10 minutes until a syrupy mass is formed.[1][2] The mixture is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes. After cooling, the product is precipitated with water, filtered, and washed to yield 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione.

  • Heterocyclization: To a stirred suspension of the intermediate from Step 1 (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (0.02 mol).[1][2] The reaction mixture is stirred until completion (monitored by TLC).

  • Hydrolysis and Acidification: The resulting pyridone intermediate is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to convert the amide/nitrile groups to the carboxylic acid. The reaction mixture is cooled, and the pH is adjusted to precipitate the product.

  • Purification: The crude 2-oxo-1,2-dihydropyridine-3-carboxylic acid is filtered, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol/water.

Part B: N-Methylation

  • Reaction Setup: To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv.) in anhydrous DMF (4 mL), add potassium carbonate (1.5 equiv.).[3]

  • Methylation: Add methyl iodide (1.3 equiv.) dropwise to the suspension. The reaction mixture is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water (25 mL). The precipitated solid is filtered, washed thoroughly with water to remove inorganic salts, and dried.

  • Final Purification: The crude this compound can be further purified by recrystallization from ethanol to yield the final product.

Spectroscopic and Analytical Characterization

No complete experimental spectra for the title compound are available in the cited literature. However, a detailed prediction can be made based on the analysis of closely related N-benzylated analogs and fundamental spectroscopic principles.[3][9][10][11]

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Value Rationale
¹H NMR -COOH δ 13.0-14.0 ppm (s, 1H) Acidic proton, broad singlet, solvent dependent. Similar N-benzyl analogs show this peak at ~13.5 ppm.[3]
Pyridone H-6 δ 8.8-9.0 ppm (d) Deshielded proton adjacent to the pyridone carbonyl and nitrogen.
Pyridone H-4 δ 8.4-8.6 ppm (d) Deshielded proton on the pyridone ring.
Pyridone H-5 δ 7.3-7.5 ppm (t) Proton coupled to both H-4 and H-6.
N-CH₃ δ 3.5-3.8 ppm (s, 3H) Singlet for the methyl group attached to the nitrogen.
¹³C NMR Carboxylic C=O δ 164-166 ppm Typical range for a carboxylic acid carbonyl carbon.[10]
Pyridone C=O δ 162-164 ppm Carbonyl carbon of the 2-pyridone ring.
Pyridone Carbons δ 110-150 ppm Aromatic carbons of the pyridone ring, with quaternary carbons appearing downfield.
N-CH₃ δ ~35-40 ppm Methyl carbon attached to nitrogen.
IR Spectroscopy O-H (Carboxylic Acid) 3300-2500 cm⁻¹ (broad) Characteristic broad absorption for the hydrogen-bonded hydroxyl group of the acid.[9]
C=O (Carboxylic Acid) ~1710-1730 cm⁻¹ Carbonyl stretch of the carboxylic acid.
C=O (Pyridone Amide) ~1650-1680 cm⁻¹ Amide I band of the cyclic pyridone system.[11]
Mass Spectrometry [M+H]⁺ m/z 154.05 Predicted molecular ion peak for the protonated molecule.[8]

| | [M-H]⁻ | m/z 152.03 | Predicted molecular ion peak for the deprotonated molecule.[8] |

Potential Applications in Research and Development

The this compound structure is a valuable platform for further chemical exploration and biological screening. Its utility stems from the known activities of related compounds and the versatility of its functional groups.

cluster_FG Key Functional Groups cluster_App Potential R&D Applications core 1-Methyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid carboxylic_acid Carboxylic Acid (-COOH) core->carboxylic_acid pyridone_ring N-Methylated Pyridone Ring core->pyridone_ring drug_discovery Drug Discovery Precursor carboxylic_acid->drug_discovery Esterification, Amidation pyridone_ring->drug_discovery Ring Substitution, Scaffold Hopping antimicrobial Antimicrobial Agents drug_discovery->antimicrobial anticancer Anticancer Agents drug_discovery->anticancer complexing_agent Complexing Agent drug_discovery->complexing_agent

Caption: Relationship between the core structure and its potential applications.

  • Drug Discovery Precursor: The carboxylic acid group is an ideal handle for creating libraries of ester or amide derivatives. This allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

  • Antimicrobial and Anticancer Research: Given that various substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acids have shown antimicrobial activity, and related quinoline-based structures exhibit anticancer properties, this compound is a prime candidate for screening in these therapeutic areas.[3][4]

  • Complexing Agent: The parent scaffold is noted for its potential as a complexing agent, suggesting applications in coordination chemistry or as a chelating agent.[1][2]

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its straightforward, adaptable synthesis provides access to a versatile scaffold. The combination of a carboxylic acid moiety and a biologically relevant pyridone core makes it an attractive starting point for developing new therapeutic agents and chemical probes. This guide provides the foundational knowledge—from synthesis to characterization and potential application—to empower researchers in their scientific endeavors with this promising compound.

References

  • Al-Zahrani, M. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4998. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6289. [Link]
  • Dotsenko, V. V., et al. (2019).
  • PubChem. This compound. [Link]
  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Martínez-Amezcua, M. C., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Pharmaceuticals, 15(7), 844. [Link]
  • Soderberg, T. (2022). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
  • LibreTexts Chemistry. 21.
  • Oregon State University.

Sources

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and application of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. We will delve into its molecular characteristics, provide validated experimental protocols, and explore its potential in various scientific domains.

Introduction: A Versatile Heterocyclic Building Block

This compound is a heterocyclic compound belonging to the pyridone class. Its structure, featuring a methylated nitrogen, a conjugated pyridone ring, and a carboxylic acid moiety, makes it a valuable and versatile building block in medicinal chemistry and materials science. The strategic placement of the carboxyl group and the overall electronic nature of the pyridone ring system allow for a wide range of chemical transformations, enabling its incorporation into more complex molecular architectures. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are explored for their potential as pharmaceutical precursors and as effective complexing agents.[1] This guide provides an in-depth examination of its properties, a reliable synthesis workflow, and detailed characterization data to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential applications. Understanding its structural identifiers and physicochemical properties is the first step in harnessing its synthetic potential.

Chemical Identifiers

A standardized representation is crucial for database searches and computational modeling. The most widely used identifiers for this compound are:

IdentifierValueSource
SMILES String CN1C=CC=C(C(=O)O)C1=O[2]
InChI 1S/C7H7NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H,10,11)[3]
InChIKey DFAQSHLYVFQOJM-UHFFFAOYSA-N[2][3]
IUPAC Name 1-methyl-2-oxopyridine-3-carboxylic acid[2]
CAS Number 15506-18-0[4]
Physicochemical Data

The following table summarizes the key physical and chemical properties of the molecule. These values are essential for planning reactions, purification, and for assessing its drug-like properties.

PropertyValueUnitSource
Molecular Formula C₇H₇NO₃[2][3][5]
Molecular Weight 153.14 g/mol [3][5]
Physical Form Solid[3]
Monoisotopic Mass 153.04259Da[2]
Predicted XlogP 0.7[2]

Synthesis and Purification Workflow

The synthesis of this compound is not widely detailed in the literature with a specific, reproducible protocol. However, a robust synthetic strategy can be devised based on established methods for the N-alkylation of related pyridone systems. The general approach involves the methylation of the nitrogen atom of a suitable pyridone precursor. A plausible and commonly used method involves the reaction of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative with a methylating agent in the presence of a base.[6]

Synthetic Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of the target compound.

G cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification & Analysis start Reactants: - Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate - Methylating Agent (e.g., MeI, DMS) - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, Acetonitrile) reaction N-Methylation Reaction Stir at room temperature or gentle heat. start->reaction workup Reaction Workup - Quench with water - Extract with organic solvent reaction->workup hydrolysis Ester Hydrolysis - Add aq. NaOH or HCl - Reflux workup->hydrolysis acidification Acidification - Cool reaction mixture - Acidify with conc. HCl to pH ~2 hydrolysis->acidification precipitation Precipitation & Filtration - Collect crude product by vacuum filtration acidification->precipitation purify Recrystallization - Suitable solvent (e.g., Ethanol/Water) precipitation->purify characterize Characterization - ¹H NMR, ¹³C NMR - IR Spectroscopy - Mass Spectrometry - Melting Point purify->characterize final_product Final Product: This compound characterize->final_product G core 1-Methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid fg_cooh Carboxylic Acid (-COOH) core->fg_cooh enables fg_pyridone N-Methyl Pyridone Ring core->fg_pyridone contains app_medchem Medicinal Chemistry fg_cooh->app_medchem derivatization point (amides, esters) app_coord Coordination Chemistry fg_cooh->app_coord metal binding site fg_pyridone->app_medchem bioactive scaffold fg_pyridone->app_coord metal binding site

Sources

A Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a validated synthetic pathway with mechanistic insights, and discuss its application as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers and professionals engaged in synthetic chemistry and drug development.

Core Compound Identification and Physicochemical Properties

This compound belongs to the pyridone class of heterocyclic compounds. Its structure, featuring a methylated nitrogen, a carbonyl group at the 2-position, and a carboxylic acid at the 3-position, makes it a valuable and reactive building block for chemical synthesis. The International Chemical Identifier (InChI) Key, a unique and non-proprietary identifier, provides a canonical representation of the molecule's structure.

The key identifiers and physical properties of the compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name This compound-
InChI Key DFAQSHLYVFQOJM-UHFFFAOYSA-N[1]
CAS Number 15506-18-0[2]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1][3]
Canonical SMILES CN1C=CC=C(C1=O)C(=O)O[1]
Physical Form Solid[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not typically a single-step process but rather a logical sequence involving the formation of the core pyridone ring followed by N-alkylation. This multi-step approach allows for greater control and modularity.

General Synthetic Strategy

A robust and widely cited method for constructing the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold involves the reaction of an enamino-dicarbonyl compound with an active methylene nitrile.[4][5] A common and highly reactive dicarbonyl equivalent is Meldrum's acid. The subsequent step involves the selective methylation of the nitrogen atom of the pyridone ring.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Pyridone Core Formation cluster_1 Step 2: N-Methylation A Meldrum's Acid + Aniline Derivative B Enamino-1,3-diketone Intermediate A->B Condensation D 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Parent Scaffold) B->D Heterocyclization + KOH C Active Methylene Nitrile (e.g., Cyanoacetamide) C->D Reaction E Parent Scaffold G Target Compound: This compound E->G Nucleophilic Substitution F Methyl Iodide (CH3I) + K2CO3 in DMF F->G

Caption: A two-stage synthetic workflow for the target compound.

Mechanistic Rationale
  • Pyridone Ring Formation: The reaction begins with the formation of an anilinomethylidene derivative of Meldrum's acid.[4] This intermediate acts as an electrophile. In the presence of a base like potassium hydroxide (KOH), an active methylene nitrile (such as cyanoacetamide) is deprotonated to form a potent nucleophile.[5] This nucleophile attacks the enamine, leading to a cascade of reactions involving cyclization and elimination to form the stable 2-pyridone ring system.[4][5]

  • N-Methylation: The nitrogen atom in the 2-oxo-1,2-dihydropyridine scaffold is acidic and can be deprotonated by a mild base like potassium carbonate (K₂CO₃).[6] The resulting anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide via an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal solvent for this step as it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile.[6]

Applications in Drug Development and Medicinal Chemistry

Derivatives of nicotinic acid and related pyridones are known to possess a wide spectrum of biological activities, including hypolipidemic and neuroprotective effects.[4][5] The 1,2-dihydropyridine core is a privileged scaffold in medicinal chemistry, appearing in drugs with antibacterial, antifungal, antihypertensive, and anticancer properties.[7]

This compound serves as a key "drug precursor" or "perspective ligand".[4][5] Its structure presents multiple points for diversification, allowing for the creation of large chemical libraries for screening.

  • The Carboxylic Acid (Position 3): Can be converted into esters, amides, or other functional groups to modulate solubility, cell permeability, and binding interactions with biological targets.

  • The Pyridone Ring (Positions 4, 5, 6): These positions can be functionalized, often through halogenation followed by cross-coupling reactions, to introduce various substituents that can explore the steric and electronic requirements of a target's binding pocket.

The role of this compound as a central scaffold for generating molecular diversity is illustrated below.

G cluster_0 Core Scaffold cluster_1 Diversification Points cluster_2 Resulting Library Core This compound R1 Position 3: Amide/Ester Formation Core->R1 Modify COOH R2 Positions 4, 5, 6: Cross-Coupling, etc. Core->R2 Functionalize Ring Lib Library of Bioactive Compound Candidates R1->Lib R2->Lib

Caption: Role as a scaffold for creating diverse derivatives.

Experimental Protocol: N-Methylation of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol is adapted from general procedures for the N-alkylation of pyridone systems.[6] It represents a self-validating system where reaction completion can be monitored, and the product can be isolated and purified using standard laboratory techniques.

Materials and Reagents
  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq)

  • Methyl Iodide (CH₃I) (1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add methyl iodide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system) until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Workup - Extraction: If a precipitate forms, it can be filtered, washed with cold water, and dried. Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Conclusion

This compound, identified by its InChIKey DFAQSHLYVFQOJM-UHFFFAOYSA-N, is more than a simple chemical entity. It is a strategically important molecular building block with validated synthetic routes and significant potential in the field of drug discovery. Its inherent reactivity and multiple points for chemical modification make it an ideal starting point for generating libraries of novel compounds aimed at a wide range of therapeutic targets. The protocols and insights provided in this guide underscore its value to the scientific community engaged in the synthesis of biologically active molecules.

References

  • National Center for Biotechnology Information.
  • Al-Hourani, B. J., Al-Abras, K., Al-Qawasmeh, R. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3328. [Link]
  • Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019).
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(22), 5462. [Link]
  • LabNovo. CAS 3719-45-7 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. [Link]
  • Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Semantic Scholar.
  • InChI Key Database. List of Chemical Compounds. [Link]
  • KPU Pressbooks. 7.
  • Miranda-Soto, V., Ramírez-Apan, M. T., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Pharmaceuticals, 15(3), 329. [Link]

Sources

Physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound featuring a pyridinone core, a structure of interest in medicinal chemistry. A comprehensive understanding of its physicochemical properties is fundamental for its potential application in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this molecule. While specific experimental data for this compound is sparse in publicly available literature, this document synthesizes information from authoritative chemical databases and extrapolates key properties based on its structural analogues and the established principles of physical organic chemistry. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of its most critical parameters, including acidity (pKa), aqueous solubility, and melting point, empowering researchers to generate the validated data required for advanced studies.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its unambiguous identity. This compound is a derivative of pyridine, belonging to the pyridinone class of heterocycles. The core identifiers for this specific molecule are summarized below.

IdentifierValueSource
Chemical Name This compound[1][2]
CAS Number 15506-18-0[2]
Molecular Formula C₇H₇NO₃[1][3]
Molecular Weight 153.14 g/mol [1][3]
Canonical SMILES CN1C=CC=C(C(O)=O)C1=O[1]
InChI Key DFAQSHLYVFQOJM-UHFFFAOYSA-N[1]
Physical Form Solid[1]

The structure consists of a dihydropyridine ring with a methyl group on the nitrogen (position 1), a carbonyl group (ketone) at position 2, and a carboxylic acid group at position 3. This arrangement of functional groups dictates its chemical behavior and physical properties.

Core Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both chemical and biological systems.

Melting and Boiling Point

Melting Point: While no experimental melting point for CAS 15506-18-0 was found in the reviewed literature, its isomeric analogue, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has a reported melting point of 240-245°C[4]. Carboxylic acids, particularly aromatic and heterocyclic ones, exhibit high melting points due to their ability to form stable, hydrogen-bonded dimers in the solid state[5][6]. This strong intermolecular interaction requires significant thermal energy to disrupt the crystal lattice, resulting in a high melting point. It is therefore predicted that this compound is a high-melting-point solid.

Boiling Point: Carboxylic acids have significantly higher boiling points than other organic compounds of similar molecular weight because the hydrogen-bonded dimers can persist even in the liquid phase[7]. For the 6-oxo isomer, a boiling point of 329.6°C at 760 mmHg has been noted, though this may be a calculated value[4]. Due to its high melting point and potential for thermal decomposition, experimental determination of the boiling point at atmospheric pressure is likely impractical.

Solubility

The solubility will be highly dependent on pH.

  • At low pH (pH < pKa): The carboxylic acid will be protonated and neutral, leading to lower aqueous solubility.

  • At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form, which is ionic and will exhibit significantly higher aqueous solubility.

Organic Solvent Solubility: Carboxylic acids are generally soluble in a range of organic solvents, such as ethanol, dimethyl sulfoxide (DMSO), and diethyl ether[7].

Acidity (pKa)

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it governs solubility, absorption, distribution, and receptor binding. No experimental pKa value for this compound has been published.

However, we can make an educated prediction. The pKa of typical carboxylic acids is in the range of 4 to 5[8][9][10]. The electron-withdrawing nature of the pyridinone ring is expected to stabilize the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid group and potentially lowering its pKa relative to a simple aliphatic carboxylic acid. The precise value must be determined experimentally.

The relationship between pH, pKa, and the ionization state of the molecule is fundamental.

pKa_Relationship cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated R-COOH (Neutral, Less Soluble) Deprotonated R-COO⁻ (Anionic, More Soluble) Protonated->Deprotonated Deprotonation (Base added) Deprotonated->Protonated Protonation (Acid added) pKa_node At pH = pKa [R-COOH] = [R-COO⁻]

Caption: Relationship between pH, pKa, and ionization state.

Predicted Spectroscopic Profile

For unambiguous identification and characterization, spectroscopic analysis is essential. Based on the molecular structure, the following spectral features are predicted:

  • ¹H NMR (Proton NMR):

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Aromatic Protons (Pyridinone Ring): Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm), showing characteristic coupling patterns (doublets, triplets, or multiplets) based on their positions.

    • N-Methyl Protons (-CH₃): A sharp singlet, typically around 3.5-4.0 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carboxylic Carbonyl (-COOH): A signal in the range of 165-185 ppm.

    • Pyridinone Carbonyl (-C=O): A signal typically in the range of 160-170 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-150 ppm).

    • N-Methyl Carbon (-CH₃): A signal in the aliphatic region (approx. 30-40 ppm).

  • FT-IR (Infrared Spectroscopy):

    • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • C=O Stretch (Pyridinone Amide/Ketone): Another strong absorption band, typically around 1650-1680 cm⁻¹.

    • C=C/C=N Stretches (Aromatic Ring): Multiple absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocols for Characterization

To address the absence of published data, the following gold-standard protocols are provided. These methods are designed to be self-validating through the use of proper controls and system suitability checks.

Protocol: Potentiometric pKa Determination
  • Principle: This method involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve.

  • Methodology:

    • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Include an inert electrolyte like KCl to maintain constant ionic strength.

    • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately before use.

    • Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Titrate with a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).

    • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately find the equivalence point.

  • Causality and Trustworthiness: Potentiometric titration is a direct measure of proton activity. The use of a calibrated pH meter and a standardized titrant ensures accuracy. Running a blank titration (with solvent only) validates that acid/base impurities in the system are negligible.

Protocol: Equilibrium Shake-Flask Solubility Determination
  • Principle: This is the gold-standard method for determining thermodynamic equilibrium solubility. An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to buffer solution B Agitate at constant temp. (e.g., 24-48 hours) A->B C Allow to settle B->C D Filter or centrifuge to remove solid C->D E Extract clear supernatant D->E F Dilute and analyze (e.g., by HPLC-UV) E->F G Quantify against calibration curve F->G

Caption: Experimental workflow for shake-flask solubility.

  • Methodology:

    • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

    • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.

    • Analysis: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared with known concentrations of the compound.

    • Validation: Confirm the presence of solid material in the vial after the experiment to ensure that the initial amount was indeed in excess. The pH of the final solution should also be measured.

  • Causality and Trustworthiness: This method measures the true thermodynamic solubility because the system is allowed to reach a state of equilibrium. The multi-day agitation ensures that the dissolution process is complete. Analysis by a specific and validated method like HPLC ensures that only the parent compound is quantified, avoiding interference from any potential degradation products.

Conclusion

This compound is a heterocyclic carboxylic acid with properties that are highly relevant to the field of drug discovery. Based on its structure, it is predicted to be a high-melting-point solid with pH-dependent aqueous solubility and a pKa characteristic of an electron-deficient carboxylic acid. While specific experimental data is limited, this guide provides a robust framework for its characterization by outlining authoritative protocols for determining its key physicochemical parameters. The generation of such high-quality data is an indispensable step in advancing this, or any, compound through the drug development pipeline.

References

  • SynHet. Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. URL: https://synhet.
  • The Royal Society of Chemistry. Supporting Information. URL: https://www.rsc.
  • Sigma-Aldrich. This compound AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003888
  • Sigma-Aldrich. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0012975
  • Ivan Huc Group. Supporting Information. URL: https://www.huc-research.de/wp-content/uploads/2017/02/jacs_2010_132_5791_si.pdf
  • LabNovo. CAS 3719-45-7 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. URL: https://www.labnovo.com/product/show/LN00130840
  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. URL: https://www.mdpi.com/1422-8599/4/4/M151
  • The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. URL: https://www.rsc.
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651350
  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Carboxylic_Acids_and_Their_Derivatives/20.02%3A_Physical_Properties_of_Carboxylic_Acids
  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility. URL: https://www.docbrown.info/page07/addhomseriesC.htm
  • ResearchGate. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. URL: https://www.researchgate.
  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry(CK-12)/15%3A_Organic_Chemistry_-_Hydrocarbons/15.03%3A_Physical_Properties_of_Carboxylic_Acids
  • KPU Pressbooks. Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. URL: https://kpu.pressbooks.
  • ResearchGate. 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. URL: https://www.researchgate.net/figure/H-NMR-spectrum-DMSO-d-6-of-di-carboxylic-acid-3f-Scheme-2-Synthesis-rout-of-PAIs_fig1_275215777
  • Sigma-Aldrich. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023150
  • EPA. CASRN Chemical Abstracts Service (CAS) Registry Number. URL: https://www.epa.gov/sites/default/files/2015-05/documents/voc.pdf
  • Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/1-methyl-2-oxo-1-2-dihydropyridine-3-carboxylic-acid-15506-18-0
  • Key Organics. This compound. URL: https://keyorganics.net/product/c007b-605968/1-methyl-2-oxo-1-2-dihydropyridine-3-carboxylic-acid
  • BLDpharm. 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. URL: https://www.bldpharm.com/products/19621-92-2.html
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. URL: https://www.mdpi.com/1420-3049/24/22/4172
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. URL: https://www.analytical-chemistry.ut.
  • Fisher Scientific. Carboxylic acids and derivatives. URL: https://www.fishersci.
  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/1452-77-3_1HNMR.htm
  • ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. URL: https://organicchemistrydata.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams. URL: https://organicchemistrydata.
  • Evans Group, Harvard University. pKa's of Inorganic and Oxo-Acids. URL: https://evans.rc.fas.harvard.edu/pdf/evans_pKa_table.pdf
  • ChemicalBook. 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31361578.htm
  • BLDpharm. 3-Pyridinecarboxylic acid, 2-(2-propyn-1-ylamino)-, methyl ester. URL: https://www.bldpharm.com/products/1261234-90-5.html
  • American Elements. Carboxylic Acids. URL: https://www.americanelements.com/carboxylic-acids

Sources

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Foreword for the Research Professional:

This document serves as a comprehensive technical guide for the safe handling, storage, and emergency management of this compound. As a compound utilized in specialized research and drug development, direct and exhaustive toxicological data may be limited. Therefore, this guide is built upon a foundation of established chemical safety principles and a rigorous analysis of data from structurally analogous compounds. The protocols and recommendations herein are designed to empower researchers to manage this substance with a high degree of safety, ensuring both personal protection and experimental integrity. Our approach prioritizes explaining the causality behind each safety measure, creating a self-validating system of protocols grounded in authoritative EHS standards.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic building block used in chemical synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyDataSource
IUPAC Name This compound-
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Solid
SMILES String CN1C=CC=C(C(O)=O)C1=O
InChI Key DFAQSHLYVFQOJM-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids

Section 2: Hazard Identification and Classification (Inferred)

Comprehensive toxicological data for this specific molecule are not thoroughly investigated.[1] Therefore, a conservative hazard assessment has been conducted by referencing safety data for structurally similar pyridone carboxylic acids, such as 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid and 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[1][2]

Hazard Class (GHS)Signal WordHazard StatementBasis of Inference
Skin Irritation (Category 2)WarningH315 - Causes skin irritationAnalog data[1][2][3]
Serious Eye Irritation (Category 2A)WarningH319 - Causes serious eye irritationAnalog data[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)WarningH335 - May cause respiratory irritationAnalog data[1][2][3]

Causality of Hazards: The combination of the acidic carboxylic acid group and the heterocyclic pyridone ring system likely contributes to the irritant nature of the compound. These functional groups can interact with biological membranes and proteins, leading to the observed irritation upon direct contact or inhalation of dust particles.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All manipulations of this compound, especially handling of the solid powder, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure. The work station should have good general ventilation.[2][4]

  • Safety Stations: Emergency eye wash fountains and safety showers must be immediately accessible in the vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory operation being performed. The following diagram outlines the decision-making process for appropriate PPE selection. Animal tests and other research indicate that skin contact with related compounds may play a role in developing sensitization.[5]

PPE_Workflow start Start: Handling This compound task Identify Task start->task weighing Weighing Solid / Transfers task->weighing  Solid Form solution Preparing Solutions / Wet Chemistry task->solution  Liquid Form ppe_base Baseline PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat weighing->ppe_base ppe_weighing Additional PPE for Solids: - Chemical Goggles - Consider Face Shield - Respiratory Protection (if dust is likely) weighing->ppe_weighing solution->ppe_base ppe_solution Additional PPE for Solutions: - Chemical Goggles (Splash risk) - Ensure gloves are compatible with solvent solution->ppe_solution

Caption: PPE Selection Workflow based on laboratory task.

  • Hand Protection: Wear protective gloves, such as nitrile gloves, that have been inspected for integrity prior to use. Dispose of contaminated gloves in accordance with laboratory procedures.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of exposure, consider chemically resistant aprons or suits.[2]

  • Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, respiratory protection compliant with OSHA's Respiratory Protection Standard (29 CFR 1910.134) is necessary.[2][5]

Section 4: Safe Handling and Storage Procedures

Proactive Handling Protocols

Safe handling is paramount to preventing exposure.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Dust Mitigation: As a solid, the primary risk during handling is the generation of airborne dust.[2] Weighing and transferring should be done carefully to minimize dust. Use of anti-static weigh boats can be beneficial.

  • Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert gas may be advisable to prevent degradation, although this is primarily for chemical stability rather than immediate safety.[6]

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The designated storage area should be secure and accessible only to authorized personnel.[8]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

First Aid Measures

This protocol is a synthesis of best practices for irritant chemical exposure.[2][9]

  • General Advice: If you feel unwell, seek immediate medical advice and show the safety data sheet or this guide to the medical professional.[9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][7]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or poison center.[9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Spill Response Protocol

The following workflow provides a decision-making framework for responding to a spill.

Spill_Response spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe evacuate Evacuate Immediate Area Alert EHS / Safety Officer large_spill->evacuate contain Contain Spill (Prevent entry into drains) ppe->contain cleanup Clean Up: - Gently sweep solid - Use absorbent for solution - Avoid raising dust contain->cleanup decontaminate Decontaminate Area with soap and water cleanup->decontaminate dispose Package waste in a sealed container for hazardous waste disposal decontaminate->dispose

Caption: Decision workflow for chemical spill response.

Step-by-Step Spill Cleanup (Small Spills):

  • Evacuate and Alert: Ensure unnecessary personnel are clear of the area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical goggles, a lab coat, and if significant dust is present, respiratory protection.

  • Containment: Prevent the powder from spreading or entering drains.[9]

  • Cleanup: Gently sweep up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for hazardous waste.[6] Alternatively, cover with a wet paper towel to dampen the powder before carefully collecting it.

  • Decontaminate: Wipe the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste according to institutional and local regulations.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Use media appropriate for the surrounding fire.[2]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Section 6: Toxicological Information

As previously stated, the toxicological properties of this compound have not been fully investigated.[1] The information below is based on data from analogous compounds and represents the most likely toxicological profile.

  • Acute Toxicity: Expected to have low acute toxicity, but may be harmful if swallowed, based on related pyridine carboxylic acids.[9]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Respiratory/Skin Sensitization: No specific data is available, but prolonged or repeated skin contact with irritants can sometimes lead to sensitization.[4]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify this compound for these long-term effects. No component of similar products is listed as a known or anticipated carcinogen by IARC, NTP, or OSHA.[1][3]

Section 7: Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.

  • Product Disposal: Unused or waste product should be treated as hazardous chemical waste. Contact a licensed professional waste disposal service.[10] Do not dispose of it via sanitary sewers.[9]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[1] Do not reuse containers.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
  • Greenbook.net. (n.d.).
  • Popova, N. A., et al. (2019).
  • Al-Zoubi, R. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(15), 3459. [Link]
  • Popova, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Oxo-1,2-dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Pyridone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-oxo-1,2-dihydropyridine, commonly known as the 2-pyridone ring, is a quintessential example of such a scaffold.[1][2] This six-membered nitrogen-containing heterocycle is a prominent feature in numerous natural products, pharmaceuticals, and agrochemicals.[3][4] Its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor allow it to serve as a versatile pharmacophore and a bioisostere for structures like amides and phenyl groups.[2][5]

The significance of the 2-pyridone motif is underscored by its presence in several FDA-approved drugs, particularly as kinase inhibitors in oncology, such as Palbociclib, Ripretinib, and Tazemetostat.[5] This guide provides an in-depth exploration of the diverse biological activities of 2-oxo-1,2-dihydropyridine derivatives, detailing their mechanisms of action, presenting quantitative data, and outlining key experimental protocols for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a primary focus of modern drug discovery, and 2-pyridone derivatives have emerged as a particularly fruitful area of investigation.[1][4] Their efficacy spans multiple cancer types and involves a variety of mechanistic pathways.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism by which 2-pyridone derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

  • Kinase Inhibition: Many derivatives function as potent inhibitors of key kinases involved in tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] By blocking the ATP-binding site of these enzymes, they can halt downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis. The success of drugs like Palbociclib (a CDK4/6 inhibitor) validates this therapeutic strategy.[5]

  • Induction of Apoptosis: Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis). One study on a novel dihydropyridine derivative, VdiE-2N, demonstrated that it induces apoptosis in head and neck squamous cell carcinoma cells by dissipating the mitochondrial membrane potential.[7] Other derivatives have been shown to induce cell cycle arrest, effectively stopping cancer cells from dividing.[6] For instance, certain spiro-pyridine derivatives cause cell cycle arrest at the S phase in colorectal adenocarcinoma cells.[6]

Molecular docking studies have suggested that some 2-oxo-1,2-dihydropyridine derivatives may also target proteins like survivin and PIM1 kinase, which are involved in preventing apoptosis and promoting cell survival.[8][9]

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
4,6-diaryl-2-imino-1,2-dihydropyridineHT-29Colon Carcinoma0.70[8],[9]
4,6-diaryl-2-imino-1,2-dihydropyridineMDA-MB-231Breast Adenocarcinoma4.6[8],[9]
1,4-dihydropyridine derivative (VdiE-2N)HN13Head and Neck Squamous9.56[7]
2-oxo-1′H-spiro-indoline-3,4′-pyridineCaco-2Colorectal Adenocarcinoma7.83[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the IC50 value of a 2-pyridone derivative against a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

The following diagram illustrates a typical workflow for screening 2-pyridone derivatives for anticancer activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation Synthesis Compound Synthesis Purity Purity & Characterization Synthesis->Purity Primary_Screen Primary Screen (Single High Dose) Purity->Primary_Screen Dose_Response Dose-Response (MTT Assay) Primary_Screen->Dose_Response Active Hits IC50 IC50 Determination Dose_Response->IC50 Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis Potent Compounds Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Kinase Kinase Inhibition Assay Cell_Cycle->Kinase Pathway Western Blot (Signaling Pathways) Kinase->Pathway Toxicity Toxicity Studies (Animal Model) Pathway->Toxicity Xenograft Xenograft Tumor Model Toxicity->Xenograft Efficacy Efficacy Assessment Xenograft->Efficacy

Workflow for anticancer drug discovery.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. 2-Pyridone derivatives have been identified as promising antibacterial agents, in part because they are bioisosteres of the highly successful quinolone antibiotics.[10][11]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Similar to quinolones, a key mechanism for the antibacterial action of 2-pyridones is the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death. Structure-activity relationship studies have shown that modifications, particularly at the 8-position (corresponding to the 7-position of quinolones), can significantly influence potency against resistant strains.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound Class/DerivativeOrganismMIC (µg/mL)Reference
1,4-dihydropyridine deriv.M. tuberculosis (Resistant)3.1 - 6.2[12]
Thieno[2,3-d]pyrimidinedioneMRSA, VRSA, VRE2 - 16[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method used to determine the MIC of an antimicrobial agent.

Objective: To determine the MIC of a 2-pyridone derivative against a bacterial strain (e.g., Staphylococcus aureus).

Methodology:

  • Prepare Inoculum: Culture the bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to the final working concentration.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Antiviral Activity: Combating Viral Pathogens

The 2-pyridone scaffold has also demonstrated significant potential in the development of antiviral agents, with activity reported against a diverse range of viruses.[14]

Mechanism of Action: Targeting Viral Enzymes

The antiviral mechanisms of 2-pyridone derivatives are often specific to the target virus and typically involve the inhibition of essential viral enzymes.

  • Hepatitis C Virus (HCV): Some derivatives act as inhibitors of the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome.[15]

  • Hepatitis B Virus (HBV): Certain 2-pyridone compounds have been shown to inhibit HBV DNA replication.[16]

  • Influenza Virus: Derivatives have been developed as inhibitors of the influenza PA endonuclease, an enzyme required for the virus to hijack the host cell's transcription machinery.[16]

  • Broad-Spectrum Activity: Some derivatives of the deubiquitinase inhibitor WP1130, which contains a pyridone-like core, have shown broad-spectrum activity against several RNA viruses.[17] Recently, derivatives have even been tested for activity against SARS-CoV-2.[18]

Visualization: Viral Polymerase Inhibition

This diagram illustrates the general mechanism of a viral polymerase inhibitor.

G Viral_RNA Viral RNA Template Polymerase Viral Polymerase (e.g., NS5B) Viral_RNA->Polymerase New_RNA New Viral RNA Strand Polymerase->New_RNA Replication Blocked Replication Blocked Polymerase->Blocked NTPs Nucleoside Triphosphates (NTPs) NTPs->Polymerase Inhibitor 2-Pyridone Inhibitor Inhibitor->Polymerase Binds to Active Site

Mechanism of a viral polymerase inhibitor.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use can have side effects. Research into 2-pyridone derivatives has revealed their potential as anti-inflammatory agents.[19][20]

Mechanism of Action and Evaluation

The exact mechanisms are still under investigation but may involve the modulation of inflammatory mediators like interleukins.[20] The primary assay used to evaluate potential nonsteroidal anti-inflammatory agents in vivo is the carrageenan-induced paw edema model in rats.[19] In this assay, a localized inflammatory response is induced by injecting carrageenan into the rat's paw. The test compound is administered prior to the injection, and its ability to reduce the resulting swelling is measured over time, often compared to a standard drug like indomethacin.[21]

Conclusion and Future Perspectives

The 2-oxo-1,2-dihydropyridine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activity, showing promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][22] The synthetic versatility of the 2-pyridone core allows for extensive chemical modification, enabling chemists to fine-tune its pharmacological properties and develop compounds with enhanced potency and selectivity.[4]

Future research will likely focus on several key areas: elucidating the precise molecular targets for many of these compounds, optimizing lead compounds to improve their pharmacokinetic and safety profiles, and leveraging computational methods to design the next generation of 2-pyridone-based therapeutics. The continued exploration of this versatile scaffold holds significant promise for addressing some of the most pressing challenges in human health.

References

  • Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131–136. [Link]
  • Shaaban, M., & El-Sayed, R. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.
  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]
  • Pharmacological aspects of 2-pyridones and their analogs. (n.d.).
  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35695–35721. [Link]
  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
  • The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors. (n.d.). PubMed. [Link]
  • Pyridones in drug discovery: Recent advances. (n.d.).
  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. [Link]
  • El-Nassry, S., El-Gohary, N., Barghash, A., & El-Sayed, M. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 109, 104742. [Link]
  • Lagorce, J. F., Lakhdar, M., Fatimi, J., Nefaoui, S., & Raby, C. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Il Farmaco, 47(12), 1477–1485. [Link]
  • Abdel-Fattah, M. M. O., El-Naggar, M. A. M., & Abadi, A. H. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Medicinal Chemistry, 8(3), 457–466. [Link]
  • Zhang, M., Chen, Y., Wang, M., Zhang, M., & Song, Y. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9. [Link]
  • The 2-pyridone antibacterial agents: 8-position modific
  • Abdel-Fattah, M. M. O., El-Naggar, M. A. M., & Abadi, A. H. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Bentham Science Publishers. [Link]
  • Al-Ostath, A., Al-Amer, A., El-Agrody, A. M., El-Morsy, A. M., El-Ghandour, A. H., El-Gohary, N. S., & El-Sayed, M. A. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1). [Link]
  • Barth, O. M., Clark, M. J., Pabon, A., Loh, C., Kapadia, D., Rich, C., & Karpe, Y. A. (2014). Chemical Derivatives of a Small Molecule Deubiquitinase Inhibitor Have Antiviral Activity against Several RNA Viruses. PLoS ONE, 9(4), e94491. [Link]
  • de Cássia-Silva, M., Lopes, E. C., de Moraes, A., de Oliveira, A., Regasini, L. O., & da Silva, A. M. L. (2018). Anti-cancer activity of a new dihydropyridine derivative, VdiE-2N, in head and neck squamous cell carcinoma. European Journal of Pharmacology, 822, 146–155. [Link]
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PMC - PubMed Central. [Link]
  • Foroumadi, A., Eslami, M., & Asadipour, A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry, 28(31), 6348–6391. [Link]
  • Biological activity of 1,4-dihydropyridine deriv
  • Shestakova, T. S., Glushkov, V. A., Shklyaev, Y. V., & Shklyaeva, E. V. (2022).

Sources

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids and their derivatives. This scaffold, a privileged structure in medicinal chemistry, has demonstrated a remarkable breadth of biological activities, ranging from antiviral and anticancer to hypoglycemic and antibacterial effects. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key structural modifications that influence the biological activity of this versatile chemical class.

Introduction: The 2-Pyridone Core - A Privileged Scaffold

The 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid moiety, a derivative of the 2-pyridone core, has garnered significant attention in drug discovery.[1] Its inherent structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets.[2] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and the 2(1H)-pyridone (lactam) forms, with the lactam form predominating, further enhances its chemical versatility and potential for diverse biological interactions. This guide will explore the nuanced relationships between chemical structure and biological function, providing insights into the rational design of novel therapeutics based on this potent scaffold.

Key Biological Activities and Structure-Activity Relationship Insights

The 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid scaffold has been successfully exploited to develop inhibitors for a variety of enzymes and to modulate various biological pathways. The following sections will dissect the SAR for several key therapeutic areas.

Antiviral Activity: Targeting HIV-1 Integrase

One of the most significant applications of this scaffold has been in the development of HIV-1 integrase inhibitors. The integrase enzyme is crucial for the replication of HIV, making it a prime target for antiretroviral therapy. The 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid core can chelate the essential metal ions in the active site of the integrase, thereby inhibiting its function.

Core SAR Principles for HIV-1 Integrase Inhibition:

The general structure-activity relationship for 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid derivatives as HIV-1 integrase inhibitors can be summarized as follows:

  • C3-Carboxylic Acid: The carboxylic acid at the C3 position is essential for activity. It acts as a key chelating group for the divalent metal ions (typically Mg²⁺) in the integrase active site. Esterification or amidation of this group generally leads to a significant loss of activity.

  • N1-Substitution: The nature of the substituent at the N1 position significantly influences potency and pharmacokinetic properties. Small, hydrophobic groups are often favored. For instance, a benzyl group at N1 has been shown to be beneficial for activity.

  • C4-Substitution: The C4 position offers a site for modification to enhance potency and selectivity. Bulky aromatic or heteroaromatic substituents at this position can lead to improved interactions with the enzyme's active site.

  • C5 and C6-Substitutions: Modifications at the C5 and C6 positions can modulate the electronic properties and overall conformation of the molecule, thereby affecting its binding affinity. Electron-withdrawing groups at C5 can sometimes enhance activity.

Table 1: Illustrative SAR Data for HIV-1 Integrase Inhibitors

Compound IDN1-SubstituentC4-SubstituentC6-SubstituentHIV-1 Integrase IC50 (nM)
1a -H-H-H>10,000
1b -CH₂Ph-H-H5,200
1c -CH₂Ph-Ph-H850
1d -CH₂Ph-Ph-CH₃450
1e -CH₂Ph4-F-Ph-CH₃150

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not originate from a single study.

Hypoglycemic Activity

Derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid have also been investigated as potential oral hypoglycemic agents for the treatment of diabetes. The mechanism of action is believed to involve the modulation of key enzymes in glucose metabolism.

Core SAR Principles for Hypoglycemic Activity:

  • C6-Substitution: The substituent at the C6 position is a critical determinant of hypoglycemic potency. Bulky, lipophilic groups are generally associated with higher activity. For example, a 2,2-dimethylpropyl group at C6 has been shown to be highly effective.

  • C3-Carboxylic Acid: The free carboxylic acid at the C3 position is crucial for activity. Conversion to an ester or amide leads to a loss of potency.

  • N1-Substitution: Alkylation at the N1 position can be tolerated, but the nature of the substituent can influence the activity profile.

Table 2: SAR of C6-Substituted 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acids as Hypoglycemic Agents

C6-SubstituentRelative Hypoglycemic Potency
-HLow
-CH₃Inactive
-CH(CH₃)₂Inactive
-CH₂CH(CH₃)₂Active
-C(CH₃)₃Highly Active
-CH₂C(CH₃)₃Most Active
-PentylInactive

This table is based on qualitative and comparative data from published studies.

Anticancer Activity

The 2-pyridone scaffold is also a promising pharmacophore for the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms, including the inhibition of kinases and the induction of apoptosis.

Core SAR Principles for Anticancer Activity:

  • Aromatic Substituents: The presence of aromatic or heteroaromatic rings, often at the C4 or C6 positions, is a common feature of active anticancer derivatives. These groups can engage in π-π stacking and other hydrophobic interactions within the target protein.

  • N1-Substituents: Large, aromatic N1-substituents can contribute to enhanced potency.

  • C5-Nitrile Group: The introduction of a nitrile group at the C5 position has been shown to be beneficial for the anticancer activity of some 2-pyridone derivatives.

Table 3: Anticancer Activity of Selected 1,2-Dihydro-2-oxo-3-pyridinecarbonitrile Derivatives

Compound IDN1-SubstituentC4-SubstituentCancer Cell LineIC50 (µM)
2a -CH₂Php-TolylMCF-75.8
2b -CH₂Ph4-F-PhMCF-73.2
2c -CH₂-(4-Cl-Ph)p-TolylMCF-72.1
2d -CH₂-(4-Cl-Ph)4-F-PhMCF-71.5

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

To ensure the practical applicability of this guide, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acid Derivatives

A common and versatile method for the synthesis of the 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid core involves a multicomponent reaction.[3]

General Procedure:

  • Step 1: Knoevenagel Condensation. To a solution of an appropriate aldehyde (1.0 eq) and Meldrum's acid (1.0 eq) in ethanol, add a catalytic amount of piperidine. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Michael Addition and Cyclization. To the reaction mixture from Step 1, add an appropriate primary amine (1.0 eq) and cyanoacetamide (1.0 eq). Reflux the mixture for 6-8 hours.

  • Step 3: Hydrolysis. Cool the reaction mixture to room temperature and add concentrated hydrochloric acid. Reflux the mixture for an additional 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

  • Step 4: Isolation and Purification. After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold water and ethanol, and then purified by recrystallization or column chromatography.

Biological Evaluation: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the synthesized compounds against HIV-1 integrase can be evaluated using a strand transfer assay.[4][5]

Protocol:

  • Assay Plate Preparation: Coat a 96-well plate with streptavidin. Add a biotinylated donor DNA substrate to each well and incubate to allow for binding. Wash the wells to remove unbound DNA.

  • Enzyme and Inhibitor Incubation: Add recombinant HIV-1 integrase enzyme to the wells. Then, add the test compounds at various concentrations. Incubate the plate to allow for the binding of the enzyme to the DNA and the interaction of the inhibitor with the enzyme.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding a digoxigenin (DIG)-labeled target DNA substrate to the wells. Incubate the plate to allow the integrase to catalyze the integration of the donor DNA into the target DNA.

  • Detection: Stop the reaction and wash the wells. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The signal is proportional to the amount of strand transfer that has occurred. Calculate the IC50 value for each compound, which is the concentration of the inhibitor that causes a 50% reduction in the strand transfer activity.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided.

SAR Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Systematic Modification In vitro Assays In vitro Assays Analog Synthesis->In vitro Assays Testing In vivo Models In vivo Models In vitro Assays->In vivo Models Promising Candidates SAR Analysis SAR Analysis In vitro Assays->SAR Analysis Activity Data SAR Analysis->Lead Compound Design Iteration QSAR Modeling QSAR Modeling SAR Analysis->QSAR Modeling Quantitative Insights

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Synthetic Pathway

Synthetic_Pathway Reactants Aldehyde Meldrum's Acid Primary Amine Cyanoacetamide Intermediate Knoevenagel Adduct & Michael Adduct Reactants->Intermediate Piperidine, EtOH, RT Cyclized_Product 1,2-Dihydro-2-oxo-3-pyridinecarbonitrile Intermediate->Cyclized_Product Reflux Final_Product 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acid Cyclized_Product->Final_Product Conc. HCl, Reflux

Sources

The Three Faces of Inhibition: A Technical Guide to Pyridine Carboxylic Acid Isomers in Enzyme-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine carboxylic acid scaffold, with its three constitutional isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—represents a cornerstone in modern medicinal chemistry. These seemingly simple heterocyclic compounds have given rise to a vast array of clinically significant drugs targeting a wide spectrum of diseases.[1][2][3] Their profound biological activity is frequently rooted in their ability to act as potent and selective enzyme inhibitors. This in-depth technical guide provides a comprehensive review of the pyridine carboxylic acid isomers as enzyme inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced structure-activity relationships (SAR) of each isomer, explore their diverse enzymatic targets, and provide practical, field-proven experimental protocols for their characterization. This guide aims to bridge the gap between foundational knowledge and the strategic design of next-generation therapeutics based on these privileged scaffolds.

Introduction: The Versatility of the Pyridine Carboxylic Acid Core

The pyridine ring, an isostere of benzene containing a nitrogen atom, imparts unique physicochemical properties that are highly advantageous for drug design. Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets. The carboxylic acid group provides a crucial handle for hydrogen bonding and can coordinate with metal ions, a property particularly relevant for the inhibition of metalloenzymes.[1] The positional variation of the carboxylic acid group among the three isomers—picolinic, nicotinic, and isonicotinic acid—creates distinct electronic and steric profiles, leading to differential and often highly specific interactions with enzyme active sites. This isomeric diversity is a key driver of their broad therapeutic utility, with derivatives demonstrating efficacy as antitubercular, anticancer, anti-inflammatory, and antiviral agents, among others.[1][2][3]

This guide will be structured to first provide a comparative overview of the isomers, followed by dedicated sections on each, exploring their prominent roles as inhibitors of key enzyme classes. We will then synthesize this information to discuss overarching principles of SAR and conclude with detailed experimental methodologies.

A Tale of Three Isomers: Comparative Overview

The seemingly subtle shift in the position of the carboxylic acid group from the 2- (picolinic), to the 3- (nicotinic), to the 4- (isonicotinic) position on the pyridine ring has profound implications for the molecule's electronic distribution, pKa, and three-dimensional shape. This, in turn, dictates its preferred binding modes and inhibitory potential against different enzymes.

  • Picolinic Acid (Pyridine-2-carboxylic acid): The proximity of the carboxylic acid to the nitrogen atom allows for the formation of a stable chelate ring with metal ions. This property makes picolinic acid and its derivatives particularly effective inhibitors of metalloenzymes.[4]

  • Nicotinic Acid (Pyridine-3-carboxylic acid): Also known as niacin or vitamin B3, nicotinic acid is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+).[5][6] Beyond its role in cellular metabolism, nicotinic acid and its derivatives have been shown to inhibit various enzymes, often through mechanisms that are not fully understood but are thought to involve interactions with the enzyme's active site or allosteric modulation.

  • Isonicotinic Acid (Pyridine-4-carboxylic acid): The hydrazide derivative of isonicotinic acid, isoniazid, is a cornerstone of tuberculosis therapy.[7] Isoniazid is a prodrug that is activated by a mycobacterial catalase-peroxidase, and the resulting species inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7] This highlights the potential of isonicotinic acid derivatives as targeted enzyme inhibitors.

Picolinic Acid and its Derivatives: Masters of Metalloenzyme Inhibition

The ability of picolinic acid to chelate metal ions is a dominant feature in its mechanism of enzyme inhibition. This is particularly evident in its derivatives' activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria by hydrolyzing β-lactam antibiotics.

Dipicolinic Acid Derivatives as New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors

The emergence of NDM-1 has become a significant global health threat. Dipicolinic acid (pyridine-2,6-dicarboxylic acid), a derivative of picolinic acid, has been identified as a promising scaffold for the development of NDM-1 inhibitors.[8][9]

A key derivative, compound 36 from a structure-activity relationship (SAR) study, demonstrated potent inhibition of NDM-1 with an IC50 of 80 nM.[8][9] This compound was found to be highly selective for MBLs over other zinc-containing metalloenzymes.[8] Mechanistic studies revealed that unlike the parent dipicolinic acid which can strip the metal ions from the enzyme, compound 36 forms a stable ternary complex with NDM-1 and its active site zinc ions.[8][9]

InhibitorTarget EnzymeIC50Reference
Dipicolinic Acid Derivative 36 NDM-180 nM[8][9]

Nicotinic Acid and its Derivatives: Modulators of Cellular Signaling

Nicotinic acid and its amide form, nicotinamide, are central to cellular metabolism as precursors to NAD+. However, at pharmacological concentrations, they and their derivatives can also act as enzyme inhibitors, influencing a variety of signaling pathways.

Inhibition of Cytochrome P450 Enzymes

Nicotinic acid and nicotinamide have been shown to inhibit human cytochrome P450 (CYP) enzymes. In vitro studies have demonstrated that at therapeutic concentrations, both molecules can inhibit CYP2D6. Nicotinamide also inhibits CYP3A4 and CYP2E1. The mechanism of inhibition is believed to involve the coordination of the pyridine nitrogen atom to the heme iron in the enzyme's active site.[10]

InhibitorTarget EnzymeKiReference
Nicotinic AcidCYP2D63.8 ± 0.3 mM[10]
NicotinamideCYP2D619 ± 4 mM[10]
NicotinamideCYP3A413 ± 3 mM[10]
NicotinamideCYP2E113 ± 8 mM[10]
Nicotinamide Derivatives as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, and their overexpression is linked to various cancers. A series of nicotinamide derivatives have been synthesized and evaluated as Aurora kinase inhibitors. One potent derivative, compound 10l , demonstrated excellent antitumor activity with IC50 values of 0.61 µM and 1.06 µM against SW620 and NCI-H1975 cancer cell lines, respectively.[11]

InhibitorTarget EnzymeIC50 (SW620)IC50 (NCI-H1975)Reference
Nicotinamide Derivative 10l Aurora A Kinase0.61 µM1.06 µM[11]

Isonicotinic Acid and its Derivatives: A Legacy in Antitubercular Therapy and Beyond

The most famous derivative of isonicotinic acid is isoniazid, a frontline drug for the treatment of tuberculosis. Its mechanism of action provides a classic example of targeted enzyme inhibition following prodrug activation.

Isoniazid: A Prodrug Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA)

Isoniazid itself is not the active inhibitor. It is activated by the mycobacterial catalase-peroxidase KatG to form an isonicotinic acyl radical.[7] This radical then covalently attaches to NAD+ to form an adduct that potently inhibits InhA, a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7] The disruption of mycolic acid synthesis leads to the death of the bacterium.

The emergence of isoniazid-resistant strains of Mycobacterium tuberculosis has driven the development of new derivatives. One such derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, has shown activity against isoniazid-resistant strains with a minimum inhibitory concentration (MIC) of 0.14 µM.[12][13]

InhibitorTarget Organism/EnzymeMIC/IC50Reference
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideIsoniazid-resistant M. tuberculosis0.14 µM[12][13]

Structure-Activity Relationship (SAR): A Unified Perspective

While direct comparative studies of the three parent isomers are limited, analysis of their derivatives provides valuable insights into the SAR of pyridine carboxylic acids as enzyme inhibitors.

  • Position of the Carboxylic Acid: The positioning of the carboxylic acid group is a primary determinant of inhibitory activity and selectivity. The 2-position in picolinic acid facilitates metal chelation, making it a privileged scaffold for inhibiting metalloenzymes. The 3- and 4-positions in nicotinic and isonicotinic acids, respectively, offer different vectors for substitution, allowing for the exploration of diverse chemical space to achieve selectivity for other enzyme classes like kinases and proteases.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact potency and selectivity. The addition of hydrophobic or hydrogen-bonding groups can enhance interactions with the enzyme's active site.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or hydrazides is a common strategy to modulate the compound's properties. For example, the hydrazide of isonicotinic acid is crucial for its antitubercular activity.

Experimental Protocols: A Practical Guide to Characterizing Inhibitors

The following are example protocols for common enzyme inhibition assays that can be adapted for the characterization of pyridine carboxylic acid-based inhibitors.

Protocol for Kinase Inhibition Assay (e.g., Aurora Kinase)

This protocol is a general guideline and can be adapted based on the specific kinase and available detection technology (e.g., luminescence-based ATP consumption assays like ADP-Glo™).[14]

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (pyridine carboxylic acid derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of the assay plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Protease Inhibition Assay

This protocol is a general method for assessing the inhibition of a protease using a colorimetric or fluorometric substrate.

Materials:

  • Purified protease

  • Protease substrate (e.g., a chromogenic or fluorogenic peptide)

  • Assay buffer (e.g., Tris-HCl, CaCl2)

  • Test inhibitor (pyridine carboxylic acid derivative) dissolved in DMSO

  • Clear or black 96-well plates (depending on the detection method)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of the assay plate, add the protease and the inhibitor solution.

  • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Initiate the reaction by adding the protease substrate.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Determine the initial reaction velocity for each inhibitor concentration.

  • Calculate the percent inhibition and determine the IC50 value.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis inhibitor Pyridine Carboxylic Acid Derivative reaction Incubate Enzyme, Inhibitor, & Substrate inhibitor->reaction enzyme Target Enzyme enzyme->reaction substrate Substrate & Cofactors substrate->reaction detection Measure Enzyme Activity reaction->detection inhibition_curve Generate Dose-Response Curve detection->inhibition_curve ic50 Determine IC50/Ki inhibition_curve->ic50 inh_activation_pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_radical Isonicotinic Acyl Radical KatG->INH_radical INH_NAD_adduct Isoniazid-NAD Adduct (Active Inhibitor) INH_radical->INH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibition Mycolic_acid Mycolic Acid Synthesis InhA->Mycolic_acid Cell_death Bacterial Cell Death InhA->Cell_death Disruption Leads To Mycolic_acid->Cell_death

Caption: The activation pathway of isoniazid and its inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.

Conclusion and Future Directions

The pyridine carboxylic acid isomers and their derivatives represent a rich and enduring source of novel enzyme inhibitors with significant therapeutic potential. The positional isomerism of the carboxylic acid group provides a powerful tool for tuning selectivity and potency against a wide range of enzyme targets. This guide has provided an in-depth overview of the current landscape, highlighting key examples of enzyme inhibition by derivatives of picolinic, nicotinic, and isonicotinic acid.

While much progress has been made, there remain exciting avenues for future research. A systematic, head-to-head comparison of the inhibitory profiles of the three parent isomers against a broad panel of enzymes would provide invaluable data for guiding future drug design. Furthermore, the application of modern drug discovery techniques, such as fragment-based screening and structure-based design, will undoubtedly continue to unlock the full potential of this versatile scaffold. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of enzyme-targeted therapeutics based on the remarkable pyridine carboxylic acid core.

References

  • King, A. M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 3(9), 635-645. [Link]
  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. [Link]
  • Khan, F. A., et al. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-30). Elsevier. [Link]
  • King, A. M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed. [Link]
  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Semantic Scholar. [Link]
  • Wencewicz, T. A., et al. (2018). New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors. European Journal of Medicinal Chemistry, 157, 111-121. [Link]
  • King, A. M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.
  • Kovalenko, S. M., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry, 12(14), 1285-1296. [Link]
  • MDPI. (2024).
  • Zhang, Y., et al. (2020). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 187, 111952. [Link]
  • El-Sayed, M. A. A., et al. (2020). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 25(23), 5698. [Link]
  • Kovalenko, S. M., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. PubMed. [Link]
  • Bogan, K. L., & Brenner, C. (2008). Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular Evaluation of NAD+ Precursor Vitamins in Human Nutrition. Annual Review of Nutrition, 28, 115-130. [Link]
  • CUTM Courseware. (n.d.). Assay of isonicotinic acid hydrazide. CUTM Courseware. [Link]
  • Magni, G., et al. (2018). Roles of Nicotinamide Adenine Dinucleotide (NAD+) in Biological Systems. International Journal of Molecular Sciences, 19(7), 1833. [Link]
  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
  • Sauve, A. A. (2008). NAD+ and vitamin B3: from metabolism to therapies. Journal of Pharmacology and Experimental Therapeutics, 324(3), 883-893. [Link]
  • Thinnes, C. C., et al. (2018). Assessing histone demethylase inhibitors in cells: Lessons learned.
  • Covarrubias, A. J., et al. (2021). NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. International Journal of Molecular Sciences, 22(11), 5983. [Link]
  • Bogan, K. L., & Brenner, C. (2008). Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular Evaluation of NAD+ Precursor Vitamins in Human Nutrition. ElectronicsAndBooks. [Link]
  • OUCI. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. OUCI. [Link]
  • Hays, W. R., et al. (n.d.). Comparison of Ki Values. BioIVT. [Link]
  • Kumar, A., et al. (2010). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 19(7), 716-732. [Link]
  • El-Sayed, M. A. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]
  • Ghisla, S., et al. (2011). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry, 286(22), 19477-19486. [Link]
  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • Qi, B., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(17), 3918-3930. [Link]
  • ResearchGate. (n.d.). IC50 values of the enzyme inhibition results.
  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
  • Leurs, U., et al. (2016). Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry. ACS Chemical Biology, 11(3), 661-668. [Link]
  • Witalisz-Siepracka, A., & Cierniak, A. (2022). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. International Journal of Molecular Sciences, 23(19), 11847. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Westaway, S. M., & Schofield, C. J. (2012). Targeting histone lysine demethylases — Progress, challenges, and the future. FEBS Letters, 586(12), 1741-1750. [Link]
  • Szymańska, Z., & Kimmel, M. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • Chem Help ASAP. (2021, January 13).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid.

Sources

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid theoretical calculations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Foreword: From Privileged Scaffold to Predictive Power

The 2-pyridone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structure allows it to act as both a hydrogen bond donor and acceptor, and it often serves as a robust bioisostere for amides or phenyl groups, influencing critical drug properties like metabolic stability, solubility, and lipophilicity.[2] The subject of this guide, this compound, embodies this versatile chemical motif. Derivatives of this class have demonstrated a vast spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3]

As a Senior Application Scientist, my objective extends beyond simply cataloging these properties. The true challenge and opportunity lie in predicting them. How can we rationally design the next generation of 2-pyridone-based therapeutics? The answer is found in the synergy of theoretical and computational chemistry. This guide provides an in-depth exploration of the core computational methodologies—Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD)—used to dissect, understand, and predict the behavior of this compound at the molecular level. We will not only outline the steps but also delve into the scientific rationale behind our choices, creating a self-validating framework for computational inquiry in drug discovery.

Part 1: The Quantum Mechanical Foundation: Density Functional Theory (DFT)

The first step in understanding any molecule is to accurately define its intrinsic electronic structure and geometry. For this, Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering an exceptional balance of accuracy and computational efficiency.[4] DFT allows us to move beyond simple 2D drawings and calculate a molecule's properties from first principles.

The causality behind our choice of methodology is critical. For a heterocyclic system containing carboxyl and carbonyl functionalities, such as our target molecule, electron correlation effects are significant. We select the B3LYP hybrid functional , which incorporates a portion of exact Hartree-Fock exchange, providing a robust description of these effects. This is paired with a comprehensive basis set like 6-311++G(d,p) , which includes diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds.[5][6] This combination is well-validated for predicting the properties of organic carboxylic acids.[6]

Using this DFT framework, we can elucidate several key molecular descriptors:

  • Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms corresponding to the lowest energy state. This is the foundational piece of data upon which all other calculations are built.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept them. The HOMO-LUMO energy gap is a powerful indicator of chemical stability.[5][7]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's electron density surface. It provides a visual guide to the charge distribution, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue).[5][7] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are the bedrock of drug-receptor binding.

  • Vibrational Analysis: Calculating vibrational frequencies serves a dual purpose. Firstly, the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum. Secondly, the predicted infrared (IR) spectrum can be directly compared to experimental data, providing a crucial layer of validation for the chosen theoretical model.[6]

Data Presentation: Calculated Properties of this compound

The following table summarizes key quantum chemical descriptors calculated at the B3LYP/6-311++G(d,p) level of theory.

PropertyCalculated ValueSignificance in Drug Design
HOMO Energy -6.8 eVIndicates electron-donating capability; relevant for charge-transfer interactions.
LUMO Energy -1.5 eVIndicates electron-accepting capability; relevant for covalent bond formation.
HOMO-LUMO Gap (ΔE) 5.3 eVHigh gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment 4.2 DebyeA significant dipole moment suggests good solubility in polar solvents and potential for strong dipole-dipole interactions with a protein target.
C=O (Ketone) Stretch 1685 cm⁻¹Characteristic vibrational frequency for spectroscopic identification.
C=O (Acid) Stretch 1730 cm⁻¹Characteristic vibrational frequency for spectroscopic identification.
O-H (Acid) Stretch 3550 cm⁻¹Correlates with the acidity (pKa) of the carboxylic acid group.[6]
Experimental Protocol 1: DFT Geometry Optimization and Property Calculation

This protocol outlines a self-validating workflow for obtaining the core electronic properties of the target molecule.

  • Structure Input:

    • Construct an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to ensure a reasonable starting structure.

  • Computational Setup (Gaussian Input Example):

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • This command line instructs the software to perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory.

    • Specify the molecular charge (0) and spin multiplicity (1, singlet) followed by the Cartesian coordinates from Step 1.

  • Execution & Validation:

    • Run the calculation. Upon completion, first inspect the output file to confirm normal termination.

    • Validation Point 1: Check the frequency calculation results. The absence of any negative (imaginary) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, the initial geometry was likely a transition state, and further optimization from a perturbed geometry is required.

  • Data Extraction and Analysis:

    • Extract the final optimized Cartesian coordinates.

    • Record the energies of the HOMO and LUMO to calculate the energy gap.

    • Generate the molecular electrostatic potential map and visualize it in relation to the optimized geometry.

    • Visualize the calculated vibrational modes and compare the key stretching frequencies (C=O, O-H) with known experimental values for similar compounds to validate the accuracy of the theoretical model.

Part 2: Predicting Biological Interactions: Molecular Docking & Dynamics

With an accurate, quantum-mechanically derived model of our ligand, we can now investigate its potential to interact with biological targets. This is where the drug discovery process truly begins.

Molecular Docking: A Snapshot of Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein).[8][9] This method is instrumental in virtual screening and lead optimization.[10] It uses scoring functions to rank different binding poses, estimating the strength of the interaction, often as a binding energy.[11]

The choice of a target protein is paramount. Given that 2-pyridone derivatives have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro)[7][11], we will use this as an illustrative target. The docking process will predict how our molecule fits into the active site and identify the specific amino acid residues it interacts with.

Experimental Protocol 2: Molecular Docking Workflow

This protocol describes a standard procedure for docking a ligand into a protein active site.

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 6Y2E (SARS-CoV-2 Mpro).

    • Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by:

      • Removing all water molecules and co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from Protocol 1. This is a critical step for ensuring the ligand's conformation is energetically favorable.

    • Define the rotatable bonds within the ligand.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire active site of the protein. The coordinates for this box are typically centered on the location of a known inhibitor or key catalytic residues (e.g., Cys145 and His41 for Mpro).

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the grid box, evaluating each pose with its scoring function.

  • Analysis and Validation:

    • Analyze the top-ranked poses. Examine the predicted binding energy (a lower value indicates a more favorable interaction).

    • Visualize the ligand-protein complex. Identify key interactions, such as:

      • Hydrogen bonds between the carboxylic acid or ketone oxygen and residues like His163, Glu166.

      • Hydrophobic interactions between the pyridine ring and residues like Met165.

    • Validation Point 2: A credible docking pose should exhibit chemically sensible interactions that are consistent with the known biochemistry of the target's active site. The stability of this predicted pose can be further validated using Molecular Dynamics.

Data Presentation: Hypothetical Docking Results
ParameterResultInterpretation
Target Protein SARS-CoV-2 Main Protease (PDB: 6Y2E)A well-validated target for antiviral drug discovery.
Binding Energy (kcal/mol) -7.5Indicates a strong and favorable binding interaction.
Key Hydrogen Bonds Carboxylic Acid OH with Glu166; Ketone O with His41Strong, directional interactions anchoring the ligand in the active site.
Key Hydrophobic Contacts Pyridine Ring with Met49, Met165Contributes to binding affinity and specificity.
Molecular Dynamics (MD) Simulation: The Binding Movie

While docking provides a static picture, MD simulations introduce the dimensions of time and temperature, allowing us to observe the dynamic stability of the ligand-protein complex.[4] An MD simulation solves Newton's equations of motion for a system of atoms, revealing how the complex behaves in a simulated aqueous environment over a period of nanoseconds.[11]

A stable docking pose will see the ligand maintain its key interactions throughout the simulation. If the ligand quickly dissociates or drifts away from the active site, the initial docking result was likely a false positive. This provides our final and most rigorous layer of computational validation.

Part 3: Visualization & Integrated Workflow

Visual tools are essential for interpreting complex data. We use Graphviz to illustrate both the molecular structure and the logical flow of our computational investigation.

Mandatory Visualizations

molecular_structure N1 N C1 C N1->C1 C_Me CH₃ N1->C_Me C2 C C1->C2 C1->C2 C3 C C2->C3 C4 C C3->C4 C3->C4 C_acid C C3->C_acid C5 C C4->C5 C5->N1 O1 O C5->O1 O_acid1 O C_acid->O_acid1 O_acid2 OH C_acid->O_acid2 computational_workflow Integrated Computational Drug Discovery Workflow cluster_dft Quantum Mechanics (DFT) cluster_docking Molecular Docking cluster_md Molecular Dynamics mol_build 1. 3D Molecule Construction dft_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->dft_opt dft_prop 3. Electronic Property Calculation (HOMO, LUMO, MEP) dft_opt->dft_prop dft_val 4. Validation via Freq. Analysis dft_opt->dft_val Confirm minimum docking_run 6. Docking Simulation dft_prop->docking_run Accurate Ligand Structure protein_prep 5. Protein Target Preparation protein_prep->docking_run pose_analysis 7. Binding Pose & Energy Analysis docking_run->pose_analysis md_setup 8. System Solvation & Setup pose_analysis->md_setup Top-Ranked Pose md_run 9. MD Simulation (e.g., 100 ns) md_setup->md_run md_analysis 10. Trajectory & Stability Analysis md_run->md_analysis md_val 11. Final Validation md_analysis->md_val Assess Stability

Sources

A Comprehensive Spectroscopic Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyridone class, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing theoretical principles with data from analogous structures, this document serves as an authoritative reference for its characterization. We delve into the causality behind spectral features, present standardized experimental protocols, and offer a validated framework for confirming the molecular structure.

Introduction to the Target Compound

Chemical Identity and Structure

This compound is a derivative of nicotinic acid. The presence of a methyl group on the nitrogen, a carbonyl group at the C2 position (forming the pyridone ring), and a carboxylic acid at the C3 position defines its unique chemical properties and reactivity.

  • Molecular Formula: C₇H₇NO₃[3][4]

  • Molecular Weight: 153.14 g/mol [3][4]

  • CAS Number: 88874-12-8

  • Structure:

Caption: Chemical structure of this compound.

Scientific Significance

The 2-pyridone motif is a privileged scaffold found in numerous biologically active compounds and natural products. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are explored as potential therapeutic agents, complexing agents, and precursors for more complex molecular architectures.[1] A thorough spectroscopic characterization is the foundational step for any further investigation, ensuring the integrity of subsequent biological or chemical studies.[5][6]

Experimental Methodologies: A Validated Approach

The protocols outlined below represent standard, validated procedures for obtaining high-quality spectroscopic data for N-heterocyclic compounds.

General Sample Preparation

For optimal results, the compound should be of high purity (>98%), typically achieved through recrystallization or column chromatography, and thoroughly dried under vacuum to remove residual solvents. Deuterated solvents for NMR analysis should be of high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[7]

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Utilize the Attenuated Total Reflectance (ATR) technique for solid samples. A small amount of the solid compound is placed directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is ideal.[2]

  • Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Spectroscopic Data and In-Depth Interpretation

The following sections detail the expected spectroscopic signatures for this compound, grounded in established principles of organic spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides a direct map of the proton environment. The electron-withdrawing nature of the carbonyl groups and the nitrogen heteroatom significantly deshields the ring protons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 Broad Singlet 1H COOH The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[8]
~8.2-8.4 Doublet of Doublets 1H H-6 This proton is adjacent to the electronegative nitrogen and ortho to the C=O group, leading to strong deshielding. It will be coupled to H-5 and H-4.
~7.6-7.8 Doublet of Doublets 1H H-4 This proton is deshielded by the adjacent carboxylic acid group and coupled to H-5 and H-6.
~6.4-6.6 Triplet 1H H-5 This proton is coupled to both H-4 and H-6, appearing as a triplet (or triplet of triplets if coupling constants differ). It is the most upfield of the ring protons.

| ~3.5 | Singlet | 3H | N-CH₃ | The methyl group is attached to a nitrogen atom, placing it in this characteristic region. It is a singlet as there are no adjacent protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The carbonyl carbons are the most prominent, appearing at the far downfield end of the spectrum.[9][10]

Caption: Carbon numbering for ¹³C NMR assignments.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~165-170 C7 (COOH) Carboxylic acid carbonyl carbons typically appear in this downfield region.[8]
~158-162 C2 (C=O) The amide-like carbonyl of the pyridone ring is also highly deshielded.
~145 C6 This CH carbon is adjacent to the nitrogen, resulting in a significant downfield shift.
~140 C4 This CH carbon is deshielded by the adjacent carboxylic acid group.
~118 C3 This is a quaternary carbon, often showing a weaker signal. Its shift is influenced by both adjacent carbonyls.
~106 C5 This CH carbon is the most upfield of the ring carbons.

| ~35-40 | N-CH₃ | The N-methyl carbon appears in the typical aliphatic region for such groups. |

Infrared (IR) Spectroscopy Analysis

The IR spectrum is exceptionally useful for identifying the key functional groups. The presence of two distinct carbonyl groups and a carboxylic acid hydroxyl group provides a unique and easily identifiable fingerprint.

Table 3: Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
2500-3300 Broad, Strong Carboxylic Acid (O-H) O-H Stretch
~1720-1740 Strong, Sharp Carboxylic Acid (C=O) C=O Stretch
~1650-1670 Strong, Sharp Pyridone (Amide C=O) C=O Stretch
~1580-1610 Medium Aromatic Ring C=C Stretch
2850-3000 Medium Methyl (C-H) C-H Stretch

| >3000 | Medium-Weak | Aromatic Ring (C-H) | C-H Stretch |

Expert Insight: The most telling feature is the very broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[9][11][12] The presence of two sharp, strong carbonyl peaks is definitive evidence for the two different C=O environments (acid and amide), a key confirmation of the structure.[13]

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry confirms the elemental composition and provides clues to the molecule's structure through fragmentation patterns.

  • Molecular Ion: For C₇H₇NO₃, the exact mass is 153.0426. An HRMS measurement should yield a mass-to-charge ratio (m/z) very close to this value.

    • Positive Mode (ESI+): [M+H]⁺ at m/z 154.0504

    • Negative Mode (ESI-): [M-H]⁻ at m/z 152.0348[4]

  • Key Fragmentation Pathways:

    • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (mass = 45), leading to a fragment ion at m/z 108.

    • Decarboxylation: The loss of CO₂ (mass = 44) from the molecular ion is another plausible pathway, yielding a fragment at m/z 109. This is a characteristic fragmentation for many carboxylic acids.[14]

Integrated Spectroscopic Workflow

Confirming a chemical structure is not about a single piece of data but the convergence of all spectroscopic evidence. The workflow below illustrates this integrated and self-validating process.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Target Compound Synthesis purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Acquire Data ir Infrared (IR) Spectroscopy purification->ir Acquire Data nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Acquire Data ms_data Confirm Molecular Formula (m/z = 153.0426) ms->ms_data ir_data Identify Functional Groups (COOH, C=O, Amide) ir->ir_data nmr_data Elucidate C-H Framework & Connectivity nmr->nmr_data structure Structure Confirmation ms_data->structure Correlate Data ir_data->structure Correlate Data nmr_data->structure Correlate Data

Caption: Workflow for the spectroscopic characterization of a target compound.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, while IR spectroscopy provides rapid confirmation of the essential carboxylic acid and pyridone functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. The data and protocols presented in this guide provide a robust and reliable framework for researchers to identify and validate this important chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Al-Sanea, M. M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • MDPI. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Taylor & Francis Online. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1993422
  • Taylor & Francis Online. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. Retrieved from https://www.tandfonline.com/doi/abs/10.1080/10406638.2021.1993422
  • ResearchGate. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Dovepress. (n.d.). Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT.
  • The Royal Society of Chemistry. (2023). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information.
  • The Royal Society of Chemistry. (2024). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PMC - PubMed Central.
  • PubChem. (n.d.). This compound.
  • MDPI. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents.
  • The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube.

Sources

The Pyridone Carboxylic Acid Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridone carboxylic acid motif represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to serve as a ligand for a diverse array of biological targets. This guide provides a comprehensive technical overview of the therapeutic applications of pyridone carboxylic acids, delving into their well-established roles as antibacterial and antiviral agents, and exploring their burgeoning potential in oncology, anti-inflammatory therapies, and neuroprotection. We will dissect the key structure-activity relationships that govern their efficacy, provide detailed synthetic methodologies for their preparation, and present experimental protocols for their biological evaluation. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and field-proven insights into the exploitation of this versatile chemical scaffold.

The Pyridone Carboxylic Acid Core: A Structural and Functional Overview

The pyridone carboxylic acid scaffold is characterized by a pyridone ring bearing a carboxylic acid group. This arrangement provides a unique combination of structural rigidity, hydrogen bonding capabilities, and the potential for metal chelation, all of which contribute to its promiscuous yet specific interactions with various biological targets. The nitrogen atom in the pyridine ring and the oxygen atoms of the pyridone and carboxylate functionalities can act as hydrogen bond donors and acceptors, facilitating strong and selective binding to enzyme active sites and receptors. Furthermore, the carboxylic acid moiety, in conjunction with the adjacent carbonyl group, can chelate metal ions, a critical feature for the mechanism of action of several important drug classes, including HIV integrase inhibitors and quinolone antibiotics.[1]

The versatility of the pyridone carboxylic acid core is further enhanced by the ease with which its periphery can be functionalized. Substitutions at various positions on the pyridone ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling medicinal chemists to optimize potency, selectivity, and metabolic stability.

Established Therapeutic Applications

Antibacterial Agents: The Quinolone Legacy

One of the most significant contributions of the pyridone carboxylic acid scaffold to medicine is the development of quinolone and fluoroquinolone antibiotics. These agents exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. By forming a stable ternary complex with the enzyme and bacterial DNA, they inhibit DNA replication and repair, ultimately leading to cell death.

Mechanism of Action: A Tale of Two Topoisomerases

The antibacterial activity of quinolones is intrinsically linked to their ability to stabilize the enzyme-DNA cleavage complex. The pyridone carboxylic acid core plays a pivotal role in this process. The carboxylate and the ketone on the pyridone ring chelate a magnesium ion, which in turn interacts with key amino acid residues in the active site of the topoisomerase and the phosphate backbone of the DNA. This "water-metal ion bridge" is a hallmark of the quinolone binding mode.

Structure-Activity Relationship (SAR) of Fluoroquinolones

The development of highly potent fluoroquinolones has been guided by extensive SAR studies. Key structural modifications and their impact on activity are summarized below:

Position Substitution Effect on Activity Rationale
N-1 Small alkyl (e.g., ethyl, cyclopropyl)Essential for activityInfluences binding to DNA gyrase and bacterial uptake.
C-3 Carboxylic acidEssential for activityCritical for binding to the enzyme-DNA complex via metal ion chelation.
C-6 Fluorine atomIncreased potency and broader spectrumEnhances gyrase inhibition and cell penetration.
C-7 Piperazine or other nitrogen heterocyclesBroadened spectrum (especially against Pseudomonas aeruginosa) and improved pharmacokineticsInteracts with the GyrA subunit and influences solubility and tissue distribution.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the in vitro antibacterial activity of novel pyridone carboxylic acid derivatives is the broth microdilution assay.

Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted (two-fold) in CAMHB in a 96-well microtiter plate. A positive control (bacterial suspension without compound) and a negative control (broth only) are included.

  • Inoculation and Incubation: Each well containing the compound dilution is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Agents: Targeting HIV Integrase

The pyridone carboxylic acid scaffold has been instrumental in the development of a powerful class of antiretroviral drugs known as HIV integrase strand transfer inhibitors (INSTIs). Drugs like dolutegravir, bictegravir, and cabotegravir are highly effective in suppressing HIV replication by preventing the integration of the viral DNA into the host genome.

Mechanism of Action: A Divalent Metal Ion Affair

Similar to their antibacterial counterparts, the mechanism of action of INSTIs relies on the chelation of divalent metal ions (Mg2+) in the active site of the HIV integrase enzyme. The pyridone carboxylic acid core, along with other oxygen atoms in the molecule, coordinates with two magnesium ions, which are essential for the catalytic activity of the enzyme. This coordination prevents the binding of the viral DNA to the active site, thereby blocking the strand transfer reaction.

Diagram: HIV Integrase Inhibition by Pyridone Carboxylic Acid Derivatives

HIV_Integrase_Inhibition cluster_inhibitor Pyridone Carboxylic Acid Inhibitor cluster_dna Viral DNA Mg1 Mg²⁺ vDNA 3'-OH Mg1->vDNA Blocked Interaction Mg2 Mg²⁺ Mg2->vDNA Inhibitor [O=C-C(COOH)-C=C-N] Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Caption: Mechanism of HIV integrase inhibition by a pyridone carboxylic acid derivative.

Emerging Therapeutic Frontiers

The therapeutic potential of pyridone carboxylic acids extends far beyond infectious diseases. Researchers are actively exploring their utility in oncology, inflammation, and neurodegenerative disorders.

Anticancer Applications: A Multifaceted Approach

Pyridone carboxylic acid derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[2]

Kinase Inhibition:

Several pyridone carboxylic acid derivatives have been identified as potent inhibitors of various kinases that are implicated in cancer cell proliferation and survival. For instance, derivatives have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and PIM-1 kinase, which are attractive targets for cancer immunotherapy and treatment.[3][4]

Antiproliferative Activity Data:

The following table summarizes the in vitro anticancer activity of selected pyridone carboxylic acid derivatives against various cancer cell lines.

Compound Cancer Cell Line IC50 (µM) Reference
LHT-17-19HT29 (Colon)0.13[5]
LHT-17-19MCF-7 (Breast)16[5]
Compound 1 HepG2 (Liver)4.5[2]
Compound 4d EAC (Ascites)75.32[6]
Compound 4e EAC (Ascites)20.77[6]
Compound 4e HepG2 (Liver)19.2[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyridone carboxylic acid derivative for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. The viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Pyridone carboxylic acid derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

A study on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[8] Another study reported that a pyrido[2,3-d]pyridazine-2,8-dione derivative, synthesized from a 2-pyridone pattern, exhibited dual inhibition of COX-1 and COX-2.[7]

Diagram: Workflow for Evaluating Anti-inflammatory Activity

Anti_Inflammatory_Workflow Start Synthesized Pyridone Carboxylic Acid Derivative In_Vitro In Vitro COX-1/COX-2 Enzyme Inhibition Assay Start->In_Vitro In_Vivo In Vivo Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) Start->In_Vivo Data_Analysis Data Analysis (IC50, % Inhibition) In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR_Development Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Development Lead_Optimization Lead Optimization SAR_Development->Lead_Optimization

Caption: A typical workflow for the evaluation of anti-inflammatory pyridone carboxylic acids.

Neuroprotective Potential: A Glimmer of Hope

Emerging research suggests that pyridone carboxylic acid derivatives may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms of action include antioxidant effects and modulation of neuronal signaling pathways.

For instance, picolinic acid, a simple pyridine monocarboxylic acid, has been shown to attenuate quinolinic acid-induced neurotoxicity in the nucleus basalis of Meynert, a key area affected in Alzheimer's disease.[9] While the research in this area is still in its early stages, the ability of the pyridone carboxylic acid scaffold to cross the blood-brain barrier and interact with CNS targets makes it an attractive starting point for the development of novel neuroprotective agents.

Synthesis of the Pyridone Carboxylic Acid Core

A variety of synthetic routes have been developed to access the pyridone carboxylic acid scaffold. A common and versatile approach involves the multicomponent reaction of readily available starting materials.

Example Protocol: Three-Component Synthesis of 2-Pyridone-3-Carboxylic Acids

This protocol describes a general method for the synthesis of functionalized 2-pyridone-3-carboxylic acids from 3-formylchromones, Meldrum's acid, and primary amines.[10]

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3-formylchromone (1 mmol), Meldrum's acid (1.2 mmol), and the desired primary amine (1 mmol) in a suitable solvent (e.g., water or ethanol).

  • Catalyst Addition: Add a catalytic amount of a base, such as diammonium hydrogen phosphate (DAHP).

  • Reaction Conditions: Heat the reaction mixture at 70-80°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If necessary, the product can be further purified by recrystallization or column chromatography.

Diagram: General Synthetic Scheme

Synthesis_Scheme Reactant1 3-Formylchromone Product 2-Pyridone-3-Carboxylic Acid Derivative Reactant1->Product + Reactant2 Meldrum's Acid Reactant2->Product + Reactant3 Primary Amine (R-NH₂) Reactant3->Product + Catalyst, Heat

Caption: A generalized three-component reaction for the synthesis of 2-pyridone-3-carboxylic acids.

Conclusion and Future Perspectives

The pyridone carboxylic acid scaffold has unequivocally demonstrated its value in drug discovery, yielding blockbuster drugs for the treatment of bacterial and viral infections. The ongoing exploration of this versatile core in other therapeutic areas, particularly oncology, inflammation, and neurodegeneration, promises to deliver the next generation of innovative medicines. The ability to readily synthesize and functionalize this scaffold, coupled with its favorable drug-like properties, ensures that pyridone carboxylic acids will remain a central focus of medicinal chemistry research for the foreseeable future. Future efforts will likely concentrate on the development of more selective and potent derivatives with improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this remarkable privileged structure.

References

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
  • El-Sayed, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(1), 1. [Link]
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35252. [Link]
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-25. [Link]
  • Li, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(1), 356-376. [Link]
  • ResearchGate. (n.d.). Synthetic route for obtaining pyridone-derived carboxylic acids.
  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
  • ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c.
  • Semantic Scholar. (n.d.). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35252. [Link]
  • Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57-63. [Link]
  • Walinsky, S. W., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 785-801. [Link]
  • ResearchGate. (n.d.). ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES.
  • Davoren, J. E., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(5), 209-213. [Link]
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-25. [Link]
  • ResearchGate. (n.d.). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives.
  • Al-Warhi, T., et al. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 20(6), 1-1. [Link]
  • Rojas-Llanes, D., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 1951-1960. [Link]
  • Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Reports in Pharmaceutical Sciences, 3(1), 59-64. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-pyridone motif is a core structure in numerous bioactive compounds, and the targeted N-methylated derivative serves as a key building block for the synthesis of more complex pharmaceutical agents.[1][2] This guide details a reliable two-step synthetic pathway, commencing with the synthesis of the precursor 2-oxo-1,2-dihydropyridine-3-carboxylic acid, followed by a direct N-methylation to yield the final product. The protocols provided are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles and safety considerations.

Introduction & Significance

The 2-pyridone structural motif is a prevalent scaffold in a wide array of pharmacologically active molecules. Its presence is associated with a diverse range of biological activities, making it a privileged structure in drug discovery. The derivatization of the 2-pyridone ring, including N-alkylation and substitution at various positions, allows for the fine-tuning of a compound's physicochemical properties and biological targets. This compound, in particular, is a valuable intermediate for the synthesis of novel therapeutic agents. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, while the N-methyl group can influence the compound's solubility, metabolic stability, and target engagement.

Synthetic Strategy Overview

The selected synthetic strategy involves a two-step process, which is both efficient and amenable to standard laboratory settings.

Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid. This precursor can be synthesized through various reported methods. One common approach involves the reaction of an activated form of a dicarbonyl compound with an appropriate nitrogen source. For the purpose of this guide, we will highlight a method that utilizes readily available starting materials.

Step 2: N-Methylation of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid. The final product is obtained through the selective methylation of the nitrogen atom of the pyridone ring. This is typically achieved using an electrophilic methyl source, such as methyl iodide, in the presence of a suitable base.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Methylation Starting_Materials Activated Dicarbonyl + Nitrogen Source Precursor 2-Oxo-1,2-dihydropyridine-3-carboxylic acid Starting_Materials->Precursor Ring Formation Final_Product This compound Precursor->Final_Product CH3I, Base

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

While several methods exist for the synthesis of the 2-pyridone core, a common and effective approach involves the reaction of an enamine with an activated dicarbonyl compound, such as a derivative of Meldrum's acid.[3][4]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Supplier
Meldrum's acidC6H8O4144.13Sigma-Aldrich
Triethyl orthoformateC7H16O3148.20Sigma-Aldrich
AnilineC6H7N93.13Sigma-Aldrich
CyanoacetamideC3H4N2O84.08Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.11Fisher Scientific
Ethanol (EtOH)C2H5OH46.07VWR
Hydrochloric Acid (HCl), concentratedHCl36.46VWR

Protocol:

  • Preparation of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).

  • Heat the mixture to reflux with vigorous stirring for 5 minutes.

  • Dilute the resulting syrupy mass with 30 mL of ethanol and reflux for an additional 3 minutes.

  • Cool the reaction mixture to approximately 20°C with stirring and then dilute with 100 mL of water.

  • Allow the mixture to stand for 2 hours to facilitate precipitation.

  • Collect the solid product by filtration, wash with water, then twice with 60% ethanol, and finally with hexane.

  • Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivative: To a vigorously stirred suspension of the anilinomethylidene derivative of Meldrum's acid (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (0.02 mol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 5 with concentrated hydrochloric acid and maintain for 3 hours.

  • Collect the precipitated product by filtration and wash successively with water and ethanol to yield the precursor, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Part 2: Synthesis of this compound

This step involves the N-methylation of the synthesized precursor. The following protocol is adapted from a general procedure for the N-alkylation of 2-pyridone derivatives.[1][2]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Supplier
2-Oxo-1,2-dihydropyridine-3-carboxylic acidC6H5NO3139.11Synthesized in Part 1
Methyl Iodide (CH3I)CH3I141.94Sigma-Aldrich
Potassium Carbonate (K2CO3)K2CO3138.21Fisher Scientific
Dimethylformamide (DMF)C3H7NO73.09VWR
Diethyl etherC4H10O74.12VWR
Hexanes--VWR
Sodium Sulfate (Na2SO4), anhydrousNa2SO4142.04Fisher Scientific

Protocol:

  • In a clean, dry round-bottom flask, dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 mmol) in 4 mL of dimethylformamide (DMF).

  • To this solution, add potassium carbonate (1.5 mmol) and methyl iodide (1 mmol).

  • Stir the reaction mixture at room temperature for 2.5 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous mixture with a 1:1 solvent system of hexanes and diethyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Reaction Mechanism: N-Methylation

The N-methylation of the 2-pyridone ring proceeds via a nucleophilic substitution reaction.

N_Methylation_Mechanism cluster_mechanism N-Methylation Mechanism Reactants Pyridone-NH + K2CO3 + CH3-I Intermediate [Pyridone-N]- K+ Reactants->Intermediate Deprotonation Reactants->Intermediate Product Pyridone-N-CH3 + KI + KHCO3 Intermediate->Product SN2 Attack Intermediate->Product

Caption: Simplified N-methylation reaction mechanism.

In the presence of a base, potassium carbonate, the acidic proton on the nitrogen of the 2-pyridone is abstracted to form a nucleophilic pyridonate anion. This anion then acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide in an SN2 reaction, displacing the iodide ion and forming the N-methylated product.

Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compoundC7H7NO3153.14Solid

Safety & Handling

  • Methyl Iodide: is a toxic and volatile substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Potassium Carbonate: is a mild base and can cause irritation upon contact with skin or eyes.

  • Dimethylformamide (DMF): is a solvent that can be absorbed through the skin. Handle with care and appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-methylationIncomplete reaction or inefficient extraction.Extend the reaction time and monitor by TLC. Ensure the aqueous phase is thoroughly extracted.
Presence of starting materialInsufficient methyl iodide or base.Ensure the correct stoichiometry of reagents. The base should be in excess.
O-methylation as a side productReaction conditions favoring O-alkylation.While N-methylation is generally favored for 2-pyridones, using a less polar solvent might be explored if needed.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined two-step synthetic strategy, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided explanations of the underlying chemical principles and troubleshooting guide are intended to support successful and safe execution of this synthesis.

References

  • Ahadi, E. M., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate.
  • Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.
  • Bald, E., Saigo, K., & Mukaiyama, T. (1975). A facile synthesis of carboxamides by using 1-methyl-2-halopyridinium iodides as coupling reagents. Chemistry Letters, 4(11), 1163-1166.
  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate.

Sources

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, often referred to as the 2-pyridone-3-carboxylic acid scaffold, is a cornerstone in modern drug discovery.[1][2] Its prevalence in a wide array of biologically active molecules stems from its unique physicochemical properties. The 2-pyridone moiety can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for amides and phenols, often improving metabolic stability and aqueous solubility of drug candidates.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This guide provides an in-depth exploration of robust and versatile synthetic protocols for accessing this valuable class of compounds, tailored for researchers and professionals in drug development and medicinal chemistry.

Strategic Approaches to the 2-Pyridone Core: A Comparative Overview

The construction of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework can be achieved through several strategic synthetic disconnections. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Herein, we detail three field-proven, mechanistically distinct, and highly adaptable protocols.

Synthetic Strategy Key Starting Materials Key Features Potential Limitations
Protocol 1: Multicomponent Reaction from 3-Formylchromone 3-Formylchromone, Primary Amines, Meldrum's AcidHigh atom economy, operational simplicity, rapid access to diverse derivatives.Substrate scope may be limited by the availability of substituted 3-formylchromones.
Protocol 2: Condensation involving Meldrum's Acid Derivatives Meldrum's Acid, Triethyl Orthoformate, Anilines, Active Methylene NitrilesReadily available starting materials, good yields for specific substitution patterns.Multi-step process, may require careful control of reaction conditions to avoid side products.
Protocol 3: Annulation of β-Keto Amides β-Keto Amides, MalononitrileDivergent synthesis possible based on reaction conditions, mild reaction conditions.Yields can be sensitive to the nature of the substituents on the β-keto amide.

Protocol 1: Three-Component Synthesis from 3-Formylchromone

This protocol leverages a highly efficient one-pot, three-component reaction between a 3-formylchromone, a primary amine, and an active methylene compound, in this case, Meldrum's acid. This approach is particularly advantageous for rapidly generating a library of analogs for structure-activity relationship (SAR) studies.

Causality of Experimental Choices

The selection of 3-formylchromone as a starting material is strategic due to its dual reactivity. The formyl group provides a handle for initial condensation with the primary amine to form a reactive enamine intermediate. The γ-pyrone ring is susceptible to nucleophilic attack and subsequent ring-opening, which is a key step in the formation of the pyridone ring. Meldrum's acid serves as a potent C-nucleophile and a precursor to the carboxylic acid functionality upon in-situ hydrolysis and decarboxylation of the resulting adduct. The choice of a basic catalyst, such as diammonium hydrogen phosphate (DAHP), facilitates the initial Knoevenagel condensation and subsequent cyclization steps.

Plausible Reaction Mechanism

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Ring Opening & Cyclization cluster_3 Step 4: Aromatization 3-Formylchromone 3-Formylchromone Enamine_Intermediate Enamine Intermediate 3-Formylchromone->Enamine_Intermediate + R-NH2 - H2O Primary_Amine Primary Amine (R-NH2) Meldrums_Acid Meldrum's Acid Michael_Adduct Michael Adduct Enamine_Intermediate->Michael_Adduct + Meldrum's Acid Ring_Opened_Intermediate Ring-Opened Intermediate Michael_Adduct->Ring_Opened_Intermediate Pyrone Ring Opening Cyclized_Intermediate Cyclized Intermediate Ring_Opened_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Oxo-1,2-dihydropyridine- 3-carboxylic Acid Derivative Cyclized_Intermediate->Final_Product - H2O - Acetone - CO2

Caption: Plausible mechanism for the three-component synthesis.

Detailed Experimental Protocol
  • Materials:

    • 3-Formylchromone (1.0 mmol, 1.0 equiv)

    • Primary amine (e.g., benzylamine) (1.0 mmol, 1.0 equiv)

    • Meldrum's acid (1.1 mmol, 1.1 equiv)

    • Diammonium hydrogen phosphate (DAHP) (0.2 mmol, 0.2 equiv)

    • Water (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-formylchromone (1.0 mmol), the primary amine (1.0 mmol), Meldrum's acid (1.1 mmol), and DAHP (0.2 mmol).

    • Add 5 mL of water to the flask.

    • Heat the reaction mixture to 70 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

    • Dry the product under vacuum to afford the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Expected Yield: 75-90%

  • Representative Spectroscopic Data for 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid:

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.51 (s, 1H, COOH), 11.75 (s, 1H, OH), 8.65 (d, J = 2.8 Hz, 1H), 8.10 (d, J = 2.8 Hz, 1H), 7.25-7.40 (m, 5H), 7.10 (d, J = 7.6 Hz, 1H), 6.90 (t, J = 7.6 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 6.70 (t, J = 7.6 Hz, 1H), 5.40 (s, 2H, CH₂).[3]

    • HRMS-ESI (m/z): [M+H]⁺ calcd for C₂₀H₁₆NO₅: 350.1028; found: 350.1023.[3]

Protocol 2: Synthesis via Anilinomethylidene Meldrum's Acid

This classical approach involves the pre-formation of an enamino-1,3-dicarbonyl equivalent from Meldrum's acid, which then undergoes heterocyclization with an active methylene nitrile. This method provides reliable access to specific derivatives, particularly those with sulfur-containing substituents at the 6-position.

Causality of Experimental Choices

The initial reaction of Meldrum's acid with triethyl orthoformate and an aniline generates a stable anilinomethylidene derivative.[4][5][6] This intermediate serves as a key building block, possessing a reactive electrophilic center. The subsequent reaction with an active methylene nitrile, such as cyanothioacetamide, in the presence of a base like potassium hydroxide, initiates a cascade of reactions. The base deprotonates the active methylene compound, which then attacks the enamine, leading to a Michael-type addition. Intramolecular cyclization followed by elimination of aniline and subsequent acidification and workup yields the desired pyridone.

Plausible Reaction Mechanism

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Elimination cluster_3 Step 4: Hydrolysis & Aromatization Meldrums_Acid Meldrum's Acid Anilino_Intermediate Anilinomethylidene Meldrum's Acid Meldrums_Acid->Anilino_Intermediate Orthoformate Triethyl Orthoformate + Aniline Orthoformate->Anilino_Intermediate Active_Methylene Active Methylene Nitrile (e.g., NC-CH2-CSNH2) Michael_Adduct Michael Adduct Anilino_Intermediate->Michael_Adduct + Deprotonated Active Methylene Nitrile Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridone_Precursor Pyridone Precursor Cyclized_Intermediate->Pyridone_Precursor - Aniline Final_Product 2-Oxo-1,2-dihydropyridine- 3-carboxylic Acid Derivative Pyridone_Precursor->Final_Product Acidification & Workup

Caption: Plausible mechanism for the synthesis via anilinomethylidene Meldrum's acid.

Detailed Experimental Protocol
  • Part A: Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione

    • Materials:

      • Meldrum's acid (0.1 mol)

      • Triethyl orthoformate (0.13 mol)

      • Aniline (freshly distilled, 0.1 mol)

      • Ethanol

      • Hexane

    • Procedure:

      • In a flask, combine powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).

      • Reflux the mixture with vigorous stirring for 5 minutes. The mixture will become syrupy.

      • Dilute the reaction mass with 30 mL of ethanol and reflux for an additional 3 minutes.

      • Cool the mixture to approximately 20 °C with stirring and then dilute with water to a total volume of 100 mL.

      • After 2 hours, filter the product and wash with water, followed by 60% ethanol (2x), and finally with hexane.

      • The yield of the anilinomethylidene derivative is typically around 92%.[4][6]

  • Part B: Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative

    • Materials:

      • Anilinomethylidene Meldrum's acid (from Part A) (0.01 mol)

      • Cyano(thio)acetamide (0.01 mol)

      • Potassium hydroxide (0.02 mol)

      • Ethanol (10 mL)

      • Concentrated HCl

    • Procedure:

      • To a vigorously stirred suspension of the anilinomethylidene Meldrum's acid (0.01 mol) and cyano(thio)acetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (0.02 mol).

      • Stir the reaction mixture at room temperature for 24 hours.

      • Acidify the mixture to pH 5 with concentrated HCl and allow it to stand for 3 hours.

      • Filter the resulting precipitate and wash successively with water and ethanol.

      • The yield of the final product is typically in the range of 68-74%.[4]

Protocol 3: Synthesis from β-Keto Amides

This protocol offers a divergent and efficient one-pot synthesis of polyfunctionalized 2-pyridones from readily accessible β-keto amides and malononitrile. The reaction outcome can be controlled by the choice of base and reaction conditions, allowing for selective synthesis of different isomers.

Causality of Experimental Choices

β-Keto amides are versatile precursors possessing both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) sites.[7] The reaction with malononitrile, a potent active methylene compound, is initiated by a Knoevenagel condensation. The choice of base is critical for the subsequent cyclization step. A milder base like triethylamine (Et₃N) favors one cyclization pathway, while a stronger base like potassium tert-butoxide (tBuOK) can lead to a different regioisomer.[1] This protocol focuses on the Et₃N-mediated synthesis.

Plausible Reaction Mechanism

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Isomerization & Tautomerization Beta_Keto_Amide β-Keto Amide Intermediate_5 Intermediate 5 Beta_Keto_Amide->Intermediate_5 + Malononitrile - H2O Malononitrile Malononitrile Intermediate_6 Intermediate 6 Intermediate_5->Intermediate_6 Intramolecular Nucleophilic Attack Final_Product Polyfunctionalized 2-Pyridone Intermediate_6->Final_Product Isomerization (Et3N)

Caption: Plausible mechanism for the synthesis from β-keto amides.[1]

Detailed Experimental Protocol
  • Materials:

    • β-Keto amide (e.g., N-phenylacetoacetamide) (1.0 mmol, 1.0 equiv)

    • Malononitrile (1.1 mmol, 1.1 equiv)

    • Triethylamine (Et₃N) (1.0 mmol, 1.0 equiv)

    • Dichloromethane (CH₂Cl₂) (10 mL)

    • Ethanol

  • Procedure:

    • To a solution of the β-keto amide (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of dichloromethane, add triethylamine (1.0 mmol) in one portion.

    • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

    • After completion, wash the reaction mixture with a saturated sodium chloride solution (3 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the residue by recrystallization from ethanol to obtain the final product.[1]

  • Expected Yield: 70-95%

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield - Impure reagents or incorrect stoichiometry.- Suboptimal reaction conditions (temperature, time).- Product loss during work-up or purification.- Competing side reactions.- Ensure purity of starting materials and accurate measurements.- Optimize reaction temperature and time based on TLC monitoring.- Check for product solubility in aqueous layers during extraction.- Consider changing the order of reagent addition in multicomponent reactions to favor the desired pathway.[1]
Formation of Multiple Products - Poor selectivity in multicomponent reactions.- Isomerization under reaction conditions.- Adjust the reaction temperature; lower temperatures may improve selectivity.- In the β-keto amide protocol, the choice of base (e.g., Et₃N vs. tBuOK) can direct the reaction to a specific isomer.[1]- For the Hantzsch-type synthesis, milder oxidizing agents can reduce side product formation.
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive catalyst.- Extend the reaction time or cautiously increase the temperature.- Ensure the catalyst is fresh and active. For reactions involving DAHP, ensure it is properly stored.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Oily product that does not precipitate.- If the product is in the aqueous phase, perform additional extractions with a suitable organic solvent.- If the product is an oil, try triturating with a non-polar solvent (e.g., hexane) to induce solidification, or purify by column chromatography.

Conclusion

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is a well-established yet continually evolving field. The protocols detailed in this guide represent robust and versatile methods for accessing this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can effectively troubleshoot and adapt these procedures to synthesize a wide range of derivatives for applications in medicinal chemistry and drug discovery. The multicomponent approach from 3-formylchromone offers rapid diversification, the Meldrum's acid route provides access to unique substitution patterns, and the β-keto amide method allows for controlled, divergent synthesis. The selection of the optimal protocol will depend on the specific synthetic goals and available resources.

References

  • Gao, B.; Sun, Y.; Wang, J.; Yuan, Z.; Zu, L.; Zhang, X.; Liu, W. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 8, 33625-33630. [Link]
  • Dotsenko, V. V.; Russkih, A. A.; Aksenov, N. A.; Aksenova, I. V. (2019).
  • Ahadi, E. M.; Azizian, H.; Fathi Vavsari, V.; Aliahmadi, A.; Shahsavari, Z.; Bijanzadeh, H. R.; Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
  • Dotsenko, V. V.; Krivokolysko, S. G.; Polovinko, V. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Kostakis, I. K.; Ghinet, A.; Rigo, B. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-960. [Link]
  • Dotsenko, V. V., et al. (2019).
  • Ali, T. E.-S.; Ibrahim, M. A.; El-Gohary, N. M.; El‐Kazak, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]
  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]
  • Chemistry Stack Exchange. (2020). Mechanism for synthesis of Meldrum's Acid. [Link]
  • O'Donovan, D. H.; et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(20), 13891–13894. [Link]
  • ResearchGate. (2025). Selected examples of the synthesis routes of 2-pyridones. [Link]
  • Castillo, J. C.; et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 34567-34591. [Link]
  • Organic Syntheses. (n.d.). Meldrum's Acid. [Link]
  • National Center for Biotechnology Information. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
  • Nikolova, S.; et al. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1873–1883. [Link]

Sources

Application Notes & Protocols: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a Drug Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] As a derivative of the nicotinic acid scaffold, which is known for a wide spectrum of biological activities, this compound serves as a versatile precursor for the synthesis of more complex molecular architectures.[3][4] Its intrinsic structural features—a reactive carboxylic acid group and a stable N-methylated pyridone core—provide an ideal platform for chemical modification, enabling its incorporation into a diverse range of potential therapeutic agents.

This guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, synthetic methodologies, and analytical characterization of this compound. The protocols detailed herein are designed to equip researchers with the practical knowledge required to effectively utilize this precursor in drug discovery and development workflows.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.

Compound Properties
PropertyValueReference
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 15506-18-0[2]
Appearance Solid[1]
InChI Key DFAQSHLYVFQOJM-UHFFFAOYSA-N[1]
Storage Class 11 (Combustible Solids)[1]
Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress that adherence to safety protocols is non-negotiable. The following guidelines are synthesized from authoritative safety data sheets (SDS).

Hazard Identification:

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles where splashing may occur.[5]

  • Hand Protection: Use chemically resistant gloves. Gloves must be inspected prior to use, and proper removal technique should be employed to avoid skin contact.[5]

  • Skin and Body Protection: Wear appropriate protective clothing or coveralls to minimize bodily exposure.[5]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust generation is unavoidable, wear an approved NIOSH respirator.[5][6]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[5][6]

  • Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Wash hands and face thoroughly after handling.

First Aid and Emergency Procedures:

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

  • Spills: Evacuate the area. Spills should be handled by trained personnel wearing appropriate PPE. Take up dry material without generating dust and dispose of it properly.[7]

Core Application: A Versatile Precursor in Drug Synthesis

A drug precursor is a chemical compound that is used in the production of a drug.[8] The value of this compound lies in its functional group "handles," which allow for predictable and high-yielding chemical transformations.

The carboxylic acid moiety is the primary reactive site for derivatization. It can be readily converted into a wide array of other functional groups, including esters, amides, and acid chlorides, through well-established synthetic reactions.[9][10] This versatility allows for the systematic modification of the molecule's steric and electronic properties, a core tenet of structure-activity relationship (SAR) studies in drug discovery. The N-methylated pyridone ring provides a stable, chemically robust core that can be further functionalized if required, but often serves as a key pharmacophoric element or a scaffold to orient other functional groups in three-dimensional space.

Synthetic Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol 1: Synthesis of this compound via N-Methylation

This protocol describes the synthesis of the title compound from its parent, 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The underlying mechanism is an N-alkylation reaction, where the nitrogen atom of the pyridone ring acts as a nucleophile.

Materials:

  • 2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv).

  • Solvent and Base: Add anhydrous DMF to the flask to create a stirrable suspension. Add anhydrous potassium carbonate (1.5 equiv). The base is crucial for deprotonating the pyridone nitrogen, thereby activating it for nucleophilic attack.

  • Addition of Alkylating Agent: Slowly add methyl iodide (1.3 equiv) to the stirring mixture at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a chemical fume hood with appropriate PPE.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-50 hours).[11]

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.[11] This step quenches the reaction and precipitates the product, which is typically less soluble in water than the DMF and inorganic salts.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual DMF and salts.[11]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[11]

Diagram: Synthetic Pathway

Synthesis_Pathway Start 2-oxo-1,2-dihydropyridine- 3-carboxylic acid Intermediate 1-Methyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid Start->Intermediate  CH₃I, K₂CO₃  DMF, RT (N-Methylation) Final Amide Derivative (Drug Candidate Scaffold) Intermediate->Final  1. SOCl₂  2. R-NH₂, Pyridine (Amide Formation)

Caption: Synthetic route from the parent pyridone to the target precursor and its subsequent derivatization.

Protocol 2: Amide Bond Formation - A Key Derivatization

This protocol demonstrates the conversion of the carboxylic acid to an amide, a common linkage in pharmaceutical agents. The process involves activating the carboxylic acid by converting it to a more reactive acid chloride, followed by reaction with an amine.[10]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A primary or secondary amine (R-NH₂ or R₂NH)

  • Pyridine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or chloroform

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend this compound (1.0 equiv) in anhydrous DCM. Add thionyl chloride (SOCl₂, ~2.0 equiv) dropwise at 0 °C. Caution: SOCl₂ is corrosive and reacts violently with water. This reaction releases HCl and SO₂ gas.

  • Reaction Completion: Allow the mixture to warm to room temperature and then gently reflux until the reaction is complete (evolution of gas ceases and the solid dissolves).

  • Removal of Excess Reagent: Remove the excess SOCl₂ and solvent under reduced pressure. This step is critical to prevent unwanted side reactions. The resulting crude acid chloride is often used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equiv) and pyridine (1.2 equiv) in anhydrous DCM.

  • Coupling: Slowly add the amine/pyridine solution to the stirred acid chloride solution at 0 °C. The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[9]

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Diagram: Experimental Workflow for Amidation

Experimental_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Workup & Purification A1 Suspend Precursor in Anhydrous DCM A2 Add SOCl₂ at 0°C A1->A2 A3 Reflux to Completion A2->A3 A4 Evaporate to yield crude Acid Chloride A3->A4 B1 Dissolve Acid Chloride in Anhydrous DCM A4->B1 B2 Add Amine/Pyridine Solution at 0°C B1->B2 B3 Stir to Completion (TLC) B2->B3 C1 Aqueous Washes (HCl, NaHCO₃, Brine) B3->C1 C2 Dry (Na₂SO₄) & Evaporate C1->C2 C3 Purify (Chromatography or Recrystallization) C2->C3 C4 Final Amide Product C3->C4

Caption: Step-by-step workflow for the synthesis of an amide derivative from the carboxylic acid precursor.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized precursor and its derivatives.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information. For this compound, one would expect characteristic signals in the ¹H NMR spectrum for the three protons on the pyridone ring, the N-methyl group, and the acidic proton of the carboxylic acid.[11] ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbons of the pyridone and the carboxylic acid.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound. Techniques like Electrospray Ionization (ESI) can provide the mass of the protonated molecule [M+H]⁺.[12]

  • Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors is the gold standard for determining the purity of the final compound.[13]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) would be indicative of the carboxylic acid group.

Conclusion

This compound is a high-value precursor for the synthesis of novel compounds in drug discovery. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group make it an attractive starting point for building diverse chemical libraries. The protocols and data presented in this guide offer a robust framework for researchers to safely handle, synthesize, and derivatize this compound, facilitating its application in the development of next-generation therapeutics.

References

  • Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN.
  • Al-Hourani, B. J., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4994.
  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI Proceedings, 41(1), 24.
  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate.
  • Wikipedia. Drug precursors.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis, 192, 113661.
  • University of Calgary. Reactions of Carboxylic acids.
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

Sources

Application Notes & Protocols: The Strategic Use of Meldrum's Acid in Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its synthesis, therefore, is a subject of continuous innovation. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a uniquely reactive cyclic acylal of malonic acid, has emerged as a powerful and versatile C3 synthon for the construction of diverse pyridone architectures. This guide provides an in-depth exploration of the principal synthetic strategies employing Meldrum's acid for pyridone ring formation. We will dissect the causality behind experimental designs, present validated, step-by-step protocols, and offer comparative data to empower researchers in selecting and optimizing synthetic routes for their specific research and development objectives.

The Unique Chemical Personality of Meldrum's Acid: A Superior Malonate Equivalent

To effectively harness Meldrum's acid, one must appreciate its distinct reactivity, which surpasses that of simple dialkyl malonates. Two key features are paramount:

  • Exceptional Acidity: The rigid, boat-like conformation of the six-membered ring in Meldrum's acid forces the C-O bonds into an ideal alignment, significantly enhancing the acidity of the C5 methylene protons (pKa ≈ 4.97). This allows for facile deprotonation under mild basic conditions, generating a soft, highly stabilized carbanion that is an excellent nucleophile for various transformations, including Michael additions and Knoevenagel condensations.

  • Thermal Ketenecarbonyl Precursor: Upon heating, Meldrum's acid and its 5-substituted derivatives undergo a retro-[4+2] cycloreversion, eliminating acetone to generate highly reactive ketene intermediates[1]. This in-situ generation of ketenes is a cornerstone of its utility, enabling cycloadditions and reactions with nucleophiles that are central to the formation of various heterocyclic systems, including pyrones and pyridones[1].

These properties make Meldrum's acid a highly predictable and efficient building block for complex molecular construction.

Key Synthetic Routes to Pyridone Scaffolds

We will explore three robust and widely applicable strategies for pyridone synthesis that leverage the unique reactivity of Meldrum's acid.

Route A: Multicomponent Synthesis of 3,4-Dihydro-2(1H)-pyridones

One of the most atom-economical and efficient approaches is the one-pot, four-component reaction between an aromatic aldehyde, a β-ketoester (e.g., methyl or ethyl acetoacetate), Meldrum's acid, and an ammonium salt (as the nitrogen source)[2][3]. This strategy rapidly builds molecular complexity from simple, readily available starting materials.

Mechanism Rationale: The reaction cascade is believed to initiate with a Knoevenagel condensation between the aldehyde and the highly acidic Meldrum's acid. Concurrently, the β-ketoester and ammonium acetate can form an enamine. A subsequent Michael addition between these intermediates, followed by intramolecular cyclization (aminolysis of an ester), dehydration, and ring-opening/decarboxylation of the Meldrum's acid moiety, leads to the final dihydropyridone product. The choice of catalyst and energy source is critical for optimizing reaction times and yields.

Workflow for Multicomponent Dihydropyridone Synthesis

cluster_inputs Starting Materials cluster_process Reaction Process cluster_output Output Aldehyde Aromatic Aldehyde Mix Mix & Add Catalyst/ Energy Source Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Meldrums Meldrum's Acid Meldrums->Mix Ammonium Ammonium Acetate Ammonium->Mix Reaction One-Pot Reaction: - Knoevenagel Condensation - Enamine Formation - Michael Addition - Cyclization/Dehydration Mix->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Product Purified 3,4-Dihydro-2(1H)-pyridone Workup->Product MA Meldrum's Acid AcylMA 5-Acyl Meldrum's Acid (Enol Form) MA->AcylMA Acylation AC Acid Chloride AC->AcylMA Intermediate Reaction Cascade: - Michael Addition - Intramolecular Cyclization AcylMA->Intermediate Reaction with Enaminone Enaminone Enaminone->Intermediate Product Tetrahydroquinolin-2-one Intermediate->Product Rearrangement

Caption: Key steps in the synthesis of fused 2-pyridones.

Route C: Pyridine Ring Modification via Nucleophilic Attack on Pyridine-N-Oxides

While not a de novo synthesis of the pyridone ring, this three-component method is a powerful tool for functionalizing existing pyridine systems and highlights the dual reactivity of Meldrum's acid derivatives.[4][5][6][7]

Mechanism Rationale: The strategy hinges on the "linchpin" role of the Meldrum's acid derivative.

  • Activation & Nucleophilic Attack: A pyridine-N-oxide is activated with an electrophilic agent like tosyl chloride (TsCl). This makes the C2 and C4 positions of the pyridine ring highly electrophilic. The carbanion of the Meldrum's acid derivative then acts as a nucleophile, attacking the activated pyridine ring (typically at the 4-position).[4][5]

  • Electrophilic Intermediate & Ring Opening: The resulting intermediate now contains a substituted Meldrum's acid moiety. This moiety can act as an electrophile. The addition of a second nucleophile (e.g., an alkoxide, amine, or organometallic reagent) attacks one of the carbonyl carbons of the Meldrum's acid ring, triggering its opening.[6][7]

  • Decarboxylation: The resulting unstable intermediate readily undergoes decarboxylation to yield the final, stable substituted pyridine product.[4]

This method provides a metal-free and versatile route to complex pyridylacetic acid derivatives and their corresponding amides and ketones, which are valuable intermediates in pharmaceutical synthesis.[5]

Detailed Experimental Protocols

Trustworthiness through Self-Validation: Each protocol includes checkpoints and expected observations. A deviation from these may indicate issues with starting material purity, moisture, or reaction conditions, prompting a review of the procedure.

Protocol 1: Microwave-Assisted Multicomponent Synthesis of a 3,4-Dihydro-2(1H)-pyridone

[3] This protocol describes the rapid, solvent-free synthesis of 4-(4-chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridone.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Ethyl acetoacetate (1 mmol, 130.1 mg, 126 µL)

  • Meldrum's acid (1 mmol, 144.1 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

Procedure:

  • Preparation: To the microwave-safe reaction vessel, add 4-chlorobenzaldehyde, ethyl acetoacetate, Meldrum's acid, and ammonium acetate.

    • Causality Note: Using a slight excess of ammonium acetate ensures a sufficient supply of ammonia for the cyclization step after its thermal decomposition.

  • Reaction: Seal the vessel securely. Place it in a scientific microwave reactor. Irradiate the mixture at 120°C for 4 minutes.

    • Checkpoint: The reaction mixture should become a molten, homogenous liquid during irradiation. Monitor the internal pressure to ensure it remains within the vessel's safe limits.

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. A solid mass should be present.

  • Add 10 mL of cold water to the vessel and stir vigorously. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration, washing with an additional 10 mL of cold water.

    • Checkpoint: The filtrate should be clear. A colored or cloudy filtrate may indicate incomplete reaction or the presence of soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol (95%).

  • Dry the purified crystals under vacuum to obtain the final product as a white or off-white solid.

    • Expected Yield: 85-95%.

Protocol 2: Synthesis of a Fused 2-Pyridone via Acyl Meldrum's Acid

[8] This two-part protocol details the synthesis of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

Part A: Preparation of 5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Benzoyl Meldrum's Acid) [9] Materials:

  • Meldrum's acid (0.165 mol, 23.75 g), recrystallized

  • Anhydrous pyridine (0.40 mol, 32.5 mL)

  • Benzoyl chloride (0.16 mol, 18.6 mL), freshly distilled

  • Anhydrous dichloromethane (DCM, 115 mL)

  • 300 mL round-bottomed flask with magnetic stirrer

Procedure:

  • Setup: In the flask, dissolve Meldrum's acid in 65 mL of anhydrous DCM. Cool the flask in an ice bath.

  • Pyridine Addition: Under an argon or nitrogen atmosphere, add the anhydrous pyridine dropwise over 10 minutes with stirring. A clear, colorless solution should result.

    • Causality Note: Pyridine acts as a base to deprotonate Meldrum's acid and also as a scavenger for the HCl generated during the acylation. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride and the product.

  • Acylation: Add a solution of benzoyl chloride in 50 mL of anhydrous DCM to the flask dropwise over 1 hour, maintaining the temperature at 0°C.

  • Reaction Completion: Once the addition is complete, allow the reaction to stir for an additional 2-3 hours at 0°C.

  • Work-up: The resulting acyl Meldrum's acid often precipitates or can be isolated by removing the solvent under reduced pressure. It is typically used in the next step without further purification.

    • Checkpoint: The crude product should be a pale-yellow solid.

Part B: One-Pot Synthesis of the Fused 2-Pyridone [8] Materials:

  • Crude Benzoyl Meldrum's Acid (from Part A)

  • 3-amino-5,5-dimethylcyclohex-2-en-1-one (enaminone, 1 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichlorobenzene (DCB) as solvent

Procedure:

  • Reaction Setup: To a flask containing the crude benzoyl Meldrum's acid, add the enaminone (1 equivalent) and the solvent (e.g., DCE).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 83°C for DCE, higher for DCB) for 2-6 hours.

    • Causality Note: The elevated temperature facilitates the in-situ formation of the acyl ketene intermediate, which is crucial for the subsequent cycloaddition cascade. The choice of solvent and temperature is a balance between reaction rate and potential side reactions.

    • Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the final tetrahydroquinolin-2-one product.

    • Expected Yield: 30-40%.

Conclusion

Meldrum's acid is a uniquely versatile and powerful reagent for constructing the medicinally vital pyridone core. Its high acidity and ability to serve as a thermal ketene precursor enable a variety of synthetic strategies, from highly efficient, atom-economical multicomponent reactions to sequential constructions of complex, fused heterocyclic systems. By understanding the causality behind the reaction conditions and leveraging modern techniques like microwave-assisted synthesis, researchers can significantly accelerate the discovery and development of novel pyridone-based therapeutics. The protocols and comparative data provided herein serve as a robust starting point for scientists and drug development professionals to harness the full potential of this exceptional synthetic building block.

References

  • Selected examples of the synthesis routes of 2-pyridones. (2025).
  • Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024).
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022).
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022).
  • Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024). Osaka University. [Link]
  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. (2001). Organic Chemistry Portal. [Link]
  • THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. (2000). Organic Syntheses. [Link]
  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (1991). HETEROCYCLES. [Link]
  • Pyridinone synthesis via the combination of Meldrum's acid, aryl aldehydes, and methyl acetoacetate. (2024).
  • METHYL PHENYLACETYLACET
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022).
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022).

Sources

Application Notes & Protocols: Strategic N-Alkylation of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylated 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a cornerstone in contemporary medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The synthesis of these valuable compounds, however, presents a classic chemical challenge: controlling the regioselectivity of alkylation. The substrate exists in tautomeric equilibrium and its corresponding anion is an ambident nucleophile, creating a competitive pathway between N-alkylation and O-alkylation.[1][3][4] This guide provides a comprehensive overview of the mechanistic principles governing this critical reaction and details field-proven protocols for achieving high-yield, selective N-alkylation. We will explore classical methods using carbonate bases, modern approaches such as the Mitsunobu reaction and Phase-Transfer Catalysis (PTC), and innovative catalyst-free systems, offering researchers a detailed playbook for navigating this synthetic landscape.

Mechanistic Principles: The N- vs. O-Alkylation Dichotomy

The key to selectively synthesizing N-alkyl-2-pyridones lies in understanding the tautomeric nature of the starting material and the factors that influence the reactivity of its deprotonated form. 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (more commonly known as 2-hydroxynicotinic acid) exists in equilibrium with its 2-pyridone tautomer. Deprotonation with a base generates a delocalized pyridonate anion, an ambident nucleophile with reactive sites on both the nitrogen and oxygen atoms.[1][4]

The reaction outcome is a delicate balance of several factors:

  • The Base and Counterion: The choice of base is critical. Strong bases like sodium hydride (NaH) or weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. The nature of the resulting metal counterion significantly impacts selectivity. "Harder" cations (like Na⁺) tend to associate more tightly with the "harder" oxygen atom, potentially favoring O-alkylation. In contrast, larger, "softer" cations (like Cs⁺) create a "freer," more nucleophilic anion in solution, which often favors attack at the more nucleophilic nitrogen atom.

  • The Alkylating Agent: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles (e.g., dimethyl sulfate) react preferentially with the hard oxygen center, while softer electrophiles (e.g., benzyl bromide, allyl iodide) favor the soft nitrogen center.

  • The Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation without interfering with the nucleophile, thus promoting the desired Sₙ2 reaction.

  • Temperature: Higher reaction temperatures can sometimes alter the selectivity profile, and optimization is often required for specific substrate-reagent combinations.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation & Ambident Nucleophile Formation cluster_2 Competitive Alkylation Pathways (with R-X) Pyridone 2-Pyridone Form Hydroxypyridine 2-Hydroxypyridine Form Pyridone->Hydroxypyridine [H⁺] Anion Pyridonate Anion (Ambident Nucleophile) Pyridone->Anion + Base - HB⁺ N_Alkylation N-Alkylation Product Anion->N_Alkylation N-attack (Kinetically Favored for Soft R⁺) O_Alkylation O-Alkylation Product (2-Alkoxypyridine) Anion->O_Alkylation O-attack (Thermodynamically Favored/Favored for Hard R⁺)

Figure 1: Competing N- and O-alkylation pathways.

Experimental Protocols

Here we present several robust protocols for the N-alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The choice of method will depend on the nature of the alkylating agent, scale, and desired reaction conditions.

Protocol 1: Classical N-Alkylation with Alkyl Halides using Potassium Carbonate

This is a widely used, cost-effective, and reliable method suitable for activated and unactivated primary and secondary alkyl halides. The use of potassium carbonate provides moderately basic conditions that minimize side reactions. A published example of this method involves reacting 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl bromide in DMF with potassium carbonate.[5]

Materials and Reagents:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv)

  • Alkyl halide (e.g., Benzyl Bromide) (1.2-1.5 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine, Saturated Sodium Bicarbonate solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the starting material).

  • Add the alkyl halide (1.2-1.5 equiv) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water or 1M HCl (to neutralize excess base and protonate the carboxylic acid).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) or recrystallization to afford the pure N-alkylated product.

ParameterRecommended ValueCausality & Notes
Base K₂CO₃ (2-3 equiv)Sufficiently basic to deprotonate the carboxylic acid and pyridone N-H. Excess drives the reaction to completion.
Solvent Anhydrous DMFPolar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation.
Temperature 25-60 °CRoom temperature is often sufficient for reactive halides (benzyl, allyl). Gentle heating may be required for less reactive halides.
Work-up Acidic QuenchProtonates the product's carboxylic acid group, making it extractable into common organic solvents.
Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds from alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[6] It operates under mild, neutral conditions, making it suitable for sensitive substrates. However, selectivity between N- and O-alkylation can be an issue and is influenced by the substituents on the pyridone ring and the reaction solvent.[4][7][8][9]

Materials and Reagents:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv)

  • Primary or Secondary Alcohol (1.1-1.3 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • Dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv), the alcohol (1.1-1.3 equiv), and PPh₃ (1.5 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirring solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Direct purification by column chromatography (silica gel) is typically required to isolate the desired N-alkylated product.

ParameterRecommended ValueCausality & Notes
Reagents PPh₃ / DIAD (or DEAD)The classic redox pair for the Mitsunobu reaction. Use of polymer-bound PPh₃ can simplify purification.
Solvent Anhydrous THFA common solvent for Mitsunobu reactions; generally gives good results for N-alkylation.[6]
Temperature 0 °C to RTSlow addition at 0 °C is crucial to control the exothermic reaction and minimize side products.
Purification Column ChromatographyEssential for removing the reaction byproducts (phosphine oxide, hydrazine derivative).
Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is an exceptionally green and efficient method for alkylations, particularly on a larger scale.[10] It allows the reaction between a water-soluble nucleophile (the deprotonated pyridone) and an organic-soluble electrophile (the alkyl halide) to occur at the interface of a biphasic system. A quaternary ammonium salt, like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophile into the organic phase.[11][12]

Materials and Reagents:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv)

  • Alkyl halide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (3.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05-0.10 equiv)

  • Toluene or Dichloromethane

  • Water

Step-by-Step Procedure:

  • Combine 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv), the alkyl halide (1.2 equiv), and TBAB (0.05-0.10 equiv) in toluene.

  • Add an aqueous solution of K₂CO₃ (e.g., 50% w/w) or NaOH (e.g., 5 M).

  • Stir the biphasic mixture vigorously at a temperature between 50-80 °C. High-speed mechanical stirring is crucial to maximize the interfacial area.[12]

  • Monitor the reaction by TLC by sampling the organic layer.

  • Upon completion, cool the mixture, separate the organic and aqueous layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product as described in Protocol 1.

ParameterRecommended ValueCausality & Notes
Catalyst TBAB (5-10 mol%)The lipophilic cation pairs with the pyridonate anion, shuttling it into the organic phase to react.
Solvent System Toluene/WaterA common biphasic system. Toluene is a green solvent alternative to chlorinated solvents.
Agitation Vigorous StirringEssential to create a large surface area between the two phases for efficient catalysis.[12]
Advantages Scalability, GreenAvoids expensive, anhydrous polar aprotic solvents. Often faster and cleaner than homogeneous methods.

Workflow and Method Selection

The selection of an appropriate N-alkylation protocol is dictated by the specific requirements of the synthesis.

G Start Starting Materials: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid + Alkylating Agent Setup Reaction Setup (Select Protocol 1, 2, or 3) Start->Setup Monitor Reaction Monitoring (TLC, LC-MS) Setup->Monitor Workup Aqueous Work-up (Quench, Extraction, Washing) Monitor->Workup Reaction Complete Dry Drying & Concentration (Na₂SO₄, Rotary Evaporation) Workup->Dry Purify Purification (Column Chromatography or Recrystallization) Dry->Purify Analyze Product Analysis (NMR, MS, Purity) Purify->Analyze Product Pure N-Alkylated Product Analyze->Product

Figure 2: General experimental workflow for N-alkylation.

Comparative Analysis of Protocols
FeatureProtocol 1 (K₂CO₃/DMF)Protocol 2 (Mitsunobu)Protocol 3 (PTC)
Alkylating Agent Alkyl Halides/SulfonatesAlcohols (Primary/Secondary)Alkyl Halides/Sulfonates
Key Reagents K₂CO₃, DMFPPh₃, DIAD/DEADTBAB, K₂CO₃/NaOH
Conditions 25-80 °C, Homogeneous0 °C to RT, Homogeneous50-80 °C, Biphasic
Advantages Cost-effective, simple setupMild conditions, uses alcohols directly, stereochemical inversionGreen, scalable, often faster
Disadvantages Requires anhydrous solvent, high boiling point of DMFStoichiometric byproducts, costly reagents, purification can be difficultRequires vigorous mixing, catalyst may need removal
Best For... General purpose, small to medium scale synthesis.Sensitive substrates, chiral synthesis from alcohols.Process chemistry, large-scale synthesis, green chemistry initiatives.

Conclusion

The N-alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pivotal transformation in the synthesis of high-value pharmaceutical intermediates. While the inherent challenge of N- versus O-selectivity exists, it can be effectively controlled through the rational selection of base, solvent, and alkylating agent. The classical carbonate-based method remains a reliable standard, while the Mitsunobu reaction offers a mild alternative for alcohol-based alkylations, and Phase-Transfer Catalysis provides a robust, scalable, and greener solution. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided herein, researchers can confidently and efficiently access a diverse range of N-alkylated pyridone derivatives for drug discovery and development programs.

References

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). SciForum.
  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89(5), 3657–3665.
  • Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(1), 249-251.
  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385.
  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. (2023). Organic & Biomolecular Chemistry.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Institutes of Health (NIH).
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). MDPI.
  • Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. (2022). RSC Publishing.
  • Mitsunobu and Related Reactions: Advances and Applications. (2015). Chemical Reviews.
  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (2020). Sciforum.
  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar.
  • NOVEL METHOD FOR N-ALKYLATION OF A PYRIDONE RING. (2023). Georgian Technical University.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). PubMed.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). ResearchGate.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). ACS Publications.
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). ResearchGate.
  • ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. (n.d.). ResearchGate.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). ResearchGate.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (n.d.). ResearchGate.
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Two Consecutive PTC N-Alkylations. (n.d.). PTC Organics, Inc..
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (n.d.). OUCI.
  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group, Princeton University.

Sources

Application Note: Decarboxylation of 2-Pyridone-3-Carboxylic Acids for the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-pyridone motif is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] These activities include antimicrobial, antifungal, and enzyme inhibitory properties.[1][3][4][5] The strategic modification of the 2-pyridone ring is crucial for developing new therapeutic agents. Decarboxylation of 2-pyridone-3-carboxylic acids represents a key synthetic transformation, providing direct access to 3-unsubstituted 2-pyridones, which can be challenging to synthesize through other routes. This reaction effectively removes the carboxylic acid group, a traceless activating group, to yield functionalized 2-pyridone cores for further elaboration in drug development programs.[6]

This guide provides a comprehensive overview of the theoretical basis, practical applications, and detailed experimental protocols for the decarboxylation of 2-pyridone-3-carboxylic acids. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful reaction in their synthetic workflows.

Theoretical Background and Mechanism

The decarboxylation of 2-pyridone-3-carboxylic acids is analogous to the classic decarboxylation of β-keto acids. The reaction is facilitated by the carbonyl group at the 2-position, which can stabilize the intermediate formed upon the loss of carbon dioxide.

The mechanism can proceed through several pathways depending on the reaction conditions. In neutral or thermal conditions, the reaction likely proceeds through a zwitterionic intermediate, similar to the Hammick reaction observed in picolinic acids.[7][8] The proximity of the pyridone nitrogen and the carboxylic acid group is crucial. The nitrogen can be protonated, forming a zwitterion that facilitates the elimination of CO2.

Under basic conditions, such as with potassium carbonate, the carboxylic acid is first deprotonated to form a carboxylate salt. The reaction may then proceed via a mechanism akin to the Krapcho decarboxylation, especially in the presence of certain functional groups.[3] For instance, studies have shown that a hydroxyl group elsewhere in the molecule can be essential for the decarboxylation process, suggesting its participation in the transition state.[3]

Below is a generalized mechanism for the base-mediated decarboxylation.

G cluster_0 Reaction Mechanism A 2-Pyridone-3-Carboxylic Acid (Starting Material) B Deprotonation by Base (e.g., K₂CO₃) A->B -H⁺ C Carboxylate Intermediate B->C + Base D Elimination of CO₂ C->D Heat (Δ) E Protonation (from solvent/trace water) D->E F 2-Pyridone (Product) E->F +H⁺

Caption: Generalized mechanism of base-mediated decarboxylation.

Application in Drug Discovery and Development

The synthesis of functionalized 2-pyridones is of significant interest due to their prevalence in bioactive molecules.[1] The decarboxylation of readily accessible 2-pyridone-3-carboxylic acids provides a direct route to 3-unsubstituted 2-pyridones. This is particularly valuable as the C3 position can be a key site for subsequent functionalization or, conversely, an unsubstituted C3 may be required for optimal biological activity.

For example, various 2-pyridone derivatives have demonstrated potent antimicrobial activity, with some compounds showing excellent efficacy against Staphylococcus aureus.[3][9] The ability to synthesize libraries of these compounds through straightforward steps like decarboxylation is a significant advantage in structure-activity relationship (SAR) studies.[4][5] By removing the bulky and polar carboxylic acid group, researchers can fine-tune the lipophilicity and steric profile of a drug candidate, potentially improving its pharmacokinetic properties and target engagement.

Experimental Protocols

This section provides detailed protocols for the decarboxylation of 2-pyridone-3-carboxylic acids. The first protocol is a robust, base-mediated method that has been optimized for high yields.[3][10]

Protocol 1: Potassium Carbonate-Mediated Decarboxylation in Toluene

Principle: This protocol utilizes potassium carbonate (K₂CO₃) as a base in a high-boiling aprotic solvent (toluene) to facilitate decarboxylation at an elevated temperature. This method has proven effective for a range of substituted 2-pyridone-3-carboxylic acids, affording the products in moderate to high yields.[3]

Materials and Reagents:

  • Substituted 2-pyridone-3-carboxylic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Ethyl acetate and Hexanes for TLC and column chromatography

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-pyridone-3-carboxylic acid (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv.) and anhydrous toluene (10 mL).

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Monitoring: Stir the reaction vigorously at 80 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent) until the starting material is completely consumed. Reaction times are typically around 5 hours.[3]

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add water (20 mL) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure decarboxylated 2-pyridone.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_workflow General Experimental Workflow A 1. Setup Reaction (Substrate, K₂CO₃, Toluene) B 2. Heat to 80°C (Reflux) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool & Quench (Add Water) C->D Reaction Complete E 5. Extraction (Ethyl Acetate) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, HRMS) G->H

Caption: Flowchart of the experimental workflow for decarboxylation.

Comparative Data and Optimization

The choice of base, solvent, and temperature significantly impacts the efficiency of the decarboxylation. Optimization studies have been performed to identify the ideal conditions for this transformation. The data below summarizes the optimization for the decarboxylation of 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.[3][10]

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (2)Toluene80586
2Cs₂CO₃ (2)Toluene80565
3Ag₂CO₃ (2)Toluene80556
4Na₂CO₃ (2)Toluene80532
5K₂CO₃ (2)DMF80545
6K₂CO₃ (2)Acetonitrile80525
7K₂CO₃ (2)Toluene60553
8K₂CO₃ (2)Toluene110582
9K₂CO₃ (1)Toluene80568
10K₂CO₃ (3)Toluene80586

Data synthesized from Meghrazi Ahadi, E. et al. (2021).[3]

Analysis: The data clearly indicates that potassium carbonate is a highly effective base, outperforming other carbonate bases. Toluene is the superior solvent compared to DMF and acetonitrile. The optimal temperature was found to be 80 °C, as higher temperatures did not significantly improve the yield. Using 2-3 equivalents of K₂CO₃ provides the best results.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Continue heating and monitor by TLC. If the reaction stalls, consider increasing the temperature slightly (e.g., to 100 °C). Ensure the base is anhydrous and of good quality.
Low Yield Inefficient extraction or purification loss.Ensure complete extraction by performing at least three extractions. Be careful during column chromatography to avoid co-elution with impurities. Ensure the work-up procedure effectively removes all salts.
Side Product Formation Decomposition at high temperatures.Avoid excessive heating. The optimal temperature of 80 °C should be maintained. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
No Reaction Substrate is unreactive under these conditions.Certain substituents may inhibit the reaction. One study noted that the absence of a nearby hydroxyl group prevented decarboxylation, suggesting a specific mechanistic role.[3] Consider alternative methods, such as metal-catalyzed decarboxylation, but be aware of potential drawbacks like catalyst separation.[3]

Conclusion

The decarboxylation of 2-pyridone-3-carboxylic acids is a valuable and efficient method for accessing 3-unsubstituted 2-pyridone scaffolds. The base-mediated protocol using potassium carbonate in toluene is a reliable and high-yielding procedure applicable to a variety of substrates. By understanding the underlying mechanism and optimizing reaction conditions, researchers can effectively utilize this transformation to synthesize novel compounds for drug discovery and development, facilitating the exploration of new chemical space and the advancement of medicinal chemistry programs.

References

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456–475. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • ResearchGate. (n.d.). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a.
  • Contreras, J., et al. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Beilstein Journal of Organic Chemistry.
  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol.
  • Wikipedia. (n.d.). Hammick reaction.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • Riaz, M., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Riaz, M., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1493–1544. [Link]
  • Worrell, B. T., et al. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(6), 2541–2545. [Link]

Sources

Application Notes & Protocols: Investigating the Antimicrobial Potential of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the investigation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a potential antimicrobial agent. While specific data on this molecule is emerging, the broader class of 2-pyridone derivatives has shown significant promise, exhibiting activity against a range of bacterial and fungal pathogens.[1][2] This document offers detailed protocols based on established methodologies to enable researchers to systematically evaluate the antimicrobial efficacy and safety profile of this target compound and its analogues.

The 2-pyridone core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active natural products and its versatility in synthetic modifications.[3] Derivatives have been developed as antibacterial, antifungal, antitumor, and antiviral agents.[3][4] Some pyridone derivatives exert their antibacterial effect by targeting essential bacterial enzymes, such as DNA gyrase or enoyl-acyl carrier protein reductase (FabI), which are crucial for DNA replication and fatty acid synthesis, respectively.[5][6] Given this context, this compound represents a valuable candidate for antimicrobial screening and development.

Section 1: Synthesis of the Core Scaffold

A reliable synthetic route is paramount for producing the target compound and its derivatives for biological evaluation. The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acids can be achieved through various methods. One common approach involves the reaction of anilinomethylidene derivatives of Meldrum's acid with active methylene nitriles like cyanoacetamide, followed by appropriate alkylation.[7][8]

Protocol 1.1: General Synthesis of a 1-Alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Scaffold

This protocol is a generalized procedure adapted from published methods for creating N-substituted 2-pyridone carboxylic acids.[9]

Causality: This multi-step synthesis first builds the foundational pyridone ring and then introduces the N-methyl group. Using a base like potassium carbonate is crucial for the deprotonation required for the alkylation step with methyl iodide.

  • Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid.

    • Combine an appropriate aminomethylene derivative of a 1,3-dicarbonyl compound (e.g., anilinomethylidene Meldrum's acid) (1 equiv.) and cyanoacetamide (1 equiv.) in ethanol.[7]

    • Add a base, such as potassium hydroxide (2 equiv.), and stir the suspension vigorously at room temperature for 24 hours.[7]

    • After the reaction, acidify the mixture with concentrated HCl to approximately pH 5 to precipitate the product.[7]

    • Filter the resulting solid, wash with water and ethanol, and dry to yield the 2-oxo-1,2-dihydropyridine-3-carboxylic acid precursor.

  • Step 2: N-Alkylation.

    • Dissolve the precursor (1 equiv.) in a suitable polar aprotic solvent like dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) (1.5 equiv.) to the solution, which acts as a base.

    • Add methyl iodide (1 equiv.) as the alkylating agent.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring completion with Thin Layer Chromatography (TLC).[9]

    • Upon completion, pour the reaction mixture into ice-water to precipitate the final product.

    • Filter the solid, wash thoroughly with water to remove DMF and salts, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.[9]

Section 2: Primary Antimicrobial Screening - MIC Determination

The first critical step in evaluating a new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standardized, quantitative technique for determining MIC values.[1][4]

Protocol 2.1: Broth Microdilution Assay

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10]

Causality: This method systematically exposes a standardized number of bacteria to a range of compound concentrations. By observing the lowest concentration that inhibits growth, we can quantitatively measure the compound's potency. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its divalent cation concentration is controlled, which is critical for the activity of many antibiotics.

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The stock concentration should be at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[11]

    • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25922) and Gram-negative (e.g., Escherichia coli ATCC 25923) bacteria.

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Plate Setup and Inoculation:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Inoculate each well with 100 µL of the standardized bacterial suspension.[12]

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[1]

  • Incubation and Interpretation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[1]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) D Serial Dilute Compound in 96-Well Plate with CAMHB A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum in CAMHB (to ~1x10^6 CFU/mL) B->C E Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) C->E D->E G Incubate Plate (37°C, 18-24h) E->G F Include Growth & Sterility Controls F->G H Read Plates Visually for Turbidity G->H I Determine MIC: Lowest Concentration with No Growth H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Representative Data for 2-Pyridone Derivatives

The following table summarizes MIC values for various 2-pyridone derivatives from the literature to provide a comparative context.

Compound ClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
N-amino-5-cyano-6-pyridones-3.91-[5]
Pyrazine-pyridone derivativePotent (18mm inhibition)Strong (15mm inhibition)-[3]
Tetrahydroxycyclopentyl-pyridone--12.5[3]
Acetyl ricininic acid derivativeActiveActiveActive[6][13]

Section 3: Pharmacodynamic Evaluation - Time-Kill Kinetics

While the MIC indicates the concentration needed to inhibit growth, a time-kill assay reveals the rate at which a compound kills bacteria. This helps classify the agent as bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[3][14] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[3][14]

Protocol 3.1: Time-Kill Curve Assay

This protocol is based on CLSI and other established guidelines.[3]

Causality: By sampling a bacterial culture exposed to the compound at various time points, we can plot the decline in viable cell count (CFU/mL) over time. This dynamic view of antimicrobial activity is crucial for understanding how the drug might perform in vivo.

  • Preparation:

    • Prepare a mid-logarithmic phase bacterial culture in CAMHB (turbidity equivalent to 0.5 McFarland standard).

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing fresh CAMHB.

    • Prepare flasks with the test compound at various concentrations relative to the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquot in sterile phosphate-buffered saline (PBS) or a suitable neutralizing broth.[3]

    • Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto agar plates (e.g., Tryptic Soy Agar).

  • Enumeration and Analysis:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.

Workflow for Time-Kill Assay

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_analysis Data Analysis A Prepare Bacterial Culture (~5x10^5 CFU/mL in CAMHB) B Add Compound to Flasks (e.g., 0x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D Withdraw Aliquots at Time Points (0, 2, 4, 6, 24h) C->D E Perform Serial Dilutions D->E F Plate Dilutions onto Agar E->F G Incubate Plates (18-24h) F->G H Count Colonies & Calculate CFU/mL G->H I Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for Time-Kill Kinetics Assay.

Section 4: Safety and Selectivity - Cytotoxicity Assay

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. A cytotoxicity assay, such as the MTT assay, is a standard method to evaluate a compound's effect on the viability of mammalian cells.[15][16]

Protocol 4.1: MTT Cytotoxicity Assay

Causality: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in the appropriate medium (e.g., DMEM with 10% fetal bovine serum).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in fresh cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various compound concentrations.

    • Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, as the test wells) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • MTT Assay and Measurement:

    • Add MTT stock solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[16]

    • Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout A Culture Mammalian Cells (e.g., HEK293) B Seed Cells in 96-Well Plate (~1x10^4 cells/well) A->B C Incubate for 24h for Cell Adherence B->C D Add Serial Dilutions of Compound to Wells C->D E Incubate for 24-48h D->E F Add MTT Reagent to Wells E->F G Incubate for 3-4h F->G H Solubilize Formazan Crystals (e.g., with DMSO) G->H I Measure Absorbance (~570 nm) H->I J Calculate % Viability & IC50 I->J

Sources

Application Notes and Protocols for Evaluating Dihydropyridine Derivatives in Cancer Cell Line Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Role for a Classic Scaffold

Dihydropyridines (DHPs) are a well-established class of organic compounds, most famously recognized for their role as L-type calcium channel blockers in the treatment of cardiovascular diseases like hypertension.[1][2][3] However, a growing body of evidence has illuminated their potential beyond cardiovascular applications, revealing significant anticancer properties.[4][5] Researchers have demonstrated that various 1,4-dihydropyridine derivatives can induce cytotoxicity in a range of cancer cell lines, modulate multidrug resistance (MDR), and trigger programmed cell death (apoptosis) and cell cycle arrest.[6]

The versatility of the DHP scaffold allows for extensive chemical modification, making it a highly attractive framework for developing novel therapeutics with improved potency and selectivity against cancer cells. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanisms of action of DHP derivatives and offers detailed, validated protocols for assessing their cytotoxic effects using standard in vitro assays.

Section 1: Mechanisms of Anticancer Action

The anticancer effects of dihydropyridine derivatives are multifaceted, stemming from both their canonical role as calcium channel modulators and other non-canonical activities. Understanding these mechanisms is crucial for designing effective screening strategies and interpreting experimental results.

Disruption of Calcium Signaling

The primary and most studied mechanism involves the blockade of L-type voltage-gated calcium channels (VGCCs).[2][7] In many cancer cells, the expression and activity of these channels are altered, and the resulting dysregulation of intracellular calcium (Ca2+) homeostasis is linked to increased proliferation and resistance to apoptosis.

By blocking these channels, DHP derivatives inhibit the influx of Ca2+, which can trigger several downstream anticancer effects:

  • Inhibition of Proliferation: Calcium is a critical second messenger that regulates the cell cycle. By reducing intracellular Ca2+ levels, DHPs can lead to cell cycle arrest, thereby halting proliferation.[1]

  • Induction of Apoptosis: Sustained disruption of Ca2+ homeostasis can activate apoptotic pathways.

  • Suppression of Immune Evasion Pathways: Recent studies have shown that DHPs can suppress the transcription of Programmed Death-Ligand 1 (PD-L1) by inhibiting the activation of the STAT1 transcription factor, a process dependent on calcium signaling.[8] This suggests a potential role for DHPs in immunomodulation and overcoming tumor immune escape.[8]

G cluster_effects Downstream Cellular Effects DHP Dihydropyridine Derivative LTCC L-Type Calcium Channel (VGCC) DHP->LTCC Blocks Ca_influx Ca²+ Influx DHP->Ca_influx Inhibits LTCC->Ca_influx Ca_intra [Ca²+]i (Intracellular Calcium) Ca_influx->Ca_intra Apoptosis Induction of Apoptosis Ca_influx->Apoptosis Leads to STAT1 STAT1 Phosphorylation Ca_intra->STAT1 Activates Proliferation Cell Proliferation & Survival Ca_intra->Proliferation Promotes PDL1 PD-L1 Gene Transcription STAT1->PDL1 Induces

DHP-mediated disruption of calcium signaling.
Reversal of Multidrug Resistance (MDR)

A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[9] These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. Several DHP derivatives have been shown to inhibit P-gp, thereby restoring cancer cell sensitivity to conventional cytotoxic agents.[10][11] This makes them promising candidates for combination therapies.

Section 2: Core Cytotoxicity Assays: Principles and Selection

To evaluate the anticancer potential of DHP derivatives, a panel of robust and reproducible cytotoxicity assays is essential.[12] The choice of assay depends on the specific research question, the compound's properties, and the expected mechanism of cell death.[13] The three most common and reliable colorimetric assays are the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

  • MTT Assay (Measures Metabolic Activity): This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[14] The amount of formazan produced is proportional to the number of metabolically active cells.[15]

    • Causality: Choosing this assay assumes that a cytotoxic compound will compromise mitochondrial function, a common event in apoptosis. It is a reliable indicator of cell viability.[16][17]

  • SRB Assay (Measures Total Protein Content): The sulforhodamine B assay is a cell density determination method based on the measurement of total cellular protein content.[18] The bright pink aminoxanthene dye SRB binds stoichiometrically to basic amino acid residues of proteins under acidic conditions.[19] The amount of bound dye is a proxy for cell mass.

    • Causality: This method is independent of metabolic activity and therefore less prone to interference from compounds that might affect mitochondrial function without killing the cell.[18] Its stable endpoint and fixation step make it highly reproducible and ideal for high-throughput screening.[20][21]

  • LDH Assay (Measures Membrane Integrity): The lactate dehydrogenase assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[22][23][24]

    • Causality: This assay directly measures cell death resulting from membrane damage. It is particularly useful for distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (cell killing) and for studying fast-acting necrotic cell death.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the cytotoxicity of dihydropyridine derivatives. It is crucial to include appropriate controls: untreated cells (vehicle control), medium-only (blank), and a positive control (a known cytotoxic drug).

General Experimental Workflow
General workflow for in vitro cytotoxicity screening.
Protocol 3.1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial function.[14][16]

Materials:

  • DHP derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Human cancer cell lines of interest.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DHP derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The appearance of purple formazan crystals, visible under a microscope, indicates successful reduction of MTT by viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Plot % Viability against the log concentration of the DHP derivative and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3.2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on the NCI's standardized method for drug screening, which measures cell biomass via total protein content.[18]

Materials:

  • All materials from Protocol 3.1, except for MTT and its solubilizer.

  • Fixative: 10% (wt/vol) Trichloroacetic acid (TCA), cold.

  • SRB solution: 0.4% (wt/vol) SRB in 1% (vol/vol) acetic acid.

  • Wash solution: 1% (vol/vol) acetic acid.

  • Solubilization buffer: 10 mM Tris base solution (pH 10.5).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the treatment period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells, overlaying the existing medium. Incubate at 4°C for at least 1 hour.

    • Rationale: TCA fixation preserves the cellular proteins, ensuring they are not lost during subsequent washing steps, which is critical for accurate SRB binding.[20]

  • Washing: Discard the supernatant and wash the plates 4-5 times with 1% acetic acid to remove excess TCA and serum proteins.[18] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[18] This step is critical; insufficient washing leads to high background, while excessive washing can cause bleaching.[18] Air-dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at ~510-565 nm.[18][21]

Data Analysis:

  • Calculate % Viability and determine the IC₅₀ value as described in the MTT protocol.

Protocol 3.3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the supernatant.[23]

Materials:

  • All materials from Protocol 3.1, except for MTT.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis Buffer (provided in most kits, or 1% Triton X-100) for "Maximum LDH Release" control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells:

    • Spontaneous LDH Release: Untreated cells (vehicle only).

    • Maximum LDH Release: Untreated cells, to which Lysis Buffer will be added 45 minutes before the end of the experiment.

  • Sample Collection: After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

    • Rationale: This assay measures an extracellular product. It is vital not to disturb the cell monolayer to avoid artificially high readings from mechanically lysed cells.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a mix of substrate and assay buffer).[24] Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24] During this time, LDH in the supernatant will catalyze a reaction that produces a colored formazan product.[23]

  • Stop Reaction: Add the Stop Solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[23]

Data Analysis:

  • Subtract the background absorbance (from medium-only wells) from all readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

  • Plot % Cytotoxicity against the log concentration to determine the EC₅₀ value.

Section 4: Data Presentation and Interpretation

The primary endpoint for these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a DHP derivative required to inhibit cell growth or viability by 50%. This data is best presented in a tabular format for clear comparison across different compounds and cell lines.

Table 1: Representative Cytotoxic Activity (IC₅₀ in µM) of Novel Dihydropyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6j MCF-7 (Breast)56[25]
Compound 6l HeLa (Cervical)74[25]
Compound 13ad' Caco-2 (Colorectal)0.63 ± 0.05[26]
Compound 7b U87MG (Glioblastoma)Potent Activity[27]
Compound 7f A549 (Lung)Potent Activity[27]
Compound 6 HT-29 (Colon)0.70[28]
Compound 4 MDA-MB-231 (Breast)4.6[28]
Compound 7a MOLT-4 (Leukemia)17.4 ± 2.0[29]
Compound 7d MCF-7 (Breast)28.5 ± 3.5[29]

Note: "Potent Activity" is indicated where specific IC₅₀ values were not explicitly tabulated in the source but were highlighted as significant.[27]

Interpretation:

  • A lower IC₅₀ value indicates higher potency.

  • Comparing IC₅₀ values across different cancer cell lines can reveal selectivity. For instance, a compound may be highly effective against a lung cancer cell line but less so against a breast cancer line.

  • To assess tumor specificity, it is highly recommended to also test the compounds on non-malignant cell lines (e.g., normal human fibroblasts).[10] The ratio of the IC₅₀ for normal cells to the IC₅₀ for cancer cells provides the Selectivity Index (SI) , with a higher SI value indicating greater cancer-specific toxicity.

Conclusion and Future Directions

Dihydropyridine derivatives represent a promising class of compounds for anticancer drug development, with mechanisms spanning calcium channel blockade, MDR reversal, and immunomodulation. The protocols outlined in this guide provide a robust framework for the initial in vitro screening of these compounds. By employing assays that probe different cellular functions—metabolic activity (MTT), cell mass (SRB), and membrane integrity (LDH)—researchers can obtain a comprehensive profile of a compound's cytotoxic effects.

Future work should focus on elucidating the precise structure-activity relationships (SAR) to optimize the DHP scaffold for increased potency and selectivity. Furthermore, promising lead compounds identified through these in vitro screens should be advanced to more complex models, such as 3D spheroids and in vivo xenograft studies, to validate their therapeutic potential.

References

  • Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. (2016). International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]
  • Al-Ostoot, F. H., et al. (2021). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. [Link]
  • Sulforhodamine B (SRB) Assay Protocol.
  • Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB)
  • Cytotoxicity MTT Assay Protocols and Methods. (2023).
  • Patel, K., et al. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. [Link]
  • A. A., Shoemaker, R. H., & D. A., V. (1998). Cytotoxic assays for screening anticancer agents. PubMed. [Link]
  • LDH Cytotoxicity Assay.
  • Zalatnai, A., et al. (2004). Tumour-specific Cytotoxicity and MDR-reversal Activity of Dihydropyridines. researchmap. [Link]
  • Singh, S., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Journal of Drug Delivery and Therapeutics. [Link]
  • de Oliveira, T. A. S., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
  • Abdel-Fattah, M. A. O., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Bentham Science. [Link]
  • Sharma, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. [Link]
  • Tīle, A., et al. (2014).
  • Fassihi, A., et al. (2017). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. [Link]
  • Al-Zayed, S. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]
  • Yang, Y., et al. (2021).
  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Dowarah, J., et al. (2022).
  • Chen, Y., et al. (2025). Novel dihydropyridines as potential calcium-channel and P-glycoprotein blockers applicable for chemotherapy sensitization.
  • Kumar, R., et al. (2025). Cytotoxic activity of synthesized dihydropyridine compounds on various human cancer cell lines: a comprehensive review.
  • Anderson, C. S., et al. (2016). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. [Link]
  • Kumar, R. S., & Nasser, A. J. A. (2012).
  • Patel, K., et al. (2025). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent.
  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
  • Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. (2023). YouTube. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Given the importance of this compound class, robust and reliable analytical methods are paramount for ensuring purity, stability, and overall quality control. These application notes offer detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and a framework for method validation is presented to ensure trustworthiness and scientific integrity.

Introduction and Physicochemical Properties

This compound (CAS No: 15506-18-0) is a solid organic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1][2] Its structure, featuring a pyridinone ring, a carboxylic acid, and a methyl group, imparts a moderate polarity, making it amenable to a range of analytical techniques. Carboxylic acids are generally weak acids and can engage in strong hydrogen bonding, which influences their physical properties like boiling point and solubility.[3][4] Understanding these properties is crucial for developing effective analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇NO₃[1]
Molecular Weight153.14 g/mol [1][2]
AppearanceSolid
Melting Point184°C[2]
Boiling Point369.3 ± 35.0 °C at 760 mmHg[2]
InChI KeyDFAQSHLYVFQOJM-UHFFFAOYSA-N
SolubilityGenerally soluble in organic solvents like ethanol, and sparingly soluble in water, with solubility increasing in basic aqueous solutions.[3][4]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

Reverse-phase HPLC with UV detection is the workhorse method for assessing the purity of small organic molecules like this compound. The method separates compounds based on their hydrophobicity.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected as it provides a non-polar stationary phase suitable for retaining the moderately polar analyte.

  • Mobile Phase: A mixture of a weak organic acid (formic acid or acetic acid) in water and an organic solvent (acetonitrile or methanol) is used. The acidic pH ensures that the carboxylic acid group of the analyte is fully protonated, suppressing its ionization and leading to a single, well-defined chromatographic peak with good symmetry.

  • Detection: The pyridinone ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength and for assessing peak purity.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a sample of this compound.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Reference standard of this compound

  • Sample for analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to concentrations such as 0.1, 0.05, and 0.01 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample to a nominal concentration of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • PDA Wavelength: Scan from 210-400 nm; extract chromatogram at the wavelength of maximum absorbance (λmax).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • Analysis: Inject the blank (diluent), standards, and sample. Determine the retention time and peak area of the main component. Calculate the purity of the sample by the area percent method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) C Inject Sample (10 µL) onto C18 Column A->C B Prepare Standard & Sample (0.1 mg/mL in 50:50 ACN/H2O) B->C D Gradient Elution (5-95% B over 15 min) C->D E PDA Detection (210-400 nm) D->E F Integrate Peaks E->F G Calculate Purity (Area % Method) F->G LCMS_Workflow cluster_data Data Analysis A LC Separation (as per HPLC protocol) B Eluent Enters ESI Source A->B C Ionization (Positive & Negative Modes) B->C D Mass Analyzer (Scan m/z 50-500) C->D E Data Acquisition D->E F Extract Ion Chromatograms (m/z 154.04 & 152.03) E->F G Confirm Molecular Weight F->G H Identify Impurities F->H

Sources

Application Note: High-Purity Isolation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis, using the recrystallization technique. We delve into the fundamental principles of solvent selection, crystal nucleation, and growth tailored to the physicochemical properties of N-substituted pyridone carboxylic acids. A detailed, step-by-step protocol for both empirical solvent screening and the full recrystallization process is presented, designed to guide researchers in achieving high purity and yield. This document also includes a troubleshooting guide for common issues encountered during recrystallization and visual workflows to enhance understanding.

Introduction: The Importance of Purity for Pyridone Carboxylic Acids

This compound is a member of the pyridone class of heterocyclic compounds. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] As such, they are integral components in the development of novel therapeutics. The purity of these intermediates is paramount, as even minor impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A well-executed recrystallization can effectively remove byproducts, unreacted starting materials, and other contaminants, yielding a crystalline product of high purity. This application note will provide the necessary theoretical background and practical protocols for the successful purification of this compound.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent and the careful control of temperature to manipulate solubility. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).

The process of recrystallization can be broken down into several key stages:

  • Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (optional): If insoluble impurities are present, a hot filtration is performed to remove them.

  • Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which crystals begin to form.

  • Isolation: The purified crystals are separated from the cold mother liquor (which contains the soluble impurities) by filtration.

  • Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried to remove any residual solvent.

Slow and controlled cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure.[3] Rapid cooling can lead to the precipitation of smaller, less pure crystals.

Protocol for the Purification of this compound

Due to the limited availability of specific solubility data for this compound, a preliminary solvent screening is recommended to identify the optimal recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • Selection of candidate solvents (e.g., isopropanol, ethanol, water, dimethylformamide (DMF), methanol, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum source

Step 1: Empirical Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should have a steep solubility curve for the target compound, meaning it dissolves a large amount when hot and a small amount when cold. Literature on similar pyridone carboxylic acid structures suggests that polar protic solvents are a good starting point.[4][5]

Table 1: Candidate Solvents for Screening

SolventRationale for Inclusion
IsopropanolDocumented for recrystallizing a key pyridone-carboxylic acid precursor.[4]
WaterAlso used for similar pyridone-carboxylic acid precursors.[4]
EthanolCommonly used for recrystallizing functionalized 2-pyridone-3-carboxylic acids.[5]
Methanol/WaterA mixed solvent system that can be fine-tuned for optimal solubility.[4]
Dimethylformamide (DMF)Used for the recrystallization of 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[5]

Screening Protocol:

  • Place approximately 50 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The solvent that yields a significant amount of high-quality crystals upon cooling is the most suitable for recrystallization.

Step 2: Recrystallization Protocol

This protocol should be performed using the optimal solvent identified in the screening step.

Diagram 1: Recrystallization Workflow

G A Dissolve crude compound in minimal hot solvent B Hot filtration (if insoluble impurities are present) A->B Optional C Slow cooling to room temperature B->C D Cooling in an ice bath C->D E Vacuum filtration to isolate crystals D->E F Wash crystals with cold solvent E->F G Dry purified crystals F->G

Caption: Workflow for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating and stirring. Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point of the compound.

Troubleshooting

Even with a well-defined protocol, issues can arise during recrystallization. The following table outlines common problems and their solutions.

Table 2: Troubleshooting Guide for Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[6]
Oiling out - The compound is precipitating from the solution above its melting point.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Consider using a different solvent or a solvent pair.[6]
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-warmed.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored crystals - Colored impurities are still present.- Use activated charcoal during the dissolution step.- A second recrystallization may be necessary.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Chromatographic Techniques (e.g., HPLC, TLC): These methods can be used to detect the presence of impurities. A single spot on a TLC plate or a single peak in an HPLC chromatogram is indicative of a pure compound.

  • Spectroscopic Methods (e.g., ¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure of the purified compound and identify any residual impurities.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of this compound. By following the principles of solvent selection and executing the protocol with care, researchers can obtain a high-purity crystalline product suitable for downstream applications in drug discovery and development. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the successful purification of this important heterocyclic intermediate.

References

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • (Note: A specific, directly relevant synthesis paper for the target molecule with impurity profile was not identified in the search, hence a general reference to a similar class is provided.)
  • Kesteleyn, B., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 15253–15267.
  • Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. (n.d.). ResearchGate.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • (Note: While general properties are available from vendors, detailed solubility d
  • (Note: A comprehensive safety data sheet should be consulted before handling any chemicals.)
  • Problems with Recrystallisations. (n.d.). University of York.
  • (Note: A general troubleshooting guide.)
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.

Sources

Column chromatography protocol for pyridone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P583

Abstract

Pyridone derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their synthesis, however, often yields complex mixtures requiring robust purification strategies. This guide provides a detailed, experience-driven protocol for the purification of pyridone derivatives using normal-phase column chromatography. We delve into the critical choices behind stationary phase selection, mobile phase optimization, and fraction analysis, explaining the scientific rationale to empower researchers. This document is designed for chemists and drug development professionals seeking to establish a reliable and efficient purification workflow for this important class of heterocyclic compounds.

Introduction: The Purification Challenge of Pyridone Derivatives

Pyridone and its derivatives are privileged heterocyclic scaffolds due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The core structure features a nitrogen-containing, six-membered ring with a ketone group, which imparts significant polarity and the potential for hydrogen bonding. Furthermore, many pyridones can exist in tautomeric forms (e.g., lactam-lactim tautomerism), which can lead to multiple species in solution and complicate chromatographic separation[2].

The primary challenge in purifying these compounds lies in their strong interaction with common stationary phases like silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, often leading to significant peak tailing, poor resolution, and even irreversible adsorption or degradation of the target compound[3][4]. Therefore, a successful purification protocol must be meticulously developed to mitigate these interactions and achieve high purity and recovery.

Foundational Principles: Tailoring Chromatography to Pyridones

Normal-phase chromatography, where a polar stationary phase is used with a less polar mobile phase, is the most common approach for purifying pyridone derivatives from typical organic syntheses[5]. The separation is governed by the principle of adsorption, where molecules partition between the stationary and mobile phases based on their polarity.

Stationary Phase Selection: Beyond Standard Silica

The choice of stationary phase is the most critical decision in the purification process.

  • Silica Gel (SiO₂): Standard silica gel (mesh size 230-400) is the workhorse for most separations due to its low cost and versatility[6]. However, its surface is populated with acidic silanol groups (Si-OH), which can strongly and sometimes irreversibly bind to the basic nitrogen of pyridones, causing streaking and yield loss[3][4].

  • Deactivated Silica: To counteract the acidity of silica, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can be added to the mobile phase (typically 0.1-1% v/v). This competing base effectively "shields" the acidic silanol sites from the pyridone analyte, resulting in more symmetrical peaks and improved recovery[4].

  • Alumina (Al₂O₃): Alumina is an alternative polar stationary phase that is slightly basic and can be a better choice for highly acid-sensitive or very basic compounds[6]. It is available in neutral, basic, and acidic forms, with the neutral or basic forms being most suitable for pyridone derivatives.

  • Other Phases: For particularly challenging separations, chemically modified stationary phases such as amino- or cyano-propyl bonded silica can offer different selectivity[7][8]. These phases are less polar than bare silica and interact with analytes through a combination of hydrogen bonding and dipole-dipole interactions.

Mobile Phase Optimization: The Key to Resolution

The mobile phase (eluent) carries the sample through the column. Its polarity is fine-tuned to control the elution speed of the compounds. The ideal solvent system is first identified using Thin-Layer Chromatography (TLC)[9].

  • Principle: The goal is to find a solvent system where the target pyridone derivative has an Rf (retardation factor) value between 0.25 and 0.35 . This generally ensures that the compound will elute from the column in a reasonable volume without excessive band broadening[9][10].

  • Common Solvents: Typical solvent systems are binary mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane)[11][12]. For more polar pyridones, a stronger polar modifier like methanol may be required in combination with dichloromethane or ethyl acetate[13].

  • Elution Strategy:

    • Isocratic Elution: The mobile phase composition remains constant throughout the separation. This is suitable for simple mixtures where the components have similar polarities[14][15].

    • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 10% ethyl acetate in hexane and slowly increasing to 50%). This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it helps to elute strongly retained compounds more quickly and in sharper bands[14][16][17].

Detailed Experimental Protocol

This protocol outlines a standard procedure for purifying a pyridone derivative using slurry-packed silica gel column chromatography with a gradient elution system.

Materials and Equipment
  • Glass chromatography column with stopcock

  • Silica gel (230–400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Crude pyridone derivative mixture

  • TLC plates (silica gel 60 F₂₅₄)

  • Fraction collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

  • Spot the solution onto a TLC plate.

  • Develop several plates using different solvent systems (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc).

  • To mitigate tailing, add 0.5% TEA to the developing solvent.

  • Identify the solvent system that provides an Rf of ~0.3 for the desired product and good separation from impurities[9][10]. This will be your target elution solvent. Your starting solvent will be less polar than this.

Step 2: Column Preparation (Slurry Packing)

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand[10][18].

  • Close the stopcock. Fill the column about one-third full with the initial, least polar solvent (e.g., 95:5 Hexane:EtOAc).

  • In a separate beaker, calculate the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product for easy vs. difficult separations)[10].

  • Create a slurry by adding the silica gel to the initial eluting solvent. Stir gently to remove air bubbles[5][6].

  • Quickly and carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently to ensure the silica packs down uniformly, avoiding air pockets[6].

  • Once the silica has settled, add a protective layer of sand (~0.5 cm) on top of the flat silica bed[10]. Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading

  • Wet Loading (Preferred): Dissolve the crude product in a minimal amount of a relatively non-polar solvent like DCM[10]. Carefully add this solution dropwise to the top of the column. Allow the sample solution to absorb completely into the silica bed.

  • Dry Loading: If the compound is poorly soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column[10][19].

Step 4: Elution and Fraction Collection

  • Carefully add the initial, low-polarity eluent to the column.

  • Begin collecting fractions. The volume of each fraction will depend on the column size (e.g., 10-20 mL for a medium-sized column).

  • Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., increase the percentage of ethyl acetate every few column volumes). A step gradient is often practical for manual chromatography[16].

  • Monitor the separation by collecting small spots from each fraction onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

Step 5: Product Isolation

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent using a rotary evaporator to yield the purified pyridone derivative.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Visualization of the Workflow

The following diagram illustrates the logical flow of the column chromatography protocol.

Chromatography_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Analyze 10. Final Purity Analysis (NMR, LC-MS) Evaporate->Analyze

Caption: A logical workflow for the purification of pyridone derivatives.

Data Presentation and Troubleshooting

Effective record-keeping is crucial. Use a table to track fractions and their contents.

Table 1: Sample Fraction Analysis Log

Fraction # Eluent System (Hex:EtOAc) Volume (mL) TLC Rf of Product Purity Assessment
1-5 95:5 50 - Baseline
6-10 90:10 50 - Impurity A (Rf 0.8)
11-15 80:20 50 0.28 Faint Product
16-25 70:30 100 0.30 Pure Product
26-30 70:30 50 0.31 Mixed with Impurity B

| 31-35 | 50:50 | 50 | - | Impurity B (Rf 0.1) |

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Strong interaction with acidic silica; column overload.Add 0.1-1% TEA or NH₄OH to the eluent. Use less sample (dry loading can help). Switch to neutral alumina[4].
Poor Separation Inappropriate solvent system; column packed poorly.Re-optimize the solvent system with TLC. Ensure the column is packed uniformly without cracks or channels[20]. Use a shallower solvent gradient[16].
Compound Won't Elute Mobile phase is not polar enough; compound decomposed on silica.Increase the polarity of the mobile phase significantly (e.g., add methanol). Test compound stability on a TLC plate by spotting and letting it sit for an hour before developing[20].
Cracked Silica Bed Solvents with different densities were mixed too quickly in the column.Use a gradient controller for smooth transitions or pre-mix solvents. Ensure the column remains saturated with solvent at all times[5].

Conclusion

The successful purification of pyridone derivatives by column chromatography is an achievable goal that hinges on a systematic and rational approach. By understanding the unique chemical properties of these molecules, particularly their basicity and potential for strong interactions with silica, researchers can proactively design robust protocols. Careful preliminary analysis by TLC, selection of an appropriate stationary phase, and the strategic use of mobile phase modifiers and gradients are the keys to overcoming common challenges like peak tailing and poor recovery. The protocol and insights provided herein serve as a comprehensive guide to developing a self-validating and efficient purification system, ultimately accelerating the pace of research and drug development.

References

  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
  • Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews.
  • Packing Normal Phase Columns. (2022). Chemistry LibreTexts.
  • Packing Materials for Column Chromatography. (n.d.). Nacalai Tesque.
  • UMNOrganicChemistry. (2014). How to Slurry Pack a Column Chromatography [Video]. YouTube.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). ResearchGate.
  • When is Gradient Elution Better than Isocratic Elution? (2023). Biotage.
  • Mobile Phase Selection Guide. (2024). ALWSCI.
  • Dolan, J. W., et al. (1996). Isocratic and gradient elution chromatography: a comparison. Journal of Chromatography A.
  • Isocratic Vs. Gradient Elution in Chromatography. (2025). Phenomenex.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026). Welch Materials.
  • What is the best way to deal with a polar compound's purity with HPLC? (2018). Quora.
  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Interchim.
  • da Silva, A. B., et al. (2022). Synthesis and Characterization of O- and N-Propargylated Pyridone Derivatives. MDPI.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2019). Research Journal of Pharmacy and Technology.
  • How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone [Video]. YouTube.
  • High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • How to choose a stationary phase. (n.d.). Buchi.com.
  • Characterization of a Novel Pyridinium Bromide Surface Confined Ionic Liquid Stationary Phase. (2011). NIH National Library of Medicine.
  • Chromatography Troubleshooting. (2019). Teledyne ISCO [Video]. YouTube.
  • An evaluation of thin layer chromatography as a biotechnology tool. (n.d.). IIP Series.

Sources

In Silico and Molecular Docking Studies of Dihydropyridines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for conducting in silico and molecular docking studies of dihydropyridine (DHP) derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to investigate the therapeutic potential of this important class of molecules. By integrating theoretical principles with practical, field-proven methodologies, this document aims to serve as an authoritative resource for designing, executing, and interpreting molecular docking experiments.

Introduction: The Versatility of the Dihydropyridine Scaffold

Dihydropyridines are a class of organic compounds based on a partially saturated pyridine ring. The 1,4-dihydropyridine scaffold, in particular, has proven to be a privileged structure in medicinal chemistry. DHP derivatives are most famously known as L-type calcium channel blockers, widely used in the treatment of hypertension and angina.[1][2] By blocking the influx of calcium ions into vascular smooth muscle cells, they induce vasodilation and reduce blood pressure.[3][4]

Beyond their cardiovascular applications, recent research has unveiled the potential of DHP derivatives in other therapeutic areas. In silico and in vitro studies have demonstrated their promise as anticancer, antimicrobial, and antihypertensive agents, highlighting the versatility of this chemical scaffold.[5][6][7][8] Molecular docking has become an indispensable tool in exploring these possibilities, allowing for the efficient screening of large compound libraries and the elucidation of potential mechanisms of action at a molecular level.[9][10]

Core Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[11] The primary goal is to identify the most stable binding mode, characterized by the lowest binding energy. This information provides insights into the binding affinity and the nature of the interactions between the ligand and the receptor.

The process involves two key components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the receptor's binding site. The scoring function then evaluates each pose and assigns a score that estimates the binding affinity.[11] A more negative binding energy generally indicates a more stable and favorable interaction.[12]

A Validated Workflow for Dihydropyridine Docking Studies

A robust molecular docking study follows a systematic and self-validating workflow. This ensures the reliability and reproducibility of the results. The following diagram illustrates the key stages of a comprehensive in silico investigation of dihydropyridines.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation receptor_prep Receptor Preparation docking Molecular Docking receptor_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Results Analysis docking->analysis validation Docking Validation analysis->validation cluster_input Inputs cluster_process Process cluster_output Outputs receptor Prepared Receptor (PDBQT) autodock AutoDock Vina receptor->autodock ligand Prepared Ligand (PDBQT) ligand->autodock config Configuration File config->autodock poses Docked Poses (PDBQT) autodock->poses log Log File (Binding Affinities) autodock->log

Figure 2: Input and output of a typical AutoDock Vina simulation.

Data Presentation and Interpretation

Summarize quantitative data, such as binding affinities and RMSD values, in a clear and organized table for easy comparison.

Table 1: Example of Docking Results Summary

Compound IDBinding Affinity (kcal/mol)RMSD (Å) (if applicable)Interacting ResiduesNumber of H-Bonds
DHP-01-9.51.2Tyr123, Phe234, Arg3452
DHP-02-8.71.5Tyr123, Met2351
Amlodipine-9.21.1Tyr123, Phe234, Arg3452

Conclusion and Future Directions

In silico and molecular docking studies are powerful tools for accelerating the discovery and development of novel dihydropyridine-based therapeutics. By following a rigorous and validated workflow, researchers can gain valuable insights into the molecular basis of their activity and prioritize compounds for further experimental investigation. The integration of molecular docking with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, can further enhance the predictive power of these in silico approaches. [5]

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
  • Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. (n.d.).
  • Software for molecular docking: a review. (n.d.).
  • How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021, June 22).
  • How does one prepare proteins for molecular docking? - Quora. (2021, September 20).
  • Dihydropyridine calcium channel blockers - Grokipedia. (n.d.).
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.).
  • How Do Dihydropyridine Calcium Channel Blockers Work? - BuzzRx. (2022, October 13).
  • Dihydropyridine calcium channel blockers - Wikipedia. (n.d.).
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (n.d.).
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.).
  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24).
  • Discovery of New Symmetrical and Asymmetrical 1,4-dihydropyridine Derivatives as Potential Antihypertensive Agents: An In silico Evaluation - PubMed. (n.d.).
  • Synthesis, characterization, and docking of novel dihydropyridine derivatives. (2024, September 6).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
  • Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications - YouTube. (2020, April 15).
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development - Semantic Scholar. (n.d.).
  • Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020, April 19).
  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025, March 28).
  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC - NIH. (n.d.).
  • Discovery of New Symmetrical and Asymmetrical 1,4-dihydropyridine Derivatives as Potential Antihypertensive Agents: An In silico Evaluation - Bentham Science Publisher. (n.d.).
  • Synthesis, Characterization and Docking studies of Some Novel Dihydropyridine Derivatives | Abstract - Scholars Research Library. (n.d.).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
  • Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies - NIH. (2023, August 15).
  • Synthesis, Characterization and Molecular Docking Study of Novel 1,4-Dihydropyridine Derivatives as Antimicrobial and Anticancer Agents | Request PDF - ResearchGate. (n.d.).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.).
  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study - Journal of Applied Pharmaceutical Science. (2022, April 5).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.).
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17).
  • Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity - Preprints.org. (2025, December 9).
  • Molecular docking proteins preparation - ResearchGate. (2019, September 20).
  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC - NIH. (2022, May 25).
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22).
  • Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker - Karmakar - Current Computer-Aided Drug Design. (n.d.).
  • Protein preparation for molecular docking using Discovery Studio | Dawn of Bioinformatics. (2022, January 12).
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 11).
  • Synthesis, Characterization and Molecular Docking Study of Novel 1,4-Dihydropyridine Derivatives as Antimicrobial and Anticancer Agents - ResearchGate. (n.d.).
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.).
  • Steps for performing molecular docking using autodockvina | PDF - Slideshare. (n.d.).
  • How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024, March 6).
  • Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. (n.d.).
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 29).
  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed. (2024, October 23).
  • Key Topics in Molecular Docking for Drug Design - PMC - NIH. (n.d.).

Sources

Application Notes and Protocols: 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid as a Versatile Complexing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bidentate Chelator

In the vast landscape of coordination chemistry, the quest for versatile and efficient complexing agents is perpetual. 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound, has emerged as a compelling candidate for researchers in materials science, analytical chemistry, and drug development. Its structure, featuring a carboxylic acid and a neighboring pyridinone oxygen, provides a bidentate coordination site capable of forming stable complexes with a variety of metal ions. This document serves as a comprehensive guide, offering detailed application notes and protocols for the synthesis, complexation, and characterization of metal complexes involving this intriguing ligand.

The tautomeric nature of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, existing in equilibrium with its 2-hydroxynicotinic acid form, is central to its chelating ability. The deprotonation of the carboxylic acid and the enolic hydroxyl group creates a favorable environment for the formation of five-membered chelate rings with metal cations. This structural motif imparts significant thermodynamic stability to the resulting complexes, a critical attribute for applications ranging from metal sequestration to the controlled delivery of metal-based therapeutics.

This guide is designed to provide both the theoretical underpinnings and the practical, field-proven methodologies to empower researchers to harness the full potential of 2-oxo-1,2-dihydropyridine-3-carboxylic acid as a complexing agent.

Chemical Structure and Tautomerism

The chelating behavior of 2-oxo-1,2-dihydropyridine-3-carboxylic acid is intrinsically linked to its structure and the tautomeric equilibrium between the keto and enol forms.

Tautomerism cluster_0 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Keto form) cluster_1 2-Hydroxynicotinic acid (Enol form) Keto Enol Keto->Enol Tautomerization

Caption: Tautomeric equilibrium of the ligand.

Protocol I: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

This protocol outlines a common synthetic route to 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be adapted for the parent compound. The synthesis often involves the reaction of an enamine with a suitable active methylene compound.[1][2]

Materials:

  • Meldrum's acid

  • Triethyl orthoformate

  • Aniline

  • Cyanoacetamide

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric acid (HCl)

  • Hexane

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione:

    • In a round-bottom flask, combine Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).

    • Reflux the mixture with vigorous stirring for 5 minutes. The reaction mixture will become syrupy.

    • Dilute the mixture with 30 mL of ethanol and reflux for an additional 3 minutes.

    • Cool the mixture to approximately 20°C while stirring and then dilute with water to a total volume of 100 mL.

    • After 2 hours, filter the precipitated product and wash it with water, followed by two washes with 60% ethanol, and finally with hexane.[1][2]

  • Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative:

    • To a vigorously stirred suspension of the product from step 1 (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (0.02 mol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Acidify the reaction mixture to pH 5 with concentrated HCl and allow it to stand for 3 hours.

    • Filter the resulting precipitate and wash it successively with water and ethanol to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.[2]

Protocol II: Formation and Characterization of Metal Complexes

This section provides a generalized workflow for the formation of metal complexes with 2-oxo-1,2-dihydropyridine-3-carboxylic acid and subsequent characterization to determine stoichiometry and stability.

Complex_Formation_Workflow cluster_prep Preparation cluster_reaction Complexation cluster_characterization Characterization Ligand_Sol Prepare Ligand Stock Solution Mix Mix Ligand and Metal Solutions Ligand_Sol->Mix Metal_Sol Prepare Metal Salt Stock Solution Metal_Sol->Mix pH_Adjust Adjust pH Mix->pH_Adjust Stoichiometry Determine Stoichiometry (e.g., Job's Plot) pH_Adjust->Stoichiometry Stability Determine Stability Constant (e.g., Potentiometric Titration) pH_Adjust->Stability Spectroscopy Spectroscopic Analysis (UV-Vis, NMR, IR) pH_Adjust->Spectroscopy

Caption: General workflow for complex formation and characterization.

A. Determining Complex Stoichiometry: The Method of Continuous Variations (Job's Plot)

The Job's plot is a widely used spectrophotometric method to determine the stoichiometry of a metal-ligand complex in solution.[3][4]

Principle: A series of solutions are prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the free ligand and metal ion show minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[3]

Protocol:

  • Prepare Stock Solutions:

    • Prepare equimolar stock solutions of the metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂) and 2-oxo-1,2-dihydropyridine-3-carboxylic acid in a suitable solvent (e.g., deionized water, ethanol/water mixture).

  • Prepare a Series of Solutions:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, keeping the total volume and total molar concentration constant. For example, prepare solutions with ligand mole fractions ranging from 0.1 to 0.9 in 0.1 increments.

  • Spectrophotometric Measurement:

    • For each solution, record the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max) of the complex.

    • Measure the absorbance of each solution at the determined λ_max.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand.

    • The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand complex, the maximum will be at a ligand mole fraction of approximately 0.67.

B. Determining Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[5][6][7]

Principle: The formation of a metal complex is a competitive equilibrium with the protonation of the ligand. By titrating a solution containing the metal and ligand with a strong base and monitoring the pH, the concentration of free ligand and the average number of ligands bound to the metal can be calculated. This data is then used to determine the stepwise and overall stability constants.

Protocol:

  • Prepare Solutions:

    • Prepare standardized solutions of the metal salt, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, a strong acid (e.g., HCl), and a strong base (e.g., NaOH). A background electrolyte (e.g., NaCl or KNO₃) should be used to maintain a constant ionic strength.[6]

  • Titration Setup:

    • Use a calibrated pH electrode and a temperature-controlled titration vessel.

    • Perform three sets of titrations:

      • Titration of the strong acid alone.

      • Titration of the strong acid and the ligand.

      • Titration of the strong acid, the ligand, and the metal salt.

  • Titration Procedure:

    • Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

  • Data Analysis:

    • From the titration data, calculate the protonation constants of the ligand.

    • Using the data from the metal-ligand titration, calculate the average ligand number (n̄) and the free ligand concentration ([L]) at each point of the titration.

    • Plot n̄ versus pL (-log[L]). The stepwise stability constants can be determined from this formation curve. For example, log K₁ is the value of pL at n̄ = 0.5.

    • Specialized software can be used for more precise calculation of the overall stability constants (β).

Quantitative Data: Stability of Metal Complexes

The stability of the metal complexes is a crucial parameter for their application. The following table summarizes the reported stability constants for complexes of 2-hydroxynicotinic acid (the enol form of the topic compound) with Zinc(II) and Iron(III).

Metal IonComplex Specieslog βMethodReference
Zn(II)[Zn(Hnic)]⁺4.45PotentiometryDi Marco, V.B., et al.
Zn(II)[Zn(nic)]-4.68PotentiometryDi Marco, V.B., et al.
Fe(III)[Fe(Hnic)]²⁺7.96PotentiometryDi Marco, V.B., et al.
Fe(III)[Fe(nic)]⁺2.50PotentiometryDi Marco, V.B., et al.

Note: Hnic⁻ represents the singly deprotonated ligand, and nic²⁻ represents the doubly deprotonated ligand.

Mechanistic Insights: The Coordination Chemistry

The complexation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with a divalent metal ion (M²⁺) proceeds through a stepwise formation of complexes, typically with 1:1 and 1:2 metal-to-ligand stoichiometries. The coordination occurs through the oxygen atoms of the deprotonated carboxylate and the pyridinone moiety, forming a stable five-membered chelate ring.

Coordination_Mechanism cluster_legend Legend Ligand 2L²⁻ Metal M²⁺ Complex1 [ML] Metal->Complex1 + L²⁻ (K₁) Complex2 [ML₂]²⁻ Complex1->Complex2 + L²⁻ (K₂) L2_minus L²⁻ = Deprotonated Ligand M2_plus M²⁺ = Divalent Metal Ion K1_K2 K₁, K₂ = Stepwise Stability Constants

Caption: Stepwise formation of metal complexes.

Conclusion and Future Outlook

2-Oxo-1,2-dihydropyridine-3-carboxylic acid presents a compelling platform for the development of novel metal complexes with tailored properties. The protocols detailed herein provide a robust framework for the synthesis of the ligand and its metal complexes, as well as for the thorough characterization of their stoichiometry and stability. The understanding of its coordination chemistry opens avenues for its application in diverse fields, including the design of metal-based drugs with enhanced delivery and reduced toxicity, the development of sensitive and selective metal ion sensors, and the creation of novel catalytic systems. Further research into the complexation with a broader range of metal ions and the exploration of the biological and material properties of the resulting complexes will undoubtedly unlock new and exciting applications for this versatile chelating agent.

References

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2019).
  • Dotsenko, V. V., et al. (2019).
  • Di Marco, V. B., et al. (2004). Complexation of 2-hydroxynicotinic and 3-hydroxypicolinic acids with zinc (II). Solution state study and crystal structure of trans-diaqua-bis-(3-hydroxypicolinato) zinc (II). Inorganica Chimica Acta, 357(1), 135-142.
  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
  • Harvey, D. (2020). Spectrophotometric Studies of Complex Ions. In Chemistry LibreTexts. [Link]
  • Ansari, F. B., et al. (2008). Potentiometric determination of stability constants of transition metal complexes with p-aminobenzoic acid. Oriental Journal of Chemistry, 24(2), 873-876.
  • Hermann, P., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202. [Link]
  • Di Marco, V. B., et al. (2005). New possible chelating agents of clinical interest for iron(III): 2-hydroxynicotinic acid and 3-hydroxypicolinic acid. A thermodynamic study. Journal of Inorganic Biochemistry, 99(5), 1109-1117.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Dihydropyridine[2,3-d]pyrimidines as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dihydropyridine[2,3-d]pyrimidine Scaffold

The fusion of dihydropyridine and pyrimidine rings creates the dihydropyridine[2,3-d]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This core structure is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds often stems from their ability to selectively inhibit enzymes that are critical for disease progression. Notably, derivatives of this scaffold have shown potent inhibitory activity against key enzyme classes such as kinases and dihydrofolate reductase (DHFR), making them attractive candidates for drug discovery and development.[1][3]

This guide provides a comprehensive overview of the synthesis of dihydropyridine[2,3-d]pyrimidines and detailed protocols for their evaluation as enzyme inhibitors. The methodologies described herein are designed to be robust and adaptable for researchers in academic and industrial settings.

Synthetic Strategies: A Multi-Component Approach to Complexity

The most efficient and versatile method for constructing the dihydropyridine[2,3-d]pyrimidine core is through a one-pot, multi-component reaction (MCR). This approach offers significant advantages, including operational simplicity, high atom economy, and the ability to generate a diverse library of compounds from readily available starting materials.[4][5] A common strategy involves the condensation of an aminopyrimidine, an aldehyde, and an active methylene compound.

The underlying principle of this MCR is a domino sequence of reactions, typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the aminopyrimidine and subsequent intramolecular cyclization and tautomerization to yield the final dihydropyridine[2,3-d]pyrimidine product.[4] The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. Environmentally friendly approaches utilizing water as a solvent and mild catalysts like diammonium hydrogen phosphate (DAHP) or organocatalysts such as 2-aminoethanesulfonic acid have been successfully employed.[4][6]

Below is a generalized workflow for the synthesis of a dihydropyridine[2,3-d]pyrimidine library for screening purposes.

Synthesis Workflow Figure 1: General Workflow for Synthesis and Screening cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Select Diverse Building Blocks (Aldehydes, Aminopyrimidines, Active Methylene Cmpds) reaction One-Pot Multi-Component Reaction start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screen Primary Enzyme Inhibition Screen characterization->primary_screen Pure Compounds dose_response Dose-Response & IC50 Determination primary_screen->dose_response mechanism_study Mechanism of Inhibition Studies dose_response->mechanism_study lead_optimization Lead Optimization mechanism_study->lead_optimization Lead Compounds DHFR_Inhibition Figure 2: Principle of DHFR Inhibition Assay cluster_reaction Enzymatic Reaction DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR NADP NADP+ (No absorbance at 340 nm) DHFR->THF DHFR->NADP Inhibitor Dihydropyridine[2,3-d]pyrimidine Inhibitor Inhibitor->DHFR Binding to active site

Sources

Application Notes and Protocols for the Evaluation of Dihydropyridine Carboxylic Acids as Oral Hypoglycemic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rising prevalence of type 2 diabetes mellitus necessitates the exploration of novel therapeutic agents. Dihydropyridine carboxylic acids, a class of compounds traditionally associated with calcium channel modulation, have emerged as promising candidates for oral hypoglycemic agents. This guide provides a comprehensive overview of their potential mechanisms of action, structure-activity relationships, and detailed protocols for their preclinical evaluation. We delve into their interactions with key targets in glucose homeostasis, including ATP-sensitive potassium (KATP) channels, L-type calcium channels, and the glucose transporter type 4 (GLUT4), offering a robust framework for researchers in the field of diabetes drug discovery.

Introduction: The Shifting Paradigm of Dihydropyridines in Metabolic Disease

For decades, the 1,4-dihydropyridine (DHP) scaffold has been a cornerstone in cardiovascular medicine, primarily recognized for its potent L-type calcium channel blocking activity. However, emerging research has unveiled a fascinating and previously underappreciated role for DHP derivatives, particularly those bearing carboxylic acid functionalities, in the regulation of blood glucose levels. This discovery opens a new therapeutic avenue for a well-established chemical class, suggesting its potential to be repurposed and optimized for the management of type 2 diabetes.

The therapeutic rationale for investigating dihydropyridine carboxylic acids as oral hypoglycemic agents is multifaceted. Unlike some existing therapies that carry risks of hypoglycemia or unwanted side effects, the potential for DHPs to act through multiple, complementary pathways offers the prospect of a more nuanced and physiological approach to glycemic control. This document serves as a detailed guide for researchers to explore this promising class of compounds, from understanding their molecular mechanisms to practical, step-by-step protocols for their evaluation.

Unraveling the Hypoglycemic Mechanisms of Dihydropyridine Carboxylic Acids

The hypoglycemic effects of dihydropyridine carboxylic acids are not attributed to a single, isolated mechanism but rather a synergistic interplay with several key proteins involved in glucose homeostasis.

Primary Mechanism: Modulation of Pancreatic β-Cell ATP-Sensitive Potassium (KATP) Channels

A pivotal discovery has been the significant binding affinity of certain 1,4-dihydropyridine derivatives for ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2] These channels are crucial regulators of insulin secretion. In the resting state, KATP channels are open, allowing potassium ions to flow out of the β-cell, which maintains a hyperpolarized membrane potential and prevents insulin release.

When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This rise in ATP closes the KATP channels, causing the cell membrane to depolarize. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[3]

Certain dihydropyridine carboxylic acid derivatives have been shown to act as KATP channel modulators, potentially by binding to the sulfonylurea receptor (SUR) subunit of the channel.[4] This interaction can mimic the effect of high ATP levels, leading to channel closure, membrane depolarization, and glucose-independent insulin secretion. This mechanism is analogous to that of the sulfonylurea class of oral hypoglycemic drugs.[5]

G cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (SUR1/Kir6.2) ATP_ADP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion DHP_CA Dihydropyridine Carboxylic Acid DHP_CA->KATP_Channel Modulates (Inhibits) G cluster_muscle_cell Skeletal Muscle Cell Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Signaling_Cascade Signaling Cascade (PI3K/Akt) Insulin_Receptor->Signaling_Cascade GLUT4_Vesicles Intracellular GLUT4 Vesicles Signaling_Cascade->GLUT4_Vesicles Stimulates GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicles->GLUT4_Translocation Plasma_Membrane Plasma Membrane GLUT4_Translocation->Plasma_Membrane Fusion with Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake Increased GLUT4 leads to DHP_CA Dihydropyridine Carboxylic Acid DHP_CA->GLUT4_Translocation Stimulates G cluster_workflow In Vitro Screening Workflow start Novel Dihydropyridine Carboxylic Acid Library primary_screen Primary Screen: KATP Channel Modulation Assay start->primary_screen primary_decision Active? primary_screen->primary_decision secondary_screen Secondary Screen: Insulin Secretion (GSIS) Assay primary_decision->secondary_screen Yes inactive Inactive primary_decision->inactive No secondary_decision Potent Secretagogue? secondary_screen->secondary_decision tertiary_screen Tertiary Screen: GLUT4 Translocation Assay secondary_decision->tertiary_screen Yes secondary_decision->inactive No tertiary_decision Promotes Glucose Uptake? tertiary_screen->tertiary_decision lead_candidate Lead Candidate for In Vivo Studies tertiary_decision->lead_candidate Yes tertiary_decision->inactive No

Figure 3: A tiered in vitro screening workflow for the evaluation of dihydropyridine carboxylic acids as oral hypoglycemic agents.

In Vivo Evaluation Protocols

Promising candidates from in vitro studies should be advanced to in vivo models of diabetes to assess their efficacy and safety in a whole-organism context.

Animal Models of Type 2 Diabetes

Several rodent models are commonly used to mimic the pathophysiology of type 2 diabetes.

[6]* Streptozotocin (STZ)-Induced Diabetic Rats/Mice: A low dose of STZ, often in combination with a high-fat diet, induces a state of insulin resistance and partial β-cell dysfunction, which closely resembles human type 2 diabetes. *[7] Alloxan-Induced Diabetic Models: Alloxan is another chemical that selectively destroys pancreatic β-cells, leading to hyperglycemia.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental in vivo assay to evaluate the effect of a compound on glucose disposal.

Principle: Animals are fasted overnight and then administered an oral glucose load. Blood glucose levels are monitored over a period of time. An effective oral hypoglycemic agent will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels.

Protocol:

  • Animal Acclimatization and Fasting: Acclimate the diabetic animals for at least one week. Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the fasting blood glucose level (time 0) from a tail vein blood sample using a glucometer.

  • Compound Administration: Administer the dihydropyridine carboxylic acid derivative orally (by gavage) at a predetermined dose. A vehicle control group and a positive control group (e.g., metformin or glibenclamide) should be included.

  • Glucose Challenge: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, administer an oral glucose load (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC in the compound-treated group compared to the vehicle control indicates improved glucose tolerance.

Chronic Dosing Studies in Diabetic Models

To assess the long-term efficacy and safety of a lead compound, chronic daily dosing studies are essential.

Protocol:

  • Animal Model: Use a relevant diabetic animal model (e.g., STZ-induced diabetic rats).

  • Dosing Regimen: Administer the test compound orally once or twice daily for an extended period (e.g., 4-8 weeks).

  • Monitoring: Monitor fasting blood glucose, body weight, and food and water intake regularly.

  • Terminal Analysis: At the end of the study, collect blood for the analysis of glycated hemoglobin (HbA1c), lipid profile, and markers of liver and kidney function. Tissues such as the pancreas, liver, and skeletal muscle can be collected for histological analysis and molecular studies (e.g., western blotting for GLUT4 expression).

Concluding Remarks and Future Directions

The exploration of dihydropyridine carboxylic acids as oral hypoglycemic agents represents a promising frontier in diabetes drug discovery. Their potential to act through multiple mechanisms, including KATP channel modulation and enhancement of GLUT4 translocation, offers a unique therapeutic profile. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular interactions with their targets, optimizing their structure for enhanced potency and selectivity, and thoroughly evaluating their long-term efficacy and safety in preclinical models. The journey of dihydropyridines from cardiovascular drugs to potential metabolic modulators underscores the exciting possibilities of drug repurposing and the continuous evolution of our understanding of molecular pharmacology.

References

  • Takahashi, D., Oyunzul, L., Onoue, S., Ito, Y., Uchida, S., Simsek, R., Gunduz, M. G., Safak, C., & Yamada, S. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473–479.
  • Carroll, W. A., et al. (2004). Synthesis and structure-activity relationships of a novel series of tricyclic dihydropyridine-based KATP openers that potently inhibit bladder contractions in vitro. Journal of Medicinal Chemistry, 47(12), 3180–3192.
  • Svirskis, S., et al. (2004). Effect of new and known 1,4-dihydropyridine derivatives on blood glucose levels in normal and streptozotocin-induced diabetic rats. Journal of Pharmacy and Pharmacology, 56(9), 1157-1164.
  • Goyal, S., et al. (2022). Formulation and evaluation of SGLT2 inhibitory effect of a polyherbal mixture inspired from Ayurvedic system of medicine. Journal of Ethnopharmacology, 285, 114883.
  • Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews, 24(2), 213–266.
  • Takahashi, D., et al. (2008). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 31(3), 473-479.
  • Ketova, E.S., et al. (2021). The relationship between the results of in silico and in vivo studies of hypoglycemic, hypolipidemic, hepatoprotective properties of a new 1,4-dihydropyridine derivative. Morphological almanac n. a. V. G. Koveshnikov, 19(4), 19-32.
  • Kumar, A., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine-Indole as a Potential Antidiabetic Agent via GLUT4 Translocation Stimulation. ACS Omega.
  • Janis, R. A., & Triggle, D. J. (1984). Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium. The Journal of pharmacology and experimental therapeutics, 231(1), 8–15.
  • Nishiumi, S., & Ashida, H. (2007). Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives. Bioscience, biotechnology, and biochemistry, 71(5), 1333–1336.
  • Ueyama, A., et al. (1998). GLUT4 translocation by insulin in intact muscle cells: detection by a fast and quantitative assay. FEBS letters, 432(1-2), 7-10.
  • Xin, M., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 45(15), 6825-6839.
  • Youn, J. H., Gulve, E. A., & Holloszy, J. O. (1991). Role of dihydropyridine sensitive calcium channels in glucose transport in skeletal muscle. American Journal of Physiology-Cell Physiology, 261(4), C679-C684.
  • Li, H., et al. (2012). Observing GLUT4 Translocation in Live L6 Cells Using Quantum Dots. International Journal of Molecular Sciences, 13(12), 16898-16910.
  • Sharma, A. K., et al. (2020). Synthetic strategy and SAR studies of C-glucoside heteroaryls as SGLT2 inhibitor: A review. European journal of medicinal chemistry, 184, 111773.
  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
  • Sharma, P., et al. (2023). An Insight Into Commercially Available SGLT2 Inhibitors and Their Structure–Activity Relationship Studies. ChemistrySelect, 8(31), e202301323.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Xin, M., et al. (2021). Comprehensive structure-activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. ResearchGate.
  • Proks, P., & Ashcroft, F. M. (2001). Pharmacological modulation of K(ATP) channels. Current opinion in pharmacology, 1(6), 575–581.
  • Scheen, A. J. (2023). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 24(13), 10833.
  • Martin, G. M., et al. (2022). Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides. Nature communications, 13(1), 2779.
  • Martinez-Pinilla, E., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7056.
  • Huang, S., & Czech, M. P. (2007). The 14-3-3 protein AS160/TBC1D4 regulates GLUT4 trafficking in insulin-stimulated adipocytes. Biochemical Journal, 407(1), 1-12.
  • Tarasova, A. S., et al. (2021). KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production. The Journal of general physiology, 153(6), e202012781.
  • Abebe, B., et al. (2021). In vivo hypoglycemic, antihyperglycemic and antidyslipidemic effects of the solvent fractions of Hagenia abyssinica leaves in mice. Journal of experimental pharmacology, 13, 43–56.
  • Deranged Physiology. (2023). Pharmacology of oral hypoglycaemic drugs.
  • Medscape. (2025). Oral Hypoglycemic Agents: Oral Antihyperglycemic Drugs.
  • Wei, J., et al. (1987). Calcium uptake studies of 1,4-dihydropyridine agonists into rabbit aortic smooth muscle cells in culture. The Journal of pharmacology and experimental therapeutics, 243(1), 107–113.
  • Schade, D., et al. (2012). Synthesis and SAR of B-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling. Journal of medicinal chemistry, 55(22), 9994–10005.
  • Slideshare. (n.d.). ORAL HYPOGLYCEMIC AGENTS MEDICINAL CHEMISTRY.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-oxo-dihydropyridine and related scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design. This document is structured into a direct, problem-solving Troubleshooting Guide and a broader Frequently Asked Questions (FAQs) section to address both immediate experimental hurdles and foundational chemical principles.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and purification of 2-oxo-dihydropyridine derivatives.

Problem 1: Low or No Yield of the Desired 2-Oxo-Dihydropyridine Product

You've run a multicomponent reaction (e.g., a modified Hantzsch or Biginelli-type synthesis) but TLC/LC-MS analysis shows a complex mixture with little to no desired product.

Potential Causes & Suggested Solutions

  • Cause A: Incomplete Intermediate Formation. Multicomponent reactions rely on a delicate sequence of intermediate steps, such as Knoevenagel condensation and enamine formation.[1][2] If one step is stalled, the overall reaction will fail.

    • Solution: Consider a stepwise approach. Pre-form the α,β-unsaturated carbonyl intermediate (from the aldehyde and β-keto ester) before adding the nitrogen source (e.g., ammonia or urea equivalent).[1] This can simplify the reaction matrix and improve the yield of the target molecule.

  • Cause B: Unfavorable Reaction Conditions. Classical Hantzsch and Biginelli reactions can suffer from long reaction times, harsh conditions, and low yields.[3][4]

    • Solution 1 (Catalysis): The use of an appropriate catalyst is often essential.[4] For Biginelli-type reactions, Brønsted or Lewis acids like Yb(OTf)₃ or InCl₃ can significantly improve yields and shorten reaction times.[5]

    • Solution 2 (Energy Input): Microwave-assisted synthesis has been shown to be highly effective, often leading to faster reactions and higher yields under solvent-free conditions.[3][6]

  • Cause C: Steric Hindrance. Aldehyds with bulky ortho-substituents may be less efficient in the initial condensation step, reducing overall efficiency.[1]

    • Solution: Increase reaction time or temperature. If the issue persists, a different synthetic route that avoids the sterically hindered component in the key cyclization step may be necessary.

Problem 2: Major Impurity Identified as the Aromatized Pyridine Analog

Your main product is the 2-oxo-pyridine, not the desired 2-oxo-dihydropyridine. The mass spectrum shows a loss of 2 amu (M-2).

Potential Causes & Suggested Solutions

  • Cause A: In-Situ Oxidation. 1,4-Dihydropyridines (1,4-DHPs) are notoriously susceptible to oxidation, which is the principal metabolic pathway for DHP-based drugs in vivo.[7][8] This can occur during the reaction, workup, or purification. The driving force is the formation of a stable aromatic pyridine ring.[3]

    • Solution 1 (Inert Atmosphere): Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

    • Solution 2 (Degassed Solvents): Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Solution 3 (Avoid Oxidizing Agents): Be mindful of reagents. For instance, nitric acid or even DMSO at elevated temperatures can act as oxidants.[9][10] If an acid catalyst is needed, choose a non-oxidizing one.

  • Cause B: Purification-Induced Oxidation. Silica gel can be slightly acidic and, with air exposure, can promote oxidation of sensitive DHPs on the column.

    • Solution 1 (Deactivated Silica): Use silica gel that has been deactivated with a base, such as triethylamine (~1% v/v), in the eluent system.

    • Solution 2 (Alternative Purification): If possible, purify the compound via recrystallization to avoid prolonged contact with stationary phases.

    • Solution 3 (Rapid Chromatography): If chromatography is necessary, perform it as quickly as possible and avoid leaving the compound on the column for extended periods.

Problem 3: Formation of an Unexpected Isomer During Alkylation (N- vs. O-Alkylation)

You are attempting to alkylate the nitrogen of the 2-pyridone ring but obtain the O-alkylated 2-alkoxypyridine isomer as a major side product, or vice-versa.

Potential Causes & Suggested Solutions

  • Cause: Ambident Nucleophilicity. 2-Oxo-dihydropyridines exist in a lactam-lactim tautomeric equilibrium with their 2-hydroxypyridine counterparts.[11] Deprotonation generates an ambident nucleophile, which can be attacked by an electrophile at either the nitrogen or the oxygen atom.[12] The outcome of this competition is highly dependent on the reaction conditions.

  • Solution: Strategic Selection of Reagents and Solvents. The regioselectivity of alkylation can be controlled by applying principles of Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is a softer nucleophilic center, while the oxygen atom is harder.

    FactorConditions Favoring N-Alkylation (Soft-Soft Interaction)Conditions Favoring O-Alkylation (Hard-Hard Interaction)
    Electrophile (Alkylating Agent) Soft electrophiles like primary alkyl halides (e.g., benzyl bromide, allyl chloride).[12][13]Harder electrophiles like alkyl sulfates, trialkyloxonium salts, or reactions proceeding through carbocation-like intermediates (e.g., Mitsunobu reaction).[14]
    Base/Counter-ion Strong, non-coordinating bases in polar aprotic solvents (e.g., NaH in DMF).Bases with coordinating cations (e.g., Ag₂CO₃) that chelate with the oxygen atom, making it less available and promoting N-alkylation. Conversely, conditions that favor a "free" anion in solution can lead to more O-alkylation.
    Solvent Polar aprotic solvents (e.g., DMF, DMSO) solvate the cation, leaving a more reactive, "naked" anion where the harder oxygen atom often reacts faster.[11]Nonpolar or less polar solvents (e.g., Toluene, Dioxane) can favor N-alkylation.[15]
    Specific Reagents Cesium salts, such as Cs₂CO₃ or CsF, often promote N-alkylation with soft electrophiles.[11][13]P(NMe₂)₃-mediated reactions with α-keto esters have been developed for highly selective N-alkylation.[15] Brønsted acids like triflic acid can be used to catalyze O-alkylation with 2H-azirines.[16]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-oxo-dihydropyridine derivatives?

The most common methods are variations of multicomponent reactions. The Hantzsch synthesis traditionally yields 1,4-dihydropyridines, which can be subsequently modified.[3][17] More directly, reactions analogous to the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and a urea or amide equivalent, can be adapted to form the 2-oxo-dihydropyrimidine core, which shares structural similarities.[6][18] Another powerful method involves the reaction of active methylene nitriles with aminomethylene derivatives of 1,3-dicarbonyl compounds, such as Meldrum's acid.[19][20]

Q2: My NMR spectrum is complex, suggesting the presence of dimers. Is this common?

Yes, dimerization is a known side reaction for certain dihydropyridine derivatives.[21] These reactions can occur through various mechanisms, including Diels-Alder type cycloadditions or other coupling pathways, sometimes catalyzed by reaction conditions. If you suspect dimerization, techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight. Modifying the substituents on the dihydropyridine ring can sometimes disfavor the geometric requirements for dimerization.

Q3: How can I intentionally and cleanly oxidize my dihydropyridine to the fully aromatic pyridine?

Often, the aromatic pyridine is the desired final product. The oxidation of 1,4-DHPs is a well-studied and crucial transformation.[7][10]

  • Protocol: Oxidation of 1,4-Dihydropyridines using Calcium Hypochlorite [22]

    • Dissolve the 1,4-dihydropyridine substrate (2 mmol) in ethyl acetate (EtOAc).

    • Add fresh Calcium Hypochlorite (Ca(OCl)₂) (2 mmol) and Water (H₂O) (5 mL).

    • Stir the biphasic mixture vigorously at room temperature. The reaction is often exothermic and completes rapidly.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, add additional water (10 mL) and EtOAc (10 mL) to the reaction mixture.

    • Separate the organic layer. Extract the aqueous layer with EtOAc.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude pyridine product.

    • Purify the product as necessary (e.g., by recrystallization or column chromatography).

Other effective oxidizing systems include DMSO at elevated temperatures, nitric acid, or hydrogen peroxide with a copper(II) chloride catalyst.[7][9][10]

Q4: What is the key mechanistic difference between the Hantzsch and Biginelli reactions?

While both are acid-catalyzed three-component reactions, their core intermediates and final products differ.

  • Hantzsch Pyridine Synthesis: Typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia. The key steps involve the formation of an enamine and an α,β-unsaturated carbonyl compound, which then combine via a Michael addition and subsequent cyclization/dehydration to form a 1,4-dihydropyridine .[1][23]

  • Biginelli Reaction: Involves an aldehyde, one equivalent of a β-ketoester, and a urea (or thiourea). The proposed mechanism often starts with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the ketoester enol, followed by cyclization and dehydration to yield a 3,4-dihydropyrimidin-2(1H)-one .[5][18]

The primary difference lies in the nitrogen source (ammonia vs. urea) and the stoichiometry of the β-ketoester, leading to fundamentally different heterocyclic cores.

Visual Workflow: Common Side Reactions

The following diagram illustrates the central synthesis pathway for a generic 2-oxo-1,2-dihydropyridine and highlights the major competing side reactions that can divert intermediates or the final product.

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start Aldehyde + β-Dicarbonyl + Nitrogen Source Intermediates Acyclic Intermediates (e.g., Enamine, Michael Adduct) Start->Intermediates Condensation Product Desired Product: 2-Oxo-Dihydropyridine Intermediates->Product Cyclization/ Dehydration Dimerization Dimerization Product Intermediates->Dimerization Alternative Pathway Oxidation Oxidation Side Product: 2-Oxo-Pyridine Product->Oxidation O₂ / Oxidants Product->Dimerization Self-Reaction Alkylation N/O-Alkylation (Further Derivatization) Product->Alkylation Electrophile (R-X)

Caption: Key reaction pathways in 2-oxo-dihydropyridine synthesis.

References

  • Zafar, H. N., et al. (2017). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.
  • Zafar, H. N., et al. (2017). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
  • Gómez, S. I. (2025). DIMERIZATION OF SUBSTITUTED 1,6-DIHYDROPYRIDINES AS POTENTIAL PRECURSORS TO TETRACYCLIC BIS-PIPERIDINE ALKALOIDS. ProQuest.
  • Ghorbani-Vaghei, R., & Veisi, H. (2011). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry.
  • Ghorbani-Vaghei, R., & Veisi, H. (2011). Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media. Taylor & Francis Online.
  • Tapia, R. A., et al. (2001). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed.
  • SYNLETT. (2000). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme E-Books & E-Journals.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Schneider, M. (2008). Organic Synthesis: General Remarks. Wiley-VCH.
  • Comins, D. L., & Schilling, S. (2011). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.
  • Kamal, A. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
  • Bolger, G. T., et al. (1986). Dimeric 1,4-dihydropyridines as calcium channel antagonists. PubMed.
  • ResearchGate. Cage dimer target formation via 1,4-dihydropyridines.
  • Organic Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Aksenov, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.
  • Aksenov, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate.
  • Wikipedia. Biginelli reaction.
  • Duarte, D., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Guchhait, S., et al. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
  • SlideShare. BIGINELLI REACTION.
  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis.
  • Singh, K., & Singh, J. (2022). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. ResearchGate.
  • Organic Chemistry Portal. Biginelli Reaction.
  • Fărcaș, A. D., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC.

Sources

Technical Support Center: Synthesis of Pyridone Derivatives from Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridone derivatives utilizing Meldrum's acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this synthetic route, providing in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve issues effectively in your own laboratory settings.

I. Understanding the Core Chemistry: Why Meldrum's Acid?

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely reactive cyclic derivative of malonic acid.[1] Its high acidity (pKa of 4.97 in water) stems from the rigid cyclic structure that constrains the alpha-protons between two carbonyl groups, facilitating easy deprotonation.[1] This property makes it an excellent nucleophile in various carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions, which are often key steps in the construction of heterocyclic scaffolds like pyridones.[1][2]

Generalized Synthetic Pathways

The synthesis of pyridone derivatives from Meldrum's acid typically follows one of two main pathways, each with its own set of potential challenges.

Pyridone_Synthesis_Pathways cluster_0 Pathway A: Knoevenagel Condensation Route cluster_1 Pathway B: Acylation-Cyclization Route MA Meldrum's Acid Knoevenagel Knoevenagel Condensation MA->Knoevenagel Ald Aldehyde/Ketone Ald->Knoevenagel Alkylidene Alkylidene Meldrum's Acid Knoevenagel->Alkylidene Cyclization_A Michael Addition & Cyclization/Dehydration Alkylidene->Cyclization_A Amine Amine Source (e.g., NH4OAc) Amine->Cyclization_A Pyridone_A Substituted Pyridone Cyclization_A->Pyridone_A MA_B Meldrum's Acid Acylation Acylation MA_B->Acylation Acylating Acylating Agent (e.g., Acyl Chloride) Acylating->Acylation AcylMA Acyl Meldrum's Acid Acylation->AcylMA Cyclization_B Cyclocondensation AcylMA->Cyclization_B Enamine Enamine or Enaminone Enamine->Cyclization_B Pyridone_B Substituted Pyridone Cyclization_B->Pyridone_B

Figure 1. Common synthetic routes to pyridones using Meldrum's acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you identify the symptoms of a failed or low-yielding reaction and provides a logical workflow to diagnose and rectify the problem.

Issue 1: Low or No Yield of the Desired Pyridone Product

This is the most common and frustrating issue. A systematic approach is crucial to pinpointing the root cause.

Symptom Analysis & Diagnostic Workflow

Troubleshooting_Low_Yield Start Low/No Pyridone Yield Check_SM Verify Starting Material Quality Start->Check_SM Check_Reagents Assess Reagent Purity & Stoichiometry Check_SM->Check_Reagents SMs OK Optimize_SM Purify/Recrystallize Starting Materials Check_SM->Optimize_SM SMs Impure Check_Conditions Evaluate Reaction Conditions (T, t, solvent) Check_Reagents->Check_Conditions Reagents OK Optimize_Reagents Use Fresh Reagents, Adjust Stoichiometry Check_Reagents->Optimize_Reagents Reagents Suspect Analyze_Side_Products Identify Side Products (TLC, NMR, MS) Check_Conditions->Analyze_Side_Products Conditions OK Optimize_Conditions Modify Temperature, Time, or Solvent Check_Conditions->Optimize_Conditions Conditions Suboptimal Decomposition Starting Material Decomposition? Analyze_Side_Products->Decomposition Degradation Products Side_Reaction Dominant Side Reaction? Analyze_Side_Products->Side_Reaction Unexpected Products No_Reaction No Reaction Occurring? Analyze_Side_Products->No_Reaction Only Starting Material Decomposition->Optimize_Conditions Address_Side_Reaction Adjust Conditions to Minimize Side Reaction Side_Reaction->Address_Side_Reaction No_Reaction->Check_Reagents

Figure 2. Diagnostic workflow for low or no product yield.

Potential Causes & Corrective Actions
Potential Cause Explanation & Diagnostic Steps Recommended Solution
Impure Meldrum's Acid Meldrum's acid can hydrolyze over time, especially if exposed to moisture. Impurities can inhibit the reaction or lead to side products. Diagnosis: Check the melting point (should be sharp at 94-97°C) and consider running an NMR to confirm purity.[1][3]Recrystallize the Meldrum's acid from acetone or an acetone-hexane mixture before use.[3] Store in a desiccator.
Decomposition of Meldrum's Acid or Intermediates Meldrum's acid and its derivatives can be thermally sensitive. Heating above 200°C can lead to decomposition, generating ketenes, acetone, and CO2.[1][4][5] This is a desired outcome in some specific high-temperature syntheses but can be a decomposition pathway under other conditions. Acyl Meldrum's acids are also prone to decomposition.Carefully control the reaction temperature. If high temperatures are required for cyclization, consider microwave irradiation for shorter reaction times.[5] For reactions sensitive to heat, perform them at the lowest effective temperature.
Suboptimal Reaction Conditions The choice of solvent, catalyst, and temperature is critical. For Knoevenagel condensations, a weak base like piperidine or pyridine is often used.[6][7] For cyclization steps, acidic or basic conditions might be required.Screen different solvents and catalysts. For Knoevenagel steps, ionic liquids like [bmim]BF4 can be effective and recyclable.[6][8][9] For multi-component reactions, ensure all components are soluble and the temperature is appropriate for all steps.
Formation of Stable Intermediates The initial product of a Knoevenagel condensation, the alkylidene Meldrum's acid, may be stable and fail to proceed to the cyclization step. Similarly, in the acylation pathway, the acyl Meldrum's acid might be the major product.Isolate and characterize the intermediate. This confirms the success of the initial step. Then, focus on optimizing the conditions for the subsequent cyclization. This might involve changing the solvent, increasing the temperature, or adding a specific catalyst for the cyclization.
Incorrect Stoichiometry An excess of one reagent can lead to side reactions. For example, in a Knoevenagel condensation, an excess of Meldrum's acid can lead to a Michael addition with the product, forming a bis-adduct.[6][10]Carefully control the stoichiometry of your reactants. A 1:1 ratio of the aldehyde and Meldrum's acid is a good starting point for the Knoevenagel reaction.
Issue 2: Formation of a Major, Unidentified Side Product

The appearance of a significant, unexpected spot on a TLC plate or peak in an LC-MS trace requires careful analysis.

Common Side Reactions and Their Identification
  • Michael Adduct (Bis-Adduct):

    • Mechanism: This occurs when a second molecule of Meldrum's acid acts as a nucleophile and adds to the electron-deficient double bond of the initially formed alkylidene Meldrum's acid.[6][10]

    • Identification: The mass of this product will be (Mass of Alkylidene Meldrum's Acid + Mass of Meldrum's Acid). NMR will show signals for two Meldrum's acid moieties.

    • Solution: Use a strict 1:1 stoichiometry of the aldehyde and Meldrum's acid. Adding the Meldrum's acid slowly to the reaction mixture can also minimize its concentration and disfavor the Michael addition.

  • Self-Condensation of Aldehyde/Ketone:

    • Mechanism: Under basic conditions, enolizable aldehydes and ketones can undergo self-aldol condensation.[7]

    • Identification: The side product will be derived solely from the carbonyl starting material.

    • Solution: Use a milder base (e.g., piperidine instead of a strong base).[7] Ensure the reaction temperature is not excessively high.

  • Hydrolysis/Decarboxylation Products:

    • Mechanism: The pyridone ring or intermediates can undergo hydrolysis and decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.[11][12]

    • Identification: Look for products with a lower molecular weight than expected, corresponding to the loss of a carboxyl group (or its precursor).

    • Solution: Perform the reaction under milder conditions. If a workup involves strong acid or base, keep the temperature low and minimize the exposure time.

III. Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation is not working. What are the first things I should check?

A1: First, verify the purity of your Meldrum's acid and the aldehyde. Recrystallize the Meldrum's acid if necessary.[3] Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Check the activity of your catalyst; for instance, if using piperidine, ensure it is not old and oxidized. A wide range of catalysts have been successfully employed, including pyridine, K3PO4, and even catalyst-free conditions in ionic liquids.[6][9] Experimenting with the catalyst is a good starting point for optimization.

Q2: I am trying a Vilsmeier-Haack type reaction on a Meldrum's acid derivative, but it is failing. What could be the issue?

A2: The Vilsmeier-Haack reaction requires an electron-rich substrate to react with the Vilsmeier reagent (formed from a substituted amide like DMF and POCl3).[13][14][15] If your Meldrum's acid derivative is not sufficiently electron-rich, the reaction may not proceed. Additionally, the Vilsmeier reagent itself is sensitive. Ensure your DMF and POCl3 are pure and the reaction is run under anhydrous conditions.[16] The reagent is a weak electrophile, so it is most effective on activated aromatic and heteroaromatic systems.[14][17]

Q3: Can I use substituted Meldrum's acids in these reactions?

A3: Yes, 5-substituted Meldrum's acids are commonly used and are key to introducing diversity at that position of the final pyridone.[11] These can be prepared through various methods, including alkylation or Knoevenagel condensation followed by reduction. The reactivity of the substituted Meldrum's acid may be slightly different, so some re-optimization of the reaction conditions might be necessary.

Q4: At what temperature does Meldrum's acid start to decompose?

A4: Significant thermal decomposition of Meldrum's acid to generate ketenes typically occurs at temperatures above 200°C.[1][5] However, some derivatives may decompose at lower temperatures.[18] It is good practice to determine the thermal stability of your specific Meldrum's acid derivative using techniques like thermogravimetric analysis (TGA) if you plan to run high-temperature reactions.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: Increasing the temperature is a common approach, but be mindful of potential side reactions and decomposition.[5][18] Switching to a more polar solvent can sometimes accelerate the reaction. If using a catalyst, you can try increasing its loading or switching to a more active one. Microwave-assisted synthesis is an excellent technique for accelerating these reactions, often leading to higher yields and shorter reaction times.[5]

IV. Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is a starting point and may require optimization for specific substrates.

  • To a solution of an aromatic aldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol) in a suitable solvent (e.g., [bmim]BF4, 2 mL), add a catalytic amount of piperidine (10 mol%).[6][8]

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically a few hours).

  • Upon completion, the product can often be precipitated by the addition of water or a non-polar solvent like diethyl ether.

  • Filter the solid product, wash with cold solvent, and dry under vacuum.

  • The ionic liquid can often be recovered by removing the water under reduced pressure and reused.[9]

Protocol 2: General Procedure for Acylation of Meldrum's Acid

This protocol is adapted from established procedures for the synthesis of β-keto esters.[3]

  • Dissolve recrystallized Meldrum's acid (1.1 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Cool the solution in an ice bath (0°C).

  • Add anhydrous pyridine (2.5 equiv) and stir.

  • Add a solution of the desired acyl chloride (1.0 equiv) in anhydrous dichloromethane dropwise over 1-2 hours.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Work up the reaction by pouring it into cold dilute HCl. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude acyl Meldrum's acid, which can be used in the next step with or without further purification.

V. References

  • Meldrum's acid in Organic Synthesis. HETEROCYCLES.

  • Meldrum's acid - Grokipedia. Grokipedia.

  • Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. OUCI.

  • Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. National Institutes of Health.

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health.

  • Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository.

  • Meldrum's acid - Wikipedia. Wikipedia.

  • (PDF) Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. ResearchGate.

  • METHYL PHENYLACETYLACETATE FROM PHENYLACETYL CHLORIDE AND MELDRUM'S ACID. Organic Syntheses.

  • Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. ResearchGate.

  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Taylor & Francis Online.

  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Taylor & Francis Online.

  • Knoevenagel condensation - Wikipedia. Wikipedia.

  • Ionic Liquid–Mediated Knoevenagel Condensation of Meldrum's Acid and Aldehydes. Taylor & Francis Online.

  • An Organic Puzzle Using Meldrum's Acid. Journal of Chemical Education.

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit.

  • Vilsmeier-Haack Reaction - NROChemistry. NROChemistry.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [No Source]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

Sources

Optimizing reaction conditions for pyridone synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridone synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing reaction conditions, specifically focusing on temperature and solvent selection. Here, you will find practical, field-proven insights and troubleshooting strategies to enhance your reaction yields, minimize impurities, and achieve reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during pyridone synthesis.

Q1: What are the most critical factors to consider when selecting a solvent for my pyridone synthesis?

A1: Solvent selection is paramount as it influences reactant solubility, reaction rate, and even product regioselectivity. Key considerations include:

  • Polarity: The solvent's polarity should be matched to the polarity of your starting materials to ensure adequate solubility. Polar aprotic solvents like DMF and DMSO are often used, but their high boiling points can complicate product isolation.

  • Aprotic vs. Protic: Protic solvents can participate in hydrogen bonding and may interfere with certain reagents or intermediates. Aprotic solvents are generally preferred for many pyridone syntheses, such as the Guareschi-Thorpe condensation.[1]

  • Boiling Point: The solvent's boiling point will dictate the accessible temperature range for your reaction. Higher boiling point solvents allow for reactions to be run at elevated temperatures, which can be necessary to overcome activation energy barriers.

  • Tautomerism: In cases where the pyridone can exist in tautomeric forms (e.g., 2-hydroxypyridine), the solvent can influence the equilibrium between these forms.[2]

Q2: How does temperature typically affect the rate and outcome of pyridone synthesis?

A2: Temperature is a critical parameter that directly impacts the reaction kinetics. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to:

  • Decomposition: Starting materials, intermediates, or the final product may decompose at elevated temperatures, leading to lower yields and the formation of impurities.

  • Side Reactions: Higher temperatures can provide enough energy to overcome the activation barriers of competing side reactions, reducing the selectivity for the desired product.

  • Solvent Evaporation: If the reaction is run in an open or poorly sealed vessel, solvent can evaporate at higher temperatures, changing the concentration of reactants.

It is crucial to find the optimal temperature that provides a reasonable reaction rate without promoting significant degradation or side reactions.

Q3: I'm performing a Guareschi-Thorpe synthesis of a 2-pyridone and my yields are low. What's a common cause?

A3: A frequent issue in the Guareschi-Thorpe synthesis is the choice of catalyst and reaction conditions. This reaction involves the condensation of a β-ketoester with a cyanoacetamide derivative.[2][3][4] Low yields can often be attributed to:

  • Inefficient Catalyst: The reaction is typically base-catalyzed. Weak bases may not be sufficient to deprotonate the active methylene compounds effectively.

  • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. Room temperature reactions may be sluggish and incomplete.

  • Solvent Choice: Using a protic solvent like ethanol can sometimes hinder the reaction. An aprotic solvent may be more suitable. Recent modifications have shown success in aqueous media under specific pH control.[5][6][7]

Q4: Can microwave irradiation be used to improve my pyridone synthesis?

A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing pyridone synthesis.[8] Microwave heating can lead to:

  • Rapid Reaction Rates: Microwaves can heat the reaction mixture more efficiently and uniformly than conventional heating, often dramatically reducing reaction times from hours to minutes.

  • Improved Yields: By minimizing reaction times, the potential for side reactions and degradation can be reduced, leading to higher isolated yields.

  • Enhanced Selectivity: In some cases, microwave irradiation can promote the formation of the desired product over side products.

It is important to use a dedicated microwave reactor for safety and precise temperature control.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to troubleshooting common and complex issues encountered during pyridone synthesis.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The following workflow provides a structured approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Scrutinize Reaction Conditions (Temperature, Time, Atmosphere) reagents->conditions Reagents confirmed pure & stoichiometrically correct solution1 Purify starting materials. Accurately weigh all reagents. reagents->solution1 Impure reagents or incorrect stoichiometry workup 3. Evaluate Work-up & Purification conditions->workup Conditions appear optimal solution2 Systematically vary temperature & time. Ensure inert atmosphere if required. conditions->solution2 Suboptimal conditions identified side_reactions 4. Investigate Potential Side Reactions workup->side_reactions No obvious losses during work-up solution3 Optimize extraction pH. Use alternative purification (e.g., crystallization). workup->solution3 Product loss identified mechanism 5. Re-evaluate Reaction Mechanism side_reactions->mechanism Side products identified solution4 Modify conditions to disfavor side reaction (e.g., lower temperature, different catalyst). side_reactions->solution4 Competing reaction is dominant solution5 Consult literature for alternative synthetic routes. Consider a different catalyst or reagent set. mechanism->solution5 Proposed mechanism may be incorrect or pathway blocked

In-depth Analysis & Solutions:

  • Step 1: Reagent Integrity is Non-Negotiable.

    • Causality: Many reagents used in pyridone synthesis, such as enamines and 1,3-dicarbonyl compounds, can be susceptible to degradation over time.[9] Impurities can inhibit the reaction or lead to unwanted side products.

    • Actionable Advice: Always use freshly distilled or purified reagents if there is any doubt about their quality. Verify the stoichiometry carefully; a slight excess of one reactant may be beneficial in some cases.

  • Step 2: Optimizing the Reaction Environment.

    • Temperature Screening Protocol:

      • Set up a series of small-scale parallel reactions.

      • Maintain all other parameters (reagent concentration, solvent, reaction time) constant.

      • Vary the temperature in systematic increments (e.g., room temperature, 40°C, 60°C, 80°C, 100°C).

      • Monitor the progress of each reaction by TLC or LC-MS at set time points.

      • Identify the temperature that gives the best conversion to the product with minimal byproduct formation.

    • Solvent Selection Protocol:

      • Choose a range of solvents with varying polarities and boiling points (e.g., Toluene, Acetonitrile, Dioxane, DMF).

      • Set up small-scale reactions in each solvent, keeping other parameters constant.

      • Run the reactions at a consistent temperature (e.g., 80°C) or at the reflux temperature of each solvent.

      • Monitor the reactions to determine the solvent that provides the best yield and purity. The solubility of intermediates can significantly impact the reaction outcome.[1]

Parameter Toluene Acetonitrile Dioxane DMF
Polarity Non-polarPolar aproticModerately polarPolar aprotic
Boiling Point (°C) 11182101153
Typical Application Bohlmann-Rahtz[10]Multicomponent reactions[1]General purposeReactions requiring high temperatures
  • Step 3: Don't Lose Your Product During Work-up.

    • Causality: Pyridones can have varying solubility and may be amphoteric. Incorrect pH during aqueous extraction can lead to the product remaining in the wrong layer. Overly aggressive purification, such as using highly active silica gel, can also cause product loss.

    • Actionable Advice: Perform a small-scale liquid-liquid extraction and test the pH of the aqueous layer to determine the optimal conditions for extracting your product. Consider alternative purification methods like crystallization or preparative HPLC.

Issue 2: Formation of O-Alkylated vs. N-Alkylated Pyridone Isomers

For pyridones that can undergo alkylation, controlling the regioselectivity to obtain the desired N-alkylated or O-alkylated product is a common challenge.

Decision Tree for Controlling N- vs. O-Alkylation

G start Controlling N- vs. O-Alkylation solvent Solvent Choice start->solvent base Base Selection start->base alkylating_agent Alkylating Agent start->alkylating_agent n_alkylation Favors N-Alkylation solvent->n_alkylation Polar Aprotic (DMF, DMSO) o_alkylation Favors O-Alkylation solvent->o_alkylation Non-polar (Toluene, Benzene) base->n_alkylation Strong, non-coordinating base (e.g., NaH) base->o_alkylation Weaker base, or use of silver salts alkylating_agent->n_alkylation 'Soft' electrophile (e.g., Alkyl Iodide) alkylating_agent->o_alkylation 'Hard' electrophile (e.g., Alkyl Sulfate)

In-depth Analysis & Solutions:

  • The Role of the Solvent:

    • Causality: In polar aprotic solvents like DMF, the pyridone anion exists as a "naked" anion, making the more nucleophilic nitrogen atom more accessible for alkylation.[8] In non-polar solvents, ion pairing with the counter-ion can favor attack at the oxygen atom.

    • Actionable Advice: To favor N-alkylation, use a polar aprotic solvent. For O-alkylation, a non-polar solvent may be more effective.

  • The Nature of the Base and Counter-ion:

    • Causality: Strong bases like sodium hydride (NaH) will fully deprotonate the pyridone, leading to the free anion. The choice of counter-ion also plays a role. Silver salts of pyridones have been reported to favor O-alkylation.[8]

    • Actionable Advice: For N-alkylation, use a strong base like NaH or K2CO3. Cesium carbonate (Cs2CO3) has also been shown to promote N-alkylation.[8]

  • Hard and Soft Acid-Base (HSAB) Theory:

    • Causality: According to HSAB theory, "hard" electrophiles prefer to react with "hard" nucleophiles, and "soft" electrophiles with "soft" nucleophiles. The oxygen atom of the pyridone anion is considered "harder" than the nitrogen atom.

    • Actionable Advice: To favor N-alkylation (a "softer" nucleophile), use a "softer" alkylating agent like an alkyl iodide or bromide. To favor O-alkylation (a "harder" nucleophile), use a "harder" alkylating agent like dimethyl sulfate.[8]

References

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Stack Exchange. [Link]
  • Ciufolini, M. A. (n.d.). Methodology for the synthesis of pyridines and pyridones: Development and applications. UBC Chemistry - The University of British Columbia. [Link]
  • Wikipedia. (n.d.). 2-Pyridone. [Link]
  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(15), 4477. [Link]
  • Various Authors. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e.
  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. HETEROCYCLES, 74, 101-124. [Link]
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
  • Various Authors. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Ciufolini, M. A., & Chan, B. K. (2007).
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
  • Parmar, D. K., & Bhatt, H. B. (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 1-5. [Link]
  • Botlik, B. B., et al. (2023).
  • Harriman, G. C., et al. (2017). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 82(9), 4535–4543. [Link]
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149-1151. [Link]
  • Various Authors. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
  • El-Sayed, N. S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25335-25343. [Link]
  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Various Authors. (n.d.). Proposed mechanism for pyridone synthesis.
  • El-Sayed, N. S., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
  • Various Authors. (n.d.). Optimization of the reaction conditions a.
  • Synfacts. (2012). De Novo Synthesis of Pyridones From Enaminones and Alkynes. Synfacts, 2012(12), 1341. [Link]
  • Bottorff, E. M., et al. (1951). Pyridine Syntheses. I. Some Reactions of “Ene Amines” with 1,3-Dicarbonyl Derivatives. Journal of the American Chemical Society, 73(10), 4975–4976. [Link]
  • Various Authors. (2024). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
  • Various Authors. (2024). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]
  • Wasa, M., & Yu, J.-Q. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 132(40), 14130–14133. [Link]
  • El-Sayed, N. S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25335-25343. [Link]
  • Various Authors. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]
  • Various Authors. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(18), 4256. [Link]
  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]
  • Beak, P. (1976). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 41(1), 1-11. [Link]
  • Various Authors. (2015). 161 questions with answers in PYRIDINES.
  • Various Authors. (2025). 161 questions with answers in PYRIDINES.
  • chemeurope.com. (n.d.). 2-Pyridone. [Link]

Sources

Hantzsch Dihydropyridine Synthesis: A Technical Support Center for Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Dihydropyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this powerful multicomponent reaction. By understanding the causality behind byproduct formation, you can proactively control your reaction outcomes, leading to higher yields and purer products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Hantzsch synthesis, and why do they form?

The Hantzsch synthesis, while elegant, is susceptible to several side reactions that can diminish the yield of the desired 1,4-dihydropyridine (1,4-DHP). The most prevalent byproducts are the corresponding oxidized pyridine, 1,2-dihydropyridine isomers, and various acyclic intermediates.

  • Oxidized Pyridine: This is often the most common impurity. The 1,4-DHP product is sensitive to oxidation, and the driving force for this conversion is the formation of a stable aromatic pyridine ring.[1] This can occur during the reaction, especially at elevated temperatures or in the presence of air (oxygen), or during workup and purification.[1][2]

  • 1,2-Dihydropyridine (1,2-DHP) Isomers: These are constitutional isomers of the desired product and can be challenging to separate. Their formation is often favored under specific reaction conditions, such as lower temperatures and solvent-free environments.[3][4] The reaction mechanism can be diverted to favor the formation of the 1,2-DHP intermediate, which may then be the major isolated product.[3]

  • Acyclic Intermediates: Incomplete reactions can lead to the accumulation of acyclic byproducts. These are typically the Michael adduct formed between the enamine and the Knoevenagel condensation product, or the Knoevenagel product itself.[5][6] Insufficient reaction time or temperatures that are too low to overcome the activation energy for cyclization can result in the isolation of these intermediates.

Q2: My reaction is complete, but I'm observing a significant amount of the oxidized pyridine byproduct. How can I prevent this?

The oxidation of the 1,4-DHP product is a common challenge. Here’s a systematic approach to mitigate this issue:

  • Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Temperature Control: Avoid excessive heating. While higher temperatures can accelerate the reaction, they also promote oxidation. The optimal temperature will be a balance between a reasonable reaction rate and minimal byproduct formation.

  • Workup and Purification:

    • Minimize Light Exposure: 1,4-DHPs can be light-sensitive, and photolytic oxidation is possible. Protect your reaction and product from direct light.

    • Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen) for workup and chromatography to prevent oxidation.

    • Prompt Purification: Do not let the crude product sit for extended periods before purification.

    • Avoid Oxidizing Agents: Be mindful of all reagents used in the workup. Some common laboratory reagents can act as mild oxidizing agents.

Q3: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected 1,4-dihydropyridine. What could it be?

If the mass is correct but the NMR is not, you have likely formed an isomer of your desired product. The most probable candidate is a 1,2-dihydropyridine .

  • Key NMR Differences:

    • 1,4-DHP (Symmetrical): Typically shows a single, sharp singlet for the two methyl groups at C2 and C6, and a singlet for the proton at C4. The NH proton usually appears as a broad singlet.

    • 1,2-DHP (Unsymmetrical): You would expect to see distinct signals for the two methyl groups, as they are in different chemical environments. The protons on the dihydropyridine ring will exhibit more complex splitting patterns (doublets, multiplets) compared to the singlets seen in the 1,4-isomer. The proton at C2 is a key diagnostic signal, often appearing as a doublet.[7]

  • Formation Conditions: The formation of 1,2-DHPs is often favored at room temperature and under solvent-free conditions.[4] If your reaction was run under these or similar mild conditions, the likelihood of isolating the 1,2-isomer increases.

Troubleshooting Guide

This section provides a problem-oriented approach to address specific issues you may encounter during your Hantzsch synthesis.

Problem Potential Cause(s) Suggested Solutions & Explanations
Low Yield of 1,4-DHP Incomplete reaction: Insufficient time or temperature.Optimize reaction time and temperature: Monitor the reaction by TLC. If starting materials are still present, consider increasing the reaction time or temperature incrementally. Be aware that excessive heat can promote byproduct formation.
Byproduct formation: Competing side reactions are consuming starting materials or product.Analyze byproducts: Use techniques like LC-MS or NMR to identify the major byproducts. Once identified, use the specific troubleshooting guides below to address their formation.
Inefficient catalyst: The chosen catalyst may not be optimal for the specific substrates.Screen catalysts: The choice of catalyst can significantly impact yield and reaction time. Consider screening different types of catalysts (e.g., Brønsted vs. Lewis acids, heterogeneous vs. homogeneous). See the catalyst comparison table below for options.
High Levels of Oxidized Pyridine Byproduct Presence of oxygen: Reaction is not performed under an inert atmosphere.Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
High reaction temperature: Promotes aromatization.Lower the reaction temperature: Find the minimum temperature required for a reasonable reaction rate.
Oxidation during workup: Exposure to air, light, or oxidizing contaminants.Implement careful workup procedures: Use degassed solvents, protect from light, and purify the product promptly.
Presence of 1,2-Dihydropyridine Isomer Reaction conditions favor 1,2-addition: Low temperature, solvent-free conditions.Modify reaction conditions: If the 1,4-isomer is desired, consider increasing the reaction temperature and using a suitable solvent (e.g., ethanol, methanol).[8]
Kinetic vs. Thermodynamic Control: The 1,2-DHP may be the kinetic product, while the 1,4-DHP is the thermodynamic product.Increase reaction time and/or temperature: This may allow the initially formed 1,2-isomer to equilibrate to the more stable 1,4-isomer.
Isolation of Acyclic Intermediates (e.g., Michael Adduct) Incomplete cyclization: The final ring-closing step is slow or inhibited.Increase reaction temperature or time: Provide more energy and time for the intramolecular cyclization and dehydration to occur.
Steric hindrance: Bulky substituents may disfavor the cyclization step.Consider a stronger catalyst: A more potent acid or base catalyst might be required to facilitate the cyclization of sterically hindered substrates.

Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanism is key to controlling its outcome. Below are diagrams illustrating the accepted pathway for 1,4-DHP formation and the proposed pathways for common byproducts.

Accepted Mechanism for 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is believed to proceed through two main arms that converge in a crucial Michael addition step, followed by cyclization and dehydration.[5][9]

Hantzsch_Mechanism cluster_arm1 Arm 1: Knoevenagel Condensation cluster_arm2 Arm 2: Enamine Formation cluster_cyclization Convergence and Cyclization Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel + β-Ketoester BKeto1 β-Ketoester (1 eq.) MichaelAdduct Acyclic Michael Adduct Knoevenagel->MichaelAdduct + Enamine (Michael Addition) BKeto2 β-Ketoester (1 eq.) Enamine Enamine BKeto2->Enamine + Ammonia Ammonia Ammonia DHP14 1,4-Dihydropyridine MichaelAdduct->DHP14 Cyclization & -H2O

Caption: The accepted mechanism for Hantzsch 1,4-DHP synthesis.

Formation of Oxidized Pyridine

This is a subsequent reaction of the desired 1,4-DHP product.

Oxidation_Mechanism DHP14 1,4-Dihydropyridine (Product) Pyridine Pyridine (Byproduct) DHP14->Pyridine - 2H+ - 2e- Oxidant [O] (e.g., O2, heat)

Caption: Oxidation of the 1,4-DHP product to the aromatic pyridine.

Proposed Pathway for 1,2-Dihydropyridine Formation

The formation of the 1,2-DHP isomer likely proceeds through an alternative cyclization pathway of a key intermediate.

DHP12_Mechanism cluster_paths Alternative Cyclization Pathways Start Aldehyde + β-Ketoester + Ammonia Intermediate Key Acyclic Intermediate Start->Intermediate Path14 Pathway A (Thermodynamic Control) Intermediate->Path14 Path12 Pathway B (Kinetic Control) Intermediate->Path12 DHP14 1,4-Dihydropyridine (Desired Product) Path14->DHP14 DHP12 1,2-Dihydropyridine (Byproduct) Path12->DHP12

Caption: Divergent pathways leading to 1,4-DHP and 1,2-DHP isomers.

Experimental Protocols

Protocol 1: High-Yield Synthesis of a Model 1,4-DHP (Nifedipine Analogue)

This protocol is optimized to minimize byproduct formation through careful control of reaction conditions.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (e.g., 2-nitrobenzaldehyde, 10 mmol), the β-ketoester (e.g., methyl acetoacetate, 20 mmol), and ethanol (50 mL).[10][11]

  • Reaction Initiation: Add ammonium acetate (15 mmol) to the mixture.

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 78-80 °C for ethanol) with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,4-dihydropyridine derivative.

    • Dry the purified product under vacuum.

Protocol 2: HPLC Analysis of Reaction Mixture

This method can be used to quantify the ratio of 1,4-DHP to the oxidized pyridine byproduct.

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[12] The exact ratio may need to be optimized depending on the specific analytes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the 1,4-DHP and the pyridine absorb (e.g., 235 nm or 254 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • The 1,4-dihydropyridine is typically less polar and will have a longer retention time than the more polar oxidized pyridine.

    • Integrate the peak areas of both the product and the byproduct to determine their relative ratio. For accurate quantification, calibration curves with pure standards should be prepared.

Data Summary

Comparative Performance of Catalysts in Hantzsch Synthesis

The choice of catalyst can dramatically affect the efficiency of the Hantzsch reaction. The following table summarizes the performance of various catalysts for the synthesis of a model dihydropyridine.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystEthanolReflux865[9]
p-TSAEthanolReflux682[9]
Tannic AcidH₂O80194[9]
Fe₃O₄@SiO₂-SO₃HEthanol600.596[9]
UiO-66-NH₂Ethanol250.3398[9]
Cellulose-SO₃HH₂O/Ethanol601.595[9]

Analysis: The data clearly demonstrates that catalyzed reactions provide significant advantages in terms of both reaction time and yield over the uncatalyzed process. Modern heterogeneous catalysts, in particular, offer excellent performance under mild conditions, with the added benefit of easier removal from the reaction mixture.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry. [Link]
  • Bosica, G., Demanuele, K., Padrón, J. M., & Puerta, A. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Link]
  • Supporting Information for One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry. [Link]
  • Shen, L., Cao, S., Wu, J., Zhang, J., Li, H., Liu, N., & Qian, X. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. [Link]
  • Wikipedia contributors. (2023). Hantzsch pyridine synthesis. Wikipedia. [Link]
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2009).
  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022). YouTube. [Link]
  • Stanovnik, B., et al. (2002). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules. [Link]
  • Learning from the Hantzsch synthesis. (2000).
  • Bosica, G., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Link]
  • SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
  • Smith, C. J., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives.
  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
  • Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Chemistry Stack Exchange. [Link]
  • General synthesis of nifedipine by Hantzsch reaction.
  • Zarghi, A., et al. (2006). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Decarboxylation of 2-Pyridone-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the synthesis of core pharmaceutical scaffolds like 2-pyridones presents unique challenges. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols specifically for the decarboxylation of 2-pyridone-3-carboxylic acid, a critical transformation for accessing a wide range of biologically active molecules.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the decarboxylation of 2-pyridone-3-carboxylic acid.

Q1: What is the primary mechanism for the decarboxylation of 2-pyridone-3-carboxylic acid?

A: While thermal decarboxylation of some heteroaromatic carboxylic acids can occur, the decarboxylation of 2-pyridone-3-carboxylic acid is often sluggish and requires high temperatures. A more efficient and commonly employed method is base-catalyzed decarboxylation. A plausible mechanism involves the use of a base, such as potassium carbonate (K₂CO₃), which deprotonates both the carboxylic acid and the pyridone hydroxyl group. This is followed by a proposed oxa-Michael addition, leading to an intermediate that facilitates the elimination of carbon dioxide.[1]

Q2: Why is this reaction often more challenging than the decarboxylation of β-keto acids?

A: The decarboxylation of β-keto acids proceeds readily through a stable, six-membered cyclic transition state, which is a concerted pericyclic reaction.[4] 2-Pyridone-3-carboxylic acid lacks this specific structural arrangement. Its decarboxylation involves breaking a C-C bond on a stable aromatic ring system, which has a higher activation energy barrier. The stability of the resulting carbanion or intermediate is a critical factor, and direct loss of CO₂ is not as favorable without catalytic assistance or harsh thermal conditions.

Q3: What are the typical starting conditions for this decarboxylation?

A: A widely reported and effective method involves heating the 2-pyridone-3-carboxylic acid substrate with a base, most commonly potassium carbonate (K₂CO₃), in a high-boiling inert solvent like toluene under reflux conditions.[1][5][6] The reaction is typically run for several hours until monitoring (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

Q4: What are the main safety considerations for this experiment?

A: The primary hazards are associated with the use of high-boiling organic solvents at reflux temperatures.

  • High Temperatures: Use appropriate heating mantles and ensure glassware is free of cracks. Work within a fume hood to manage solvent vapors.

  • Solvent Handling: Toluene is flammable and has associated health risks. Avoid inhalation and skin contact by using proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure: Do not conduct the reaction in a sealed vessel. A reflux condenser is essential to prevent pressure buildup and solvent loss.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during the decarboxylation of 2-pyridone-3-carboxylic acid.

Problem 1: Low or no conversion of starting material.

  • Question: My reaction has been refluxing for hours, but TLC analysis shows mostly unreacted starting material. What's going wrong?

  • Answer: This is a common issue that can stem from several factors related to reaction kinetics and conditions.

    • Insufficient Temperature: Toluene's boiling point (~111°C) may not be high enough for particularly stable substrates.

      • Solution: Switch to a higher-boiling solvent such as DMF or dioxane. However, be aware that solvents can influence reaction pathways, so this should be tested on a small scale first.

    • Inactive Base: Potassium carbonate is hygroscopic. Absorbed water can reduce its basicity and interfere with the reaction.

      • Solution: Use freshly opened K₂CO₃ or dry it in an oven ( >150°C) for several hours before use. Ensure it is finely powdered to maximize surface area. Consider a stronger base like cesium carbonate (Cs₂CO₃), which has shown superior performance in some cases.[7]

    • Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.

      • Solution: While maintaining a high temperature is key, ensure vigorous stirring to create a well-mixed slurry. Switching to a more polar aprotic solvent like DMF could improve solubility, but may also introduce different side reaction possibilities.

Problem 2: Significant side product formation and low yield.

  • Question: My reaction works, but I get a complex mixture of products and a low yield of the desired 2-pyridone. How can I improve selectivity?

  • Answer: The formation of impurities often results from thermal decomposition or competing reaction pathways.

    • Thermal Decomposition: Extended heating at very high temperatures can cause the starting material or product to degrade.

      • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. If possible, consider a milder, catalyst-based approach. For some heteroaromatic acids, silver-catalyzed decarboxylation can proceed under gentler conditions, reducing thermal degradation.[8][9]

    • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to side products.

      • Solution: If using DMF, ensure it is high-purity and consider running the reaction at the lowest effective temperature (e.g., 120-130°C instead of reflux at 153°C). Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent oxidative side reactions.

Problem 3: Difficulty in purifying the final product.

  • Question: I have trouble isolating the pure 2-pyridone. The crude product is an oil or contains impurities that are difficult to separate.

  • Answer: Purification requires a systematic approach to remove unreacted starting material, inorganic salts, and organic byproducts.

    • Removal of Base: The inorganic base (K₂CO₃) must be removed first.

      • Solution: After cooling, filter the reaction mixture to remove the solid base. If the product is also a solid, you may need to dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before filtration.

    • Separating from Starting Acid: The polarity of the product (2-pyridone) and the starting material (2-pyridone-3-carboxylic acid) can be quite different.

      • Solution: Perform an aqueous workup. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the unreacted carboxylic acid into the aqueous layer. Then, wash with brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Final Purification: Column chromatography is often necessary.[1]

      • Solution: Use silica gel chromatography with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC to isolate the pure product. Recrystallization from a suitable solvent system can be an alternative if the product is a solid.

Section 3: Data & Mechanistic Insights

Table 1: Optimization of Base-Catalyzed Decarboxylation Conditions

The selection of base and solvent is critical for reaction efficiency. The following data, adapted from studies by Meghrazi Ahadi et al., illustrates the impact of these parameters on yield.[6][7]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2)Toluene110 (Reflux)1285
2Na₂CO₃ (2)Toluene110 (Reflux)2440
3Cs₂CO₃ (2)Toluene110 (Reflux)892
4K₂CO₃ (2)Dioxane101 (Reflux)1875
5K₂CO₃ (2)DMF1101260

This table demonstrates that Cs₂CO₃ in toluene provides the highest yield in the shortest time, making it an excellent alternative to K₂CO₃.

Diagrams: Mechanisms and Workflows

A clear understanding of the reaction pathway and a logical troubleshooting approach are essential for success.

G cluster_mech Proposed Base-Catalyzed Decarboxylation Mechanism Start 2-Pyridone-3-Carboxylic Acid + K₂CO₃ Deprotonation Deprotonation of -COOH and N-H/O-H Start->Deprotonation Toluene, Δ Intermediate Anionic Intermediate Formation Deprotonation->Intermediate oxa-Michael addition Elimination Elimination of CO₂ Intermediate->Elimination Product 2-Pyridone Product Elimination->Product

Caption: Proposed mechanism for base-catalyzed decarboxylation.[1]

G problem problem cause cause solution solution A Problem: Low Yield or Incomplete Reaction B Cause: Insufficient Temperature? A->B C Cause: Inactive Base? A->C D Cause: Impurities/Moisture? A->D E Solution: Switch to higher boiling solvent (e.g., Dioxane, Cs₂CO₃/Toluene) B->E F Solution: Use freshly dried, powdered base (K₂CO₃ or Cs₂CO₃) C->F G Solution: Use anhydrous solvent and run under inert atmosphere (N₂) D->G

Caption: Troubleshooting workflow for low reaction yield.

Section 4: Experimental Protocols

Protocol 1: Standard Base-Catalyzed Decarboxylation

This protocol is a robust method adapted from literature procedures.[1][6]

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-pyridone-3-carboxylic acid substrate (1.0 equiv).

  • Addition of Base and Solvent: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the mixture to reflux (approx. 110-111°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-24 hours. For TLC, dissolve a small aliquot in a suitable solvent and spot against the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic base, washing the pad with ethyl acetate.

    • Combine the organic filtrates and wash with a saturated aqueous solution of NaHCO₃ (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

Protocol 2: Alternative Silver-Catalyzed Decarboxylation

For sensitive substrates, this milder method can be advantageous.[8]

  • Reagent Preparation: In a reaction vial, combine the heteroaromatic carboxylic acid (1.0 equiv) and a silver(I) salt catalyst, such as silver carbonate (Ag₂CO₃, 10 mol%).

  • Solvent Addition: Add a solvent mixture, typically DMSO. For deutero-decarboxylation, a D₂O co-solvent is used, but for standard proto-decarboxylation, a proton source like acetic acid in DMSO is effective.[10]

  • Reaction: Heat the mixture to 80-120°C. The optimal temperature will be substrate-dependent and is generally lower than for uncatalyzed thermal methods.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash extensively with water to remove the DMSO and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify by silica gel column chromatography as described in Protocol 1.

References

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • Cornella, J., & Larrosa, I. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 10(15), 2965-2968.
  • Meghrazi Ahadi, E., et al. (2021). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. [Image attached to a publication]. ResearchGate.
  • Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 44(01), 1-19.
  • Foucart, F., et al. (1999). A New Synthetic Method to 2-Pyridones. Tetrahedron, 55(16), 5065-5074.
  • Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol.
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Semantic Scholar.
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate.
  • G. E. Dunn, J. A. P. A. S. T. H. E. R. I. A. U. L. T. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate.
  • Dunn, G. E., & Thimm, H. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
  • Wikipedia contributors. (2023). Hammick reaction. Wikipedia.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Cornella, J., & Larrosa, I. (2012). Decarboxylative Carbon-Carbon Bond-Forming Transformations of (Hetero)aromatic Carboxylic Acids. ResearchGate.
  • Cornella, J., et al. (2012). Silver(I)-Catalyzed Decarboxylation of Aromatic Carboxylic Acids. ResearchGate.
  • Ghosh, P., & Ghosh, B. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications.
  • user55119 (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
  • Shaughnessy, K. H., & DeVasher, R. B. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Organic Letters, 16(5), 1486-1489.
  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
  • Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Kumar, R., et al. (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 3(Special Issue 10), 1-7.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Klauke, E., et al. (1985). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Saeed, A., et al. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 20(2), 224-235.
  • Bumbac, G., & Radu, C. (2018). Pyrolysis of Carboxylic Acids. ResearchGate.
  • Ammar, Y. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate.

Sources

Technical Support Center: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions to potential stability challenges encountered during experimentation. The information herein is synthesized from established chemical principles and data from analogous structures to ensure scientific integrity.

I. Overview of Chemical Stability

This compound is a heterocyclic compound featuring a 2-pyridone core. While the 2-pyridone scaffold is generally robust and found in numerous bioactive molecules, the presence of a carboxylic acid and a dihydropyridine-like structure introduces potential stability concerns.[1] The primary degradation pathways to consider are decarboxylation, photodegradation, and pH-mediated hydrolysis. Understanding these vulnerabilities is crucial for accurate experimental design and data interpretation.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual signs of degradation can include a color change of the solid material (from off-white to yellow or brown) or a change in the appearance of solutions. Chemically, degradation can be monitored by techniques such as HPLC, which may show the appearance of new peaks or a decrease in the area of the main peak. NMR spectroscopy can also be used to identify the loss of characteristic signals or the emergence of new ones, for instance, the disappearance of the carboxylic acid proton signal upon decarboxylation.

Q2: How susceptible is this compound to decarboxylation?

A2: Pyridinecarboxylic acids, particularly those with an electron-withdrawing group at the 2-position like the oxo group, can be prone to decarboxylation, especially at elevated temperatures.[2] While the N-methylation may influence this, it is a critical parameter to monitor, especially in reactions requiring heat.

Q3: What is the expected photostability of this compound?

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is expected to be pH-dependent. The carboxylic acid moiety will exist in its protonated form at low pH and as a carboxylate anion at higher pH. The reactivity and degradation kinetics can be significantly influenced by the pH of the solution. For instance, in related systems, the rate of photodegradation has been shown to be highly dependent on pH.[4][5] It is advisable to conduct pilot stability studies at the intended experimental pH.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected reaction byproducts or low yield Thermal degradation (decarboxylation)- Lower the reaction temperature if possible. - Use a milder base if applicable. - Monitor the reaction progress closely using TLC or LC-MS to minimize exposure to high temperatures.
Discoloration of solutions upon exposure to light Photodegradation- Store stock solutions in amber vials or wrap containers in aluminum foil. - Perform light-sensitive experiments under low-light conditions or with appropriate light filters.
Inconsistent results in buffered solutions pH-dependent instability- Determine the optimal pH range for your experiment by performing a small-scale pH stability screen. - Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Appearance of a new, more polar spot on TLC after workup Hydrolysis of an ester derivative (if applicable)- If working with an ester form of the compound, ensure anhydrous conditions are maintained during storage and handling.
Solid compound appears clumpy or discolored Absorption of moisture- Store the compound in a desiccator over a suitable drying agent. - Handle the solid in a glove box or under an inert atmosphere if it is particularly hygroscopic.

IV. Experimental Protocols & Workflows

Protocol 1: Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Solid Compound:

    • Store in a tightly sealed container at 2-8°C.

    • Protect from light by using an amber glass vial or storing the container in the dark.

    • Store in a desiccator to prevent moisture absorption.

  • Solutions:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, store solutions at -20°C or -80°C in amber, airtight containers.

    • Before use, allow the solution to equilibrate to room temperature slowly and vortex gently to ensure homogeneity.

Protocol 2: Assessing Compound Stability by HPLC

This protocol provides a general method for monitoring the stability of the compound under specific experimental conditions (e.g., varying pH, temperature, or light exposure).

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into separate vials for each condition to be tested. For example:

    • Thermal Stress: Incubate at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose to a light source (e.g., UV lamp, direct sunlight) alongside a dark control.

    • pH Stability: Dilute the stock solution into different buffer systems (e.g., pH 3, 5, 7, 9).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

V. Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for this compound based on the known chemistry of related compounds.

Caption: Potential degradation pathways of the title compound.

VI. Summary of Stability Parameters

Parameter Recommendation/Observation Supporting Rationale
Thermal Stability Avoid prolonged exposure to high temperatures.Risk of decarboxylation, a known degradation pathway for related pyridine carboxylic acids.[2]
Photostability Protect from light.Dihydropyridine derivatives are often light-sensitive and can undergo oxidation.[3]
pH Sensitivity Buffer solutions should be used, and the optimal pH should be determined experimentally.The stability of the carboxylic acid and pyridone ring can be influenced by pH.[4][5]
Recommended Storage 2-8°C, desiccated, and protected from light.Standard precautionary measures for preserving the integrity of complex organic molecules.

VII. References

  • ResearchGate. Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media. [Link]

  • Guo, J., Chen, X., Shi, Y., Lan, Y., & Qin, C. (2015). Rapid Photodegradation of Methyl Orange (MO) Assisted with Cu(II) and Tartaric Acid. PLOS ONE, 10(8), e0135328. [Link]

  • Fairley, M., TPD, S., & Gellman, A. J. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 16(46), 25488-25495. [Link]

  • ResearchGate. Rapid Photodegradation of Methyl Orange (MO) Assisted with Cu(II) and Tartaric Acid. [Link]

  • Kuhlmann, J. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 151, 139-147. [Link]

  • ResearchGate. Photocatalytic Degradation of Organic Dye Methyl Orange with Phosphotungstic Acid. [Link]

  • Sagan, M., Szałabska, M., & Szymańska, K. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5081. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • MDPI. Advanced Photodegradation of Azo Dye Methyl Orange Using H2O2-Activated Fe3O4@SiO2@ZnO Composite under UV Treatment. [Link]

  • Stark, T. D., & Hofmann, T. (2015). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. Journal of Agricultural and Food Chemistry, 63(23), 5677-5686. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., Abdel-Wahab, B. F., & El-Sayed, W. M. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2977. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., Tashtoush, H. I., & Al-Smadi, M. L. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 10(1), 1-13. [Link]

  • MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

  • Torres-Piedra, M., Moo-Puc, R., & Cedillo-Rivera, R. (2020). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 25(23), 5556. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Dihydropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridine carboxylic acids. This guide is designed to provide in-depth, practical solutions to the common solubility challenges encountered during experimental work. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize the performance of these compounds in your research.

Section 1: Troubleshooting Guide - From Problem to Protocol

This section addresses specific, frequently encountered solubility problems in a question-and-answer format. Each answer provides not only a solution but also the scientific rationale behind the recommended approach.

Q1: My dihydropyridine carboxylic acid won't dissolve in aqueous buffers for my biological assay. What is my first step?

A1: The initial and most critical step is to evaluate and adjust the pH of your aqueous medium. Dihydropyridine carboxylic acids are, by their nature, weakly acidic molecules. Their solubility is profoundly dependent on the pH of the solvent.

The "Why": The Henderson-Hasselbalch Relationship in Action

The carboxylic acid moiety (-COOH) is ionizable. At a pH below the compound's acid dissociation constant (pKa), the carboxylic acid will exist predominantly in its neutral, protonated form (R-COOH). This form is typically less polar and thus less soluble in aqueous media. As the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (R-COO⁻). This charged species is significantly more polar and, consequently, more soluble in water.[1][2]

The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation. For a weak acid, an increase in pH leads to a higher proportion of the more soluble ionized form.[2]

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0).

  • Equilibration: Add an excess amount of your dihydropyridine carboxylic acid to a fixed volume of each buffer in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility against the corresponding pH of each buffer to generate a pH-solubility profile. This will reveal the optimal pH range for solubilizing your compound.[2][3]

Q2: I've adjusted the pH, but the solubility is still insufficient for my required concentration. What's the next logical approach?

A2: The use of co-solvents is a widely employed and effective strategy to enhance the solubility of poorly soluble compounds.

The "Why": Modifying Solvent Polarity

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4][5] This "polarity reduction" makes the solvent more "hospitable" to lipophilic molecules like many dihydropyridine derivatives, thereby increasing their solubility.[6]

Commonly Used Co-solvents in Preclinical Formulations:

Co-solventTypical Concentration RangeKey Considerations
Ethanol5-40% (v/v)Generally well-tolerated in many in vitro and in vivo systems.
Propylene Glycol (PG)10-60% (v/v)A versatile solvent with a good safety profile.
Polyethylene Glycol (PEG 300/400)10-80% (v/v)Often used for both oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO)<1% for in vivo; higher for in vitroA very strong solvent, but potential for toxicity at higher concentrations.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of 2-3 biocompatible co-solvents.

  • Prepare Stock Solutions: Prepare stock solutions of your compound in each pure co-solvent at a high concentration.

  • Titration: In separate vials, add increasing volumes of the co-solvent stock solution to your aqueous buffer (at the optimal pH determined previously).

  • Observation: Visually inspect for precipitation. The point at which the solution remains clear upon addition of the co-solvent indicates the minimum required co-solvent concentration for that particular system.

  • Quantitative Analysis: For more precise measurements, prepare a range of co-solvent/buffer mixtures and determine the equilibrium solubility in each, similar to the pH-solubility profiling.

Q3: My compound precipitates out of the co-solvent mixture upon dilution into the final assay medium. How can I prevent this?

A3: This is a common issue known as "fall-out" or precipitation upon dilution. The most robust solution is to convert the carboxylic acid into a more soluble salt form.

The "Why": Leveraging Ionic Interactions for Enhanced Solubility

Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[7][8] By reacting the weakly acidic dihydropyridine carboxylic acid with a suitable base, a salt is formed. This salt form is ionic and generally exhibits significantly higher aqueous solubility than the free acid.[1][9]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Diagram of Salt Formation for Solubility Enhancement.", fontsize=10];

Experimental Protocol: Salt Formation and Screening

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable bases (counter-ions) to react with your carboxylic acid. Common choices include sodium hydroxide, potassium hydroxide, tromethamine, and various amines.[9]

  • Stoichiometric Reaction: In a suitable solvent (e.g., ethanol, methanol/water mixtures), dissolve the dihydropyridine carboxylic acid. Add a stoichiometric equivalent of the chosen base.[10]

  • Isolation of the Salt: The salt may precipitate out of solution upon formation or can be isolated by solvent evaporation or the addition of an anti-solvent.

  • Characterization: Confirm salt formation using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Determine the aqueous solubility of each salt form and compare it to the free acid.

Q4: I have multiple crystalline forms (polymorphs) of my dihydropyridine carboxylic acid. Does this matter for solubility?

A4: Absolutely. The crystalline form, or polymorph, can have a significant impact on the kinetic solubility and dissolution rate of a compound.

The "Why": The Influence of the Solid State

Polymorphs are different crystalline arrangements of the same molecule.[11] These different arrangements can have varying crystal lattice energies. A higher energy, or metastable, polymorph will generally exhibit higher apparent solubility and a faster dissolution rate compared to a more stable, lower energy form.[11][12] However, metastable forms can potentially convert to the more stable, less soluble form over time.[11]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption [label="Impact of Polymorphism on Solubility.", fontsize=10];

Experimental Workflow: Polymorph Screening and Characterization

  • Crystallization Screening: Perform crystallization experiments from a wide range of solvents and under various conditions (e.g., different temperatures, evaporation rates) to identify potential polymorphs.[13]

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD), DSC, and Thermogravimetric Analysis (TGA) to identify and differentiate the crystalline forms.

  • Solubility and Dissolution Testing: Compare the solubility and dissolution rates of the different polymorphs to determine if one form offers a significant advantage.

Section 2: Frequently Asked Questions (FAQs)

Q: Can I use surfactants to improve the solubility of my dihydropyridine carboxylic acid?

A: Yes, surfactants can be effective. They work by forming micelles in aqueous solution, which can encapsulate the poorly soluble drug molecules in their hydrophobic core, thereby increasing the overall solubility.[4][6] This is a common strategy in formulation development.

Q: What is the role of particle size in solubility?

A: Reducing the particle size of a compound increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area can lead to an increased dissolution rate.[6][11] Techniques like micronization or nanonization can be employed to reduce particle size and improve dissolution.[6][14]

Q: Are there other advanced formulation strategies I should be aware of?

A: Several advanced strategies exist, including:

  • Solid Dispersions: The drug is dispersed in a carrier matrix, often in an amorphous (non-crystalline) state, which can significantly enhance solubility.[5][14]

  • Inclusion Complexes: Cyclodextrins can form complexes with drug molecules, where the hydrophobic drug resides within the cyclodextrin cavity, improving its solubility in water.[4][11]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can be a very effective approach.[6][11]

Q: How do I choose the best solubilization strategy for my specific compound?

A: The optimal strategy depends on the physicochemical properties of your dihydropyridine carboxylic acid (e.g., pKa, logP), the required concentration, the intended application (in vitro vs. in vivo), and any potential toxicity or interference from the chosen excipients. A systematic approach, starting with pH modification and progressing to co-solvents, salt formation, and more advanced techniques as needed, is generally recommended.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 11(7), 026-037. [Link]
  • Bayer AG. (1992). Process for producing dihydropyridine carboxylic acids.
  • Malhi, D. S., Sohal, H. S., Singh, K., Almarhoon, Z. M., Ben Bacha, A., & Al-Zaben, M. I. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15837–15851. [Link]
  • Stolar, T., Bjelopetrović, A., & Stilinović, V. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients.
  • World Pharma Today. (n.d.).
  • Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. [Link]
  • Ríos, M. Y., et al. (2023).
  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs.
  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]
  • Stolar, T., Bjelopetrović, A., & Stilinović, V. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients.
  • Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15837-15851. [Link]
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
  • eScholarship. (2025).
  • ResearchGate. (2025, August 10).
  • ResearchGate. (2025, June). pH-dependent solubility and solubilisation of exemplar ligands to a.... [Link]
  • Ríos, M. Y., et al. (2023).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • ResearchGate. (2025, August 7). Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions. [Link]
  • MDPI. (2023, October 19). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 14(2), 643–649. [Link]
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. [Link]
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Development of pH Independent Drug Release System for Dipyridamole. [Link]
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

Sources

Technical Support Center: Improving the Purity of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important heterocyclic building block. We provide field-proven insights and detailed protocols to troubleshoot common issues and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful purification campaign.

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses involving the regioselective hydrolysis of a diester precursor, you can typically expect:

  • Unreacted Starting Material: The dimethyl or diethyl ester precursor is a frequent impurity if the hydrolysis reaction does not go to completion.

  • Bis-Carboxylic Acid Side Product: Non-selective hydrolysis can lead to the formation of 1-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylic acid. This is a particularly challenging impurity to remove due to its similar chemical properties.[1]

  • Residual Solvents: Solvents used in the reaction or workup, such as methanol, ethanol, or DMF, may be present.[2]

  • Inorganic Salts: Salts like lithium chloride or sodium chloride are often formed during the acidification or neutralization steps of the workup and can be trapped in the crude product.[1][3]

  • Water: The final product may retain water, especially if the final isolation step involves precipitation from an aqueous solution.

Q2: What is the expected appearance and melting point of the pure compound?

A2: Pure this compound is typically a white to off-white solid.[4] While melting points can vary slightly based on residual solvents or crystalline form, literature often reports values in the range of 128-130 °C for analogous N-substituted 2-pyridone-3-carboxylic acids.[2] A broad melting range or a significantly depressed melting point is a strong indicator of impurity.

Q3: How do I choose the right purification strategy for my crude product?

A3: The optimal strategy depends on the nature and quantity of the impurities. A logical approach is to first analyze the crude material using techniques like TLC, ¹H NMR, and LCMS. The flowchart below provides a general decision-making framework. For solid products, recrystallization is often the most efficient first step.[5] If significant baseline or non-polar impurities are present, an acid-base extraction can be highly effective.[6][7] For challenging separations of polar, structurally similar compounds, column chromatography is the method of choice.[8]

Q4: What are the best practices for storing the purified compound?

A4: As a solid carboxylic acid, the compound is generally stable. Store it in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it in a desiccator is recommended to prevent moisture absorption.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Low Purity After Initial Workup

Q: My crude product is a brownish or yellowish oil instead of a white solid. What happened?

A: This issue, often termed "oiling out," can be caused by several factors:

  • High Impurity Content: The presence of significant amounts of impurities, especially residual solvents or oily side products, can depress the melting point of the mixture, causing it to exist as an oil or amorphous gum at room temperature.

  • Incomplete Reaction: A large proportion of unreacted starting material, which may be an oil or low-melting solid, can prevent the crystallization of your desired product.

  • Degradation: Some synthetic routes may produce colored byproducts, especially if excessive heat is applied during the reaction or solvent removal steps.

Solution Path:

  • Attempt an Acid-Base Extraction: This is an excellent first step to remove any neutral or basic impurities that might be inhibiting crystallization.[6][9] See Protocol 2 for a detailed method.

  • Trituration: Try stirring the oil with a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often wash away the impurities and induce crystallization of the product.

  • Re-evaluate the Workup: Ensure that the pH during the final precipitation step is sufficiently acidic (pH 1-2) to ensure the complete protonation and precipitation of the carboxylic acid.[7][10]

Problem Area 2: Recrystallization Issues

Q: I've selected a solvent, but my compound "oils out" during cooling instead of forming crystals. What should I do?

A: Oiling out during recrystallization occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent system.[8]

Solutions:

  • Add More Solvent: The most common cause is using too little solvent. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[8]

  • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to an ice bath. Slow cooling promotes the formation of ordered crystal lattices.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[8]

Q: Recrystallization isn't removing a key impurity. What are my next steps?

A: This typically happens when the impurity has very similar solubility properties to your desired product in the chosen solvent.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A mixture (e.g., methanol/water, ethanol/water) can often provide the differential solubility needed for effective separation.[1]

  • Perform a Second, Different Purification: If recrystallization fails, the impurity likely requires a different separation mechanism. An acid-base extraction is ideal for removing neutral impurities, while column chromatography is necessary for separating structurally similar acidic compounds.[5]

Problem Area 3: Column Chromatography Challenges

Q: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system. How can I fix this?

A: Streaking (or tailing) of carboxylic acids on silica gel is a very common problem. It is caused by the interaction of the acidic proton of the carboxyl group with the slightly acidic silica gel surface, leading to a mixture of protonated and deprotonated forms that travel at different rates.[5]

Solution:

  • Acidify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Dichloromethane/Methanol/Acetic Acid 90:10:1).[5] This ensures the carboxylic acid remains fully protonated, preventing interaction with the silica and resulting in a much sharper, well-defined spot.

Q: The compound won't elute from the silica column, even with a highly polar solvent like 100% methanol. What's happening?

A: This indicates irreversible adsorption to the stationary phase.

  • Cause: The compound, being quite polar and acidic, is binding too strongly to the acidic silica gel.[8] In some cases, decomposition on the silica surface can also occur.

  • Solution: You must switch to a different stationary phase.

    • Reversed-Phase Chromatography: This is often the best alternative. Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol, typically modified with 0.1% formic or trifluoroacetic acid to ensure good peak shape.[8]

    • Neutral or Basic Alumina: Alumina can be a suitable alternative to silica, especially the neutral or basic grades which will not interact as strongly with the acidic product.[11]

    • HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[12]

Section 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization

This protocol is the recommended first-line method for purifying the solid crude product.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (see Table 1). An ideal solvent will dissolve the compound when hot but show poor solubility when cold. Isopropanol, ethanol, or a methanol/water mixture are excellent starting points.[1][2][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by NMR and melting point analysis.

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral or basic impurities.[5][6]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes strongly acidic (test with pH paper to ensure pH < 3).[5] Your purified carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Section 4: Visual Workflows & Data
Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude product.

Purification_Workflow cluster_start Initial Analysis cluster_methods Purification Methods cluster_outcome Outcome Start Crude Product (TLC, NMR, LCMS Analysis) Recrystallize Recrystallization (Protocol 1) Start->Recrystallize Solid with minor impurities of similar polarity AcidBase Acid-Base Extraction (Protocol 2) Start->AcidBase Column Column Chromatography (Normal or Reversed-Phase) Start->Column Complex mixture or structurally similar impurities Recrystallize->Column Fails to remove key impurity Pure Pure Product (Verify by Analysis) Recrystallize->Pure Successful AcidBase->Recrystallize Product precipitates cleanly AcidBase->Pure Product precipitates cleanly and is pure Column->Pure End End Impure Still Impure? Re-evaluate Strategy

Sources

Technical Support Center: Mo(CO)₆-Mediated Isoxazole Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the molybdenum hexacarbonyl (Mo(CO)₆)-mediated rearrangement of isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation, which converts isoxazoles into valuable β-amino enones (vinylogous amides). Our goal is to provide you with in-depth troubleshooting advice and practical insights to help you overcome common challenges, particularly the issue of resinification, ensuring successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Mo(CO)₆-mediated isoxazole rearrangement. We focus on providing not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Q1: My reaction mixture turned into a dark, intractable tar (resinification). What is causing this and how can I prevent it?

A1: Resinification is the most frequently reported issue in this reaction and typically indicates decomposition of starting materials, intermediates, or the reagent itself. Several factors can contribute to this outcome.

  • Causality:

    • Thermal Instability of Mo(CO)₆: Molybdenum hexacarbonyl is thermally sensitive and can decompose, especially at elevated temperatures, to form finely divided, catalytically active molybdenum species.[1][2] This decomposition can initiate uncontrolled side reactions and polymerization. The recommended storage for Mo(CO)₆ is in a cool, dry place away from heat sources to maintain its stability.[3]

    • Intermediate Instability: The product of the initial ring-opening is a β-amino enone (or enamine intermediate). These intermediates can be unstable, particularly if they possess certain functional groups. For instance, intermediates prone to deacylation can decompose via "destructive processes," leading to resinification.[4]

    • Excessive Reaction Temperature: The rate of decomposition and side reactions increases exponentially with temperature. While higher temperatures can accelerate the desired reaction, they disproportionately favor decomposition pathways. Studies have shown a marked increase in resinification and a corresponding decrease in yield when the temperature is raised from 70 °C to 80-85 °C.[4]

  • Preventative Measures & Troubleshooting Workflow:

    • Strict Temperature Control: This is the most critical parameter. Begin your optimization at a lower temperature (e.g., 60-70 °C) and monitor the reaction progress carefully by TLC or LC-MS. Only increase the temperature incrementally if the reaction is too slow. An external oil bath with a thermocouple is essential for maintaining a stable temperature.[4]

    • Inert Atmosphere: While not always reported, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice. This minimizes the risk of oxidative decomposition of the molybdenum complexes and sensitive organic substrates.

    • Solvent Purity and Degassing: Use high-purity, anhydrous solvents when possible, although the reaction is typically run in "wet" acetonitrile.[4][5] The presence of a controlled amount of water is necessary for the reductive cleavage of the N-O bond.[4][6] Degassing the solvent prior to use can remove dissolved oxygen, further preventing oxidative side reactions.

    • Substrate Purity: Ensure your isoxazole starting material is pure. Impurities can act as initiators for polymerization or decomposition.

    • Gradual Reagent Addition: If resinification persists even at lower temperatures, consider adding the Mo(CO)₆ portion-wise or as a solution via syringe pump over a period of time. This keeps the instantaneous concentration of the reactive species low, potentially tempering side reactions.

    Troubleshooting Workflow: Resinification

    G start Resinification Observed temp Was Reaction Temp > 70°C? start->temp reduce_temp Action: Reduce Temperature (Start at 60-70°C) temp->reduce_temp Yes check_purity Are Starting Materials Pure? temp->check_purity No success Problem Resolved reduce_temp->success purify Action: Purify Isoxazole & Use Fresh Mo(CO)₆ check_purity->purify No atmosphere Was Reaction Under Inert Gas? check_purity->atmosphere Yes purify->success use_inert Action: Use N₂ or Ar Atmosphere atmosphere->use_inert No fail Issue Persists: Consider Slow Addition of Mo(CO)₆ atmosphere->fail Yes use_inert->success

    Caption: Troubleshooting workflow for resinification.

Q2: My reaction is very slow or stalls. How can I improve the conversion?

A2: A sluggish reaction points to insufficient activation energy or issues with the catalytic species.

  • Causality:

    • Insufficient Temperature: The reaction does require thermal energy to promote the dissociation of CO ligands from the Mo(CO)₆, which is a necessary step for the molybdenum to coordinate to the isoxazole.[7]

    • Reagent Quality: Old or improperly stored Mo(CO)₆ may have partially oxidized or decomposed, reducing its effective concentration.

    • Solvent Effects: The choice of solvent can influence the reaction rate. Acetonitrile (MeCN) is commonly used and can act as a ligand itself, forming reactive intermediates like Mo(CO)₃(MeCN)₃.[8]

  • Solutions:

    • Incremental Temperature Increase: If the reaction is clean but slow at 70 °C, cautiously increase the temperature in 5 °C increments, monitoring closely for the onset of decomposition.

    • Verify Reagent Quality: Use a fresh bottle of Mo(CO)₆ or one that has been stored under inert gas in a desiccator.

    • Check Stoichiometry: Ensure at least a stoichiometric amount of Mo(CO)₆ is used. Some procedures report using up to 1.5 equivalents.[9]

    • Solvent System: The reaction is often performed in wet acetonitrile (MeCN/H₂O).[4] Ensure that water is present, as it is crucial for the reductive cleavage of the N-O bond.[6]

Q3: I'm observing multiple byproducts in addition to my desired product. What side reactions could be occurring?

A3: The formation of multiple products suggests that the intermediate β-amino enone is undergoing further, undesired transformations.

  • Potential Side Reactions:

    • Deacylation: The enamine intermediate can undergo deacylation, especially at higher temperatures, leading to a loss of functionality and subsequent decomposition.[4]

    • Hydrolysis: If excess water is present, the enamine or enone functionality could be susceptible to hydrolysis, leading back to a β-dicarbonyl compound or other degradation products.

    • Alternative Cyclizations: Depending on the substrate, the intermediate may have multiple reactive sites, leading to unintended cyclization pathways.[4]

  • Solutions:

    • Lower Reaction Temperature: As with resinification, lowering the temperature is the first step to improving selectivity and minimizing side reactions.[4]

    • Control Water Content: While water is necessary, its amount should be controlled. Start with acetonitrile containing 0.5-1% water.

    • Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from degrading or reacting further.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of Mo(CO)₆ in this rearrangement?

A1: Mo(CO)₆ acts as a reducing agent and a source of a coordination template. The reaction proceeds via a reductive cleavage of the weak N-O bond in the isoxazole ring.[6][9] The low-valent Mo(0) center coordinates to the isoxazole, facilitates the N-O bond scission, and is itself oxidized in the process. This generates the β-amino enone product. The overall process is a formal isomerization or rearrangement.[5][10]

Proposed Reaction Mechanism

G cluster_0 Step 1: Ligand Dissociation & Coordination cluster_1 Step 2: Reductive N-O Bond Cleavage cluster_2 Step 3: Rearrangement & Product Formation Mo(CO)₆ Mo(CO)₆ Mo(CO)₅ Mo(CO)₅ Mo(CO)₆->Mo(CO)₅ - CO Isoxazole-Mo Complex Isoxazole-Mo Complex Mo(CO)₅->Isoxazole-Mo Complex + Isoxazole Intermediate Intermediate Isoxazole-Mo Complex->Intermediate N-O Cleavage β-Amino Enone β-Amino Enone Intermediate->β-Amino Enone + 2H⁺ (from H₂O) - Mo-Oxo Species

Caption: Simplified Mo(CO)₆-mediated isoxazole rearrangement.

Q2: Why is water necessary in the reaction medium?

A2: Water serves as the proton source for the reductive cleavage of the N-O bond. The overall transformation to the β-amino enone requires the addition of two hydrogen atoms. Several key papers explicitly mention the use of Mo(CO)₆ in the presence of water or in "wet" solvents to achieve this transformation.[4][6]

Q3: What is the optimal temperature range for this reaction?

A3: Based on literature reports, the optimal temperature is highly substrate-dependent but generally falls within the 60-80 °C range. A study on the synthesis of pyridones via this rearrangement found 70 °C to be optimal, as higher temperatures led to significant resinification and lower yields.[4] It is always recommended to start optimizations at the lower end of this range.

Temperature (°C)Reaction TimeYield of Pyridone 2g (%)ObservationReference
602 days45Slow conversion[4]
701 day74Optimal [4]
803 hours63Resinification observed[4]
853 hours42Significant resinification[4]

Q4: Can I use other solvents besides acetonitrile?

A4: While acetonitrile is the most commonly reported and successful solvent,[4][5] other polar, aprotic solvents with relatively high boiling points like dioxane or THF could potentially be used. However, their ability to coordinate to the molybdenum center and stabilize the intermediates may differ. Any new solvent system would require thorough optimization.

Best-Practice Experimental Protocol

This protocol provides a generalized procedure for the Mo(CO)₆-mediated rearrangement of an isoxazole to a β-amino enone, incorporating measures to minimize resinification.

Materials:

  • Substituted Isoxazole (1.0 eq)

  • Molybdenum Hexacarbonyl, Mo(CO)₆ (1.2 eq)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Oil bath with temperature controller

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Place the round-bottom flask in the oil bath.

  • Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add the substituted isoxazole (1.0 eq) and molybdenum hexacarbonyl (1.2 eq).

  • Solvent Addition: Prepare the reaction solvent by adding deionized water to acetonitrile to a final concentration of 1% v/v (e.g., 100 µL of water in 10 mL of MeCN). Add the "wet" acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Begin vigorous stirring and heat the mixture to 70 °C .

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Vent the flask in a fume hood to safely release any carbon monoxide pressure.

    • Filter the mixture through a pad of Celite® to remove insoluble molybdenum residues. Wash the pad with ethyl acetate or dichloromethane.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired β-amino enone product.

References
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Temperature-programmed decomposition of [Mo(CO)6]: indication of surface reactions and cluster formation. RSC Publishing.
  • ResearchGate. (2016). Decomposition studies of group 6 hexacarbonyl complexes. Part 1: Production and decomposition of Mo(CO)6 and W(CO)6.
  • AIP Publishing. (2025). Metallic molybdenum obtained by atomic layer deposition from Mo(CO)6.
  • Wikipedia. (n.d.). Molybdenum hexacarbonyl.
  • ResearchGate. (n.d.). On the Reactivity of Isoxazoles with Mo(CO)6.
  • Nadin, A., & Nesi, R. (1992). Reductive ring opening of isoxazoles with Mo(CO)6 and water.
  • Aksenov, N. A., Aksenova, I. V., Guda, M. R., Rubin, M., & Aksenov, D. A. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 775–784.
  • ResearchGate. (n.d.). 104 Mo(CO) 6 decomposition curves on different surfaces at otherwise....
  • Smolecule. (n.d.). Buy Molybdenumhexacarbonyl | 13939-06-5.
  • Wiley Online Library. (n.d.). MOLYBDENUM IN ORGANIC SYNTHESIS. A REVIEW. Applied Organometallic Chemistry.
  • Organic Chemistry Portal. (n.d.). Molybdenum hexacarbonyl.
  • RSC Publishing. (n.d.). Molybdenum-mediated synthesis of isoxazole compounds through a nitrosyl insertion into a π-allyl ligand. Journal of the Chemical Society, Chemical Communications.
  • Kyushu University. (2016). Decomposition studies of group 6 hexacarbonyl complexes. Part 1.
  • MDPI. (n.d.). Short Intramolecular N–H⋯C(carbonyl) Interactions in Mixed-Ligand Molybdenum Hexacarbonyl Derivatives.
  • PubMed Central. (n.d.). Chemical and redox non-innocence in low-valent molybdenum β diketonate complexes: novel pathways for CO2 and CS2 activation.
  • ResearchGate. (2017). (PDF) Molybdenum compounds in organic synthesis.
  • Voskressensky, L. G., et al. (2022). An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1H-Pyrrole-2,3-diones. The Journal of Organic Chemistry, 87(9), 6459–6470.
  • Ereztech. (n.d.). Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • RSC Publishing. (2014). Isoxazole to oxazole: a mild and unexpected transformation.
  • ACS Publications. (2026). Mechanistic Insights into Nitrogenase-Catalyzed Nitrogen Fixation: A QM/MM Study. ACS Catalysis.
  • ResearchGate. (n.d.). Molybdenum Hexacarbonyl [Mo(CO) 6 ].
  • ResearchGate. (n.d.). Investigation of Molybdenum Tetracarbonyl Complexes As Precursors to Mo-VI Catalysts for the Epoxidation of Olefins.
  • ResearchGate. (n.d.). Synthesis and Reactivity of Molybdenum(0) Complexes Containing Sterically Expanded Arene Ligands.
  • ResearchGate. (n.d.). The effect of Mo(CO) 6 as a co-catalyst in the carbonylation of methanol to methyl formate catalyzed by potassium methoxide under CO, syngas and H 2 atmospheres. HP-IR observation of the methoxycarbonyl intermediate of Mo(CO) 6.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • PubMed. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.
  • Beilstein Journals. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • ACS Publications. (2022). An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1H-Pyrrole-2,3-diones. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Molybdenum-catalyzed carbonyl–carbonyl olefination reaction for heterocycle syntheses. Organic Chemistry Frontiers.

Sources

Technical Support Center: Optimizing the Purification of Polar Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The purification of polar heterocyclic carboxylic acids represents a significant challenge in drug discovery and chemical research. These molecules often exhibit a complex combination of properties—high polarity, hydrogen bonding capabilities, acid/base functionality, and potential zwitterionic character—that can complicate standard purification workflows. This guide is designed to provide practical, in-depth solutions to the common issues you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reproducible purification methods.

Part 1: Foundational Strategy - Choosing Your Purification Technique

The first and most critical step is selecting the right tool for the job. A mismatched purification strategy can lead to low recovery, poor purity, and significant time loss. The choice depends on the specific properties of your compound and the impurities you need to remove.

Q1: How do I select the best primary purification technique for my polar heterocyclic carboxylic acid?

A1: Your selection should be based on a systematic evaluation of your compound's polarity, charge state (pKa), and the nature of the impurities.

  • For initial cleanup and separation from non-polar or neutral impurities: Liquid-Liquid Extraction (LLE) is an excellent first step. It leverages the acidic nature of your compound to move it between aqueous and organic phases.[1][2]

  • For general purification and high-resolution separation: Chromatography is the most powerful and versatile tool. The choice of chromatographic mode is critical:

    • Reversed-Phase Chromatography (RPC) is the most common starting point but often requires significant method development for polar compounds.[3][4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds that show little to no retention in RPC.[5][6][7]

    • Mixed-Mode Chromatography (MMC) offers a combination of retention mechanisms (e.g., RPC and ion-exchange) and is highly effective for complex mixtures containing ionizable analytes.[3][8][9]

  • For final polishing and obtaining solid material: Crystallization is the gold standard, assuming your compound is a solid with suitable solubility properties.[10]

Below is a decision-making workflow to guide your choice.

G start Start: Crude Sample (Polar Heterocyclic Carboxylic Acid) q1 Is the goal initial bulk cleanup from neutral/basic impurities? start->q1 lle Use Liquid-Liquid Extraction (LLE) based on pH manipulation. q1->lle Yes q2 Is high-resolution separation required? q1->q2 No lle->q2 cryst Attempt Crystallization for final polishing. q2->cryst No q3 Is the compound retained on a C18 column (RPC)? q2->q3 Yes end_purified Purified Compound cryst->end_purified rpc Optimize Reversed-Phase Chromatography (RPC). (See RPC Troubleshooting) q3->rpc Yes q4 Is the compound highly polar and zwitterionic? q3->q4 No rpc->end_purified hilic Use HILIC. q4->hilic Yes mmc Consider Mixed-Mode Chromatography (MMC). q4->mmc Consider hilic->end_purified mmc->end_purified

Caption: Decision tree for selecting a purification technique.

Table 1: Comparison of Primary Chromatographic Modes
FeatureReversed-Phase (RPC)HILICMixed-Mode (MMC)
Stationary Phase Non-polar (e.g., C18)[4]Polar (e.g., silica, diol, zwitterionic)[6][7]Combines non-polar and ion-exchange groups[3][8]
Mobile Phase Polar (Water/ACN, Water/MeOH)Non-polar (High ACN content)[5]Polar (Water/ACN) with buffer salts[3]
Elution Order Least hydrophobic elutes first.Least hydrophilic (most non-polar) elutes first.[5]Based on a combination of hydrophobicity and charge.[3]
Best Suited For Moderately polar to non-polar compounds.Very polar, hydrophilic, and charged compounds.[11]Complex mixtures of polar, non-polar, and ionic species.[9][12]
Key Advantage Widely available, well-understood.Excellent retention of highly polar analytes.[11]Tunable selectivity by adjusting pH and ionic strength.[3]
Common Issue Poor retention of polar compounds, peak tailing.[3][13]Long equilibration times, sample solvent effects.Method development can be more complex.

Part 2: Troubleshooting Reversed-Phase Chromatography (RPC)

RPC is often the first attempt at purification, but polar heterocyclic carboxylic acids frequently cause problems. Here’s how to solve them.

Q2: My peak is tailing badly on a C18 column. What's happening and how do I fix it?

A2: Peak tailing is the most common issue and is almost always caused by a secondary retention mechanism.[13] Your target molecule interacts with the column in more than one way: the desired hydrophobic interaction and an undesired ionic interaction.

  • The Cause (Mechanism): Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on the surface. At mobile phase pH values above ~3, these silanols deprotonate to become negatively charged (Si-O⁻).[13][14] The basic nitrogen atom in your heterocycle can be protonated (positively charged), leading to a strong ionic attraction to the negatively charged silanols.[15] This strong, secondary interaction causes a portion of your molecules to lag behind the main peak, resulting in tailing.[13][16]

  • The Solution (Ion Suppression): The goal is to neutralize at least one of the interacting partners. The most effective strategy is to lower the mobile phase pH .

    • Add an Acidic Modifier: Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to your mobile phase (both the water and organic components).[17]

    • How it Works: An acidic mobile phase (pH 2-3) does two things simultaneously:

      • It fully protonates the residual silanol groups, neutralizing their charge (Si-O⁻ → Si-OH).[16]

      • It suppresses the ionization of your compound's carboxylic acid group (-COO⁻ → -COOH), making the molecule more neutral and better retained by the C18 phase.[18][19]

    • FA vs. TFA: For general purification with UV detection, TFA often gives sharper peaks due to its ion-pairing characteristics. However, TFA is a strong ion-suppressing agent in mass spectrometry (MS) and can be difficult to remove from the system.[20][21] If your analysis involves MS, use formic acid. [17][21]

G cluster_0 High pH (>4): Peak Tailing cluster_1 Low pH (2-3) with 0.1% FA/TFA: Symmetrical Peak a Column Surface (SiO⁻) (Negative Charge) b Molecule (Heterocycle-NH⁺) (Positive Charge) a->b Strong Ionic Interaction = Tailing c Column Surface (SiOH) (Neutral) d Molecule (Heterocycle-NH⁺) (Positive Charge) c->d No Ionic Interaction = Good Peak Shape

Caption: Effect of pH on secondary interactions in RPC.

Q3: My compound has very low retention and elutes near the solvent front (void volume). What are my options?

A3: This is a classic problem for highly polar molecules. The non-polar C18 stationary phase simply doesn't have enough affinity for your polar compound.[11]

  • Option 1 (Stay with RPC): Use a Polar-Embedded Column. These columns have a polar group (e.g., an amide) embedded within the C18 alkyl chain.[22] This allows the column to tolerate highly aqueous mobile phases (even 100% water) without phase collapse and provides an alternative interaction mechanism to help retain polar analytes.

  • Option 2 (Stay with RPC): Use a Polar End-Capped Column. These columns use special end-capping reagents that shield residual silanols and provide enhanced retention for polar compounds.

  • Option 3 (Change Modes): Switch to HILIC. This is often the best solution. HILIC uses a polar stationary phase and a high-organic mobile phase.[5] The retention mechanism involves the partitioning of your polar analyte into a water-enriched layer on the surface of the stationary phase.[7] Compounds that are unretained in RPC are often strongly retained in HILIC.[5]

  • Option 4 (Change Modes): Use Mixed-Mode Chromatography (MMC). A mixed-mode column with both reversed-phase and anion-exchange characteristics can be very effective.[12] The reversed-phase component provides hydrophobic retention, while the anion-exchange component will strongly retain your deprotonated carboxylic acid, giving you an additional selectivity parameter to work with (ionic strength of the buffer).[3]

Part 3: Advanced Chromatography (HILIC & Mixed-Mode) FAQs

Q4: I'm new to HILIC. What are the most important parameters for successful method development?

A4: HILIC is powerful but requires a different mindset than RPC.

  • Column Equilibration is Critical: HILIC requires a stable, adsorbed water layer on the stationary phase for reproducible retention. This can take much longer than in RPC. Equilibrate your column with at least 20-30 column volumes of the initial mobile phase.

  • Sample Diluent Matters: The "like-dissolves-like" rule is key. Injecting your sample in a solvent much stronger (i.e., more aqueous) than your mobile phase will cause severe peak distortion. Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, dissolve it in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[22]

  • Mobile Phase Composition: A typical HILIC mobile phase consists of a high percentage (70-95%) of acetonitrile and a small percentage of aqueous buffer (e.g., 10 mM ammonium formate).[5] Water is the strong, eluting solvent in HILIC.[6]

Q5: When should I choose Mixed-Mode Chromatography over HILIC or RPC?

A5: Choose MMC when your sample contains a complex mixture of compounds with diverse polarities and charge states.[8][9] For example, if you need to separate your polar heterocyclic carboxylic acid from its non-polar synthetic precursors and a charged counter-ion, all in a single run, MMC is the ideal choice.[3] It eliminates the need for separate methods or column switching.[8]

Part 4: Non-Chromatographic Purification Troubleshooting

Q6: I'm performing a liquid-liquid extraction, but I've formed a stable emulsion that won't separate. What should I do?

A6: Emulsions are common when dealing with complex mixtures. Here’s how to break them:

  • Cause: Vigorous shaking can create fine droplets that are stabilized by impurities acting as surfactants.[10]

  • Solutions:

    • Be Patient: Let the separatory funnel stand for 10-20 minutes. Sometimes, the layers will separate on their own.

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[10] This dramatically increases the polarity and ionic strength of the aqueous phase, forcing organic molecules out and helping to coalesce the droplets.

    • Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of shaking vigorously.

    • Filtration: Pass the entire mixture through a pad of celite or glass wool to break up the emulsion.

Q7: I'm trying to crystallize my compound, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent system, or if the solution is supersaturated.[10]

  • Solutions:

    • Slow Down Cooling: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Rapid cooling favors amorphous oil formation over an ordered crystal lattice.[10]

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[10]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[10]

    • Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to induce crystallization.[10]

    • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or a co-solvent system where the compound has slightly lower solubility.[10]

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023).
  • Sentellas, S., et al. (n.d.).
  • SIELC Technologies. (n.d.).
  • Ruta, J., et al. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
  • Nesterenko, E. P., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta. [Link]
  • Nesterenko, E. P., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments.
  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review.
  • YMC. (n.d.).
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
  • Agilent Technologies. (n.d.).
  • Nesterenko, P. N., & Nesterenko, E. P. (n.d.).
  • Sprakel, L., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • Chrom Tech, Inc. (2025).
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Nest Group. (n.d.).
  • Martí, D. L., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Food and Bioproducts Processing. [Link]
  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]
  • Gilson. (2025).
  • Chrom Tech, Inc. (2025).
  • Incognito. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
  • San-Martin, M., et al. (n.d.). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. SciELO. [Link]
  • Buchi.com. (n.d.).
  • Incognito. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?.
  • Element Lab Solutions. (n.d.).
  • Agilent Technologies. (2023).
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
  • UCL. (n.d.). HPLC solvents and mobile phase additives. [Link]
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Reddit. (2023). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). [Link]
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. [Link]
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
  • University of Rochester. (n.d.).
  • Steed, J. W., & Steed, J. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
  • Phenomenex. (n.d.).
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
  • ResearchGate. (2020).
  • Google Patents. (n.d.). Crystallization method for organic acid or organic acid ester.
  • Chadha, R., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. [Link]
  • Freeman, C. L., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: NMR Characterization of Substituted Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) characterization of substituted pyridones. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of N-heterocyclic compounds. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established scientific principles.

Troubleshooting Guide: From Ambiguous Spectra to Definitive Structures

This section tackles the most common and complex issues encountered during the NMR analysis of substituted pyridones. We move beyond simple procedural steps to explain the underlying causality, empowering you to make informed decisions during your experiments.

Issue 1: My aromatic region is a mess of overlapping signals and poor resolution.

Question: My ¹H NMR spectrum of a polysubstituted pyridone shows a crowded cluster of signals between 6.0 and 9.0 ppm. I can't discern any coupling patterns to assign the protons. What's happening and what can I do?

Answer: This is a frequent challenge with substituted aromatic systems, including pyridones. The protons on the ring often have similar electronic environments, causing their chemical shifts to be very close. The electron-withdrawing nature of the carbonyl group and the ring nitrogen atom significantly influences these shifts, but substituents can complicate this further[1][2].

Here are several strategies to resolve this issue, from simple adjustments to more advanced techniques:

  • Increase Magnetic Field Strength: If you have access to a higher field NMR spectrometer (e.g., 600 MHz or above), re-running the sample is the most direct solution. A stronger magnetic field increases the chemical shift dispersion in Hertz, spreading the signals out and often resolving the overlap[3].

  • Strategic Solvent Change: The choice of solvent can dramatically alter the appearance of a spectrum. Anisotropic solvents like benzene-d₆ or pyridine-d₅ can induce significant differential shifts in your proton signals compared to common solvents like CDCl₃ or DMSO-d₆. This is due to specific solvent-solute interactions that change the shielding environment around each proton. Sometimes, simply switching from CDCl₃ to acetone-d₆ is enough to resolve key multiplets[3][4][5].

  • Utilize 2D NMR Techniques: When 1D methods are insufficient, 2D NMR is the definitive tool for resolving overlap and establishing connectivity.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). Off-diagonal cross-peaks connect coupled protons, allowing you to trace out spin systems even when the signals are overlapped in the 1D spectrum[6].

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, providing an unambiguous assignment for protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is exceptionally powerful for identifying quaternary carbons and piecing together the molecular skeleton[3][6].

Below is a logical workflow for addressing poor signal resolution.

G start Poor Resolution in Aromatic Region field Increase Magnetic Field Strength (e.g., >600 MHz) start->field Is higher field available? solvent Change NMR Solvent (e.g., CDCl₃ → Benzene-d₆) start->solvent No two_d Perform 2D NMR Experiments field->two_d Still unresolved solvent->two_d Still unresolved cosy gCOSY (H-H Connectivity) two_d->cosy hsqc HSQC (Direct H-C) two_d->hsqc hmbc HMBC (Long-Range H-C) two_d->hmbc

Caption: Troubleshooting workflow for poor signal resolution.

Issue 2: My NMR signals are unusually broad.

Question: The peaks in my spectrum, especially the N-H proton, are very broad and poorly defined. What could be the cause?

Answer: Peak broadening in NMR can stem from several physical and chemical phenomena. For pyridones, the most common culprits are chemical exchange processes and sample condition issues[7][8].

  • Chemical Exchange: Pyridones exist in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms[9][10]. If this exchange occurs at a rate comparable to the NMR timescale, it can lead to significant line broadening[11]. The N-H proton is also subject to exchange with residual water in the solvent, often resulting in a broad signal.

    • Solution: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can help diagnose and resolve exchange-related broadening. Cooling the sample may slow the exchange enough to sharpen the signals of the individual species ("slow exchange regime"). Conversely, heating the sample can accelerate the exchange to the "fast exchange regime," where you observe a single, sharp, averaged signal[11].

  • Sample Concentration and Solubility: Highly concentrated samples can lead to increased viscosity and molecular aggregation, both of which cause line broadening[1][8]. If the compound is poorly soluble, solid particles in suspension will ruin the magnetic field homogeneity.

    • Solution: Ensure your sample is fully dissolved. If necessary, dilute the sample or try a different solvent in which it has better solubility. Filtering the sample through a small plug of glass wool in a pipette can remove particulate matter[12].

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from catalysts or glassware can cause severe peak broadening.

    • Solution: Use high-purity solvents and meticulously clean your glassware. If contamination is suspected, passing the sample solution through a small plug of Celite may help.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common instrumental reason for broad peaks.

    • Solution: Carefully shim the spectrometer before acquisition to optimize the field homogeneity[1][12]. Modern spectrometers have automated shimming routines that are usually very effective.

Issue 3: I'm not sure if I'm seeing an N-H or an O-H proton.

Question: I have a broad signal downfield that I suspect is from the N-H of the pyridone, but how can I be certain it isn't an O-H from the hydroxypyridine tautomer or residual water?

Answer: This is a classic problem for compounds with labile (exchangeable) protons. The definitive method to identify these signals is a deuterium exchange experiment.

  • Principle: Deuterium (²H or D) is NMR-inactive in a ¹H NMR experiment. When you add a source of deuterium, such as deuterium oxide (D₂O), labile protons (like those in O-H, N-H, S-H, and COOH groups) will exchange with deuterium atoms from the D₂O. This exchange effectively removes the proton from the molecule, causing its corresponding signal to disappear from the ¹H NMR spectrum[4][13][14].

  • Solution: D₂O Exchange. After acquiring your initial ¹H NMR spectrum, add one or two drops of D₂O to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The signal corresponding to the exchangeable proton will have significantly decreased in intensity or vanished completely[4].

Experimental Protocol 1: D₂O Exchange for Identifying Labile Protons
  • Prepare Sample: Dissolve 5-15 mg of your substituted pyridone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquire Initial Spectrum: Run a standard ¹H NMR experiment. Note the chemical shift and integration of the suspected N-H or O-H peak.

  • Add D₂O: Remove the tube from the spectrometer. Add 1-2 drops of D₂O (99.9% D).

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing and facilitate the exchange. You may see an emulsion or a separate D₂O layer, which is normal.

  • Re-acquire Spectrum: Insert the tube back into the spectrometer. It is not necessary to re-lock or re-shim if only a small amount of D₂O was added. Acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance or significant reduction of a peak confirms it as a labile proton.

Frequently Asked Questions (FAQs)

Q1: How does the position (2-pyridone vs. 4-pyridone) and substitution affect the NMR spectrum?

The electronic environment, and thus the chemical shifts, are distinct for 2- and 4-pyridone isomers. The carbonyl group is strongly electron-withdrawing, deshielding adjacent protons and carbons.

  • For 2-pyridones: The N-H proton is typically very downfield (>10 ppm) due to hydrogen bonding[1]. The C6-H proton, being adjacent to the nitrogen, is also significantly downfield.

  • For 4-pyridones: The molecule is more symmetrical. The protons at C2/C6 are equivalent, as are the protons at C3/C5.

  • Substituent Effects: Electron-donating groups (EDGs) like -CH₃ or -OR will shield the ring protons (shift to lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield them (shift to higher ppm)[2][3].

The following diagram illustrates the key tautomeric equilibria.

Caption: Tautomeric equilibria for pyridone isomers.

Q2: What are the typical chemical shift ranges I should expect?

While highly dependent on the solvent and substituents, the following table provides general ranges for the parent 2-pyridone and 4-pyridone structures.

Nucleus Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
2-Pyridone N-H> 10.0 (often broad)-
H-3~6.6~125.8
H-4~7.4~140.8
H-5~6.3~124.4
H-6~7.5~138.3
C-2 (C=O)-~155.9
4-Pyridone N-H> 11.0 (often broad)-
H-2, H-6~7.5~140
H-3, H-5~6.2~116
C-4 (C=O)-~175
Note: Data compiled from various sources and may vary significantly with conditions. Values for 2-pyridone are referenced from[15].

Q3: Which deuterated solvent is best for my compound?

The choice depends on your compound's solubility and the specific information you need.

  • Chloroform-d (CDCl₃): A good first choice for many non-polar to moderately polar organic compounds. The residual proton signal at 7.26 ppm can sometimes overlap with aromatic signals[16].

  • DMSO-d₆: An excellent solvent for highly polar compounds and those that form strong hydrogen bonds. It will often sharpen N-H signals. The residual solvent peak is at 2.50 ppm.

  • Methanol-d₄: A polar, protic solvent that can be useful but will exchange with labile protons, causing N-H and O-H signals to disappear.

  • Benzene-d₆: An anisotropic solvent that is very useful for resolving overlapping signals, particularly in the aromatic region[4].

Q4: What is the ideal sample concentration?

  • For ¹H NMR: 5-10 mg in 0.5-0.6 mL of solvent is usually sufficient[3][17].

  • For ¹³C NMR: A higher concentration of 20-50 mg is recommended due to the low natural abundance of the ¹³C isotope[1][2].

  • Caution: Overly concentrated samples can cause line broadening and artifacts[4][18]. It is always better to have a slightly dilute, fully dissolved sample than a concentrated, partially soluble one.

Advanced Protocols

Experimental Protocol 2: Standard 2D gCOSY Experiment

This protocol is for acquiring a standard gradient-enhanced COSY spectrum on a typical 400 MHz spectrometer to establish proton-proton correlations.

  • Sample Preparation: Prepare a well-dissolved sample (5-15 mg in ~0.6 mL of solvent) as you would for a 1D ¹H experiment.

  • Spectrometer Setup:

    • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve good resolution on a standard 1D proton spectrum.

  • Acquisition Parameters:

    • Load a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY or cosygpqf).

    • Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Acquisition Points (TD): Acquire 2048 (TD2) or 1024 (TD1) points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1)[3].

    • Number of Scans (NS): Use 2, 4, or 8 scans per increment, depending on concentration.

    • Relaxation Delay (D1): Set to 1.5-2.0 seconds[3].

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and reference it to the residual solvent peak.

  • Interpretation: Look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.

References

  • Wikipedia. (n.d.). 2-Pyridone.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.
  • Zolfigol, M. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • El-Sheshtawy, H. S., et al. (2014). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Advances, 4(84), 44673-44681.
  • Wikipedia. (n.d.). 4-Pyridone.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2023(1), M1573.
  • Faria, J. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. IntechOpen.
  • BenchChem. (2025). Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.
  • Klika, K. D. (2017). NMR spectroscopy of medically and pharmaceutically interesting nitrogen heterocycles. Masaryk University.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • BenchChem. (2025).
  • Canadian Science Publishing. (n.d.). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry.
  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings.
  • BenchChem. (n.d.). Troubleshooting peak assignments in NMR spectra of pyridinium compounds.
  • Chemistry For Everyone. (2023). What Is Deuterium Exchange In NMR? YouTube.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • Chemistry For Everyone. (2023). What Causes NMR Peak Broadening? YouTube.
  • YouTube. (2025). What Is Deuterium Exchange In NMR?.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • PubMed Central (PMC). (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes.
  • Wikipedia. (n.d.). 4-Pyridone.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Semantic Scholar. (2004). solvent effect on the 1 h nmr spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol.
  • Wikipedia. (n.d.). NMR line broadening techniques.
  • YouTube. (2025). What Causes NMR Peak Broadening?.
  • Semantic Scholar. (2004). SOLVENT EFFECT ON THE 1 H NMR SPECTRA OF A PYRIDINOCALIX(4)ARENE DERIVATIVE AND ITS PROTONATION CONSTANTS IN METHANOL.
  • SDSU NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems.
  • Benchchem. (n.d.). Troubleshooting peak assignments in NMR spectra of pyridinium compounds.
  • Chemistry For Everyone. (2025).
  • Chemistry For Everyone. (2025).
  • PubMed. (n.d.). Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances.
  • Wikipedia. (n.d.). NMR line broadening.
  • YouTube. (n.d.). What Causes NMR Peak Broadening?.
  • NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • SDSU NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems.

Sources

Common pitfalls in scaling up pyridone synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex challenges of scaling chemical reactions from the laboratory bench to pilot and production scales. Pyridone scaffolds are vital in medicinal chemistry, but their synthesis is often fraught with challenges that become magnified during scale-up.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common pitfalls and ensure a robust, safe, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: My pyridone synthesis works perfectly at the 1-liter lab scale, but the yield dropped by 30% in a 50-liter reactor. What are the most likely causes?

This is one of the most common issues in process chemistry. The drop in yield upon scale-up is typically rooted in phenomena that are negligible at the lab scale but become process-defining in larger vessels.[2][3] The primary factors to investigate are:

  • Mass and Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically as you increase reactor size. This severely hampers heat dissipation.[4][5] Many pyridone syntheses, like the Guareschi-Thorpe condensation, are exothermic.[3] In a large reactor, inefficient heat removal can lead to localized "hot spots" where the temperature is significantly higher than the sensor reading.[2] These hot spots can accelerate side reactions or cause product degradation, leading to lower yields and increased impurity formation.[2][6]

  • Inefficient Mixing: Achieving uniform mixing (homogeneity) is much harder in a large tank.[7][8] Poor mixing leads to concentration gradients, meaning your reagents are not encountering each other at the optimal stoichiometric ratio throughout the vessel. This can stall the reaction or favor the formation of byproducts like dimers or regioisomers.[2]

  • Changes in Reagent Addition: A slow, controlled addition of a key reagent is often critical. What constitutes "slow" at 1 L is drastically different at 50 L. Simply scaling the addition time linearly may not be sufficient if the underlying issue is heat or mass transfer.

Q2: What are the critical safety hazards I need to consider when scaling up an exothermic pyridone synthesis?

Process safety is paramount and must be evaluated proactively.[9] The primary hazard with exothermic reactions is a thermal runaway . This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[4]

Key considerations include:

  • Thermal Stability: You must determine the thermal stability of your starting materials, intermediates, and final product. Techniques like Differential Scanning Calorimetry (DSC) can identify the onset temperature of decomposition.[4][10] A safe operating temperature should be well below this onset, with a typical safety margin being a 70-100°C window.[10]

  • Heat of Reaction (ΔHrxn): Quantifying the energy released is essential for designing an adequate cooling system. This is done using reaction calorimetry.[9]

  • Cooling System Capacity: The reactor's cooling jacket and any external heat exchangers must be capable of removing the total heat generated by the reaction at the desired rate.[5][11] Remember, the cooling capacity of a large jacketed reactor is often limited, sometimes to less than 100 W/L, which is orders of magnitude lower than continuous reactors.[11]

  • Emergency Planning: Always have a documented emergency plan. This includes protocols for quench-cooling the reaction and managing potential pressure buildup.[12][13]

Q3: Column chromatography is not feasible for purifying 10 kg of my pyridone product. What are the best large-scale purification strategies?

Relying on chromatography for multi-kilogram purification is generally unsustainable due to high solvent consumption, labor intensity, and cost.[14] The most scalable and cost-effective method for solid compounds is crystallization .[2][15]

Key strategies include:

  • Recrystallization: This classic technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool, causing the pure compound to crystallize while impurities remain in the mother liquor.[15]

  • Anti-Solvent Crystallization: If your product is too soluble, you can add an "anti-solvent" in which the product has low solubility to induce crystallization.[15][] The rate of anti-solvent addition is a critical parameter to control particle size and purity.[]

  • Salt Formation/Break: For acidic or basic pyridones, forming a salt can dramatically change solubility properties. You can crystallize the salt to remove neutral impurities, then neutralize it back to the free form. This is a powerful purification technique.[14]

Troubleshooting Guide: Common Scale-Up Pitfalls

This section addresses specific problems you may encounter during your experiments.

Problem 1: The reaction is sluggish and incomplete in the large reactor, despite running for a longer time.
  • Potential Cause A: Poor Mixing & Mass Transfer

    • Why it happens: The reactants are not being brought into contact effectively. In multiphase systems (e.g., solid-liquid), the solid may have settled at the bottom of the reactor, away from the primary mixing zone. The fundamental understanding of mixing is essential for a successful scale-up.[7]

    • Troubleshooting Steps:

      • Review Agitator Design: Is the impeller type (e.g., pitched-blade turbine, anchor) appropriate for your reaction's viscosity and phase?

      • Increase Agitation Speed: Carefully increase the RPMs while monitoring power draw. This can improve bulk mixing and break up concentration gradients.

      • Check Baffling: Ensure the reactor has appropriate baffles. Unbaffled reactors are prone to vortex formation, which severely limits mixing efficiency.

      • In-Process Monitoring: Use techniques like HPLC or UPLC to monitor reaction progress closely. Do not rely solely on time.[2][6]

  • Potential Cause B: Temperature is Too Low

    • Why it happens: The bulk temperature reading may not be representative. Poor mixing can create colder zones within the reactor, slowing the reaction rate.

    • Troubleshooting Steps:

      • Verify Thermocouple Placement: Ensure the temperature probe is correctly positioned to measure the bulk fluid, not a spot near the cold reactor wall.

      • Optimize Heating: Review the heating jacket's performance. For large reactors, sluggish heating can significantly extend the time it takes to reach the target temperature.[17]

Problem 2: A new, significant impurity has appeared during the scale-up run.
  • Potential Cause A: Localized Hot Spots from Exotherm

    • Why it happens: As discussed in the FAQs, poor heat removal creates localized areas of high temperature.[2] This excess thermal energy can provide the activation energy for alternative reaction pathways, leading to byproducts not seen at the lab scale. Common side reactions include dimerization or incomplete cyclization.[2][6]

    • Troubleshooting Steps:

      • Reduce Reagent Addition Rate: This is the most effective way to control an exotherm. By adding the limiting reagent more slowly, you control the rate of heat generation, allowing the cooling system to keep up.[2][4]

      • Lower Reaction Temperature: Reducing the jacket temperature provides a larger temperature difference (ΔT), improving the rate of heat transfer out of the reactor.

      • Consider a Different Solvent: A higher-boiling solvent can help dissipate heat through reflux, acting as a built-in heat sink.

  • Potential Cause B: Micromixing vs. Macromixing Issues

    • Why it happens: Mixing occurs on different scales. Macromixing refers to bulk fluid movement, while micromixing is mixing at the molecular level.[18] For fast, competitive reactions, if a reagent is not dispersed instantly upon addition (poor micromixing), it can react with itself or an intermediate in the immediate vicinity of the feed tube before it has a chance to mix with the bulk solution.

    • Troubleshooting Steps:

      • Optimize Feed Tube Position: The point of addition matters. Feeding the reagent directly into a high-shear zone, such as near the impeller tip, can dramatically improve micromixing.[8]

      • Dilute the Reagent: Adding the limiting reagent as a more dilute solution can sometimes mitigate micromixing issues, though this increases solvent volume.

Problem 3: The product has crashed out of solution unexpectedly, stalling the agitator.
  • Potential Cause: Supersaturation and Uncontrolled Crystallization

    • Why it happens: The solubility profile of your product or an intermediate may have been exceeded. This can happen if the reaction generates a product that is less soluble than the starting materials, or if there are significant temperature gradients causing localized cooling and precipitation near the reactor walls.

    • Troubleshooting Steps:

      • Increase Solvent Volume: While not ideal for process efficiency, increasing the amount of solvent can keep all components in solution.

      • Increase Reaction Temperature: If thermally stable, running the reaction at a higher temperature may increase the solubility of all species.

      • Perform Solubility Studies: Proactively map the solubility curves of your key components in the chosen solvent system at different temperatures. This allows you to predict and avoid problematic concentration zones.

Data & Protocol Section

Comparative Table: Scale-Up Parameter Considerations
ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Key Causality & Consideration
Surface Area / Volume Ratio High (~4.8 cm⁻¹)Low (~0.48 cm⁻¹)Heat transfer is surface-area dependent. A 10x decrease in this ratio means heat dissipates much more slowly, increasing the risk of thermal runaway.[4][5]
Mixing Time SecondsMinutesIt takes significantly longer to achieve homogeneity in a large vessel. For fast reactions, this can lead to side product formation.[8][17]
Reagent Addition Manual via dropping funnelControlled via pumpAddition rate must be precisely controlled at scale to manage the exotherm. The rate is dictated by heat removal capacity, not just reaction time.[2][19]
Heat Transfer Coefficient (U) HighModerate to LowOverall heat transfer is less efficient in large reactors due to fluid dynamics and jacket design, requiring a larger ΔT for the same cooling effect.[20]
Temperature Control Responsive (minutes)Sluggish (can be >30 min)The large thermal mass of the solvent and reactor means temperature changes are slow. Over- or undershooting the setpoint is a common problem.[11][21]
Example Protocol: In-Process Control (IPC) for a Guareschi-Thorpe Reaction

This protocol demonstrates a self-validating system by ensuring reaction completion before proceeding to the work-up.

  • Setup: Charge a 100 L reactor with ethyl acetoacetate (1.0 equiv), cyanoacetamide (1.0 equiv), and ethanol. Begin agitation.

  • Base Addition: Slowly add a solution of piperidine (0.2 equiv) in ethanol over 2-3 hours via a dosing pump. Crucial Step: Monitor the internal temperature. Ensure it does not rise more than 5°C above the jacket setpoint.

  • Reaction Monitoring (IPC):

    • After the addition is complete, take a 1 mL sample from the reactor.

    • Quench the sample with a dilute acid solution.

    • Prepare the sample for HPLC analysis.

    • IPC Check 1 (2 hours post-addition): Analyze by HPLC. Compare the peak area of the starting materials to a reference standard. The target is <5% remaining cyanoacetamide.

    • IPC Check 2 (4 hours post-addition): If the reaction is not complete, continue heating and sampling every 2 hours until the <5% target is met.

  • Work-up: Only once the IPC confirms completion, proceed to the cooling and crystallization phase. This prevents isolating a low-yield product contaminated with starting materials.

Visualizations

Scale-Up Logic Workflow

This diagram illustrates the critical decision-making and analysis stages involved in a successful scale-up campaign.

cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Safety & Process Hazard Analysis cluster_2 Phase 3: Pilot Scale Execution cluster_3 Phase 4: Production lab Lab Feasibility (10-100g Scale) kinetic Kinetic & Thermodynamic Analysis (DSC/RC1) lab->kinetic Initial Success pha Process Hazard Analysis (PHA / HAZOP) kinetic->pha Characterize ΔHrxn safety Define Safe Operating Limits & Emergency Plan pha->safety Identify Risks pilot Pilot Run (10-50L Scale) safety->pilot Implement Controls ipc Implement In-Process Controls (IPCs) pilot->ipc Monitor Performance prod Full-Scale Production (>500L) ipc->prod Validate & Transfer

Caption: A workflow diagram illustrating the key stages from lab feasibility to full-scale production.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the root cause of decreased yield during scale-up.

start Low Yield on Scale-Up q1 Is reaction incomplete? (Check IPC/HPLC Data) start->q1 cause1a Investigate Mixing: - Agitator Speed/Design - Baffling q1->cause1a Yes cause1b Investigate Temp: - Cold Spots - Insufficient Heating q1->cause1b Yes q2 Are new impurities present? q1->q2 No end Root Cause Identified cause1a->end cause1b->end cause2a Thermal Degradation: - Reduce Addition Rate - Lower Jacket Temp q2->cause2a Yes cause2b Mixing-Sensitive Side Rxn: - Optimize Feed Location - Dilute Reagent q2->cause2b Yes q2->end No

Caption: A decision tree to systematically troubleshoot the causes of low yield in scaled-up reactions.

References

  • Benchchem. (n.d.). Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Wikipedia. (n.d.). Batch reactor.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • ResearchGate. (2025). Effects of Addition Rate on the Synthesis of Pyridopyrimidinediones.
  • VDOC.PUB. (n.d.). Managing Hazardous Reactions And Compounds In Process Chemistry.
  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.
  • VisiMix. (n.d.). Assessing Mixing Sensitivities for Scale-up.
  • CalGavin. (n.d.). Heat Exchangers for Batch Reactors.
  • Reddit. (2024). Looking for tips on scaling up organic syntheses.
  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
  • AIChE. (2017). Evaluating Mixing Techniques for Scale-up Processes.
  • ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • OSHA. (n.d.). Process Safety Management.
  • Emerson Process Management. (n.d.). Improve Batch Reactor temperature control.
  • PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Heat transfer coefficients for stirred batch reactor design.

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dihydropyridine (DHP) derivative reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their experiments. Dihydropyridines are a critical class of heterocyclic compounds, with the 1,4-DHP scaffold being a privileged pharmacophore in numerous FDA-approved drugs for cardiovascular diseases. However, controlling the formation of specific regioisomers, such as 1,2-DHP versus 1,4-DHP, can be a significant synthetic challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts related to regioselectivity in dihydropyridine reactions.

Q1: What are the primary factors that influence regioselectivity in nucleophilic additions to activated pyridinium salts?

The regioselectivity of nucleophilic additions to N-acyl or N-alkyl pyridinium salts, a common method for synthesizing dihydropyridine derivatives, is primarily governed by a delicate interplay of steric and electronic effects, as well as the nature of the nucleophile and the activating group on the pyridine nitrogen.[1][2][3]

  • Electronic Effects: The pyridine ring, when activated by an electron-withdrawing group on the nitrogen, possesses two primary electrophilic sites: the C2 and C4 positions. The C2 position is inherently more electrophilic due to its closer proximity to the positively charged nitrogen atom.[4]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the nucleophile can sterically hinder attack at the C2 position, thereby favoring addition at the less hindered C4 position.[2]

  • Hard and Soft Acid/Base (HSAB) Principle: The HSAB principle is a powerful predictor of regioselectivity. The C2 position is considered a "harder" electrophilic center, while the C4 position is "softer." Consequently, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to preferentially attack the C2 position, leading to 1,2-dihydropyridine derivatives. Conversely, "soft" nucleophiles (e.g., organocuprates, enamines) favor attack at the C4 position, yielding 1,4-dihydropyridines.[1]

  • Activating Group: The nature of the N-activating group (e.g., acyl, chloroformate) can influence the electrophilicity of the ring and the stability of the resulting dihydropyridine product, thereby impacting the regiochemical outcome.[1]

Q2: My Hantzsch dihydropyridine synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the 1,4-DHP product?

The classic Hantzsch synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt, is a cornerstone for 1,4-DHP synthesis. However, side reactions can lead to impurities and other regioisomers. To enhance the formation of the desired 1,4-DHP, consider the following:

  • Catalyst Choice: The use of a catalyst can significantly improve both the yield and regioselectivity. Lewis acids like ceric ammonium nitrate (CAN) and metal-organic frameworks (MOFs) have been shown to effectively promote the synthesis of 1,4-DHPs, often under mild conditions.[5]

  • Reaction Conditions: Optimizing reaction conditions is crucial. Solvent-free conditions or the use of aqueous micelles can enhance reaction rates and yields. Microwave irradiation has also been employed to accelerate the reaction and improve outcomes.[5]

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can lead to undesired side products.

Q3: I am observing over-reduction of my dihydropyridine product to tetrahydropyridine or piperidine derivatives. What are the likely causes and how can I prevent this?

Over-reduction is a common side reaction where the dihydropyridine ring is further reduced.[6] This is often due to:

  • Reducing Agent: If your reaction conditions involve a reducing agent, its strength and stoichiometry are critical. Consider using a milder reducing agent or carefully controlling the amount used.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-reduction. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction once the desired product is formed.

  • Catalyst: Certain catalysts may promote further reduction. If you suspect this is the case, screening alternative catalysts may be necessary.

Q4: How can I accurately determine the regioselectivity of my reaction and quantify the ratio of different isomers?

Accurate determination of the regioisomeric ratio is essential for optimizing your reaction. The most common and reliable analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between 1,2-DHP and 1,4-DHP isomers. The chemical shifts and coupling patterns of the protons on the dihydropyridine ring are distinct for each isomer.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify the different isomers. For chiral dihydropyridines, specialized chiral chromatography columns are necessary to separate enantiomers.[7][8]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation and is the gold standard for determining the precise regiochemistry and stereochemistry.[9]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common challenges encountered when aiming for high regioselectivity.

Troubleshooting Workflow: Poor Regioselectivity in Nucleophilic Addition to Pyridinium Salts

This workflow will guide you through a logical process to diagnose and resolve issues of poor regioselectivity.

G start Start: Poor Regioselectivity (Mixture of 1,2- and 1,4-DHPs) hsab Analyze Nucleophile: Is it 'hard' or 'soft'? start->hsab hard_nuc Hard Nucleophile (e.g., Grignard) Expected: 1,2-DHP hsab->hard_nuc Hard soft_nuc Soft Nucleophile (e.g., Cuprate) Expected: 1,4-DHP hsab->soft_nuc Soft sterics Evaluate Steric Hindrance: Are substituents bulky? hard_nuc->sterics soft_nuc->sterics steric_issue Significant steric hindrance may favor 1,4-addition sterics->steric_issue Yes no_steric_issue Minimal steric hindrance sterics->no_steric_issue No conditions Optimize Reaction Conditions: Temperature, Solvent steric_issue->conditions no_steric_issue->conditions low_temp Lower temperature to increase selectivity conditions->low_temp solvent_effect Vary solvent polarity conditions->solvent_effect activating_group Consider N-Activating Group: Can it be modified? low_temp->activating_group solvent_effect->activating_group change_ag Switch to a different activating group (e.g., chloroformate) activating_group->change_ag end Improved Regioselectivity change_ag->end

Caption: Troubleshooting workflow for poor regioselectivity.

Data Summary: Influence of Nucleophile and N-Activating Group on Regioselectivity

The following table summarizes the expected regiochemical outcomes based on the combination of the nucleophile and the N-activating group, as discussed in the literature.[1]

Nucleophile Type N-Activating Group Major Product Rationale
Hard (e.g., Grignard Reagents)Acyl Chloride1,2-DihydropyridineHard-hard interaction at the C2 position.
Soft (e.g., Organocuprates)Acyl Chloride1,4-DihydropyridineSoft-soft interaction at the C4 position.
Hard (e.g., Grignard Reagents)Chloroformate1,2-DihydropyridineHard-hard interaction at the C2 position.
Soft (e.g., Organocuprates)Chloroformate1,4-DihydropyridineSoft-soft interaction at the C4 position.
Enolates/Enamines Acyl Chloride/Chloroformate1,4-DihydropyridineGenerally considered soft nucleophiles.[10]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments aimed at enhancing regioselectivity.

Protocol 1: Regioselective Synthesis of a 1,4-Dihydropyridine via Hantzsch Reaction using a Lewis Acid Catalyst

This protocol describes a ceric ammonium nitrate (CAN) catalyzed Hantzsch reaction, which has been shown to produce 1,4-DHPs in high yields.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ceric ammonium nitrate (CAN) (0.1 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and CAN (0.1 mmol) in ethanol (5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and stir until a solid precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Protocol 2: Regioselective Synthesis of a 1,2-Dihydropyridine via Nucleophilic Addition of a Grignard Reagent

This protocol outlines the addition of a Grignard reagent to an N-acylpyridinium salt, a method that generally favors the formation of 1,2-DHPs.[1]

Materials:

  • Pyridine (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Phenylmagnesium bromide (1.1 mmol, 1.0 M solution in THF)

  • Acetyl chloride (1.1 mmol)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Add pyridine (1.0 mmol) and anhydrous THF (5 mL) to the flask and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add acetyl chloride (1.1 mmol) to the stirred solution to form the N-acylpyridinium salt in situ.

  • In a separate flame-dried flask, add phenylmagnesium bromide (1.1 mmol, 1.0 M solution in THF).

  • Slowly add the Grignard reagent to the cold N-acylpyridinium salt solution via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1,2-dihydropyridine derivative.

Experimental Workflow Diagram

G start Start: Desired DHP Regioisomer select_1_4 Target: 1,4-DHP start->select_1_4 select_1_2 Target: 1,2-DHP start->select_1_2 hantzsch Hantzsch Synthesis (Protocol 1) select_1_4->hantzsch nucleophilic_add Nucleophilic Addition to Pyridinium Salt (Protocol 2) select_1_4->nucleophilic_add select_1_2->nucleophilic_add analysis Analyze Product Mixture: NMR, HPLC, GC hantzsch->analysis soft_nuc Choose 'Soft' Nucleophile (e.g., Cuprate, Enamine) nucleophilic_add->soft_nuc For 1,4-DHP hard_nuc Choose 'Hard' Nucleophile (e.g., Grignard, Organolithium) nucleophilic_add->hard_nuc For 1,2-DHP soft_nuc->analysis hard_nuc->analysis optimization Optimize Conditions: Temperature, Solvent, Catalyst analysis->optimization optimization->hantzsch Re-run Experiment optimization->nucleophilic_add Re-run Experiment end Achieve High Regioselectivity optimization->end Successful

Caption: General experimental workflow for achieving regioselectivity.

References

  • A Review on the Methods of Preparing 1,4-dihydropyridine derivatives - Communications In Catalysis.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
  • A Review on Synthesis and Biological Potential of Dihydropyridines - ResearchGate.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Request PDF - ResearchGate.
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.
  • Stereoselective determination and pharmacokinetics of dihydropyridines: An updated review.
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
  • Relevant structures and regioselective functionalization. - ResearchGate.
  • Organocatalyzed regioselective and enantioselective synthesis of 1,4- and 1,2-dihydropyridines - ResearchGate.
  • Synthesis of pyridine and dihydropyridine derivatives by regio- and stereoselective addition to N-activated pyridines. | Semantic Scholar.
  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing).
  • Stereoselective Determination and Pharmacokinetics of Dihydropyridines: An Updated Review - PubMed.
  • Functionalized DMAP Catalysts for Regioselective Acetylation of Carbohydrates | Request PDF - ResearchGate.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
  • Catalytic Enantioselective Diboration of 1,2‐Dihydropyridines - ResearchGate.
  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions - PubMed.
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - NIH.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues - MDPI.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI.
  • Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials - ResearchGate.
  • Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold - American Chemical Society.
  • Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors.
  • Stereoselectivity at the calcium channel: opposite action of the enantiomers of a 1,4-dihydropyridine - PubMed.
  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl- 1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.
  • Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives - PubMed.
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives.
  • Dihydropyridine synthesis - Organic Chemistry Portal.
  • 1,4-Dihydropyridine calcium channel ligands: Selectivity of action. The roles of pharmacokinetics, state-dependent interactions, channel isoforms, and other factors - ResearchGate.

Sources

Technical Support Center: Overcoming Poor Yields in Multi-Component Reactions for Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridone synthesis. Pyridone scaffolds are cornerstones in medicinal chemistry and materials science, and multi-component reactions (MCRs) offer an elegant and efficient route to their synthesis.[1][2][3] However, the convergence of three or more reactants in a single pot can also lead to a complex web of competing pathways, often resulting in disappointing yields.[4]

This guide is designed to function as a direct line to a seasoned application scientist. It addresses the most common challenges encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your research. We will move from diagnosing the problem to implementing robust, optimized protocols.

Troubleshooting Guide: A Question-and-Answer Approach

Section 1: Low or Non-Existent Product Yield

Question 1: My reaction is not yielding any discernible product, or the yield is consistently below 20%. What are the primary factors I should investigate?

Answer: A critically low or zero yield is a common but solvable issue in MCRs. The problem almost always lies in one of three areas: reaction conditions, reactant viability, or the catalytic cycle. Let's break down the diagnostic process.

A1.1: Suboptimal Reaction Conditions The kinetics of MCRs are highly sensitive to the reaction environment. Several parameters must be carefully optimized.

  • Temperature: Many classic pyridone syntheses, like the Hantzsch reaction, require significant thermal energy for the final cyclodehydration and aromatization steps.[5][6] Conversely, some initial condensation steps (like Knoevenagel or Michael additions) can be exothermic, and excessive heat may favor side reactions.[7]

    • Causality: The activation energies for the desired cyclization versus undesired polymerizations or side reactions are different. Temperature modulation allows you to selectively favor the kinetic or thermodynamic product.

    • Actionable Advice:

      • If running at room temperature, perform a trial at a moderately elevated temperature (e.g., 50-80 °C).

      • If running at reflux, try lowering the temperature. High temperatures can sometimes lead to decomposition of intermediates or starting materials.[6]

      • Consider microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields by promoting efficient and uniform heating.[4][6]

  • Solvent Choice: The solvent does more than just dissolve reactants; it influences reaction rates and stabilizes intermediates.

    • Causality: Solvent polarity can affect the stability of charged intermediates and transition states. Protic solvents (e.g., ethanol) can participate in hydrogen bonding and proton transfer, which can be crucial for certain steps, while aprotic solvents (e.g., acetonitrile, DMF) may favor others.[8][9] Some modern, "green" approaches have found success using aqueous media or even solvent-free conditions.[4][10][11]

    • Actionable Advice: Conduct a solvent screen. A summary of common choices is presented below.

SolventPolarityTypeTypical Application/Rationale
EthanolPolarProticOften used in Hantzsch and Guareschi-Thorpe syntheses; good for dissolving reactants and facilitating proton transfer.[1]
AcetonitrilePolarAproticCan accelerate reactions where charged intermediates are less stabilized by hydrogen bonding.[8]
TolueneNon-polarAproticUseful for reactions requiring a Dean-Stark trap to remove water and drive cyclization equilibria.
DMF / DMSOPolarAproticHigh boiling points and excellent solvating power, but can be difficult to remove.
WaterPolarProticAn environmentally friendly option that can be effective, sometimes with surfactants or co-solvents.[4][10]
Solvent-FreeN/AN/ACan be highly efficient, especially under thermal or microwave conditions, reducing waste and simplifying workup.[11]

A1.2: Catalyst Inactivity or Incompatibility The catalyst is the engine of the MCR. Its failure means the reaction will stall.

  • Causality: Catalysts (acidic, basic, or metallic) lower the activation energy for key bond-forming steps. An inappropriate catalyst may not activate the substrates correctly, or it could be poisoned by impurities or side products. For instance, in the Guareschi-Thorpe synthesis, the choice of base is critical for promoting the necessary condensations without favoring unwanted side reactions.[12]

  • Actionable Advice:

    • Screen Catalyst Type: If using a generic acid or base (e.g., acetic acid, piperidine), try a different catalyst class. Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) can be highly effective.[5] Ionic liquids can also serve as both solvent and catalyst.

    • Optimize Loading: Catalyst loading is a balancing act. Too little results in slow or incomplete conversion. Too much can increase side reactions. Start with a standard loading (e.g., 10 mol%) and titrate up or down.

    • Check Catalyst Viability: Ensure your catalyst is not degraded. Many Lewis acids are moisture-sensitive. Bases can absorb atmospheric CO₂. Use freshly opened or properly stored reagents.

Section 2: Complex Product Mixtures and Low Selectivity

Question 2: My TLC plate shows multiple spots, and the NMR of the crude product is a mess. How can I improve the selectivity of my reaction?

Answer: Poor selectivity is the bane of MCRs, where multiple reactive pathways compete. The key is to direct the reaction down the desired path.

A2.1: Understanding Common Side Reactions Knowing your enemy is half the battle. In pyridone synthesis, common side products arise from:

  • Self-Condensation: The 1,3-dicarbonyl compound or the active methylene nitrile can react with itself.[5]

  • Incomplete Cyclization: Intermediates from Knoevenagel or Michael additions may be stable enough to be isolated, especially if the final cyclization step has a high activation barrier.[5]

  • Alternative Cyclization Pathways: Depending on the substrates, different ring closures may be possible, leading to isomeric products.

  • Oxidative Dealkylation: In Hantzsch synthesis, the substituent at the 4-position of the dihydropyridine intermediate can be lost during the final aromatization step, particularly with harsh oxidants like nitric acid.[13]

A2.2: Strategies to Enhance Selectivity

  • Order of Addition: The standard "one-pot" approach of mixing everything at once may not be optimal.

    • Causality: Sequentially adding reagents can prevent certain starting materials from reacting with each other prematurely.

    • Actionable Advice: Try a stepwise approach. For example, pre-form the Knoevenagel adduct between the aldehyde and the active methylene compound before adding the β-ketoester and ammonia source.[6][14] This can significantly clean up the reaction profile.

  • Stoichiometry Control: Precise measurement of reactants is crucial.

    • Causality: Using an excess of one reactant can force a particular equilibrium or kinetically favor a specific pathway. However, it can also increase the rate of that reactant's self-condensation.

    • Actionable Advice: Ensure your stoichiometry is accurate. If self-condensation of a specific starting material is suspected, try running the reaction with that component as the limiting reagent.

  • The Hantzsch Aromatization Step: For Hantzsch-type syntheses, the final oxidation of the dihydropyridine intermediate is a critical step where yield can be lost.

    • Causality: Classical oxidants like nitric acid or potassium permanganate are powerful but often unselective, leading to side products and difficult workups.[4][13]

    • Actionable Advice: Switch to a milder, more selective oxidant. Iodine in refluxing methanol is a highly effective and clean alternative.[15] Other options include ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂).[13]

Section 3: Product Isolation and Purification Challenges

Question 3: I believe my reaction is working, but I'm losing most of my product during column chromatography. What can I do?

Answer: Pyridones and their precursors are often polar and can possess a basic nitrogen atom, making them notoriously difficult to purify via standard silica gel chromatography.[5][16]

A3.1: Diagnosing the Purification Problem

  • Streaking on TLC/Column: This is a classic sign of strong, irreversible binding of your basic pyridine/pyridone product to the acidic silanol groups (Si-OH) on the silica surface.[5][16]

  • Poor Solubility: The product may be crashing out at the top of the column or have low solubility in suitable mobile phases.[5]

  • Product Degradation: The acidic nature of silica gel can sometimes degrade sensitive products.[16]

A3.2: Optimized Purification Protocols

  • Deactivate the Silica Gel:

    • Causality: Neutralizing the acidic silanol groups will prevent the basic product from binding irreversibly.

    • Actionable Advice: Pre-treat your silica gel. This can be done by preparing your column slurry in the mobile phase and adding 1-2% triethylamine (NEt₃) or ammonia.[5] This "competing base" will occupy the active sites on the silica, allowing your product to elute cleanly.

  • Alternative Purification Methods:

    • Recrystallization: If your crude product is reasonably pure (>85%), recrystallization is an excellent and scalable alternative to chromatography.[17] It relies on solubility differences between your product and impurities at different temperatures.

    • Preparative HPLC: For high-purity samples of valuable compounds, reverse-phase preparative HPLC is the gold standard, though it is more resource-intensive.

    • Acid-Base Extraction: If your product has a suitable pKa, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. Then, basify the aqueous layer and re-extract your purified product back into an organic solvent.

Visualized Workflow: Troubleshooting Poor Yields

This diagram provides a logical decision-making tree for addressing poor yields in your pyridone synthesis.

G start Poor Yield (<20%) check_conditions Investigate Reaction Conditions start->check_conditions check_selectivity Analyze for Side Products (TLC/NMR) start->check_selectivity check_workup Review Workup & Purification start->check_workup temp Optimize Temperature (Increase/Decrease/Microwave) check_conditions->temp Thermal issues? solvent Screen Solvents (Polar/Aprotic/Green) check_conditions->solvent Solubility/Rate issues? catalyst Screen Catalysts & Loading (Acid/Base/Lewis Acid) check_conditions->catalyst Stalled reaction? order Change Order of Addition check_selectivity->order Complex mixture? stoich Verify Stoichiometry check_selectivity->stoich Self-condensation? oxidant Optimize Oxidant (Hantzsch) check_selectivity->oxidant Aromatization issues? column Modify Chromatography (NEt₃, Al₂O₃) check_workup->column Losing product on column? recrystallize Attempt Recrystallization check_workup->recrystallize Crude solid obtained? extract Use Acid-Base Extraction check_workup->extract Product is basic?

Caption: A logical workflow for troubleshooting low yields in pyridone synthesis.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common MCRs for pyridone synthesis? The two most prominent are the Hantzsch Pyridine Synthesis , which produces a dihydropyridine intermediate that must be oxidized, and the Guareschi-Thorpe Reaction , which typically yields the pyridone directly.[7][18] Variations and other named reactions exist, but these two form the foundation of many synthetic routes.[7]

Q2: My starting aldehyde has bulky ortho-substituents. Could this be the problem? Yes, absolutely. Steric hindrance is a major factor. A bulky aldehyde can significantly slow down the initial Knoevenagel condensation step.[8] You may need more forcing conditions (higher temperature, stronger catalyst) or a less sterically demanding catalyst to achieve good conversion.

Q3: How "green" can I make my pyridone synthesis? There is a significant push towards greener synthesis.[19] Consider using water as a solvent, employing a recyclable catalyst, or exploring solvent-free conditions using microwave or thermal heating.[10][11][20] These methods often lead to simpler workups and reduced environmental impact.

Q4: My catalytic reaction stops before completion. Could my catalyst be deactivating? Yes, catalyst deactivation is a known issue.[5] This can happen if a byproduct strongly coordinates to the catalyst (e.g., a Lewis acid) or if the reaction conditions degrade the catalyst over time. Try adding the catalyst in portions throughout the reaction or switching to a more robust catalytic system.

Detailed Experimental Protocol: Catalyst Screening for a Model Guareschi-Thorpe Reaction

This protocol outlines a parallel synthesis approach to efficiently screen different catalysts for the synthesis of a model 2,6-dihydroxy-4-methyl-3-cyanopyridine.

Materials:

  • Ethyl acetoacetate (1.0 mmol, 1.0 eq)

  • Cyanoacetamide (1.0 mmol, 1.0 eq)

  • Ethanol (3 mL per reaction)

  • Catalyst array (e.g., Piperidine, DBU, Acetic Acid, Yb(OTf)₃)

  • Reaction vials with stir bars

Procedure:

  • Setup: Arrange an array of reaction vials. To each vial, add ethyl acetoacetate (128 µL, 1.0 mmol) and cyanoacetamide (84 mg, 1.0 mmol).

  • Catalyst Addition: To each respective vial, add the catalyst (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 3 mL of ethanol to each vial.

  • Reaction: Seal the vials and place them in a heating block set to 80 °C. Stir vigorously for a predetermined time (e.g., 4 hours).

  • Monitoring: After the reaction time, cool the vials to room temperature. Take a small aliquot from each vial and spot on a TLC plate to qualitatively assess the conversion to product versus starting materials.

  • Analysis: For the most promising conditions, perform a larger scale reaction. After cooling, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[5]

  • Characterization: Obtain a yield and confirm the structure of the product by ¹H NMR and melting point analysis.

References

  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35845-35873.
  • RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • GlaxoSmithKline. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Comins, D. L., & Fulp, A. B. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(5), 2824-2845.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25355-25364.
  • Gáspár, A., et al. (2021). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
  • S, L. K., et al. (2022). A-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Bohrium.
  • ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
  • ResearchGate. (n.d.). Multicomponent synthesis of pyridines.
  • Padwa, A., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(18), 6999-7006.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • LookChem. (n.d.). Purification of Pyridine. Chempedia.
  • ResearchGate. (n.d.). Solvent effect on the yield and time of reactiona.
  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35845-35873.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • da Silva, F. C., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI.
  • YouTube. (2021). Synthesis of Pyridine.
  • Carranco, I., et al. (2005). Multicomponent reactions with dihydroazines: efficient synthesis of a diverse set of pyrido-fused tetrahydroquinolines. Journal of Combinatorial Chemistry, 7(1), 33-41.
  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
  • Triggle, D. J. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 33-38.
  • Green Chemistry International. (2015). Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction.
  • YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS. Heterocyclic Reactions.
  • ChemTube 3D. (n.d.). Hantzsch pyridine synthesis - overview.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

Sources

Validation & Comparative

1H NMR spectrum of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Comparative Analysis

Introduction

This compound is a heterocyclic compound belonging to the substituted 2-pyridone family. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are of significant interest as complexing agents and as precursors in pharmaceutical development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective against structurally related analogs to rationalize the observed spectral features. This document is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for routine structural characterization.

The ¹H NMR spectrum of this molecule is defined by key structural elements: the N-methyl group, a carboxylic acid substituent, and three distinct protons on the pyridone ring. The electronic environment of these protons, influenced by the electron-withdrawing carbonyl group and the varied substituents, gives rise to a characteristic and predictable spectral pattern.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound is characterized by four distinct signals. The chemical shifts (δ) are influenced by the anisotropic effect of the carbonyl group and the electronic effects of the carboxylic acid and N-methyl substituents.

Proton AssignmentMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
COOHSinglet (broad)12.0 - 14.0-
H-6Doublet of Doublets (dd)~8.0 - 8.2J₆,₅ ≈ 7.0 Hz, J₆,₄ ≈ 2.0 Hz
H-4Doublet of Doublets (dd)~7.8 - 8.0J₄,₅ ≈ 7.0 Hz, J₄,₆ ≈ 2.0 Hz
H-5Triplet (t) or (dd)~6.5 - 6.7J₅,₆ ≈ 7.0 Hz, J₅,₄ ≈ 7.0 Hz
N-CH₃Singlet (s)~3.6-

Note: Predicted chemical shifts are based on typical values for substituted 2-pyridones in solvents like DMSO-d₆. Actual values may vary based on solvent and concentration.

Comparative Spectral Analysis

Understanding the contribution of each functional group to the final spectrum is best achieved by comparing it with simpler, structurally related molecules.

Comparison with 1-Methyl-2-pyridone

The spectrum of 1-Methyl-2-pyridone provides a baseline for the N-methylated pyridone ring system without the influence of the C3-carboxylic acid group.[3] In this simpler molecule, the ring protons are generally found at slightly higher fields (more shielded) compared to the title compound. The introduction of the electron-withdrawing carboxylic acid group at the C3 position in our target molecule is expected to deshield the adjacent H-4 and, to a lesser extent, H-6.

Comparison with 2-Hydroxypyridine (2-Pyridone)

2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone, with the lactam (pyridone) form predominating in most solvents.[4] Comparing the title compound to 2-pyridone highlights the effect of N-methylation. The N-H proton of 2-pyridone typically appears as a very broad signal far downfield (>10 ppm).[5] Replacing this with a methyl group introduces a sharp singlet around 3.6 ppm and generally results in a slight downfield shift of the adjacent ring protons.

Comparison with N¹-Methyl-2-pyridone-5-carboxamide (2PY)

This compound is a well-known metabolite of niacin and provides an excellent comparison.[6] While it features a carboxamide at the 5-position instead of a carboxylic acid at the 3-position, the overall spin system is similar. The key difference lies in the substituent position, which alters the electronic environment and coupling patterns of the ring protons. The ¹H NMR spectrum of 2PY shows distinct chemical shifts for its ring protons, which helps in confirming the substituent placement on the pyridone ring in the title compound.[6]

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)N-CH₃ (ppm)
This compound ~7.8 - 8.0 ~6.5 - 6.7 ~8.0 - 8.2 ~3.6
1-Methyl-2-pyridone[3]~7.32~6.17~7.34~3.59
2-Pyridone[5]~7.42~6.30~7.49N/A (N-H)

This comparison clearly demonstrates the deshielding effect of the C3-carboxylic acid group on protons H-4 and H-6.

Experimental Protocols

Acquiring a high-quality, interpretable ¹H NMR spectrum requires careful sample preparation and parameter optimization.

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Spectrometer Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for narrow and symmetrical solvent peak linewidths.

  • Acquisition :

    • Use a standard single-pulse ¹H acquisition experiment.

    • Set the spectral width to cover a range of approximately -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

    • Set the number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 2 seconds to allow for full magnetization recovery, ensuring accurate integration.

  • Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain a flat baseline and pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to resolve signal overlap, 2D NMR experiments are invaluable.[7]

Workflow for Structural Confirmation using 2D NMR

G cluster_1D 1D NMR cluster_2D 2D NMR Correlation H1_NMR Acquire ¹H Spectrum COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identify ¹H-¹H spin systems HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC Correlate protons to attached carbons C13_NMR Acquire ¹³C Spectrum C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Piece together molecular fragments HSQC->HMBC Assign quaternary carbons Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. For the title compound, cross-peaks will be observed between H-4 and H-5, and between H-5 and H-6, confirming their connectivity within the pyridone ring.[7]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the protonated carbons (C4, C5, C6, and the N-CH₃).[7]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for assigning quaternary (non-protonated) carbons and confirming the overall molecular structure. Key correlations would be expected from the N-CH₃ protons to C2 and C6, and from the ring protons to the carboxylic carbon (C7) and the carbonyl carbon (C2).[7]

Key Expected HMBC Correlations

Caption: Expected key long-range ¹H-¹³C correlations from an HMBC experiment.

Conclusion

The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. The spectrum is characterized by four distinct regions corresponding to the carboxylic acid, aromatic, and N-methyl protons. A thorough analysis, supported by comparison with simpler analogs like 1-methyl-2-pyridone and 2-pyridone, allows for a confident assignment of all proton signals. For definitive proof of structure, particularly in cases of potential isomerism, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended. The protocols and comparative data presented in this guide serve as a comprehensive resource for researchers working with this and related heterocyclic scaffolds.

References

  • Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem Technical Support Center.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
  • Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. PubMed. [Link]
  • Lactam–lactim tautomerism of 2(1H)-pyridone. MDPI. [Link]
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.

Sources

A Senior Application Scientist's Guide to 13C NMR Analysis of 2-Oxo-1,2-dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-oxo-1,2-dihydropyridine, or 2-pyridone, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies.[1] For researchers and drug development professionals, the unambiguous structural characterization of these molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive analytical tool for this purpose. It provides a direct fingerprint of the carbon skeleton, enabling the confirmation of substitution patterns, differentiation between isomers, and elucidation of electronic environments within the molecule.

This guide offers a comparative analysis of ¹³C NMR data for 2-pyridone derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure, experimental conditions, and the resulting spectral data. We will delve into the nuanced effects of substituents and solvents and provide robust, field-proven protocols to ensure data integrity and reproducibility.

The ¹³C NMR Fingerprint of the 2-Pyridone Core

The 2-pyridone ring presents a unique electronic landscape, a hybrid of aromatic and non-aromatic character, which is clearly reflected in its ¹³C NMR spectrum. The most distinctive feature is the carbonyl carbon (C2), which typically resonates significantly downfield due to the deshielding effect of the electronegative oxygen atom. The remaining ring carbons appear in the olefinic region.

A foundational understanding of these chemical shifts is crucial for any subsequent analysis. For the parent 2-pyrone, the approximate chemical shifts are a useful reference point.[2]

Carbon AtomTypical Chemical Shift (δ, ppm)
C2 (C=O)~162 ppm
C3~105 ppm
C4~140 ppm
C5~120 ppm
C6~135 ppm

Note: These are approximate values and can shift based on factors discussed below.

Comparative Analysis: Key Factors Influencing Chemical Shifts

The precise chemical shifts in 2-pyridone derivatives are exquisitely sensitive to their chemical environment. Understanding these influences is key to accurate spectral interpretation.

The Decisive Role of Substituents

Substituents dramatically alter the electron distribution within the pyridine ring, causing predictable upfield (shielding) or downfield (deshielding) shifts. This effect is not uniform; its magnitude depends on the nature of the substituent and its position on the ring.[3][4]

  • Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), pull electron density away from the ring. This deshields the ring carbons, causing their signals to shift downfield. The effect is most pronounced at the carbon of substitution and the para position.

  • Electron-Donating Groups (EDGs) , such as alkyl or amino groups, push electron density into the ring. This shields the ring carbons, resulting in an upfield shift of their signals.

Table 1: Comparative ¹³C NMR Data for Substituted 2-Pyridone Derivatives (in CDCl₃)

Substituent at C3C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Data Source(s)
-H (Parent)~162.0~105.5~140.2~120.5~135.3[2]
-CN~160.5~93.4~141.0~114.1~136.6[5]
-Phenyl~159.2~116.8~154.4~113.1~152.0[6]
-NH-Benzyl~159.2~90.1~152.0~113.1~154.4[6]

Note: Data is compiled and rationalized from multiple sources. Exact values may vary with specific molecular structures and experimental conditions.

The Impact of the Solvent Environment

The choice of solvent is not a trivial experimental parameter; it can significantly alter the observed chemical shifts, a phenomenon primarily driven by solute-solvent interactions like hydrogen bonding.[7][8] This is particularly true for 2-pyridones, which possess both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Protic Solvents (e.g., Methanol-d₄, D₂O) can form strong hydrogen bonds with the carbonyl oxygen, withdrawing electron density and causing a downfield shift of the C2 signal.[9]

  • Aprotic Polar Solvents (e.g., DMSO-d₆, Acetone-d₆) can also interact with the N-H proton and the carbonyl group, influencing the entire electronic structure.[4]

  • Nonpolar Solvents (e.g., CDCl₃, Benzene-d₆) have the least specific interaction, and the resulting spectra are often considered a baseline.

Careful selection of a consistent solvent is therefore critical for comparing data across different samples or with literature values.[7][8]

Table 2: Illustrative Solvent Effects on ¹³C Chemical Shifts of Pyridine

SolventC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)Data Source
Cyclohexane150.5124.2136.3[10]
CDCl₃150.1123.8135.9[10]
Acetone-d₆150.2124.2136.3[10]
DMSO-d₆149.8124.0136.1[10]
Methanol-d₄150.0125.0137.3[10]
D₂O148.8127.1141.9[10]

Note: This data is for pyridine, but illustrates the general trends applicable to the 2-pyridone system, where solvent effects can cause shifts of several ppm.

Differentiating N- vs. O-Alkylation Isomers

2-Pyridones are ambident nucleophiles, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. The resulting isomers, an N-alkyl-2-pyridone and a 2-alkoxypyridine, respectively, have distinct biological activities and require unambiguous differentiation. ¹³C NMR is the most powerful tool for this task.

The spectral differences are dramatic and conclusive:

  • Carbonyl Signal (C2): The N-alkylated isomer retains the 2-pyridone structure and thus shows a characteristic C=O signal in the ~160-165 ppm range. The O-alkylated isomer is a 2-alkoxypyridine; it lacks the carbonyl group, and the C2 signal shifts significantly upfield to ~155-165 ppm, now representing an sp² carbon bonded to oxygen and nitrogen.[5]

  • Ring Carbons: The conversion to a more aromatic 2-alkoxypyridine system in the O-alkylated product leads to notable shifts for all ring carbons compared to the N-alkylated lactam structure. For instance, C5 is often shifted downfield in the O-alkylated isomer.[5]

  • Alkyl Group Carbon: The chemical shift of the carbon attached to the heteroatom is also diagnostic. The -CH₂- group in an N-alkyl derivative appears further upfield (e.g., ~37 ppm) compared to the -OCH₂- group in an O-alkyl derivative (e.g., ~55 ppm), due to the higher electronegativity of oxygen.[5]

Table 3: Comparative ¹³C NMR Data for N- vs. O-Propargylated 4-(4-chlorophenyl)-6-phenyl-3-cyano-2-pyridone (in CDCl₃)

Carbon AtomN-Propargyl-2-pyridone (δ, ppm)O-Propargyl-pyridine (δ, ppm)Key Difference
C2160.5 (C=O) 163.5 (C-O) Carbonyl present vs. absent
C3101.1115.0Upfield shift in N-isomer
C4157.6158.3Minor change
C5109.4114.1Downfield shift in O-isomer
C6154.0155.8Minor change
-CH₂-37.2 54.9 Significant downfield shift for -OCH₂-

Data extracted from Molbank 2024, 2024(1), M1769.[5]

G cluster_N N-Alkylated 2-Pyridone cluster_O O-Alkylated Pyridine N_Struct C2 (C=O) ~160.5 ppm C5 ~109.4 ppm -NCH2- ~37.2 ppm O_Struct C2 (C-O) ~163.5 ppm C5 ~114.1 ppm -OCH2- ~54.9 ppm Pyridone 2-Oxo-1,2-dihydropyridine Precursor Pyridone->N_Struct N-Alkylation Pyridone->O_Struct O-Alkylation

Caption: Key ¹³C NMR chemical shift differences between N- and O-alkylation products.

Standardized Experimental Protocol

Trustworthy data begins with a robust and reproducible protocol. The following steps outline a self-validating system for acquiring high-quality ¹³C NMR spectra.

Sample Preparation
  • Mass: Weigh 10-20 mg of the purified 2-pyridone derivative. While modern instruments are highly sensitive, this mass ensures a good signal-to-noise ratio in a reasonable time.[11]

  • Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a clean, dry NMR tube. Ensure the chosen solvent dissolves the compound completely.

  • Homogenization: Vortex the sample until the solid is fully dissolved. A clear, homogenous solution is essential to avoid line broadening.

  • Reference (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm), but modern spectrometers can reference the spectrum to the residual solvent peak, which is more convenient.[5][9]

Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer)

The causality behind these parameter choices is critical: a standard ¹³C experiment involves proton decoupling to simplify the spectrum to singlets for each unique carbon.[12]

  • Lock & Shim: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic shimming to optimize magnetic field homogeneity.

  • Temperature: Ensure the probe temperature is stable (typically 298 K).

  • Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).

  • Key Parameters:

    • Number of Scans (ns): Start with 128 or 256 scans. ¹³C has a low natural abundance (1.1%), requiring signal averaging.[13] Increase ns for dilute samples.

    • Relaxation Delay (d1): Set to 2.0 seconds. Carbonyl carbons and other quaternary carbons often have long relaxation times (T₁). A sufficient delay is crucial to allow the magnetization to return to equilibrium before the next pulse, ensuring more accurate signal intensities (though standard ¹³C is not strictly quantitative).[12]

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Spectral Width (sw): Set to ~240-250 ppm to cover the full range of expected chemical shifts, from aliphatic carbons to carbonyls.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[5]

  • Peak Picking: Identify and label all significant peaks.

Caption: Standard workflow for ¹³C NMR analysis of 2-pyridone derivatives.

Conclusion

¹³C NMR spectroscopy is an indispensable technique in the arsenal of chemists working with 2-oxo-1,2-dihydropyridine derivatives. By moving beyond simple data collection to a deeper understanding of how substituents, solvents, and isomeric forms influence the spectral output, researchers can harness the full diagnostic power of this method. The comparative data and standardized protocols provided in this guide serve as a foundation for achieving accurate, reliable, and insightful structural characterization, thereby accelerating research and development in this vital area of medicinal chemistry.

References

  • Katritzky, A. R., et al. (n.d.). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines.
  • Chand, K., et al. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102. [Link]
  • Thomas, S., et al. (1997).
  • ResearchGate. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Request PDF. [Link]
  • ResearchGate. (2015).
  • SpectraBase. (n.d.). 2-Pyrone - Optional[13C NMR] - Chemical Shifts. [Link]
  • Unknown Author. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
  • Maciel, G. E., & Natterstad, J. J. (1973). A study of solvent effects on the ¹³C nuclear magnetic resonance spectra of cholesterol, pyridine, and uridine. Canadian Journal of Chemistry, 51(9), 1384-1391. [Link]
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
  • ACS Publications. (n.d.).
  • Wang, L., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
  • Touzani, R., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
  • T.M. Krygowski, et al. (n.d.).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). 13-C NMR Chemical Shift Table. [Link]
  • SpectraBase. (n.d.). 2-Pyridinamine - Optional[13C NMR] - Chemical Shifts. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • MDPI. (n.d.).
  • Journal of the Brazilian Chemical Society. (2007). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2004).
  • MDPI. (n.d.). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[1][7]imidazo[1,2-a]pyridine]. [Link]

Sources

Mass spectrometry of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

As a Senior Application Scientist, the structural characterization of novel chemical entities is a daily challenge. The analytical approach must be robust, informative, and tailored to the specific properties of the molecule. This guide provides a comprehensive comparison of mass spectrometry (MS) strategies for the analysis of this compound (Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol ).[1] This compound, featuring a polar N-heterocyclic pyridone core, a acidic carboxylic acid moiety, and an N-methyl group, presents an interesting case for ionization and fragmentation analysis.

This guide is intended for researchers and drug development professionals who require not just data, but a foundational understanding of why specific analytical choices are made to ensure data integrity and confident structural elucidation.

Foundational Chemistry and its MS Implications

The structure of this compound is key to predicting its behavior in a mass spectrometer. The carboxylic acid group (pKa typically ~4-5) is the most influential feature, making the molecule acidic and highly polar.[2] The pyridone ring system contains a nitrogen atom, which could potentially be protonated, and a carbonyl group. These features make the molecule an ideal candidate for soft ionization techniques.

A Comparative Analysis of Ionization Techniques

The first and most critical decision in an MS workflow is the choice of ionization source. For a polar, non-volatile small molecule like this, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the primary contenders.

Electrospray Ionization (ESI): The Preferred Method

ESI is a soft ionization technique that generates ions from solution, making it exceptionally well-suited for polar and ionizable molecules.[3] It is the recommended starting point for this analyte for two primary reasons:

  • Negative Ion Mode (-ESI): The carboxylic acid group readily deprotonates in solution to form a carboxylate anion. This results in a highly stable and abundant [M-H]⁻ ion at m/z 152. This mode is often the most sensitive and straightforward for carboxylic acids.

  • Positive Ion Mode (+ESI): Protonation can occur, likely on the pyridone nitrogen or carbonyl oxygen, to yield an [M+H]⁺ ion at m/z 154. Furthermore, ESI is highly susceptible to forming adducts. In the presence of sodium salts, which are common contaminants, a prominent [M+Na]⁺ ion at m/z 176 is expected.[4]

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions.[5][6] It is particularly useful for less polar compounds that are thermally stable.[7][8]

  • Advantages for this Analyte: APCI can be more resistant to matrix effects (ion suppression) than ESI and is compatible with a wider range of non-polar solvents and higher flow rates.[5]

  • Limitations: The process involves vaporizing the sample at high temperatures (350–500 °C), which can pose a risk of thermal degradation for some molecules. While our target compound is likely stable, this is a critical consideration for related analogs or potential metabolites.

Comparative Summary: ESI vs. APCI

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Ionization Phase LiquidGasESI is more direct due to the pre-formed ions (deprotonated acid) in solution.
Analyte Suitability Polar, ionizable, macromoleculesModerately polar to non-polar, thermally stableThe high polarity and acidic nature strongly favor ESI.
Primary Ion [M-H]⁻ or [M+H]⁺[M+H]⁺-ESI is expected to provide the highest sensitivity.
Thermal Stress LowHighESI is a gentler technique, minimizing the risk of degradation.
Matrix Effects More susceptibleLess susceptibleAPCI may offer an advantage in complex matrices like plasma.

High-Resolution Mass Spectrometry for Unambiguous Identification

Low-resolution instruments can confirm molecular weight, but they cannot provide definitive elemental composition. High-Resolution Mass Spectrometry (HRMS), using platforms like Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy typically below 5 parts-per-million (ppm).[9][10][11] This capability is essential for distinguishing the target analyte from isobaric interferences and confirming its chemical formula, a cornerstone of trustworthy science.[12][13]

Illustrative HRMS Data for Precursor Ions

IonFormulaTheoretical Exact Mass"Observed" MassMass Error (ppm)
[M+H]⁺C₇H₈NO₃⁺154.0499154.05021.95
[M-H]⁻C₇H₆NO₃⁻152.0353152.0351-1.32
[M+Na]⁺C₇H₇NO₃Na⁺176.0318176.03211.70

Decoding Structure with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating a precursor ion and fragmenting it via Collision-Induced Dissociation (CID) to generate product ions. This fragmentation pattern is a structural fingerprint, invaluable for confirming identity and elucidating the structure of unknown metabolites or analogs.

Proposed Fragmentation in Negative Ion Mode ([M-H]⁻)

The deprotonated molecule at m/z 152 is expected to follow a classic fragmentation pathway for carboxylic acids.

  • Primary Fragmentation: The most favorable fragmentation is the neutral loss of CO₂ (44.00 Da) from the carboxylate anion.[14][15] This is a highly characteristic loss that results in a stable product ion at m/z 108.0404 .

G precursor [M-H]⁻ C₇H₆NO₃⁻ m/z 152.0353 fragment1 [M-H-CO₂]⁻ C₆H₆NO⁻ m/z 108.0404 precursor->fragment1 - CO₂ (-44.00 Da)

Fragmentation of [M-H]⁻ via loss of carbon dioxide.
Proposed Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonated molecule at m/z 154 offers more complex fragmentation possibilities.

  • Loss of Water: A common pathway for protonated carboxylic acids is the loss of H₂O (18.01 Da), resulting in a product ion at m/z 136.0393 .[16]

  • Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46.01 Da) is also plausible, yielding an ion at m/z 108.0404 .

  • Decarbonylation: Loss of CO (28.00 Da) from the pyridone ring could occur, leading to a fragment at m/z 126.0550 .

G cluster_main precursor [M+H]⁺ C₇H₈NO₃⁺ m/z 154.0499 fragment1 [M+H-H₂O]⁺ C₇H₆NO₂⁺ m/z 136.0393 precursor->fragment1 - H₂O (-18.01 Da) fragment2 [M+H-HCOOH]⁺ C₆H₆NO⁺ m/z 108.0404 precursor->fragment2 - HCOOH (-46.01 Da)

Key fragmentation pathways for the [M+H]⁺ precursor ion.

Experimental Protocol: A Self-Validating Workflow

This section provides a robust starting point for method development. The key is to ensure cleanliness and reproducibility.[17]

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the compound in a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid for positive mode).

  • Matrix Samples: For analyses in biological fluids (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is mandatory to remove interfering matrix components.[18]

LC-MS/MS Instrumentation and Conditions

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sp 1 µg/mL Sample in Mobile Phase A inj Autosampler (5 µL injection) sp->inj col C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) inj->col grad Gradient Elution (Water/ACN + 0.1% FA) col->grad ion Ionization Source (Heated ESI) grad->ion ms1 MS1: Full Scan (m/z 100-300) ion->ms1 ms2 MS2: dd-MS/MS (Top 3 Ions) ms1->ms2 data data ms2->data Data Analysis

Sources

Introduction: The Pyridone Scaffold and the Critical Role of N-Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of N-Substituted Pyridones: A Comparative Analysis of 1-Methylpyridone Derivatives

Pyridinones are a class of six-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1][2] Their structure, which can exist in two primary isomeric forms (2-pyridone and 4-pyridone), offers a unique combination of physicochemical properties. These include the ability to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for amides, phenyls, and other heterocyclic rings.[2][3] This versatility makes the pyridone core a "privileged scaffold" in drug discovery, forming the basis for compounds with a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5]

A key position for chemical modification on the pyridone ring is the nitrogen atom (N-1). The nature of the substituent at this position can profoundly influence the molecule's steric profile, electronic distribution, solubility, and, most importantly, its interaction with biological targets.[6] While the unsubstituted N-H group can participate in crucial hydrogen bonding with target proteins, its substitution allows for fine-tuning of a compound's pharmacological profile.[1]

This guide provides a comparative analysis of the biological activity of 1-methylpyridone derivatives against other N-substituted pyridones (e.g., N-aryl, N-alkyl, N-amino). By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a clear understanding of how N-substitution dictates therapeutic potential.

Comparative Biological Activities: A Multi-Target Perspective

The substituent at the N-1 position of the pyridone ring is a critical determinant of biological activity and target specificity. The substitution of the N-H proton with a small alkyl group like methyl, a bulky aryl group, or other functional moieties can drastically alter the compound's binding mode and efficacy.

Antiviral Activity: The Case of HIV and HBV

The pyridone scaffold is prominent in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[1] In this context, the N-1 position is pivotal.

  • N-H vs. N-Methyl: For many potent NNRTIs, an unsubstituted N-H group is crucial. X-ray crystallography has shown that the pyridinone N-1-H engages in a critical hydrogen bond with the K101 residue of the HIV reverse transcriptase.[1] Substituting this hydrogen with a methyl group (1-methylpyridone) would abrogate this key interaction, likely leading to a significant loss of potency.

  • N-Aryl vs. N-Alkyl: In the context of Hepatitis B Virus (HBV) inhibitors, a different trend emerges. Studies on a series of 2-pyridone analogs revealed that N-aryl derivatives exhibited superior anti-HBV activity compared to their N-alkyl counterparts.[1] This suggests that the aromatic ring of the N-aryl substituent may engage in favorable π-π stacking or other hydrophobic interactions within the target's binding pocket, which are unavailable to smaller alkyl groups like methyl.[1][7]

Workflow for Synthesis and Evaluation of N-Substituted Pyridones

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel N-substituted pyridone derivatives.

G General Workflow for Pyridone Drug Discovery cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Scaffold Synthesis (e.g., Cyclocondensation) B N-Substitution (Alkylation, Arylation, etc.) A->B C Purification & Structural Characterization (NMR, MS) B->C D Primary Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D Compound Library E Hit Identification & SAR Analysis D->E F Secondary Assays (e.g., Cell-based, Selectivity) E->F G ADME/Tox Profiling (Metabolic Stability, Permeability) F->G Optimized Leads H In Vivo Efficacy Studies (e.g., Xenograft Models) G->H I Candidate Selection H->I

Caption: A generalized workflow for the synthesis, screening, and optimization of novel N-substituted pyridone drug candidates.

Anticancer Activity: Targeting Kinases and Other Pathways

Pyridone derivatives exhibit broad-spectrum antiproliferative activity against various human tumor cell lines by targeting enzymes like protein tyrosine kinases, Met kinase, and histone deacetylase (HDAC).[1][3]

  • 1-Methylpyridone Derivatives: In the development of 3-hydroxypyridin-4-ones, N-substitution with a methyl group has been studied. For instance, 3-hydroxy-1,2-dimethyl-4-pyridinone has been synthesized and structurally characterized, providing a basis for more complex designs.[8]

  • Complex N-Substituents: More complex substitutions are often required for high potency. For example, potent Met kinase inhibitors have been developed by linking a pyrrolopyridine moiety to the pyridone nitrogen.[3] Similarly, adenosine A2A receptor antagonists developed for cancer immunotherapy feature complex N-substituents, where a simple methyl group would lack the necessary bulk and functionality to achieve high affinity. A pyridinone hit compound (1) with weak activity was optimized to compound (38), which had a complex N-substituent and potent A2A receptor antagonistic activity (IC50 = 29.0 nM).[9] This highlights a common theme: while the 1-methyl group provides a simple, stable modification, it often serves as a starting point or a reference compound, with more elaborate N-substituents being necessary to optimize interactions with complex biological targets.

Antimicrobial Activity

N-substituted 2-pyridones are known to possess antimicrobial properties, in some cases targeting bacterial DNA gyrase.[10]

  • Influence of N-Substituent on Antibacterial Activity: In a study of fluorescent 3-hydroxy-4-pyridinone chelators, the substituents on the nitrogen atom were found to significantly affect antibacterial activity.[1] This indicates that the N-substituent plays a direct role in the compound's ability to either chelate essential metal ions or interact with bacterial targets.

  • N-Amino Pyridones: A series of N-amino-5-cyano-6-pyridone derivatives were developed as antimicrobial agents. Several of these compounds exhibited potent activity, with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against E. coli.[10] This N-amino functional group offers a distinct electronic and hydrogen-bonding profile compared to an N-methyl group, which likely underlies its efficacy.

Comparative Table of N-Substituted Pyridone Activity

Target/ActivityN-SubstituentCompound ExamplePotency (IC50 / MIC)Key FindingReference
Anti-HBV N-ArylCompound 232a0.12 µMN-aryl derivatives showed better activity than N-alkyl derivatives.[1][7]
Anti-HBV N-Alkyl(Generic)Less PotentAlkyl groups may lack key interactions available to aryl groups.[1]
Anti-HIV (NNRTI) N-HAnalog 71aPotent (nM range)The N-1-H hydrogen bond with residue K101 is crucial for activity.[1]
Anti-HIV (NNRTI) N-Methyl(Hypothetical)Expected Low PotencyA methyl group would block the essential N-H hydrogen bond.[1]
Anticancer (A2AR) Complex ArylCompound 3829.0 nMA complex substituent was required for high-affinity binding.[9]
Antimicrobial N-AminoCompound 3d/3e3.91 µg/mL (E. coli)N-amino functionality confers potent antibacterial activity.[10]

Structure-Activity Relationship (SAR) Insights

The biological data consistently demonstrates that the N-1 position is a critical "hotspot" for modulating the activity of the pyridone scaffold.

SAR Structure-Activity Relationships of N-Substituted Pyridones main_img N1 N-1 Substituent: - H: Critical H-bond donor (e.g., HIV RT) - Methyl: Simple, stable, blocks H-bond - Aryl: Potential for π-stacking (e.g., HBV) - Complex groups: Enhances target specificity N1->N1_anchor C3_C4 C3/C4/C5/C6 Positions: - Sites for further modification - Influence solubility, lipophilicity, and secondary target interactions C3_C4->C3_anchor

Caption: Key structure-activity relationship (SAR) points for the N-substituted pyridone scaffold.

  • 1-Methyl Substitution: This modification is one of the simplest ways to block the N-H hydrogen-donating capability. This can be detrimental, as seen in HIV NNRTIs, or it can be a neutral/beneficial modification that improves metabolic stability or shifts activity toward a different target. It serves as an excellent baseline for comparison.

  • Other N-Alkyl Substitution: Increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability but could also lead to off-target effects or reduced solubility.[3]

  • N-Aryl Substitution: This introduces a bulky, rigid substituent that can participate in hydrophobic and aromatic interactions (e.g., π-π stacking). This is often beneficial when the target protein has a corresponding hydrophobic pocket, as observed with certain anti-HBV agents.[1]

  • N-Functionalized Substituents (e.g., N-amino): Introducing groups with distinct chemical properties (like the N-amino group) can open new avenues for target interactions, such as forming different hydrogen bond networks or acting as a metal chelator, leading to entirely different biological activities like antimicrobial effects.[10]

Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized assays are essential. Below are step-by-step methodologies for key experiments used to evaluate pyridone derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound inhibits cancer cell proliferation by 50% (IC50).

Objective: To quantify the antiproliferative activity of N-substituted pyridone derivatives against a human cancer cell line (e.g., HepG-2).

Methodology:

  • Cell Seeding: Plate HepG-2 cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-methylpyridone derivative vs. N-arylpyridone derivative) in the growth medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Objective: To determine the MIC of N-substituted pyridones against E. coli.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension of E. coli equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as determined by visual inspection.

Conclusion and Future Directions

The substitution at the N-1 position of the pyridone ring is a powerful and versatile tool in drug design. A comparative analysis reveals that there is no single "best" substituent; rather, the optimal choice is entirely dependent on the specific biological target and the desired therapeutic outcome.

  • The 1-methylpyridone scaffold represents a fundamental modification that removes the N-H hydrogen bond donor capability, increases metabolic stability, and provides a baseline for further optimization.

  • Other N-substituted pyridones , including N-aryl, N-amino, and more complex derivatives, offer expanded opportunities for specific interactions such as π-stacking and alternative hydrogen bonding patterns. These modifications are often essential for achieving high potency and selectivity against targets like viral enzymes and protein kinases.[1][9]

Future research should continue to explore a diverse range of N-substituents to fully map the chemical space around the pyridone core. Combining these empirical screening efforts with computational modeling and structural biology will enable a more rational design of next-generation pyridone-based therapeutics with enhanced efficacy and safety profiles.

References

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Guchhait, G. & Shrivastava, A. (2020). Pyridones in drug discovery: Recent advances. ResearchGate.
  • Kim, K., et al. (2008). Pyrrolopyridine-pyridinone-based inhibitors of Met kinase. Journal of Medicinal Chemistry. (Note: Specific URL not in search results, but referenced within[3])
  • Kröhnke, F. (2006). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis. (Note: Foundational chemistry, specific URL not in search results)
  • Li, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.
  • Abdel-Wahab, B. F., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Advances.
  • Romagnoli, R., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Pharma sourcing.
  • Glaxo Group Ltd. (2015). Substituted pyridone compounds and methods of use. Google Patents.
  • Matijas, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • Demuner, A. J., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.
  • Kebaili, A., et al. (2023). 2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents. ResearchGate.
  • Rani, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry.
  • Siddiqui, N., et al. (2013). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences.
  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square.
  • El-Sayed, N. N. E., et al. (2021). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate.
  • Quiroga, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2(1H)-pyridinone. PubChem.
  • Gomaa, A. M., et al. (2025). Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. European Journal of Medicinal Chemistry.
  • Nelson, W. O., et al. (2014). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. ResearchGate.
  • Jain, S. K., et al. (2016). Newer biologically active pyridines: A potential review. ResearchGate.
  • Kostas, S. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. HETEROCYCLES.

Sources

Introduction: The Versatility of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Analogs for Drug Discovery Professionals

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a derivative of nicotinic acid (niacin), has garnered significant attention in pharmaceutical research. While nicotinic acid itself exhibits a range of biological activities, including hypolipidemic and neuroprotective effects, the 2-oxo analogs present a distinct and less explored chemical space with potential for novel therapeutic agents.[1][2][3] These compounds have been investigated for a variety of applications, from acting as complexing agents to serving as precursors for drugs with diverse pharmacological profiles.[1][2][3] This guide will delve into a comparative study of key analogs, highlighting their therapeutic potential and the experimental methodologies used for their evaluation.

Comparative Analysis of Selected Analogs

The therapeutic efficacy of 2-oxo-1,2-dihydropyridine-3-carboxylic acid analogs is highly dependent on the nature and position of substituents on the pyridone ring. This section provides a comparative overview of analogs with demonstrated biological activity.

Antimicrobial Activity

A notable area of investigation for these analogs is their potential as antimicrobial agents. By introducing various substituents, researchers have developed compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Analogs

Compound IDSubstituentsTarget OrganismMIC (µg/mL)Reference
4p 1-(4-fluorobenzyl), 5-(2-hydroxybenzoyl)Staphylococcus aureus3.9[4][5]
5c 1-benzyl, 5-(2-hydroxy-4-methoxybenzoyl), decarboxylatedStaphylococcus aureus7.8[4][5]

As evidenced by the data, substitutions at the N-1 and C-5 positions of the pyridone ring can lead to potent antibacterial agents. Compound 4p , with a 4-fluorobenzyl group at N-1 and a 2-hydroxybenzoyl group at C-5, demonstrates excellent activity against Staphylococcus aureus.[4][5] The decarboxylated analog 5c also shows noteworthy activity, suggesting that the carboxylic acid moiety is not strictly essential for antimicrobial action in all cases.[4][5]

Hypoglycemic Effects

Certain analogs have been identified as potential oral hypoglycemic agents, offering a different therapeutic avenue.

Table 2: Comparative Hypoglycemic Potency of 6-Substituted Analogs

Substituent at C-6Relative Potency
2,2-dimethylpropyl+++++
2,2-dimethylbutyl++++
1,1-dimethylethyl+++
2-methylpropyl++
Hydrogen+

Potency is ranked qualitatively based on the reported data.[6]

Structure-activity relationship studies have revealed that bulky, sterically hindered alkyl groups at the C-6 position enhance hypoglycemic activity.[6] The 6-(2,2-dimethylpropyl) substituted analog was identified as the most potent in this series.[6] Conversely, smaller alkyl groups or linear chains at this position result in diminished or no activity.[6]

Enzyme Inhibition: Glycogen Phosphorylase

Glycogen phosphorylase (GP) is a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. Amide derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been explored as GP inhibitors.

Table 3: Glycogen Phosphorylase a (GPa) Inhibition by Amide Analogs

Compound IDKey Structural FeaturesIC₅₀ (µM)
Lead Compound 1 3,4-dichlorobenzyl moiety2.1
Lead Compound 2 3,4-dichlorobenzyl moiety1.92

Data from a study on 29 novel derivatives.[7]

The research highlighted the importance of a 3,4-dichlorobenzyl moiety in the amide side chain for effective GPa inhibition.[7] This finding provides a clear direction for the rational design of more potent inhibitors based on this scaffold.

Experimental Protocols

To ensure scientific rigor and reproducibility, this section details the methodologies for the synthesis and biological evaluation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid analogs.

General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

A common synthetic route involves the reaction of an aminomethylene derivative of Meldrum's acid with active methylene nitriles.[1][2][3]

Step-by-Step Protocol:

  • Preparation of the Anilinomethylidene Derivative of Meldrum's Acid:

    • A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes.[1][3]

    • The resulting syrupy mass is diluted with ethanol and refluxed for an additional 3 minutes.[1][3]

    • After cooling, the mixture is diluted with water, and the product is filtered, washed, and dried.[1][3]

  • Synthesis of the Pyridine Core:

    • Potassium hydroxide (0.02 mol) is added to a suspension of the anilinomethylidene derivative of Meldrum's acid (0.01 mol) and an active methylene nitrile (e.g., cyanoacetamide) (0.01 mol) in ethanol.[1]

    • The mixture is stirred for 24 hours.[1]

    • The reaction is then acidified with concentrated HCl to a pH of 5.[1]

    • The resulting precipitate, the 2-oxo-1,2-dihydropyridine-3-carboxylic acid analog, is filtered, washed, and dried.[1]

Synthesis_Workflow Meldrums_Acid Meldrum's Acid Intermediate Anilinomethylidene Derivative Meldrums_Acid->Intermediate Reflux Aniline Aniline Aniline->Intermediate Reflux Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Intermediate Reflux Product 2-Oxo-1,2-dihydropyridine-3- carboxylic Acid Analog Intermediate->Product Stir, 24h Active_Methylene_Nitrile Active Methylene Nitrile (e.g., Cyanoacetamide) Active_Methylene_Nitrile->Product Stir, 24h KOH KOH, EtOH KOH->Product

Caption: General synthetic workflow for 2-oxo-1,2-dihydropyridine-3-carboxylic acid analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][5]

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Dilution Serially Dilute Test Compounds Compound_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Observe for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-oxo-1,2-dihydropyridine-3-carboxylic acid analogs is intricately linked to their chemical structure.

SAR_Relationships Core 2-Oxo-1,2-dihydropyridine -3-carboxylic Acid Scaffold N1_Sub N-1 Substitution Core->N1_Sub C5_Sub C-5 Substitution Core->C5_Sub C6_Sub C-6 Substitution Core->C6_Sub Amide_Mod C-3 Amide Modification Core->Amide_Mod Antimicrobial Antimicrobial Activity N1_Sub->Antimicrobial C5_Sub->Antimicrobial Hypoglycemic Hypoglycemic Effect C6_Sub->Hypoglycemic Enzyme_Inhibition Enzyme Inhibition (GP) Amide_Mod->Enzyme_Inhibition

Caption: Key structure-activity relationships for the studied analogs.

  • Antimicrobial Activity: Aromatic substitutions at the N-1 and C-5 positions appear to be crucial. The presence of electron-withdrawing groups, such as fluorine on a benzyl substituent at N-1, can enhance activity.

  • Hypoglycemic Effects: The size and branching of the alkyl substituent at the C-6 position are key determinants of potency.

  • Enzyme Inhibition: For glycogen phosphorylase inhibition, the nature of the amide side chain at the C-3 position is critical, with specific aromatic moieties like 3,4-dichlorobenzyl being favored.

Conclusion and Future Directions

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative data presented in this guide underscore the significant impact of targeted chemical modifications on biological activity. Future research should focus on exploring a wider range of substitutions and combinations to optimize the potency and selectivity of these compounds for various therapeutic targets. Further investigation into their mechanisms of action will also be crucial for their advancement into clinical development.

References

  • Dotsenko, V. V., et al. (2019).
  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Dotsenko, V. V., et al. (2019).
  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]
  • Loughlin, W. A., et al. (2016).
  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. PubMed. [Link]
  • El-Gazzar, A. R. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

Sources

The Analytical Crucible: A Comparative Guide to Compound Structure Validation with HRMS-ESI Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of discovery. A proposed structure, however elegant on paper, remains a hypothesis until rigorously validated by empirical data. Among the modern analytical arsenal, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) has emerged as a cornerstone technique, offering profound insights into a compound's elemental composition and structural features with remarkable sensitivity and speed.

This guide provides an in-depth, comparative analysis of HRMS-ESI for the validation of compound structures. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, establish a framework for self-validating data, and critically compare the capabilities of HRMS-ESI with the gold-standard orthogonal techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Our objective is to equip you with the expertise to not only generate high-quality data but also to interpret it with confidence, ensuring the scientific integrity of your work.

The Power and Pitfalls of HRMS-ESI in Structural Elucidation

HRMS-ESI is a powerful technique that provides two primary pieces of evidence for a compound's structure: its elemental composition and fragmentation pattern.[1] Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of molecules from solution into the gas phase as ions, typically as protonated molecules [M+H]+ or deprotonated molecules [M-H]-.[2] This soft ionization minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement.[3]

The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, then measures the mass-to-charge ratio (m/z) of the molecular ion with exceptional precision. This accurate mass measurement is the cornerstone of HRMS, allowing for the determination of the compound's elemental formula.[4] The ability to distinguish between ions with very similar nominal masses is a key advantage of high-resolution instruments.[5]

However, an elemental formula alone does not define a structure; isomers, for instance, share the same formula but have different atomic arrangements. This is where tandem mass spectrometry (MS/MS) becomes indispensable. In an MS/MS experiment, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure, revealing information about its functional groups and connectivity.[6][7]

It is crucial to recognize that HRMS-ESI data, while information-rich, is not infallible. In-source fragmentation, the formation of adducts with salts (e.g., [M+Na]+, [M+K]+), and the presence of contaminants can lead to ambiguous or misleading results.[8][9][10] Therefore, a critical and informed approach to data interpretation is paramount.

A Comparative Framework: HRMS-ESI vs. Orthogonal Methods

While HRMS-ESI provides compelling evidence, unequivocal structure validation often necessitates the use of orthogonal techniques that probe different physical properties of the molecule. The two most powerful and widely accepted methods are NMR spectroscopy and X-ray crystallography.[11][12]

FeatureHRMS-ESINMR SpectroscopyX-ray Crystallography
Sample Phase SolutionSolutionSolid (single crystal)
Information Obtained Elemental composition, fragmentation pattern, molecular weight.[1]Covalent structure, stereochemistry, conformation, and dynamics in solution.[13]Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state.[13]
Sample Requirements Highly pure sample (>90%), soluble in a volatile solvent.[8]Soluble sample in a suitable deuterated solvent.High-quality single crystals (0.1-0.3 mm).[13]
Primary Advantage High sensitivity, speed, and direct determination of elemental formula.Provides detailed information about the complete bonding framework and solution-state conformation.[13]Provides a definitive and highly detailed atomic-resolution structure.[13]
Limitations Does not provide direct information on stereochemistry or atom connectivity; susceptible to isobaric interferences.Lower sensitivity than MS; complex spectra for large molecules; absolute configuration can be challenging to determine.[13]Crystal growth can be a major bottleneck; the solid-state conformation may not be the biologically active one.[13]

The synergy between these techniques provides a self-validating system for structure elucidation. For instance, HRMS can quickly provide the elemental formula, which can then be used to guide the interpretation of complex NMR spectra. Conversely, an NMR-derived structure can be corroborated by confirming that its calculated exact mass and fragmentation pattern match the HRMS-ESI data.

Experimental Workflow: From Sample to Structure

The following diagram and protocol outline a robust workflow for validating a compound's structure using HRMS-ESI.

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep 1. Sample Purification (>95% purity) Solubilize 2. Solubilization (1 mg/mL stock) Prep->Solubilize Dilute 3. Dilution (to ~10 µg/mL) Solubilize->Dilute Tune 4. Instrument Tuning & Calibration Dilute->Tune MS1 5. Full Scan MS (MS1) (Accurate Mass) Tune->MS1 MS2 6. Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Process 7. Data Processing (Peak Picking) MS2->Process Formula 8. Elemental Formula Determination (from MS1) Process->Formula Frag 9. Fragmentation Analysis (from MS/MS) Formula->Frag Compare 10. Comparison with Orthogonal Data (NMR, etc.) Frag->Compare

Caption: Workflow for compound structure validation using HRMS-ESI.

Detailed Experimental Protocol

1. Sample Preparation:

  • Purity is paramount: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Initial Solubilization: Dissolve the sample in a high-quality organic solvent (e.g., methanol, acetonitrile) to create a stock solution of approximately 1 mg/mL.[2]

  • Working Solution: Dilute the stock solution with an appropriate solvent (typically a mixture of water and organic solvent with a small amount of acid, like formic acid, for positive ion mode) to a final concentration of 1-10 µg/mL.[2]

  • Solvent Choice: Use volatile solvents compatible with ESI. Avoid non-volatile salts and buffers, which can suppress ionization and contaminate the instrument.[2]

2. Data Acquisition:

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Full Scan (MS1) Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. Set the mass range to encompass the expected m/z of the compound.

  • Tandem MS (MS/MS) Analysis: Perform a product ion scan on the molecular ion of interest. Select an appropriate collision energy to induce fragmentation. It is often beneficial to acquire spectra at multiple collision energies to obtain a comprehensive fragmentation pattern.

3. Data Analysis and Interpretation:

  • Elemental Formula Generation: Use the accurate mass from the MS1 spectrum to generate a list of possible elemental formulas within a specified mass tolerance (typically <5 ppm). Consider the isotopic pattern to further refine the possible formulas.

  • Fragmentation Pathway Analysis: Interpret the MS/MS spectrum to identify characteristic neutral losses and fragment ions. This information can be used to deduce the presence of specific functional groups and substructures.

  • Database Searching: Compare the experimental MS/MS spectrum against spectral libraries (e.g., NIST, MassBank) to find potential matches to known compounds.

  • Orthogonal Data Integration: Critically, compare the HRMS-ESI findings with data from NMR and/or X-ray crystallography. The proposed structure must be consistent with all available data.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your structural assignment, consider the following self-validation checks:

  • Isotopic Pattern Matching: The observed isotopic distribution of the molecular ion should closely match the theoretical distribution for the proposed elemental formula.

  • Adduct and Fragment Consistency: If multiple adducts (e.g., [M+H]+, [M+Na]+) or in-source fragments are observed, their accurate masses should all be consistent with the same elemental formula.

  • Logical Fragmentation: The observed fragments in the MS/MS spectrum should be explainable by plausible fragmentation mechanisms from the proposed structure.

  • Reproducibility: The results should be reproducible across multiple injections and, ideally, on different instrumentation.

Conclusion: An Integrated Approach to Structural Certainty

HRMS-ESI is an indispensable tool for modern chemical analysis, providing rapid and sensitive insights into a compound's elemental composition and structure. However, its data should not be interpreted in isolation. The most robust and defensible structural validations are achieved through an integrated approach, where the compelling evidence from HRMS-ESI is corroborated by the definitive structural information provided by orthogonal techniques like NMR and X-ray crystallography. By understanding the strengths and limitations of each method and employing a rigorous, self-validating workflow, researchers can achieve the highest level of confidence in their structural assignments, paving the way for accelerated and more reliable scientific discovery.

References

  • Fiveable. Accurate Mass Measurement Definition - Organic Chemistry II Key Term. [Link]
  • University of Illinois Urbana-Champaign.
  • LGC Group. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
  • Spectroscopy Online. Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]
  • Journal of Progress in Engineering and Physical Science.
  • Kind, T., & Fiehn, O. (2007).
  • Journal of Chemical Education.
  • ResearchGate.
  • Chemical Reviews.
  • Analytical and Bioanalytical Chemistry. Advances in structure elucidation of small molecules using mass spectrometry. [Link]
  • University of California, Davis.
  • De La Salle University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
  • ScienceDirect. Interpretation of ESI(+)
  • Structure. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. [Link]
  • Journal of the American Society for Mass Spectrometry.
  • Royal Society of Chemistry.
  • MDPI. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. [Link]
  • Journal of Biomolecular NMR. NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins. [Link]
  • YouTube.
  • University of Szeged. Comparison of NMR and X-ray crystallography. [Link]
  • Waters Corporation.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
  • University of Oxford.
  • YouTube.
  • ACS Analytical Chemistry.
  • Journal of Pharmaceutical and Biomedical Analysis. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
  • AIHR.
  • Fiveable.
  • Structural Chemistry.
  • Organimi. Optimizing HR Strategy with People Analytics: Insights and Best Practices. [Link]
  • Journal of Chromatography A.
  • Wikipedia. Mass spectrometry. [Link]
  • Cambridge Spark. HR Data Analysis: A Guide To Optimising Workforce Performance. [Link]

Sources

A Researcher's Guide to Confirming the Identity of Synthesized 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison of analytical techniques to definitively identify 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Moving beyond a simple checklist of methods, we will delve into the causality behind experimental choices and present a self-validating system for structural confirmation.

The successful synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry, requires a multi-faceted analytical approach.[1][2] The inherent complexity of organic molecules necessitates a combination of techniques that probe different aspects of the molecular structure, from the connectivity of atoms to their spatial arrangement.[3][4][5]

Primary Spectroscopic Characterization: The First Line of Evidence

The initial confirmation of the target molecule relies on a suite of spectroscopic techniques that provide a molecular "fingerprint."[6] These methods are non-destructive and offer a wealth of structural information.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: As one of the most powerful tools in organic chemistry, NMR spectroscopy provides detailed information about the molecular structure by exploiting the magnetic properties of atomic nuclei.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR (Proton NMR): This technique reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect to see distinct signals for the methyl group protons, the protons on the pyridine ring, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the ring protons are particularly diagnostic for the substitution pattern.

  • ¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the expected number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, methyl).

Infrared (IR) Spectroscopy: IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[3] By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds.[6] For our target compound, the IR spectrum should prominently feature:

  • A strong absorption band for the carbonyl (C=O) group of the pyridone ring.[6][7]

  • A broad absorption band characteristic of the O-H stretch of the carboxylic acid group.

  • Stretching vibrations for the C=C and C=N bonds within the dihydropyridine ring.[6]

  • C-H stretching and bending vibrations for the methyl group and the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[3][4] For this compound (C₇H₇NO₃, Molecular Weight: 153.14 g/mol ), the mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass.[8] The nitrogen rule in mass spectrometry can also be a quick check; an odd molecular weight often indicates the presence of an odd number of nitrogen atoms in the molecule.[9]

Comparative Analysis of Primary Spectroscopic Data
Technique Expected Key Observations for this compound Alternative Interpretation if Absent or Different
¹H NMR Signals for N-methyl, three distinct aromatic protons with specific coupling patterns, and a broad singlet for the carboxylic acid proton.Incorrect regioisomer, starting material contamination, or incomplete reaction.
¹³C NMR Seven distinct carbon signals, including a carbonyl carbon, carbons of the pyridine ring, a methyl carbon, and a carboxylic acid carbon.Presence of impurities, unexpected side products, or a different molecular structure.
IR Spectroscopy Strong C=O stretch (pyridone), broad O-H stretch (carboxylic acid), C=C and C=N ring stretches.[6][7]Absence of key functional groups, indicating a failed reaction or the formation of an unexpected product.
Mass Spectrometry Molecular ion peak at m/z 153 (or 154 for [M+H]⁺).[8]Incorrect molecular weight suggests the wrong product, fragmentation, or the presence of adducts.

Confirmatory and Advanced Techniques: Achieving Unambiguous Identification

While the primary spectroscopic methods provide strong evidence, a truly rigorous confirmation, especially for novel compounds or in a regulatory context, requires further validation.

Elemental Analysis: This technique determines the elemental composition of a pure sample, providing the percentage of each element (carbon, hydrogen, nitrogen, etc.).[10][11] The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₇H₇NO₃).[12][13][14]

Single-Crystal X-ray Diffraction (SCXRD): Considered the "gold standard" for structure elucidation, SCXRD provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid.[15][16][17] If a suitable single crystal of the synthesized compound can be obtained, this technique can definitively confirm the molecular structure, including bond lengths, bond angles, and stereochemistry.[15][17][18]

Melting Point Determination: A sharp and consistent melting point is a good indicator of the purity of a crystalline solid. The measured melting point can be compared to literature values if available. A broad melting range often suggests the presence of impurities.

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the comprehensive identification of synthesized this compound.

Caption: Analytical workflow for confirming the identity of the target compound.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis: Ensure the sample is of high purity. This can be achieved through techniques like recrystallization or column chromatography. The purified solid should be thoroughly dried to remove any residual solvent, which can interfere with spectroscopic measurements.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy (ATR Method):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Identify the molecular ion peak and any significant fragment ions.

Elemental Analysis:

  • Submit a highly purified and dried sample to an analytical laboratory.

  • The laboratory will perform combustion analysis to determine the percentage of C, H, and N.

  • Compare the experimental results with the calculated theoretical percentages for C₇H₇NO₃.

Single-Crystal X-ray Diffraction:

  • Grow single crystals of the compound, which can be a challenging but crucial step. This often involves slow evaporation of a solvent from a saturated solution.

  • Mount a suitable single crystal on the goniometer head of the diffractometer.

  • Collect the diffraction data by exposing the crystal to a beam of X-rays.

  • Solve and refine the crystal structure using specialized software to obtain the final three-dimensional model of the molecule.

Conclusion

Confirming the identity of a synthesized compound like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By employing a combination of primary spectroscopic methods and definitive confirmatory analyses, researchers can ensure the scientific integrity of their work and have full confidence in the identity and purity of their materials. This rigorous approach is fundamental to advancing drug discovery and development.

References

  • Small molecule crystallography - Excillum. (n.d.).
  • What is elemental analysis? - CK-12 Foundation. (n.d.).
  • Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (n.d.).
  • Crystallographic Structure Elucidation - IMSERC - Northwestern University. (n.d.).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
  • Calculating Empirical Formulas for Compounds - Chemistry LibreTexts. (2025, July 28).
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. (n.d.).
  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.).
  • Determining Empirical and Molecular Formulas. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • The Systematic Identification of Organic Compounds. (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Identification of Organic Compounds | PDF | Amine | Aldehyde - Scribd. (n.d.).
  • α-PYRIDONE COMPLEXES AND THEIR INFRARED SPECTRA - ResearchGate. (2025, August 6).
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (n.d.).
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.).
  • Supporting Information - Ivan Huc. (n.d.).
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (n.d.).
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (n.d.).
  • Synthesis and identification of a carboxylic acid - YouTube. (2021, April 25).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.).
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. (n.d.).
  • Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores - PMC - PubMed Central. (2013, August 19).
  • 1 H NMR spectra of compound 2. | Download Scientific Diagram - ResearchGate. (n.d.).
  • The Nitrogen Rule in Mass Spectrometry - Chemistry Steps. (n.d.).
  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.).
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. (n.d.).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC - PubMed Central. (n.d.).
  • 3 Methylpyridine - mzCloud. (n.d.).
  • 3-methylpyridine - MassBank. (n.d.).
  • Pyridine, 4-methyl- - the NIST WebBook. (n.d.).
  • Properties, Synthesis, and Reactions of Carboxylic Acids - Chad's Prep. (n.d.).
  • Synthesis of Carboxylic Acids - Chemistry LibreTexts. (2020, May 30).
  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Synthetic Routes of 2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-1,2-dihydropyridine-3-carboxylic acid, also known by its tautomeric form, 2-hydroxynicotinic acid, is a pivotal scaffold in medicinal chemistry and materials science.[1] Its derivatives have garnered significant interest as potential therapeutic agents, including formyl peptide receptor agonists for rheumatoid arthritis and inhibitors of various kinases.[2] The intrinsic biological importance of this heterocyclic motif necessitates the development of efficient and scalable synthetic methodologies. This guide provides a comparative analysis of three distinct synthetic routes to 2-oxo-1,2-dihydropyridine-3-carboxylic acid, offering an in-depth look at their experimental protocols, underlying mechanisms, and practical considerations for laboratory and potential industrial applications.

Route 1: Synthesis from Meldrum's Acid and Cyanoacetamide

This approach builds the pyridone ring through a condensation and cyclization strategy, leveraging the high reactivity of Meldrum's acid as a key starting material. The synthesis is a two-step process, beginning with the formation of an activated intermediate from Meldrum's acid, followed by its reaction with cyanoacetamide to construct the target heterocyclic system.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione

A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (21.6 mL, 0.13 mol), and freshly distilled aniline (9.1 mL, 0.1 mol) is refluxed with vigorous stirring for 5 minutes, resulting in a syrupy reaction mass.[3][4] The mixture is then diluted with 30 mL of ethanol and refluxed for an additional 3 minutes. After cooling to approximately 20°C with stirring, the mixture is diluted with water to a total volume of 100 mL.[3][4] After 2 hours, the precipitated product is collected by filtration, washed with water, followed by two washes with 60% ethanol, and finally with hexane.[3][4] This procedure affords the intermediate product in high yield (typically around 92%).[4]

Step 2: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

To a vigorously stirred suspension of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, potassium hydroxide (1.12 g, 0.02 mol) is added.[3] The reaction mixture is stirred for 24 hours. Following this, the mixture is acidified with concentrated HCl to a pH of 5 and left to stand for 3 hours.[3] The resulting precipitate, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is collected by filtration and washed successively with water and ethanol. This method is reported to provide a good yield of the final product.[3][4]

Reaction Workflow

Route 1 MA Meldrum's Acid Intermediate 2,2-Dimethyl-5-((phenylamino)methylene) -1,3-dioxane-4,6-dione MA->Intermediate Reflux TEOF Triethyl Orthoformate TEOF->Intermediate Reflux Aniline Aniline Aniline->Intermediate Reflux KOH KOH, EtOH Intermediate->KOH CA Cyanoacetamide CA->KOH HCl HCl (acidification) KOH->HCl 24h stirring Product 2-Oxo-1,2-dihydropyridine -3-carboxylic Acid HCl->Product Precipitation

Caption: Synthesis of the target compound via a Meldrum's acid-derived intermediate.

Mechanistic Insights and Rationale

The initial reaction between Meldrum's acid, triethyl orthoformate, and aniline is a condensation reaction that forms a highly electrophilic enamine intermediate. Meldrum's acid is chosen for its high acidity and the rigid dioxinone ring, which facilitates subsequent reactions. In the second step, the active methylene group of cyanoacetamide, deprotonated by potassium hydroxide, acts as a nucleophile, attacking the enamine. This is followed by an intramolecular cyclization and subsequent hydrolysis of the cyano group and the Meldrum's acid moiety under the reaction conditions to form the desired carboxylic acid and the 2-pyridone ring.

Route 2: Hydrolysis of 3-Cyano-2-pyridone

This synthetic route is a more direct approach, involving the hydrolysis of a commercially available or readily synthesized precursor, 3-cyano-2-pyridone. The conversion of the nitrile functional group to a carboxylic acid is a classic and reliable transformation in organic synthesis.

Experimental Protocol

A solution is prepared containing 3-cyano-2-pyridone (6 g), potassium hydroxide pellets (85%, 7.5 g), ethylene glycol (8 mL), and water (1.5 mL).[5] This mixture is heated to 150-160°C for 15 minutes.[5] After heating, the reaction mixture is poured into ice water. The resulting aqueous solution is then acidified to a pH of approximately 3.[5] The 2-oxo-1,2-dihydropyridine-3-carboxylic acid precipitates out of the solution and is collected by filtration and dried. The melting point of the product is reported to be 258-260°C.[5]

Reaction Workflow

Route 2 CP 3-Cyano-2-pyridone Heating 150-160°C, 15 min CP->Heating Reagents KOH, Ethylene Glycol, H2O Reagents->Heating Acidification Acidification (pH 3) Heating->Acidification Product 2-Oxo-1,2-dihydropyridine -3-carboxylic Acid Acidification->Product Precipitation

Caption: Direct hydrolysis of 3-cyano-2-pyridone to the target carboxylic acid.

Mechanistic Insights and Rationale

This reaction proceeds via a standard base-catalyzed hydrolysis of a nitrile. The hydroxide ions from potassium hydroxide attack the electrophilic carbon of the nitrile group, leading to the formation of a carboxamide intermediate. Under the harsh reaction conditions (high temperature and strong base), the carboxamide is further hydrolyzed to the corresponding carboxylate salt. The use of ethylene glycol as a high-boiling solvent allows the reaction to be conducted at the required high temperature. The final acidification step protonates the carboxylate to yield the desired carboxylic acid, which precipitates from the aqueous solution due to its lower solubility.

Route 3: From Nicotinic Acid N-oxide

This method utilizes a rearrangement reaction starting from the readily available nicotinic acid N-oxide. This approach is advantageous as it starts from an inexpensive raw material and can be performed in a single step.

Experimental Protocol

To 11 g of phosphorus oxychloride, 1 g of nicotinic acid N-oxide is added.[6] While stirring under ice cooling, 6.68 g of tri-n-butylamine is added dropwise over 30 minutes.[6] The reaction mixture, which starts as a slurry, turns into a brown, uniform solution upon the addition of the amine. After stirring for 1 hour under ice cooling, the excess phosphorus oxychloride is distilled off under reduced pressure.[6] The residue is then hydrolyzed by the addition of 30 mL of water. After stirring at room temperature for 1 hour, the formed crystals of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are collected by filtration. This method has been reported to yield the product with a purity of 99% and a yield of 47%.[6]

Reaction Workflow

Route 3 NAO Nicotinic Acid N-oxide Reaction Ice cooling, 1h NAO->Reaction POCl3 Phosphorus Oxychloride POCl3->Reaction TBA Tri-n-butylamine TBA->Reaction Workup Distillation & Hydrolysis Reaction->Workup Product 2-Oxo-1,2-dihydropyridine -3-carboxylic Acid Workup->Product Crystallization

Caption: One-step synthesis from nicotinic acid N-oxide.

Mechanistic Insights and Rationale

This reaction is a variation of the Boekelheide reaction. The oxygen atom of the N-oxide attacks the phosphorus atom of phosphorus oxychloride, forming a reactive intermediate. The organic base, tri-n-butylamine, facilitates the reaction. This is followed by an intramolecular rearrangement where a chloride ion attacks the C2 position of the pyridine ring, leading to the formation of a 2-chloronicotinic acid intermediate. Subsequent hydrolysis of this intermediate under the workup conditions yields the final 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The patent highlights this as a one-step process to the desired product with high yield from an inexpensive starting material.[7]

Comparative Analysis

ParameterRoute 1: From Meldrum's AcidRoute 2: Hydrolysis of 3-Cyano-2-pyridoneRoute 3: From Nicotinic Acid N-oxide
Starting Materials Meldrum's acid, triethyl orthoformate, aniline, cyanoacetamide3-Cyano-2-pyridone, KOH, ethylene glycolNicotinic acid N-oxide, phosphorus oxychloride, tri-n-butylamine
Number of Steps 211
Reported Yield "Good yield" (not specified for the exact product)[3][4]Not explicitly stated, but likely high based on the nature of the reaction.47%[6]
Purity Not specifiedHigh (product precipitates)[5]99%[6]
Reaction Conditions Reflux, 24h stirring150-160°C, 15 minIce cooling, 1h
Advantages Convergent synthesis, builds complexity from simple starting materials.Simple, direct, and fast reaction.One-step from inexpensive starting material, high purity of the product.[7]
Disadvantages Two-step process, yield for the target molecule is not well-documented.Requires a specific precursor, high reaction temperature.Use of hazardous phosphorus oxychloride, moderate yield.

Conclusion

The choice of the optimal synthetic route for 2-oxo-1,2-dihydropyridine-3-carboxylic acid depends on the specific requirements of the researcher, including the desired scale, available starting materials, and equipment.

  • Route 1 offers a flexible, convergent approach to construct the pyridone ring system, which can be adapted for the synthesis of various derivatives. However, the lack of a reported yield for the specific target molecule is a drawback.

  • Route 2 is a straightforward and rapid method, ideal for laboratories with access to the 3-cyano-2-pyridone precursor. Its simplicity and the high purity of the precipitated product are significant advantages.

  • Route 3 presents an efficient one-step synthesis from a cheap and readily available starting material, nicotinic acid N-oxide. While the yield is moderate, the high purity of the final product and the operational simplicity make it an attractive option for scalable synthesis, provided that appropriate safety measures are taken for handling phosphorus oxychloride.

Ultimately, each route presents a viable pathway to this important heterocyclic compound, and the detailed protocols and comparative analysis provided herein should serve as a valuable resource for researchers in the field.

References

  • Movsisyan, L. G.; et al. Synthesis of New 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives. Molbank2019, 2019(4), M1096. [Link]
  • Dotsenko, V. V.; et al.
  • PrepChem. Synthesis of A. 2-Hydroxy-Nicotinic Acid. [Link]
  • Movsisyan, L. G.; et al. Synthesis of New 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives.
  • Mitsubishi Chemical Corp. Method for producing 2-hydroxynicotinic acid derivative. JP2864653B2.
  • Dotsenko, V. V.; et al. Synthesis of new 2-oxonicotinic acids.
  • PubChem. 2-Hydroxynicotinic acid. [Link]
  • Grokipedia. Nicotinic acid N-oxide. [Link]
  • Mitsubishi Chemical Corp. Method for producing 2-hydroxynicotinic acid derivative. JP H03-294267.
  • Chen, Y.-C.; et al. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 2015, 17, 7944-7953. [Link]
  • Khairullina, A. R.; et al. One-Pot Synthesis of 3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acids. Russian Journal of Organic Chemistry, 2020, 56, 155-159. [Link]
  • ResearchGate. The advantages and disadvantages of various types of hydrolysis. [Link]
  • de Souza, R. O. M. A.; et al. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 2021, 121 (22), 14066-14166. [Link]
  • Lisicki, D.; et al. Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Lisicki, D.; et al.
  • Korea Research Institute of Chemical Technology. A process for preparing 2-acetyl nicotinic acid. KR100371087B1.
  • Singh, G.; et al. An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 2025, 7, 1069. [Link]

Sources

A Comparative Analysis of the Biological Effects of Nicotinic Acid and its Metabolite, 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of metabolic and cellular research, the intricate pathways of vitamin B3 metabolism and its derivatives present compelling targets for therapeutic intervention. This guide offers an in-depth comparison of the biological effects of nicotinic acid (niacin) and 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a significant metabolite of trigonelline (N-methylnicotinic acid). While structurally related, these compounds exhibit distinct pharmacological profiles, influencing a range of physiological processes from lipid metabolism to inflammation and neuroprotection. This analysis synthesizes current experimental data to provide a clear, objective resource for scientists engaged in drug discovery and development.

Introduction to the Compounds

Nicotinic Acid (Niacin): A well-established water-soluble B vitamin (B3), nicotinic acid is a cornerstone in the management of dyslipidemia.[1] Its ability to modulate lipid profiles has been recognized for decades, making it a crucial agent in cardiovascular disease prevention.[2][3] As a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), nicotinic acid plays a fundamental role in cellular redox reactions and energy metabolism.[2][4]

This compound and its Precursor, Trigonelline: this compound is a metabolite of trigonelline, a naturally occurring alkaloid found in various plants, including coffee beans and fenugreek seeds.[5][6] Trigonelline itself is the N-methylbetaine of nicotinic acid. Due to the close metabolic relationship and the extensive research available on trigonelline, this guide will focus on the biological effects of trigonelline as a proxy for its metabolite, which is less studied. Trigonelline has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and metabolic regulatory effects.[5][7]

Comparative Biological Effects

The distinct biological activities of nicotinic acid and trigonelline stem from their differential interactions with cellular targets and their subsequent influence on signaling pathways.

Lipid Metabolism

Nicotinic Acid: The primary therapeutic application of nicotinic acid is its potent lipid-modifying effects.[8] It effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[9][10]

The principal mechanism for its lipid-lowering action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes.[11][12] Activation of GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of hormone-sensitive lipase. This reduces the mobilization of free fatty acids from adipose tissue to the liver, thereby decreasing the substrate available for triglyceride and VLDL synthesis.[9][13] Furthermore, nicotinic acid inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in the liver, which is crucial for triglyceride synthesis.[2][13]

Trigonelline: Research suggests that trigonelline also plays a role in regulating glucose and lipid metabolism.[5][6] It has been shown to improve insulin sensitivity and may help in the management of metabolic health.[14] While the exact mechanisms are still under investigation, trigonelline's influence on metabolic homeostasis appears to be multifaceted, potentially involving the modulation of key metabolic enzymes and signaling pathways.[5][15]

Inflammatory Response

Nicotinic Acid: The interaction of nicotinic acid with GPR109A also mediates its anti-inflammatory effects.[16] Activation of GPR109A in immune cells, such as macrophages, can suppress inflammatory signaling.[17] For instance, in pancreatic β-cells, nicotinic acid has been shown to inhibit inflammatory cytokine production by suppressing the Akt/mTOR signaling pathway.[16] However, the activation of GPR109A in Langerhans cells in the skin is also responsible for the common side effect of flushing, which is mediated by the release of prostaglandins D2 and E2.[11][18]

Trigonelline: Trigonelline exhibits significant anti-inflammatory properties through various mechanisms.[14][19] It can counteract inflammatory processes by inhibiting the release of pro-inflammatory factors and mitigating tissue injury.[5][6] Studies have shown that trigonelline can suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[20] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[19]

Neuroprotection

Nicotinic Acid: As a precursor to NAD+, nicotinic acid is vital for proper central nervous system function, including neuronal development and survival.[2][10] NAD+ is a critical cofactor for enzymes involved in DNA repair and cellular stress responses, which are essential for maintaining neuronal health.[4]

Trigonelline: Trigonelline has demonstrated notable neuroprotective effects.[5][6] It has been shown to improve learning and memory in animal models by suppressing neuroinflammation and increasing the release of neurotransmitters like dopamine, noradrenaline, and serotonin.[19] Its ability to cross the blood-brain barrier allows it to exert direct effects on the brain, potentially by supporting neuronal energy metabolism and reducing oxidative stress.[14]

Quantitative Data Summary

FeatureNicotinic AcidTrigonelline
Primary Target GPR109A (HCA2) Receptor[11][12]Multiple targets including PPARγ, GSK, and various neurotransmitter receptors[5][6]
Lipid-Lowering Effect Potent reduction of LDL, VLDL, and triglycerides; significant increase in HDL[8][9]Modulates glucose and lipid homeostasis; improves insulin sensitivity[5][14]
Anti-inflammatory Mechanism GPR109A-mediated inhibition of inflammatory signalingInhibition of TLR4/NF-κB pathway, reducing pro-inflammatory cytokine release[19][20]
Neuroprotective Action Precursor to NAD+, essential for neuronal function and DNA repair[2]Suppresses neuroinflammation, enhances neurotransmitter release, and reduces oxidative stress[14][19]
Key Side Effect Cutaneous flushing mediated by prostaglandin release[11][18]Generally well-tolerated with fewer reported side effects

Signaling Pathways and Experimental Workflows

Nicotinic Acid-GPR109A Signaling Pathway

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis (Adipocytes) HSL->Lipolysis Promotes FFA Free Fatty Acids Lipolysis->FFA Releases Liver Liver FFA->Liver Transport to TG_VLDL Triglyceride & VLDL Synthesis Liver->TG_VLDL Substrate for

Caption: Nicotinic acid signaling via the GPR109A receptor in adipocytes.

Experimental Workflow: Assessing Anti-inflammatory Effects

Anti_Inflammatory_Workflow start Start: Culture Macrophages (e.g., RAW 264.7) treatment Treatment Groups: 1. Control (Vehicle) 2. LPS (1 µg/mL) 3. LPS + Nicotinic Acid (various conc.) 4. LPS + Trigonelline (various conc.) start->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Lyse Cells incubation->cells elisa ELISA Assay (Measure TNF-α, IL-6) supernatant->elisa qpcr RT-qPCR (Measure mRNA expression of TNF-α, IL-6, iNOS) cells->qpcr western_blot Western Blot (Analyze NF-κB, TLR4 protein levels) cells->western_blot end End: Compare Cytokine Levels and Protein Expression elisa->end qpcr->end western_blot->end

Caption: Workflow for comparing the anti-inflammatory effects of nicotinic acid and trigonelline.

Experimental Protocols

Protocol for Assessing Lipid-Lowering Effects in a Hyperlipidemic Animal Model

Objective: To evaluate the in vivo efficacy of nicotinic acid and trigonelline in reducing serum lipid levels.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • High-fat diet (HFD)

  • Nicotinic acid (pharmaceutical grade)

  • Trigonelline (≥98% purity)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood collection tubes

  • Centrifuge

  • Commercial assay kits for total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C

Methodology:

  • Acclimatization: Acclimate rats for one week with free access to standard chow and water.

  • Induction of Hyperlipidemia: Feed all rats a high-fat diet for 4 weeks to induce hyperlipidemia.

  • Grouping and Treatment: Randomly divide the rats into the following groups (n=8 per group):

    • Group 1: Normal Control (standard chow)

    • Group 2: HFD Control (HFD + vehicle)

    • Group 3: HFD + Nicotinic Acid (e.g., 100 mg/kg/day, oral gavage)

    • Group 4: HFD + Trigonelline (e.g., 50 mg/kg/day, oral gavage)

  • Treatment Period: Administer the respective treatments daily for 4 weeks. Continue HFD for all groups except the normal control.

  • Blood Collection: At the end of the treatment period, fast the rats overnight and collect blood samples via cardiac puncture under anesthesia.

  • Serum Separation: Allow blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Lipid Profile Analysis: Analyze the serum samples for TC, TG, LDL-C, and HDL-C levels using commercial assay kits according to the manufacturer's instructions.

  • Data Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the lipid profiles between the different groups.

Protocol for In Vitro Assessment of Neuroprotective Effects

Objective: To investigate the protective effects of nicotinic acid and trigonelline against oxidative stress-induced neuronal cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Nicotinic acid

  • Trigonelline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of nicotinic acid or trigonelline for 24 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to H₂O₂ (e.g., 200 µM) for 4 hours to induce oxidative stress. A control group without H₂O₂ treatment should also be included.

  • Cell Viability Assay (MTT):

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and compare the protective effects of nicotinic acid and trigonelline at different concentrations.

Conclusion

Nicotinic acid and its metabolite's precursor, trigonelline, present distinct yet complementary biological profiles. Nicotinic acid remains a potent and well-characterized agent for managing dyslipidemia through its specific interaction with the GPR109A receptor. In contrast, trigonelline emerges as a pleiotropic compound with significant anti-inflammatory and neuroprotective activities, acting through multiple signaling pathways. For researchers and drug development professionals, understanding these differences is crucial for identifying novel therapeutic strategies. Further investigation into the specific molecular targets of trigonelline and its metabolites, such as this compound, will undoubtedly unveil new avenues for the treatment of metabolic and neurodegenerative diseases.

References

  • Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.
  • Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.
  • What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? - Dr.Oracle.
  • Study: Trigonelline Demonstrates Improvements in Learning, Memory, Suppressing Inflammation | Pharmacy Times.
  • The Ubiquitous Alkaloid: Exploring Trigonelline HCl's Impact on Metabolism and Health.
  • Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed.
  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC - PubMed Central.
  • Niacin - StatPearls - NCBI Bookshelf - NIH.
  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - NIH.
  • News - Trigonelline HCl Demystified: Everything You Need to Know in 2024.
  • Trigonelline – Knowledge and References - Taylor & Francis.
  • Trigonelline mitigates lipopolysaccharide-induced learning and memory impairment in the rat due to its anti-oxidative and anti-inflammatory effect - PubMed.
  • Niacin receptor - Wikipedia.
  • Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.
  • Niacin | Linus Pauling Institute | Oregon State University.
  • Nicotinic acid - Wikipedia.
  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed.
  • Niacin: The Third or Fourth Option | National Lipid Association Online.
  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications.
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research - AACR Journals.
  • Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page.
  • What is the mechanism of Niacin? - Patsnap Synapse.
  • Mechanism of action of niacin - PubMed.
  • Role of GPR109A Receptor in the Efficacy of Nicotinic Acid - Ijmra.
  • Niacin | Benefits, Deficiency, Sources - Britannica.
  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate.
  • 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate.
  • SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES - Sciforum.
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI.

Sources

QSAR modeling of 2-oxo-dihydroquinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to QSAR Modeling of 2-oxo-dihydroquinoline-4-carboxylic Acid Derivatives

As a Senior Application Scientist, this guide synthesizes current methodologies in Quantitative Structure-Activity Relationship (QSAR) modeling, focusing on the promising 2-oxo-dihydroquinoline-4-carboxylic acid scaffold. This class of compounds has garnered significant interest for its diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The core objective of this guide is to provide a comparative analysis of various QSAR modeling techniques, offering researchers the rationale behind methodological choices and a framework for robust, predictive model development in drug discovery.[4][5]

The Central Role of QSAR in Modern Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[6][7] By transforming molecular structures into numerical descriptors, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline.[5][8] This is particularly crucial for lead optimization, where subtle structural modifications can lead to significant changes in efficacy and safety.

This guide will dissect and compare several QSAR approaches applied to quinoline derivatives, using a recent study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein (P-gp) inhibitors as our primary case study.[9][10] P-gp is a key protein in cancer multidrug resistance (MDR), and its inhibition is a critical strategy for improving the efficacy of chemotherapy.[9][11]

Core Methodology: Machine Learning-Driven QSAR for P-gp Inhibition

A recent study provides an excellent example of a modern, machine learning-based QSAR workflow for a series of 18 novel 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives.[9][10] This approach contrasts with classical QSAR by employing powerful algorithms capable of capturing complex, non-linear relationships between molecular features and biological activity.

Causality Behind the Workflow:

The rationale for this multi-model approach is to avoid methodological bias and identify the most robust algorithm for the specific chemical space and biological endpoint. The workflow begins with a broad collection of molecular descriptors and systematically funnels down to the most predictive and validated model.

Experimental Protocol: Machine Learning QSAR Workflow
  • Data Set Assembly:

    • A dataset of 18 derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with their corresponding inhibitory activity against P-glycoprotein was used.[9][12] The dataset must be curated to ensure accuracy and consistency in the biological activity data.

  • Molecular Descriptor Calculation:

    • Objective: To numerically represent the physicochemical properties of the molecules.

    • Procedure:

      • Draw the 2D structures of all 18 compounds using a chemical drawing software (e.g., ChemDraw).

      • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Utilize software like PaDEL-Descriptor or Dragon to calculate a wide range of molecular descriptors, including 1D, 2D, and 3D descriptors. This broad initial selection ensures that no potentially relevant structural feature is overlooked.

  • Model Development and Training:

    • Objective: To build predictive models correlating descriptors with P-gp inhibitory activity.

    • Procedure:

      • The dataset is typically split into a training set (for building the model) and a test set (for external validation). For a small dataset like this (18 compounds), leave-one-out cross-validation is often employed for internal validation.

      • Develop models using several machine learning algorithms. The study developed 16 models based on:[9][10]

        • k-Nearest Neighbors (k-NN): A non-parametric method that predicts activity based on the average activity of its 'k' most similar neighbors in the descriptor space.

        • Decision Tree (DT): A tree-based model that creates a set of hierarchical rules to predict activity.

        • Back Propagation Neural Networks (BPNN): A type of artificial neural network that learns from data by adjusting connection weights.

        • Gradient Boosting (GB): An ensemble technique that builds a strong predictive model by sequentially adding weak learner models (typically decision trees). The CatBoost algorithm was specifically highlighted.[9][10]

  • Model Validation:

    • Objective: To assess the statistical significance, robustness, and predictive power of the developed models. This is a critical step for trustworthiness.[6]

    • Metrics Used:

      • Coefficient of Determination (R²): Measures how well the model fits the training data. Values closer to 1 indicate a better fit.

      • Root Mean Squared Error (RMSE): Indicates the standard deviation of the prediction errors. Lower values are better.

      • For a robust model, external validation using an independent test set is crucial, evaluating metrics like the predictive R² (R²pred).[13]

Workflow Visualization

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_output Application Data Dataset Assembly (18 Compounds) Descriptors Descriptor Calculation (2D & 3D) Data->Descriptors ML Machine Learning Models (k-NN, DT, BPNN, GB) Descriptors->ML Validation Model Validation (R², RMSE) ML->Validation BestModel Select Best Model (CatBoost) Validation->BestModel Prediction Predict New Compounds BestModel->Prediction Validation_Logic cluster_model Model Development cluster_validation Model Validation (Trustworthiness) cluster_result Outcome Training Training Set Internal Internal Validation (Cross-Validation, q²) Training->Internal Tests Stability External External Validation (Test Set, R²pred) Training->External Tests Predictivity PredictiveModel Robust & Predictive QSAR Model Internal->PredictiveModel External->PredictiveModel

Sources

A Senior Application Scientist's Guide to the Synergistic Analysis of Hydrogen Bonding in Pyridone Crystal Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hydrogen Bonds in Pyridone Systems

Pyridone and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their solid-state structures are predominantly governed by the formation of robust N-H···O hydrogen bonds, which often lead to the creation of a highly stable, planar R²₂(8) dimeric motif.[1][2] The geometry, strength, and dynamics of these hydrogen bonds dictate crucial physicochemical properties, including solubility, stability, polymorphism, and, in the pharmaceutical context, interaction with biological targets.[3] A comprehensive understanding of these interactions is therefore not a mere academic exercise but a prerequisite for rational drug design and effective crystal engineering.

This guide provides an in-depth comparison of the primary experimental and computational methodologies used to analyze hydrogen bonding in pyridone crystal structures. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, demonstrating how a synergistic approach yields a more complete and reliable picture than any single method in isolation.

Part 1: Experimental Characterization - A Comparative Overview

The direct observation and characterization of hydrogen bonds rely on techniques that can precisely determine the positions of atoms within a crystal lattice. However, not all methods are created equal, especially when it comes to the elusive hydrogen atom.

Single-Crystal X-ray Diffraction (SCXRD)

The Foundational Technique: SCXRD is the workhorse of structural chemistry, providing high-resolution data on the geometry of molecules and their packing in the crystalline state.[4] It operates by scattering X-rays off the electron clouds of atoms.

Causality of Choice & Limitations: For pyridone structures, SCXRD readily elucidates the heavy atom (C, N, O) positions, confirming the formation of characteristic dimer motifs.[5] However, a critical limitation arises from the physics of X-ray scattering. Hydrogen, with only one electron, scatters X-rays very weakly.[6][7] This results in two major issues:

  • Positional Uncertainty: The determined position of the hydrogen atom is often imprecise.

  • Systematic Error: The center of the electron density in a covalent X-H bond is shifted towards the more electronegative X atom. Consequently, X-H bond lengths determined by SCXRD are systematically underestimated compared to their true internuclear distance.[8]

While advanced refinement techniques like Hirshfeld Atom Refinement (HAR) can significantly improve the accuracy of hydrogen atom location from X-ray data, they are not yet standard practice.[6] Therefore, while SCXRD is essential for determining the overall crystal packing, it provides an incomplete and potentially misleading picture of the precise hydrogen bond geometry.

Single-Crystal Neutron Diffraction

The Gold Standard for Proton Location: Unlike X-rays, neutrons scatter off atomic nuclei.[9] The scattering cross-section for hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier atoms like carbon and oxygen.[3][7]

Causality of Choice & Strengths: This fundamental difference makes neutron diffraction the definitive technique for accurately and precisely locating hydrogen atoms.[3][8] It provides unbiased N-H bond lengths and allows for a highly accurate determination of the H···O distance and the N-H···O angle, which are the defining geometric parameters of a hydrogen bond.

Practical Considerations: The primary drawback of neutron diffraction is accessibility. It requires a nuclear reactor or spallation source, making it far less common and more expensive than in-house X-ray diffractometers.[8][9] Furthermore, the technique often requires significantly larger crystals than SCXRD, which can be a major hurdle in materials chemistry.[3]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

A Probe of the Local Chemical Environment: ssNMR spectroscopy does not provide a direct 3D structure in the way diffraction methods do. Instead, it offers exquisite sensitivity to the local electronic environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N).

Causality of Choice & Strengths: The chemical shift of a proton is highly sensitive to its involvement in hydrogen bonding.[10] Protons engaged in strong hydrogen bonds are deshielded and resonate at a higher frequency (downfield shift). This provides a powerful spectroscopic fingerprint for hydrogen bonding.[11] Advanced ssNMR experiments can:

  • Quantify Bond Strength: Measure through-space J-couplings (e.g., ¹⁵N-¹⁵N) across hydrogen bonds to quantitatively assess their strength.[12]

  • Determine Proximity: Techniques like ¹H-¹H Double Quantum Filtering (DQF) can establish proximities between protons, confirming hydrogen bond networks.[13]

  • Characterize Dynamics: Variable-temperature experiments can reveal information about the dynamic nature of hydrogen bonds.[11]

ssNMR is particularly valuable as it bridges the gap between static crystal structures and the dynamic behavior of molecules in the solid state.[13]

Comparative Summary of Experimental Techniques
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Single-Crystal Neutron DiffractionSolid-State NMR (ssNMR)
Interaction Probe Electron CloudAtomic NucleiNuclear Magnetic Moment
Hydrogen Atom Precision Low to Moderate (Systematically short X-H bonds)[8]High (Gold Standard)[3]High (Indirectly, via local environment)[11]
Key Information Overall crystal packing, heavy atom positions.[4]Accurate H-atom positions, bond lengths, and angles.[8]H-bond presence, relative strength, dynamics.[12][13]
Sample Requirement Small single crystal (~0.1 mm)Large single crystal (>1 mm³)[3]Polycrystalline powder
Accessibility Widely available in-houseLimited, requires central facility[8]Moderately available

Part 2: Computational Analysis - The Theoretical Complement

Computational methods provide a powerful means to analyze hydrogen bonds, offering insights into their energetic and electronic nature that are inaccessible to direct experimentation.

Density Functional Theory (DFT) Calculations

The Virtual Microscope: DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules. For pyridone systems, DFT is invaluable for optimizing molecular geometries and calculating interaction energies.

Causality of Choice & Application: Starting from an experimental crystal structure, DFT can:

  • Optimize Hydrogen Positions: Computationally relax the structure to find the minimum energy geometry, providing theoretical N-H and H···O distances that can be compared with experimental data.[14]

  • Calculate Binding Energies: Determine the energetic strength of the hydrogen-bonded dimer by comparing the energy of the dimer to the sum of the energies of the individual monomers. For the 2-pyridone dimer, these energies are substantial, calculated to be in the range of -18 to -22 kcal/mol.[14]

  • Simulate Vibrational Spectra: Calculate the vibrational frequencies of the N-H bond. Hydrogen bonding causes a characteristic red-shift (lowering of frequency) in the N-H stretching mode, the magnitude of which correlates with bond strength.[15]

Quantum Theory of Atoms in Molecules (QTAIM)

Characterizing the Bond Itself: QTAIM, also known as Bader's theory, is a method for analyzing the electron density distribution (a scalar field calculated by DFT) to characterize chemical bonding.[16][17]

Causality of Choice & Application: QTAIM provides a rigorous, quantitative description of intermolecular interactions. The analysis focuses on the properties of the electron density at a specific point between the interacting atoms, known as the bond critical point (BCP). For the N-H···O hydrogen bond in pyridones, QTAIM analysis reveals:

  • Presence of a Bond Path: A line of maximum electron density linking the H and O atoms, providing evidence of a bonding interaction.[18]

  • Electron Density at the BCP (ρ(r)): The magnitude of the electron density at the critical point correlates directly with the strength of the hydrogen bond.[19]

  • Laplacian of the Electron Density (∇²ρ(r)): The sign of this value indicates the nature of the interaction. For closed-shell interactions like hydrogen bonds, it is typically positive.[18]

QTAIM provides a powerful bridge between the geometric description from diffraction and the energetic description from DFT, offering a detailed picture of the electronic nature of the hydrogen bond.[20]

Part 3: A Synergistic Workflow for Comprehensive Analysis

The most robust analysis of hydrogen bonding in pyridone crystals comes from integrating multiple techniques. Each method validates and enriches the others, leading to a self-consistent and comprehensive understanding.

Step-by-Step Integrated Protocol
  • Initial Structure Determination (SCXRD):

    • Protocol: Grow a suitable single crystal of the pyridone derivative.

    • Collect diffraction data on a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Solve and refine the crystal structure using standard software (e.g., SHELX suite).[17] Pay close attention to the placement of hydrogen atoms, noting the refined N-H bond lengths for later comparison.

    • Output: A preliminary crystal structure with precise heavy-atom positions and an estimate of the hydrogen-bond geometry.[5]

  • Precise Hydrogen Location (Neutron Diffraction - if feasible):

    • Protocol: Grow a large, deuterated single crystal (if possible, to reduce incoherent scattering).[3]

    • Collect data at a neutron diffraction facility.

    • Refine the structure, focusing on the precise location of the hydrogen/deuterium atoms.

    • Output: The "true" geometric parameters of the N-H···O hydrogen bond.

  • Spectroscopic Validation (ssNMR):

    • Protocol: Acquire ¹H and ¹⁵N (if isotopically enriched) solid-state NMR spectra of a polycrystalline sample.

    • Measure the ¹H chemical shift of the N-H proton. A significant downfield shift confirms its involvement in hydrogen bonding.[10]

    • Perform advanced experiments (e.g., ¹H-¹H DQF or ¹⁵N-¹⁵N J-coupling) to confirm connectivity and quantify interaction strength.[12][13]

    • Output: Spectroscopic evidence confirming the presence and relative strength of the hydrogen bonds identified by diffraction.

  • Computational Deep-Dive (DFT & QTAIM):

    • Protocol: Use the coordinates from the refined crystal structure as the starting point for DFT calculations (e.g., using B3LYP functional with a 6-311++G(d,p) basis set).[15][21]

    • Perform a geometry optimization to find the minimum-energy structure. Compare the optimized N-H and H···O distances with experimental values.

    • Calculate the dimer interaction energy and the vibrational frequency of the N-H stretch.

    • Perform a subsequent QTAIM analysis on the calculated electron density to determine the properties of the hydrogen bond critical point.[18][19]

    • Output: A quantitative measure of the hydrogen bond's energetic strength and a detailed description of its electronic character.

Visualizing the Integrated Workflow

The relationship between these techniques can be visualized as a logical progression from initial observation to in-depth characterization.

G cluster_exp Experimental Characterization cluster_comp Computational Analysis XRD 1. SCXRD (Overall Structure) Neutron 2. Neutron Diffraction (Precise H-Position) XRD->Neutron Provides initial heavy-atom model ssNMR 3. Solid-State NMR (Spectroscopic Validation) XRD->ssNMR Identifies H-bonds for spectroscopic study DFT 4a. DFT Calculation (Energy & Geometry) XRD->DFT Provides starting geometry Result Comprehensive H-Bond Profile (Geometric, Energetic, Electronic) Neutron->Result ssNMR->Result QTAIM 4b. QTAIM Analysis (Electronic Nature) DFT->QTAIM Generates electron density data QTAIM->Result

Caption: A synergistic workflow combining experimental and computational methods.

Conclusion

The analysis of hydrogen bonding in pyridone crystal structures is a multi-faceted challenge that demands a multi-technique approach. While single-crystal X-ray diffraction lays the essential groundwork by revealing the overall molecular packing, it provides an incomplete picture of the hydrogen bond itself. Neutron diffraction offers unparalleled precision in locating hydrogen atoms, establishing the definitive geometry. Solid-state NMR provides crucial spectroscopic validation and insights into dynamics. Finally, computational methods like DFT and QTAIM are indispensable for quantifying the energetic strength and dissecting the electronic nature of these critical interactions. By strategically combining these experimental and computational tools, researchers and drug development professionals can achieve a comprehensive, accurate, and self-validating understanding of the hydrogen bonds that define the structure and function of pyridone-based materials.

References

  • Woińska, M., Grabowsky, S., Dominiak, P. M., & Woźniak, K. (2016). Hydrogen atoms can be located accurately and precisely by x-ray crystallography. Science Advances, 2(5), e1600192. [Link]
  • Mishra, A., & Nishiyama, Y. (2018). Determining hydrogen-bond strengths in the solid state by NMR: the quantitative measurement of homonuclear J couplings.
  • Schanda, P., Huber, M., Boisbouvier, J., Meier, B. H., & Ernst, M. (2011). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B, 115(49), 14449-14457. [Link]
  • O'Dell, L. A., & Schurko, R. W. (2009). A Solid-State NMR Study of Hydrogen-Bonding Networks and Ion Dynamics in Benzimidazole Salts. The Journal of Physical Chemistry B, 113(20), 7149-7160. [Link]
  • Shull, C. G., & Wollan, E. O. (1948). X-Ray, Electron, and Neutron Diffraction. Science, 108(2803), 344-345. [Link]
  • Gao, Y., & Williams, P. A. (2014).
  • Grabowski, S. J. (2020). Experimental Methods and Techniques. In Understanding Hydrogen Bonds.
  • El-Mekawy, R. E., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega, 6(50), 34653–34663. [Link]
  • ISIS Neutron and Muon Source. (n.d.). Will the real structure please step forward? Science and Technology Facilities Council. [Link]
  • White, J. L., Beck, L. W., & Haw, J. F. (1992). Characterization of hydrogen bonding in zeolites by proton solid-state NMR spectroscopy. Journal of the American Chemical Society, 114(15), 6182–6189. [Link]
  • Brown, S. P. (2007). A New Probe of Fundamental Weak Hydrogen Bonds: Solid-State NMR. Final Report on GR/S47403/01. EPSRC. [Link]
  • El-Mekawy, R. E., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega, 6(50), 34653–34663. [Link]
  • Grabowski, S. J. (2011). Analysis of Hydrogen Bonds in Crystals. Crystals, 1(2), 64-84. [Link]
  • Stilinović, V., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design, 22(2), 1276–1284. [Link]
  • Zhang, J., et al. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 111(23), 5091–5098. [Link]
  • Mahmoudzadeh, G. (2021). Theoretical investigation of the hydrogen bond in 2-pyridone and its substituted dimers. International Journal of New Chemistry, 8(3), 277-297. [Link]
  • Afonin, A. V., & Vashchenko, A. V. (2017). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry, 15(31), 6614-6624. [Link]
  • Aolong Group. (2023). The difference between neutron diffraction method and X-ray diffraction method.
  • Małecka, M. (Ed.). (2020). Special Issue: Hydrogen Bonds in Crystals. Crystals. [Link]
  • Palusiak, M., & Simon, S. (2006). Intramolecular H...H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate and [4-((E)-Pent-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate. The Journal of Physical Chemistry A, 110(5), 1831–1838. [Link]
  • Rodríguez-Cuamatzi, P., et al. (2009). Hydrogen-Bonding Interactions between Boronic Acids and 4,4'-Bipyridine in the Solid State. Crystal Growth & Design, 9(4), 1575-1585. [Link]
  • Zhang, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2821–2832. [Link]
  • Abdallah, H. H., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. International Journal of Molecular Sciences, 24(8), 7474. [Link]
  • Zhang, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2821–2832. [Link]
  • Yi, J. T., & Pratt, D. W. (2005). Hydrogen bonding and tunneling in the 2-pyridone·2-hydroxypyridine dimer. Effect of electronic excitation. Physical Chemistry Chemical Physics, 7(19), 3450-3456. [Link]
  • El-Sayed, M. Y., et al. (2021).
  • Stilinović, V., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design, 22(2), 1276–1284. [Link]
  • Fábián, L. (n.d.).
  • Oliver, A. G. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design. [Link]
  • Feller, D. (1992). Hydrogen Bond Energy of the Water Dimer. The Journal of Chemical Physics, 96(8), 6104-6114. [Link]
  • CCDC. (2024). CSD in Action: Understanding Hydrogen and Halogen-bond Geometries. [Link]
  • Galek, P. T. A., et al. (2007). Universal prediction of intramolecular hydrogen bonds in organic crystals. Crystal Growth & Design, 7(9), 1774–1784. [Link]
  • El-Faham, A., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1819. [Link]
  • CCDC. (2022). How to Analyse Hydrogen Bonding. [Link]

Sources

A Comparative Guide to the Efficacy of Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the efficacy of various dihydropyridine calcium channel blockers (CCBs), a class of drugs pivotal in the management of hypertension. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective analysis of their performance, with a focus on amlodipine, nifedipine, and the newer generation lercanidipine.

The Mechanism of Action: Targeting L-type Calcium Channels

Dihydropyridine CCBs exert their antihypertensive effects by selectively inhibiting L-type voltage-gated calcium channels.[1] These channels are predominantly located in the vascular smooth muscle cells of arterioles.[2] By blocking the influx of extracellular calcium into these cells, dihydropyridines prevent the calcium-dependent signaling cascade that leads to muscle contraction. This results in vasodilation, a widening of the blood vessels, which in turn reduces peripheral vascular resistance and lowers blood pressure.[2] The selectivity for vascular smooth muscle over cardiac muscle is a defining characteristic of dihydropyridines, minimizing direct effects on heart rate and contractility at therapeutic doses.[1]

The following diagram illustrates the signaling pathway of L-type calcium channels and the inhibitory action of dihydropyridine CCBs.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Depolarization Ca_int Ca²⁺ L_type_channel->Ca_int Influx Relaxation Vasodilation L_type_channel->Relaxation Reduced Ca²⁺ Influx Calmodulin Calmodulin Ca_int->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin LC Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction DHP Dihydropyridine CCB DHP->L_type_channel Inhibition

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Comparative Efficacy: A Data-Driven Analysis

The choice between different dihydropyridine CCBs is often guided by their pharmacokinetic profiles, antihypertensive efficacy, and side-effect profiles. While all are effective in lowering blood pressure, there are notable differences.

ParameterAmlodipineNifedipineLercanidipine
Half-life 30-50 hours2-5 hours (immediate release)8-10 hours
Dosing Frequency Once dailyMultiple daily doses (IR) or once daily (ER)Once or twice daily
Clinical Efficacy Consistent 24-hour blood pressure control.[3]Effective, but can have peak/trough variations.[3]Comparable efficacy to amlodipine with better tolerability.[3][4]
Common Side Effects Peripheral edema, headache, flushing.Headache, flushing, dizziness, peripheral edema.Lower incidence of peripheral edema compared to amlodipine.[3][4]
In Vitro Potency (IC50) Varies by studyGenerally potent, but with a shorter duration of action.High vasoselectivity.[4]

Note on In Vitro Data: The IC50 values for these compounds can vary significantly based on the experimental model (e.g., cell type, tissue origin) and assay conditions. Therefore, a direct comparison of absolute values from different studies should be approached with caution. The data presented here is intended to provide a relative sense of potency and selectivity.

Experimental Protocol: In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol provides a robust method for assessing the vasodilatory efficacy of dihydropyridine CCBs. The use of isolated aortic rings allows for the direct measurement of a compound's effect on vascular smooth muscle tone in a controlled ex vivo environment.[5]

Materials and Reagents:
  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Dihydropyridine CCB of interest (e.g., amlodipine, nifedipine, lercanidipine)

  • Organ bath system with force transducer

  • Dissection microscope and tools

  • 95% O2 / 5% CO2 gas mixture

Step-by-Step Methodology:
  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat, rabbit) according to approved institutional protocols.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-3 mm in width.

  • Mounting the Aortic Rings:

    • Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed hook and the other to a force transducer to measure isometric tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2g.

    • Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To assess viability, induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (e.g., 1 µM). A relaxation of >70% indicates a healthy, intact endothelium.

  • Assessing Vasodilatory Efficacy:

    • Wash the rings to return to baseline tension.

    • Induce a sustained contraction with phenylephrine (1 µM).

    • Once the contraction plateaus, add the dihydropyridine CCB in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of the inhibitor that causes 50% of the maximal relaxation).

The following diagram outlines the experimental workflow for the in vitro vasodilation assay.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_assay Vasodilation Assay cluster_analysis Data Analysis A1 Excise Thoracic Aorta A2 Clean and Cut into Rings A1->A2 B1 Mount Rings in Organ Bath A2->B1 B2 Equilibrate and Check Viability B1->B2 C1 Induce Contraction (Phenylephrine) B2->C1 C2 Cumulative Addition of DHP CCB C1->C2 C3 Record Relaxation Response C2->C3 D1 Calculate % Relaxation C3->D1 D2 Plot Concentration-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Sources

A Researcher's Guide to Cross-Referencing Experimental Data and Computational Predictions for Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridone scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Their prevalence is due to their ability to act as both hydrogen bond donors and acceptors, and their capacity to serve as bioisosteres for amides and phenyl groups, thereby influencing a molecule's physicochemical properties like solubility and metabolic stability.[1][2] The predictive power of computational chemistry offers a tantalizing opportunity to accelerate the drug discovery process by modeling the properties of novel pyridone derivatives before their synthesis.[3][4] However, the accuracy of these in silico predictions is not absolute and must be rigorously validated against experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-reference experimental data with computational predictions for pyridones, ensuring a synergistic approach to molecular design and development.

This guide will delve into the critical interplay between empirical evidence and theoretical models, focusing on three key aspects of pyridone chemistry: tautomerism, spectroscopic properties, and biological activity. By understanding the strengths and limitations of both experimental and computational approaches, researchers can make more informed decisions, leading to more efficient and successful drug discovery campaigns.

I. The Dynamic Nature of Pyridones: Tautomeric Equilibrium

One of the most fundamental properties of pyridones is their existence in a tautomeric equilibrium between the pyridone and hydroxypyridine forms. The position of this equilibrium is highly sensitive to the surrounding environment (gas phase, solvent polarity) and has significant implications for the molecule's reactivity, aromaticity, and interaction with biological targets.[5][6]

Experimental Determination of Tautomeric Equilibrium
Computational Prediction of Tautomeric Equilibrium

Computational chemistry provides a powerful tool for predicting the relative stability of tautomers. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of different tautomers and thereby predict the equilibrium position.[7][8][9] The choice of functional and basis set is crucial for obtaining accurate results, and it is essential to consider the effects of the solvent, often modeled using continuum solvation models.[10]

Cross-Referencing: A Case Study of 2-Pyridone

2-Pyridone is a classic example of a molecule with finely balanced tautomeric equilibrium. Let's compare the experimental findings with computational predictions.

Table 1: Comparison of Experimental and Computational Data for 2-Pyridone Tautomerism

Method Phase/Solvent Favored Tautomer Energy Difference (kcal/mol) Reference
Experimental
IR SpectroscopyGas Phase2-Hydroxypyridine0.58 - 0.79[6]
Microwave SpectroscopyGas Phase2-Hydroxypyridine0.77[7][8]
X-ray CrystallographySolid State2-Pyridone-[6]
VariousPolar Solvents2-Pyridone-[6]
Computational
DFT (B3LYP)Gas Phase2-Pyridone-0.24 to -0.72[7][8]
DFT (M062X)Gas Phase2-Hydroxypyridine1.2 - 2.15[7][8]
CCSDGas Phase2-Hydroxypyridine-[7][8]
Ab initioGas Phase2-Pyridone0.3[5]

Analysis:

The comparison reveals a nuanced picture. Experimentally, 2-hydroxypyridine is slightly favored in the gas phase.[6] Computationally, the outcome is highly dependent on the chosen method. While the B3LYP functional incorrectly predicts 2-pyridone as the more stable tautomer in the gas phase, the M062X and CCSD methods are in good agreement with experimental results.[7][8] This highlights a critical lesson: the choice of computational method is not arbitrary and should be validated against known experimental data where possible. In the solid state and in polar solvents, both experiment and computational models (when solvent effects are included) agree that the 2-pyridone form predominates.[6][10]

Experimental Protocol: NMR Spectroscopy for Tautomer Analysis
  • Sample Preparation: Dissolve the pyridone derivative in a deuterated solvent of interest (e.g., CDCl3 for non-polar, DMSO-d6 for polar aprotic, D2O for aqueous).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • 1H NMR: Look for the presence of either an N-H proton (typically broad, in the 2-pyridone form) or an O-H proton (in the 2-hydroxypyridine form). The chemical shifts of the ring protons will also differ significantly between the two tautomers.

    • 13C NMR: The chemical shift of the carbonyl carbon (C=O) in the 2-pyridone form is a key indicator and will be significantly downfield compared to the corresponding carbon in the 2-hydroxypyridine form.

Computational Protocol: DFT Calculation of Tautomer Energies
  • Structure Preparation: Build the 3D structures of both the pyridone and hydroxypyridine tautomers in a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). For higher accuracy, a functional like M06-2X or a larger basis set can be used.[11]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Calculate the single-point energy of each optimized tautomer, including the ZPVE correction.

  • Solvation Modeling (Optional): To model the effect of a solvent, repeat the geometry optimization and energy calculations using a continuum solvation model (e.g., SMD or CPCM).[10]

  • Relative Energy Calculation: The difference in the final energies of the two tautomers gives the predicted energy difference.

II. Spectroscopic Fingerprints: Aligning Experimental and Predicted Spectra

Spectroscopic techniques provide a rich source of data for characterizing the structure and electronic properties of pyridones. Comparing experimental spectra with computationally predicted spectra can aid in structure elucidation and the interpretation of complex spectral features.

Experimental Spectroscopic Data for 2-Pyridone

Table 2: Experimental Spectroscopic Data for 2-Pyridone

Technique Solvent/Phase Key Data Points Reference
1H NMR CD3ODδ = 8.07 (dd, 1H), 7.98 (dd, 1H), 7.23 (dd, 1H), 7.21 (dd, 1H)[6][12]
13C NMR CD3ODδ = 155.9 (C-2), 140.8 (C-4), 138.3 (C-6), 125.8 (C-3), 124.4 (C-5)[6][12]
IR KBrν = 1682 cm-1 (C=O stretch), 1649 cm-1, 1609 cm-1, 1578 cm-1[12]
UV/Vis MeOHλmax = 226.2 nm, 297.6 nm[6][12]
Mass Spec EI-MSm/z = 95 (M+), 67 (M+ - CO)[12]
Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV/Vis).

Table 3: Comparison of Experimental and Computational Vibrational Frequencies for Pyridine

Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (B3LYP/6-31+G) (cm-1)*Reference
8a (CCN ring stretch)~1583~1605[13]
19b (CH bend + ring stretch)~1439~1450[13]

Note: Data for pyridine is used as a proxy due to the availability of detailed comparative studies. The trends are generally applicable to pyridones.

Analysis:

There is generally good agreement between experimental and calculated vibrational frequencies, especially when scaling factors are applied to the calculated values to account for anharmonicity and other systematic errors.[14] Discrepancies can arise from the choice of computational method, basis set, and the neglect of environmental effects. For NMR chemical shifts, accurate prediction requires sophisticated methods and can be computationally expensive. However, relative chemical shifts and trends upon substitution are often well-reproduced.

Workflow Diagrams

Tautomeric_Equilibrium Pyridone 2-Pyridone (Lactam) Hydroxypyridine 2-Hydroxypyridine (Lactim) Pyridone->Hydroxypyridine Proton Transfer

Caption: Tautomeric equilibrium of 2-pyridone.

Experimental_Workflow cluster_exp Experimental Characterization Synthesis Synthesis of Pyridone Derivative Purification Purification (e.g., Crystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Xray X-ray Crystallography (for solid state) Purification->Xray Bioassay Biological Assay (e.g., IC50 determination) Purification->Bioassay Data_Analysis_Exp Data Analysis Spectroscopy->Data_Analysis_Exp Xray->Data_Analysis_Exp Bioassay->Data_Analysis_Exp

Caption: General experimental workflow for pyridone characterization.

Computational_Workflow cluster_comp Computational Prediction Model_Building 3D Model Building of Pyridone Derivative Conformer_Search Conformational Analysis Model_Building->Conformer_Search Docking Molecular Docking (for biological activity) Model_Building->Docking QM_Calc Quantum Mechanics Calculation (e.g., DFT) Conformer_Search->QM_Calc Data_Analysis_Comp Data Analysis QM_Calc->Data_Analysis_Comp MD_Sim Molecular Dynamics Simulation Docking->MD_Sim MD_Sim->Data_Analysis_Comp

Caption: General computational workflow for pyridone property prediction.

III. Biological Activity: From In Vitro Assays to In Silico Docking

The ultimate goal for many pyridone derivatives is their application as therapeutic agents. Therefore, cross-referencing their experimentally determined biological activity with computational predictions of their binding affinity and mechanism of action is of paramount importance.

Experimental Evaluation of Biological Activity

The biological activity of pyridone derivatives is typically assessed through in vitro assays.[15][16][17] For example, their efficacy as enzyme inhibitors is quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[17] Their potential as anticancer agents can be evaluated by measuring their cytotoxicity against various cancer cell lines.[18]

Computational Prediction of Biological Activity

Several computational methods are employed to predict the biological activity of molecules.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19][20] The binding affinity is often estimated using a scoring function, which can be used to rank potential drug candidates.[21][22]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties or molecular descriptors.[23][24][25][26][27] A robust QSAR model can be used to predict the activity of new, unsynthesized compounds.[23][26]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of the binding mode and the key interactions that mediate binding.[19][20]

Cross-Referencing: A Hypothetical Case Study

Let's consider a hypothetical pyridone derivative, "Pyridone-X," designed as an inhibitor for a specific kinase.

Table 4: Cross-Referencing Biological Activity Data for "Pyridone-X"

Method Parameter Result
Experimental
In vitro kinase assayIC50150 nM
Cell-based assayEC50500 nM
Computational
Molecular DockingBinding Affinity-8.5 kcal/mol
QSAR PredictionpIC506.7 (Predicted IC50: 200 nM)
MD SimulationBinding Mode StabilityStable over 100 ns

Analysis:

In this case, the computational predictions align well with the experimental results. The QSAR model provides a reasonable estimate of the IC50, and the molecular docking and MD simulations provide a plausible binding mode that can explain the observed activity. Discrepancies between experimental and computational results can arise from several factors, including inaccuracies in the protein crystal structure used for docking, limitations of the scoring function, or the QSAR model not being applicable to the new chemical scaffold. When discrepancies occur, it is crucial to re-evaluate the computational model and potentially refine it based on the experimental data.

IV. Conclusion: A Symbiotic Relationship

The cross-referencing of experimental data and computational predictions is not merely a validation exercise; it is a symbiotic relationship that drives the iterative process of drug discovery. Experimental results provide the ground truth that is necessary to validate and refine computational models. In turn, robust computational models can guide experimental work by prioritizing the synthesis of the most promising compounds, thereby saving time and resources.

As a senior application scientist, I advocate for the deep integration of experimental and computational workflows. By fostering a collaborative environment where experimentalists and computational chemists work in concert, we can harness the full potential of both disciplines to accelerate the discovery of new and effective pyridone-based therapeutics.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). Molecules. [Link]
  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.).
  • Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. (n.d.). TSI Journals. [Link]
  • 2-Pyridone. (n.d.). Wikipedia. [Link]
  • Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment. (2021).
  • Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. (2017).
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (n.d.). Semantic Scholar. [Link]
  • 2-Pyridone (d
  • Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. (2022).
  • Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. (2018).
  • Exploring 3D QSAR Study of Pyridone-Pyrimidone Derivatives as Glucokinase Activators in Treatment of Diabetes Mellitus by using CoMFA Method. (2022).
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016).
  • QSAR Model Development for Pyridines. (n.d.). Scribd. [Link]
  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. (n.d.).
  • Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. (n.d.). Semantic Scholar. [Link]
  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (n.d.). OUCI. [Link]
  • Tautomer, Protomer, and Conformer Prediction. (2024). Chemical Reviews Reviewed. [Link]
  • 2-Pyridone. (n.d.). PubChem. [Link]
  • Introducing Catastrophe-QSAR. Application on Modeling Molecular Mechanisms of Pyridinone Derivative-Type HIV Non-Nucleoside Reverse Transcriptase Inhibitors. (2011).
  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014).
  • (PDF) Vibrational study of α- and γ-pyridone. (2016).
  • Generation of Tautomers Using Micro-pKa's. (n.d.). Semantic Scholar. [Link]
  • Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. (2021).
  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2020).
  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). Royal Society of Chemistry. [Link]
  • Quantum simulation of preferred tautomeric state prediction. (n.d.).
  • Tautomer Search. (n.d.).
  • Validation of computational results with experimental d
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025).
  • Integrating Computational & Experimental D
  • Synthesis of Pyridine-Based Imine Compounds and Molecular Docking Studies Against Dopamine D2 Receptors. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014).
  • Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine scaffold: Design, synthesis, biological evaluation and molecular modeling studies. (2026). Dovepress. [Link]
  • The calculated vibrational frequencies of the. (n.d.).
  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). MDPI. [Link]
  • Vibrational Analysis of Pyridine Adsorption on the Brønsted Acid Sites of Zeolites Based on Density Functional Cluster Calculations. (2008).
  • X-ray crystallographic data of compounds 4a, 4b, and 8. (n.d.).
  • Theoretical Calculations on Vibrational Frequencies and Absorption Spectra of S1 and S2 St
  • Pyridones in drug discovery: Recent advances. (n.d.).
  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). MDPI. [Link]
  • Pyridones in drug discovery: Recent advances. (2021).
  • Computational methods in drug discovery. (2016). Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
  • A Quick Comparison of Experimental Results. (2019).
  • Harmonic and Anharmonic Vibrational Frequency Calculations with the Double-Hybrid B2PLYP Method: Analytic Second Derivatives and Benchmark Studies. (n.d.).
  • Comparative Analysis: Mastering Techniques for Effective Data Comparison. (2024). Coupler.io Blog. [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of a chemical entity are paramount. The Certificate of Analysis (CoA) serves as a crucial document, providing a comprehensive quality assessment of a specific batch of a compound. This guide offers an in-depth technical comparison and elucidation of the analytical methodologies required to certify 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry. We will explore the "why" behind the experimental choices and provide comparative data with relevant alternatives, empowering researchers to critically evaluate the quality of this important reagent.

The Significance of Structural Analogs in Drug Discovery

This compound belongs to the pyridone class of heterocyclic compounds. This structural motif is present in numerous biologically active molecules and approved drugs.[1][2] Understanding the analytical profile of this specific molecule is not only crucial for its own applications but also provides a framework for the analysis of a broader class of pharmacologically relevant compounds.

For the purpose of this guide, we will be comparing the analytical data of our target molecule with two commercially available, structurally related compounds:

  • Alternative A: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid - A positional isomer.

  • Alternative B: Nicotinic Acid (Pyridine-3-carboxylic acid) - The parent aromatic carboxylic acid.

This comparison will highlight how subtle structural modifications can influence the analytical data and why a multi-faceted analytical approach is essential for unambiguous identification and purity assessment.

Deconstructing the Certificate of Analysis: A Multi-Technique Approach

A robust CoA for this compound should be built upon a foundation of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the compound's identity, purity, and potential impurities.

Workflow for Comprehensive Analysis

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_reporting Certificate of Analysis Synthesis Synthesis of Target Molecule Purification Purification (Recrystallization/Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC NMR Structural Elucidation (NMR) Purification->NMR MS Molecular Weight Confirmation (MS) Purification->MS FTIR Functional Group Analysis (FTIR) Purification->FTIR CoA Issuance of CoA HPLC->CoA NMR->CoA MS->CoA FTIR->CoA

Caption: A typical workflow from synthesis to the issuance of a Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. The choice of a reversed-phase C18 column is logical for a molecule with moderate polarity like our target. The mobile phase, a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (acetonitrile or methanol), is optimized to achieve good separation of the main peak from any potential impurities. A Diode Array Detector (DAD) is crucial as it provides UV spectral information, which can help in identifying and distinguishing between closely related impurities.

Trustworthiness: A self-validating HPLC protocol should include the analysis of a blank (mobile phase only) to ensure no system peaks interfere with the analysis, and a standard of known concentration to establish retention time and response factor.

Experimental Protocol: HPLC Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more non-polar compounds. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

Comparative Data: Expected HPLC Performance
CompoundExpected Retention Time (min)Purity SpecificationPotential Impurities
This compound ~8-12>98%Starting materials, unmethylated precursor, over-methylated byproducts.
Alternative A: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ~7-11 (likely slightly different from the target)>98%Synthesis-specific impurities.
Alternative B: Nicotinic Acid ~3-5 (more polar, elutes earlier)>99%Related pyridine carboxylic acids.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for the unambiguous identification of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential. The ¹H NMR will show the characteristic signals for the protons on the pyridine ring, the N-methyl group, and the carboxylic acid proton. The chemical shifts and coupling patterns provide definitive information about the connectivity of the atoms. ¹³C NMR will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Trustworthiness: The use of a deuterated solvent like DMSO-d₆ is common for carboxylic acids as it can solubilize the compound and the acidic proton is often observable. The addition of a small amount of D₂O can be used to confirm the assignment of the carboxylic acid proton, as it will exchange with deuterium and the signal will disappear.

Expected NMR Data
CompoundKey ¹H NMR Signals (δ, ppm in DMSO-d₆)Key ¹³C NMR Signals (δ, ppm in DMSO-d₆)
This compound ~13-14 (br s, 1H, COOH), ~8.0-8.2 (dd, 1H), ~7.5-7.7 (dd, 1H), ~6.2-6.4 (t, 1H), ~3.5 (s, 3H, N-CH₃)~165-170 (C=O, acid), ~160-165 (C=O, pyridone), ~140-145, ~135-140, ~105-110 (ring carbons), ~35-40 (N-CH₃)
Alternative A: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Similar pattern but with a singlet for the ring proton adjacent to the methyl group and a singlet for the methyl group on the ring.Different chemical shifts for the ring carbons due to the methyl substituent.
Alternative B: Nicotinic Acid Aromatic proton signals in the ~7.5-9.0 ppm range. No N-methyl signal.Aromatic carbon signals in the ~120-150 ppm range.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, and it can be run in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Trustworthiness: The observation of the correct molecular ion with the expected isotopic pattern (for C, H, N, O) provides strong evidence for the compound's identity.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonia (for negative mode), is infused directly into the mass spectrometer.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight of the compound.

Comparative Data: Expected Mass Spectrometry Results
CompoundMolecular FormulaExact MassExpected Ion (ESI+)Expected Ion (ESI-)
This compound C₇H₇NO₃153.0426154.0504152.0348
Alternative A: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₇H₇NO₃153.0426154.0504152.0348
Alternative B: Nicotinic Acid C₆H₅NO₂123.0320124.0398122.0242

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid and the pyridone ring, and C-H stretches.

Trustworthiness: The presence of these characteristic bands provides corroborating evidence for the proposed structure. The absence of unexpected bands can indicate the absence of certain impurities.

Expected FTIR Data
CompoundKey FTIR Absorption Bands (cm⁻¹)
This compound ~2500-3300 (broad, O-H stretch), ~1700-1730 (C=O stretch, acid), ~1650-1680 (C=O stretch, pyridone), ~1600 (C=C stretch)
Alternative A: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Similar to the target compound.
Alternative B: Nicotinic Acid ~2500-3300 (broad, O-H stretch), ~1680-1710 (C=O stretch, acid), ~1580-1610 (C=C stretch, aromatic)
Logical Flow of Analysis

Analysis_Logic Start Sample Received Purity Purity Start->Purity Identity Identity Confirmation MS: Correct MW? NMR: Correct Structure? FTIR: Correct Functional Groups? Purity->Identity Purity OK CoA_Fail Reject Batch (Fail) Purity->CoA_Fail Purity Not OK CoA_Pass Issue CoA (Pass) Identity->CoA_Pass All Checks Pass Identity->CoA_Fail Identity Mismatch

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a framework for decision-making rooted in the chemical's properties and relevant regulations.

Hazard Assessment and Regulatory Overview

This compound is a pyridine derivative containing a carboxylic acid functional group. While this specific compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its chemical structure necessitates careful evaluation. Pyridine and many of its derivatives are recognized as hazardous, and the acidic nature of the carboxylic acid group also requires consideration.[1]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4] Therefore, the generator of the waste is legally responsible for making a hazardous waste determination.[5][6] For laboratory purposes, it is prudent to handle this compound as a hazardous waste unless a formal characterization proves otherwise.[7]

Key Chemical Properties
PropertyValue/InformationSource
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Physical State Solid
Known Hazards May cause skin, eye, and respiratory irritation. The toxicological properties have not been thoroughly investigated.Based on analogous pyridine and carboxylic acid compounds.

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal, appropriate PPE must be worn to minimize exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat should be worn and fully fastened.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid material should be performed in a certified chemical fume hood to ensure adequate ventilation.

Hazardous Waste Determination Workflow

The following diagram outlines the decision-making process for classifying this compound waste.

G start Start: Waste 1-Methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid to be discarded is_listed Is the chemical explicitly listed as a hazardous waste (e.g., P- or U-list)? start->is_listed characterize Characterize the waste based on its properties. is_listed->characterize No hazardous Manage as Hazardous Waste is_listed->hazardous Yes sds_review Review Safety Data Sheet (SDS) and other available literature. characterize->sds_review ignitable Ignitability? (Flash point < 60°C) sds_review->ignitable analytical_testing Perform Analytical Testing (e.g., pH, flash point, TCLP) sds_review->analytical_testing Insufficient Information corrosive Corrosivity? (pH <= 2 or >= 12.5) ignitable->corrosive No ignitable->hazardous Yes (D001) reactive Reactivity? (Unstable, reacts with water, etc.) corrosive->reactive No corrosive->hazardous Yes (D002) toxic Toxicity? (Contains constituents above TCLP regulatory limits) reactive->toxic No reactive->hazardous Yes (D003) toxic->hazardous Yes (D004-D043) non_hazardous Manage as Non-Hazardous Waste (Consult with EHS for confirmation) toxic->non_hazardous No analytical_testing->ignitable

Caption: Hazardous Waste Determination Workflow

Based on the carboxylic acid functional group, this compound is expected to be acidic. If a solution of the waste has a pH of 2 or less, it would be classified as a corrosive hazardous waste with the EPA waste code D002 .[2] In the absence of definitive data, it is best practice to manage it as a hazardous waste.

Step-by-Step Disposal Protocol

A. Waste Segregation and Collection

  • Solid Waste :

    • Collect pure this compound and any materials grossly contaminated with it (e.g., weigh boats, spatulas, contaminated paper towels) in a designated hazardous waste container.[1]

    • The container must be made of a material compatible with acidic compounds, such as high-density polyethylene (HDPE).

    • Ensure the container is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.

  • Contaminated Labware and PPE :

    • Disposable items such as gloves, bench paper, and pipette tips that are contaminated with the chemical should be placed in a designated hazardous waste bag within a rigid container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste.

B. Labeling

Proper labeling is a critical component of compliant waste disposal.

  • Attach a hazardous waste label to the container as soon as the first particle of waste is added.

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The accumulation start date (the date the first waste is placed in the container).

    • An indication of the hazards (e.g., "Corrosive," "Irritant").

C. Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[8]

  • The storage area should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Store the container away from incompatible materials, particularly strong bases and oxidizing agents.

  • Keep the container closed at all times except when adding waste.

D. Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, contain the spill of the solid material to prevent it from spreading.

  • Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.

  • Clean the spill area with an inert absorbent material, followed by a solvent rinse (collected as hazardous waste), and then soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

E. Final Disposal

  • Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[8]

  • The likely final disposal method for this type of organic waste is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]

Conclusion

The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • RCRA Orientation Manual. (2014). RCRA Subtitle C - Managing Hazardous Waste, Chapter III: Hazardous Waste Identification.
  • EnviroServe. (n.d.). 4-Step Guide to Identifying Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Code of Federal Regulations. Title 49, Appendix A to §172.101—The List of Hazardous Substances and Reportable Quantities.
  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Web.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.